molecular formula C15H19N3O3 B050286 Imazethapyr CAS No. 81335-77-5

Imazethapyr

货号: B050286
CAS 编号: 81335-77-5
分子量: 289.33 g/mol
InChI 键: XVOKUMIPKHGGTN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Imazethapyr is a highly effective and selective imidazolinone herbicide widely utilized in agricultural research and plant biology studies. Its primary mechanism of action involves the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. This specific inhibition halts plant cell growth and division, leading to the eventual expiration of susceptible weeds. For researchers, this compound serves as a critical tool for investigating weed management strategies, understanding the biochemical pathways of amino acid synthesis in plants, and studying the mechanisms of herbicide resistance. Its selectivity makes it particularly valuable for use in leguminous crops like soybeans and peanuts, which possess a natural ability to metabolize the compound, allowing for the study of crop-weed interactions. Furthermore, this compound is instrumental in the development and selection of transgenic crops engineered for ALS-based herbicide tolerance, providing a robust selectable marker in plant transformation systems. This product is presented as a high-purity analytical standard for For Research Use Only, catering to the needs of scientists in agrochemical discovery, environmental science, and fundamental plant physiology.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-ethyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid
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InChI

InChI=1S/C15H19N3O3/c1-5-9-6-10(13(19)20)11(16-7-9)12-17-14(21)15(4,18-12)8(2)3/h6-8H,5H2,1-4H3,(H,19,20)(H,17,18,21)
Source PubChem
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InChI Key

XVOKUMIPKHGGTN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O
Source PubChem
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Molecular Formula

C15H19N3O3
Source PubChem
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Related CAS

101917-66-2 (ammonium-salt)
Record name Imazethapyr [ANSI:BSI:ISO]
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DSSTOX Substance ID

DTXSID3024287
Record name Imazethapyr
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Molecular Weight

289.33 g/mol
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Physical Description

White to off-white solid; [Merck Index] Colorless solid; [HSDB]
Record name Imazethapyr
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Boiling Point

180 °C (decomposes)
Record name IMAZETHAPYR
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Solubility

In acetone 48.2, methanol 105, tolulene 5, dichloromethane 185, isopropanol 17, heptane 0.9 (all in g/L, 25 °C), In water, 1415 ppm at 25 °C
Record name IMAZETHAPYR
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Density

1.10 to 1.12 at 21 °C
Record name IMAZETHAPYR
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Color/Form

White to off-white crystalline solid, Off-white to tan solid

CAS No.

81335-77-5
Record name Imazethapyr
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Melting Point

173 °C
Record name IMAZETHAPYR
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Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Imazethapyr on Acetolactate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imazethapyr is a potent herbicide belonging to the imidazolinone chemical family. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) in plants and microorganisms.[1][2] This guide provides a comprehensive overview of the molecular mechanism of this compound's action on ALS, including its inhibitory kinetics, the biochemical consequences of this inhibition, and detailed experimental protocols for studying these interactions. The enantioselective nature of this compound's inhibitory activity is also discussed, highlighting the differential effects of its stereoisomers.

Introduction to this compound and Acetolactate Synthase

This compound is a selective, systemic herbicide used for the control of a broad spectrum of weeds in various crops. It is absorbed through both the roots and foliage and translocated to the meristematic tissues where it exerts its effect.[1] Its target, acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the first committed step in the biosynthesis of the essential amino acids valine, leucine, and isoleucine.[2][3] As this pathway is absent in animals, ALS is an ideal target for selective herbicides with low mammalian toxicity.[4]

Mechanism of Action of this compound on Acetolactate Synthase

The primary mode of action of this compound is the inhibition of ALS activity. This inhibition disrupts the production of BCAAs, leading to a cascade of events that ultimately result in plant death.

Biochemical Pathway Interruption

ALS catalyzes two parallel reactions: the condensation of two pyruvate (B1213749) molecules to form 2-acetolactate (B3167203) (a precursor to valine and leucine) and the condensation of pyruvate and 2-ketobutyrate to form 2-aceto-2-hydroxybutyrate (a precursor to isoleucine). This compound binds to a regulatory site on the ALS enzyme, distinct from the active site, and allosterically inhibits its catalytic function.[5] This blockage prevents the synthesis of the aforementioned precursors, thereby halting the production of valine, leucine, and isoleucine.

BCAA_Pathway Pyruvate1 Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate1->ALS Pyruvate1->ALS Pyruvate2 Pyruvate Pyruvate2->ALS Ketobutyrate 2-Ketobutyrate Ketobutyrate->ALS Acetolactate 2-Acetolactate ALS->Acetolactate Acetohydroxybutyrate 2-Aceto-2-hydroxybutyrate ALS->Acetohydroxybutyrate This compound This compound This compound->ALS Inhibition Pathway_Val_Leu ... Acetolactate->Pathway_Val_Leu Pathway_Ile ... Acetohydroxybutyrate->Pathway_Ile Valine Valine Pathway_Val_Leu->Valine Leucine Leucine Pathway_Val_Leu->Leucine Isoleucine Isoleucine Pathway_Ile->Isoleucine

Figure 1: Branched-Chain Amino Acid Biosynthesis Pathway and this compound Inhibition.
Downstream Effects of ALS Inhibition

The cessation of BCAA synthesis has several downstream consequences:

  • Protein Synthesis Arrest: The depletion of essential amino acids halts protein synthesis, which is vital for cell growth and division.[1]

  • Accumulation of Toxic Intermediates: The blockage of the BCAA pathway can lead to the accumulation of 2-ketobutyrate, which can be toxic to the plant at high concentrations.

  • Inhibition of DNA Synthesis: The lack of protein synthesis and cellular energy ultimately leads to the inhibition of DNA synthesis and cell cycle arrest, particularly in meristematic tissues.

  • Oxidative Stress: this compound, particularly the R-enantiomer, has been shown to induce the formation of reactive oxygen species (ROS), leading to oxidative stress.[6]

Enantioselectivity of this compound

This compound is a chiral molecule and exists as two enantiomers: R-(-)-imazethapyr and S-(+)-imazethapyr. Research has demonstrated that the R-(-)-enantiomer is significantly more active in inhibiting ALS than the S-(+)-enantiomer.[7] This enantioselectivity is observed in both in vivo and in vitro studies, with the R-isomer showing a much stronger inhibitory effect on plant growth and ALS activity.[6][7]

Quantitative Data on this compound-ALS Interaction

The inhibitory potency of this compound on ALS is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the plant species, the specific ALS isoform, and the experimental conditions.

Parameter Value Enzyme Source Conditions Reference
IC50 1.8 mg ai. L⁻¹Amaranthus palmeri (Susceptible)In vitro ALS activity assay[8][9]
IC50 159.5 mg ai. L⁻¹Amaranthus palmeri (Resistant, Pro-197-Ile mutation)In vitro ALS activity assay[8][9]
Resistance Index (IC50 R/S) 88.6-foldAmaranthus palmeriIn vitro ALS activity assay[8][9]
Ki (Imazaquin) 3.0 µMArabidopsis thaliana ALSPartially anaerobic method[3]
R-(-)-IM vs S-(+)-IM Inhibition R-isomer is 25x more activeMaize ALSIn vitro, at 40 µg L⁻¹[7]
R-(-)-IM vs S-(+)-IM Inhibition R-isomer is 7x more activeMaize ALSIn vitro, at 200 µg L⁻¹[7]

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a common method for determining the inhibitory effect of this compound on ALS activity in vitro.

5.1.1 Materials and Reagents

  • Fresh, young plant tissue (e.g., maize shoots, pea seedlings)

  • Enzyme Extraction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM EDTA, 10 mM MgCl₂, 10% (v/v) glycerol, and 10 mM β-mercaptoethanol)

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 100 mM sodium pyruvate, 10 mM MgCl₂, 1 mM thiamine pyrophosphate, and 10 µM FAD)

  • This compound stock solution (in a suitable solvent like DMSO or acetone) and serial dilutions

  • 6 N Sulfuric Acid (H₂SO₄)

  • Creatine (B1669601) solution (e.g., 0.5% (w/v) in water)

  • α-Naphthol solution (e.g., 5% (w/v) in 2.5 N NaOH)

  • Microplate reader

  • Centrifuge

  • Homogenizer

5.1.2 Enzyme Extraction

  • Harvest fresh plant tissue and keep it on ice.

  • Homogenize the tissue in ice-cold extraction buffer.

  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Carefully collect the supernatant containing the crude ALS enzyme extract. Keep the extract on ice and use it immediately.

5.1.3 Assay Procedure

  • Prepare a reaction mixture in a microplate containing the assay buffer.

  • Add serial dilutions of this compound to the respective wells. Include a control well with no inhibitor.

  • Initiate the reaction by adding the crude enzyme extract to each well.

  • Incubate the microplate at 37°C for 60 minutes.

  • Stop the reaction by adding 50 µL of 6 N H₂SO₄ to each well. This also initiates the decarboxylation of acetolactate to acetoin.

  • Incubate the plate at 60°C for 15 minutes.

  • Add 50 µL of creatine solution to each well, followed by 50 µL of α-naphthol solution for color development.

  • Incubate the plate at 60°C for another 15 minutes.

  • Measure the absorbance at 525 nm using a microplate reader.

5.1.4 Data Analysis

  • Calculate the percentage of ALS inhibition for each this compound concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of ALS activity, by fitting the data to a dose-response curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis PlantTissue 1. Collect Plant Tissue Homogenize 2. Homogenize in Extraction Buffer PlantTissue->Homogenize Centrifuge 3. Centrifuge Homogenize->Centrifuge Supernatant 4. Collect Supernatant (Crude Enzyme) Centrifuge->Supernatant AddEnzyme 7. Add Enzyme Extract Supernatant->AddEnzyme ReactionMix 5. Prepare Reaction Mix (Buffer, Substrate, Cofactors) AddInhibitor 6. Add this compound (Serial Dilutions) ReactionMix->AddInhibitor AddInhibitor->AddEnzyme Incubate1 8. Incubate (37°C, 60 min) AddEnzyme->Incubate1 StopReaction 9. Stop Reaction (H₂SO₄) Incubate1->StopReaction Incubate2 10. Incubate (60°C, 15 min) StopReaction->Incubate2 ColorDev 11. Add Creatine & α-Naphthol Incubate2->ColorDev Incubate3 12. Incubate (60°C, 15 min) ColorDev->Incubate3 MeasureAbs 13. Measure Absorbance (525 nm) Incubate3->MeasureAbs CalcInhibition 14. Calculate % Inhibition MeasureAbs->CalcInhibition PlotData 15. Plot Dose-Response Curve CalcInhibition->PlotData DetermineIC50 16. Determine IC50 Value PlotData->DetermineIC50

Figure 2: Experimental Workflow for In Vitro ALS Inhibition Assay.

Conclusion

This compound is a highly effective herbicide that functions by specifically inhibiting acetolactate synthase, a key enzyme in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to a cascade of metabolic disruptions, ultimately causing plant death. The enantioselective nature of this compound, with the R-isomer being significantly more potent, is a crucial aspect of its mechanism. The provided experimental protocols offer a framework for researchers to investigate the inhibitory kinetics of this compound and other potential ALS inhibitors. A thorough understanding of this mechanism is essential for the development of new herbicides and for managing the evolution of herbicide resistance in weed populations.

References

An In-depth Technical Guide to the Physicochemical Properties of Imazethapyr for Solubility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazethapyr is a selective, systemic herbicide belonging to the imidazolinone chemical family.[1][2] It is widely utilized for the post-emergence control of a broad spectrum of annual and perennial grasses and broadleaf weeds in various crops, including soybeans and legumes.[3][4] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][5][6] This enzyme is crucial for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[3][6][7] By disrupting this pathway, this compound halts protein synthesis and cell division, ultimately leading to plant death.[2][6]

Understanding the physicochemical properties of this compound, particularly its solubility, is fundamental for developing stable and effective formulations, assessing its environmental fate, and conducting toxicological studies. This guide provides a comprehensive overview of this compound's key properties, with a focus on solubility testing protocols relevant to research and development.

Chemical Identity and Core Properties

This compound is an amphoteric molecule, possessing both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups.[8] This characteristic significantly influences its solubility in aqueous solutions at different pH levels.

Table 1: Chemical Identity of this compound

Identifier Value
IUPAC Name 5-ethyl-2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinic acid[5][9]
CAS Number 81335-77-5[9][10]
Molecular Formula C₁₅H₁₉N₃O₃[1][7][11]
Molecular Weight 289.33 g/mol [7][9][11]

| Appearance | Off-white to tan crystalline solid[1][7][12][13] |

Table 2: Key Physicochemical Properties of this compound

Property Value Temperature (°C)
Melting Point 169-174 °C[1][10][12] N/A
Boiling Point Decomposes at 180 °C[7][10] N/A
Vapor Pressure < 1 x 10⁻⁷ mmHg[12][13] 60
pKa₁ 2.1[1][7] 25
pKa₂ 3.9[1][7][9][10] 25
LogP (n-octanol/water) 1.04 (at pH 5)[7] 25
1.49 (at pH 7)[7][10][14] 25

| | 1.20 (at pH 9)[7] | 25 |

Solubility Profile

The solubility of this compound is highly dependent on the pH of the aqueous medium and the nature of the organic solvent. Its amphoteric nature means its ionic state changes with pH, directly impacting its interaction with polar and non-polar solvents.[8] At a pH below its pKa₁, the molecule is predominantly cationic. Between its pKa₁ and pKa₂, it exists as a zwitterion. Above its pKa₂, the anionic form predominates, which generally leads to increased water solubility.[8]

Table 3: Solubility of this compound in Water

Solubility pH Temperature (°C) Reference
1400 mg/L (1.4 g/L) 7 20 [10]
1415 mg/L (1.415 g/L) Not Specified 25 [1]

| 1400 mg/L (0.14 g/100 mL) | Not Specified | 25 |[12][13] |

Note: The high solubility indicates a potential for leaching in soil, particularly in alkaline conditions where the anionic form is prevalent.[8][15][16]

Table 4: Solubility of this compound in Organic Solvents

Solvent Solubility (g/L) Temperature (°C)
Methanol 105[1][7][13] 25
Acetone 48.2[7][13] 25
Dichloromethane 185[7] 25
Isopropyl Alcohol 17[1][7] 25
Toluene 5[1][7][13] 25
Heptane 0.9[1][7][13] 25

| Dimethyl Sulfoxide | 422.5 (42.25 g/100mL)[13] | 25 |

Experimental Protocols for Solubility Determination

Accurate determination of this compound's solubility requires standardized methodologies. The OECD Guideline 105 (Water Solubility) or similar flask shake methods are commonly employed.

General Workflow for Solubility Testing

The following diagram outlines a typical workflow for determining the solubility of this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_proc Phase 3: Sample Processing cluster_analysis Phase 4: Analysis & Quantification prep_compound Weigh this compound (Analytical Standard) add_excess Add excess this compound to solvent in flasks prep_compound->add_excess prep_solvent Prepare Solvent (e.g., pH-buffered water, organic solvent) prep_solvent->add_excess equilibrate Equilibrate at constant temp. (e.g., 25°C) with agitation (e.g., 24-48 hours) add_excess->equilibrate phase_sep Phase Separation (Centrifugation or Filtration 0.45µm) equilibrate->phase_sep collect_supernatant Collect clear saturated solution (supernatant/filtrate) phase_sep->collect_supernatant analysis Analyze via HPLC-DAD/UV or LC-MS/MS collect_supernatant->analysis prep_standards Prepare Calibration Standards prep_standards->analysis quantify Quantify Concentration against calibration curve analysis->quantify result result quantify->result Final Solubility Value (e.g., mg/L)

Caption: General experimental workflow for solubility determination.

Detailed Methodology: Aqueous pH-Dependent Solubility
  • Buffer Preparation : Prepare a series of buffers (e.g., phosphate, citrate) covering the desired pH range (e.g., pH 4, 7, 9). Verify the final pH of each buffer solution.

  • Sample Preparation : Add an excess amount of solid this compound to separate flasks for each pH buffer. The excess solid ensures that a saturated solution is achieved.

  • Equilibration : Seal the flasks and place them in a constant temperature shaker bath (e.g., 25°C ± 1°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. Periodically sample and analyze to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Phase Separation : After equilibration, remove undissolved this compound by centrifugation at a high speed, followed by filtration of the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE). This step is critical to avoid including solid particles in the final analysis.

  • Quantification :

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., mobile phase).

    • Analyze the filtered saturated solutions and the standards using a validated analytical method, such as High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).[16]

    • HPLC Conditions (Example) : A C18 column is typically used with a mobile phase such as methanol:water (70:30 v/v) with a UV detection wavelength set around 250 nm.[16]

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the saturated samples by interpolating their peak areas from the calibration curve.

Methodology: Organic Solvent Solubility

The procedure is analogous to the aqueous solubility method.

  • Solvent : Use the desired analytical-grade organic solvent (e.g., methanol, acetone).

  • Equilibration : Follow the same steps of adding excess solid and equilibrating at a constant temperature.

  • Phase Separation : Centrifugation and filtration are used as described above.

  • Quantification : Dilute the saturated filtrate with a suitable solvent (often the mobile phase for HPLC) to fall within the range of the calibration curve before analysis.

Mechanism of Action Pathway

The herbicidal activity of this compound is a direct result of its inhibition of the ALS enzyme. This targeted action is highly effective in plants but exhibits low mammalian toxicity because the branched-chain amino acid synthesis pathway is absent in animals.[3][13]

G This compound This compound Uptake Absorbed by Roots & Foliage This compound->Uptake Inhibition Inhibition This compound->Inhibition Translocation Translocated to Meristems (Growing Points) Uptake->Translocation Translocation->Inhibition ALS Acetolactate Synthase (ALS) Enzyme AminoAcids Valine, Leucine, Isoleucine (Branched-Chain Amino Acids) ALS->AminoAcids Catalyzes Biosynthesis Inhibition->ALS Blocks Active Site ProteinSynth Protein Synthesis & Cell Division AminoAcids->ProteinSynth PlantDeath Cessation of Growth & Plant Death ProteinSynth->PlantDeath

Caption: this compound's mechanism of action via ALS enzyme inhibition.

Conclusion

This compound is a well-characterized herbicide with a solubility profile that is highly influenced by pH. Its high water solubility, particularly under neutral to alkaline conditions, is a critical factor for formulation design and environmental mobility assessments. The experimental protocols outlined in this guide, based on standard flask shake methods coupled with robust analytical techniques like HPLC, provide a reliable framework for researchers to accurately determine its solubility in various media. A thorough understanding of these physicochemical properties is essential for the effective and safe application of this compound in agricultural systems.

References

Environmental Fate and Degradation of Imazethapyr in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and degradation pathways of the herbicide Imazethapyr in the soil matrix. The information is curated for researchers and scientists involved in environmental science and drug development, offering detailed insights into the persistence, mobility, and transformation of this widely used agricultural chemical.

Environmental Fate of this compound

This compound, an imidazolinone herbicide, is utilized for the control of a broad spectrum of weeds in various crops.[1][2] Its environmental persistence and potential for mobility are influenced by a combination of soil properties and environmental conditions. Understanding these factors is critical for assessing its long-term impact and developing effective remediation strategies.

Persistence in Soil

The persistence of this compound in soil is variable, with its half-life (DT50) ranging from as short as 8 days to as long as 120 days under field conditions.[3][4] In laboratory settings, the half-life can extend from 30 days to 10.6 months, highlighting the influence of controlled versus variable environmental factors.[3] Key factors governing its persistence include:

  • Soil Moisture: Higher soil moisture content generally leads to faster degradation.[3]

  • Temperature: Increased temperatures accelerate the degradation process.[5]

  • Soil pH: this compound is more persistent in acidic soils (pH < 6.5) and degrades faster in alkaline soils.[5][6] This is attributed to stronger adsorption to soil colloids at lower pH, making it less available for microbial degradation.[3][6]

  • Organic Matter and Clay Content: Higher organic matter and clay content increase the adsorption of this compound, leading to greater persistence.[3][6]

Mobility in Soil

This compound is weakly adsorbed to soil particles, particularly in soils with higher pH, which suggests a potential for leaching.[2][7] Its mobility is inversely correlated with adsorption; therefore, conditions that favor lower adsorption (higher pH, lower organic matter, and clay content) can increase the risk of this compound movement into lower soil layers and potentially groundwater.[3][6]

Degradation Pathways of this compound

The primary mechanisms for this compound dissipation in the soil environment are microbial degradation and photodegradation.[2][7]

Microbial Degradation

Microbial breakdown is the principal degradation pathway for this compound in soil.[3] Several bacterial strains, including species of Bacillus, Alcaligenaceae, Achromobacter, and Pseudomonas, have been identified as capable of degrading this herbicide.[3] One notable strain, Brevibacterium sp. IM9601, has demonstrated the ability to use this compound as a sole carbon source, achieving over 90% degradation within five days under optimal conditions (temperature of 27°C and pH of 6.0).[1]

While the complete microbial degradation pathway in soil is not fully elucidated, research suggests the involvement of enzymes such as methylenetetrahydrofolate dehydrogenase, carbon-nitrogen family hydrolase, heme degrading monooxygenase, and cytochrome P450.[8] Based on this, a proposed microbial degradation pathway is illustrated below.

Proposed Microbial Degradation of this compound cluster_enzymes Key Enzyme Families This compound This compound Metabolite1 Hydroxylation of ethyl side chain This compound->Metabolite1 Cytochrome P450 monooxygenase Metabolite2 Cleavage of imidazolinone ring Metabolite1->Metabolite2 Hydrolase Metabolite3 Further degradation of pyridine (B92270) ring Metabolite2->Metabolite3 Mineralization CO2 + H2O + Biomass Metabolite3->Mineralization Cytochrome P450 Cytochrome P450 Hydrolase Hydrolase Photodegradation Pathway of this compound cluster_pathways Probable Pathways This compound This compound 1 Intermediate2 Intermediate 2 2 (Decarboxylation) This compound->Intermediate2 UV light Intermediate3 Intermediate 3 3 This compound->Intermediate3 H2O2/UV Intermediate6 Intermediate 6 6 Intermediate2->Intermediate6 Intermediate7 Intermediate 7 7 Intermediate6->Intermediate7 Intermediate3->Intermediate2 UV Pathway UV Pathway H2O2/UV Pathway H2O2/UV Pathway Soil Incubation Workflow start Start prep_soil Prepare and characterize soil start->prep_soil fortify Fortify soil with This compound solution prep_soil->fortify incubate Incubate soil samples (controlled temp & moisture) fortify->incubate sampling Collect soil subsamples at specified time intervals incubate->sampling extraction Extract this compound and metabolites from soil sampling->extraction analysis Analyze extracts using HPLC-DAD/UV extraction->analysis data_analysis Determine degradation kinetics and half-life analysis->data_analysis end End data_analysis->end

References

Imazethapyr Toxicology Profile in Non-Target Aquatic Organisms: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imazethapyr, a widely used herbicide, is effective in controlling a broad spectrum of weeds in various agricultural settings. Its mode of action involves the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, crucial for the synthesis of branched-chain amino acids in plants. While this mechanism provides selectivity for plants, concerns remain regarding its potential impact on non-target aquatic organisms. This technical guide provides a comprehensive overview of the toxicology profile of this compound in non-target aquatic ecosystems, summarizing acute and chronic toxicity data, detailing sublethal effects, and outlining the experimental protocols used in key studies. Furthermore, it visualizes the known signaling pathways affected and experimental workflows to facilitate a deeper understanding of its environmental toxicology.

Acute and Chronic Toxicity

The acute and chronic toxicity of this compound has been evaluated in a range of non-target aquatic organisms, including fish, invertebrates, and algae. The data, summarized below, indicate that this compound is generally of low acute toxicity to fish and aquatic invertebrates. However, aquatic plants, particularly macrophytes, show high sensitivity to the herbicide.

Aquatic Vertebrates (Fish)

Studies on various fish species, including Rainbow Trout (Oncorhynchus mykiss), Bluegill Sunfish (Lepomis macrochirus), and Channel Catfish (Ictalurus punctatus), have demonstrated that this compound has low acute toxicity.

Table 1: Acute and Chronic Toxicity of this compound to Fish

SpeciesEndpointDurationValue (mg/L)Reference
Oncorhynchus mykiss (Rainbow Trout)LC5096 hours340[1]
Lepomis macrochirus (Bluegill Sunfish)LC5096 hours420[1]
Ictalurus punctatus (Channel Catfish)LC5096 hours240[1]
Pimephales promelas (Fathead Minnow)NOEC (Chronic)21 days97.0[2]
Aquatic Invertebrates

Aquatic invertebrates, such as Daphnia magna, also exhibit low susceptibility to the acute effects of this compound.

Table 2: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates

SpeciesEndpointDurationValue (mg/L)Reference
Daphnia magnaEC5048 hours>1000[1]
Daphnia magnaNOEC (Chronic)21 days103.0[2]
Aquatic Plants and Algae

In contrast to aquatic animals, aquatic plants and algae are highly sensitive to this compound, which is expected given its herbicidal mode of action.

Table 3: Toxicity of this compound to Aquatic Plants and Algae

SpeciesEndpointDurationValue (mg/L)Reference
Lemna gibba (Duckweed)EC50 (Growth)7 days0.008[2]
Pseudokirchneriella subcapitataEC50 (Growth)72 hours1.05[3]

Sublethal Effects

Beyond acute mortality, sublethal concentrations of this compound have been shown to elicit a range of adverse effects in non-target aquatic organisms. These include genotoxicity, oxidative stress, and developmental abnormalities.

Genotoxicity and Oxidative Stress

Studies on amphibian larvae and fish cell lines have indicated that this compound can induce DNA damage and oxidative stress.

  • Amphibians: Exposure of Hypsiboas pulchellus tadpoles to an this compound-based formulation resulted in an increased frequency of micronuclei and other nuclear abnormalities, as well as DNA single-strand breaks[4]. Another study on Leptodactylus latinasus tadpoles showed increased activity of glutathione (B108866) S-transferase (GST), an enzyme involved in detoxification and response to oxidative stress, along with an increased frequency of micronuclei[5]. A commercial formulation of this compound was also found to be neurotoxic and induced oxidative stress at higher concentrations in Physalaemus cuvieri tadpoles[6].

  • Fish Cell Lines: In a zebrafish (Danio rerio) hepatocyte cell line (ZF-L), an this compound formulation was shown to reduce mitochondrial activity, compromise cell membrane integrity, and increase the production of reactive oxygen species (ROS)[7][8]. This was accompanied by a reduction in the activity of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and catalase (CAT)[8].

Developmental and Reproductive Effects

Sublethal exposure to this compound has been associated with developmental and reproductive effects in some aquatic organisms.

  • Amphibians: Studies on Physalaemus cuvieri tadpoles exposed to an this compound-based herbicide showed a significant reduction in body weight, body mass index, and scaled mass index, even at low concentrations[6]. The study also noted that the cellular damage observed could impair the energy reserves needed for growth and metamorphosis[6]. Another study on Hypsiboas pulchellus tadpoles reported behavioral changes, including irregular swimming and immobility, and a decreased frequency of keratodonts (tooth-like structures in the mouth of tadpoles)[4].

Experimental Protocols

The toxicity data presented in this guide are derived from studies that largely follow standardized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Fish Acute Toxicity Test (based on OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

  • Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio)[9].

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system. Key water quality parameters such as temperature, pH, and dissolved oxygen are monitored and maintained within a narrow range. A photoperiod of 12 to 16 hours of light is typically applied[9].

  • Procedure: A limit test is often performed first at a concentration of 100 mg/L. If mortality occurs, a full dose-response test with at least five concentrations is conducted. Mortalities are recorded at 24, 48, 72, and 96 hours[9].

  • Endpoint: The primary endpoint is the LC50, the concentration estimated to kill 50% of the test fish within the 96-hour period[9].

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

This test evaluates the acute toxicity of a substance to Daphnia species, typically Daphnia magna.

  • Test Organisms: Juvenile daphnids, less than 24 hours old, are used for the test[7].

  • Test Conditions: The test is conducted in a static or semi-static system for 48 hours under controlled temperature and light conditions. The test medium is typically a defined ISO water[7].

  • Procedure: Daphnids are exposed to at least five concentrations of the test substance. Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation, is observed at 24 and 48 hours[6].

  • Endpoint: The primary endpoint is the EC50, the concentration that causes immobilisation in 50% of the daphnids within 48 hours[7].

Algal Growth Inhibition Test (based on OECD Guideline 201)

This test assesses the effects of a substance on the growth of freshwater microalgae.

  • Test Organisms: Commonly used species include Pseudokirchneriella subcapitata[3].

  • Test Conditions: Exponentially growing algal cultures are exposed to the test substance in a nutrient-rich medium for 72 hours under continuous illumination and constant temperature[10]. The pH of the medium should not vary by more than 1.5 units during the test[11].

  • Procedure: Algal biomass is measured at the start of the test and then at least every 24 hours. Growth inhibition is determined by comparing the growth in the test cultures to that of a control[10].

  • Endpoint: The primary endpoint is the EC50 for growth rate inhibition[10].

Lemna sp. Growth Inhibition Test (based on OECD Guideline 221)

This test evaluates the toxicity of a substance to the aquatic macrophyte Lemna (duckweed).

  • Test Organisms: Lemna gibba or Lemna minor are typically used[10][12].

  • Test Conditions: The test is conducted over a 7-day period in a defined growth medium under controlled temperature and lighting conditions. The system can be static or semi-static[12].

  • Procedure: Colonies of Lemna, usually with 2-4 fronds, are exposed to a range of concentrations of the test substance. The number of fronds is counted at the beginning and end of the test, and at least once in between[10].

  • Endpoint: The primary endpoint is the EC50 for the inhibition of frond growth[12].

Signaling Pathways and Experimental Workflows

Mode of Action in Target and Non-Target Organisms

The primary mode of action of this compound in plants is the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS). This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. Inhibition of this pathway leads to a cessation of cell division and ultimately plant death. Animals lack the AHAS enzyme, which is why this compound has low direct toxicity to them. However, sublethal effects observed in non-target animals suggest other potential mechanisms of toxicity.

This compound Mode of Action in Plants This compound This compound AHAS Acetohydroxyacid Synthase (AHAS/ALS) This compound->AHAS Inhibits BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) AHAS->BCAA Catalyzes Protein_Synthesis Protein Synthesis & Cell Division BCAA->Protein_Synthesis Essential for Plant_Death Plant Death Protein_Synthesis->Plant_Death Leads to (when inhibited)

Figure 1: this compound's primary mode of action in target plants.
Putative Signaling Pathways of Sublethal Effects in Non-Target Animals

While the exact signaling pathways for sublethal effects in non-target aquatic animals are not fully elucidated, evidence points towards the induction of oxidative stress. Exposure to this compound can lead to an overproduction of reactive oxygen species (ROS), which can overwhelm the antioxidant defense system of the organism. This can result in damage to cellular components, including DNA, lipids, and proteins.

Oxidative Stress Pathway This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Antioxidant_Defense Antioxidant Defense System (SOD, CAT, GST) ROS->Antioxidant_Defense Induces/Overwhelms Oxidative_Damage Oxidative Damage (DNA, Lipids, Proteins) ROS->Oxidative_Damage Cellular_Dysfunction Cellular Dysfunction Oxidative_Damage->Cellular_Dysfunction

Figure 2: Proposed oxidative stress pathway induced by this compound.
Experimental Workflow for Aquatic Ecotoxicology Testing

A generalized workflow for assessing the ecotoxicological effects of a substance like this compound on aquatic organisms is depicted below. This process typically starts with acute toxicity tests on a range of organisms from different trophic levels, followed by more sensitive chronic and sublethal effects studies if initial concerns are raised.

Aquatic Ecotoxicology Testing Workflow cluster_0 Tier 1: Acute Toxicity Screening cluster_1 Tier 2: Chronic & Sublethal Effects cluster_2 Risk Assessment Fish_Acute Fish Acute Toxicity (OECD 203) Fish_ELS Fish Early-Life Stage (OECD 210) Fish_Acute->Fish_ELS Sublethal_Endpoints Sublethal Endpoints (Genotoxicity, Oxidative Stress) Fish_Acute->Sublethal_Endpoints Daphnia_Acute Daphnia Acute Immobilisation (OECD 202) Daphnia_Repro Daphnia Reproduction (OECD 211) Daphnia_Acute->Daphnia_Repro Daphnia_Acute->Sublethal_Endpoints Algae_Growth Algae Growth Inhibition (OECD 201) Lemna_Growth Lemna Growth Inhibition (OECD 221) Algae_Growth->Lemna_Growth Risk_Assessment Environmental Risk Assessment Fish_ELS->Risk_Assessment Daphnia_Repro->Risk_Assessment Lemna_Growth->Risk_Assessment Sublethal_Endpoints->Risk_Assessment

Figure 3: Generalized workflow for aquatic ecotoxicology testing.

Conclusion

This compound exhibits a toxicology profile characterized by low acute toxicity to most non-target aquatic animals but high toxicity to aquatic plants. The primary risk to aquatic ecosystems from this compound is therefore through its direct effects on primary producers, which can have cascading effects on the entire food web. However, a growing body of evidence suggests that sublethal concentrations of this compound can also elicit adverse effects in aquatic animals, including genotoxicity and oxidative stress. Further research is warranted to fully elucidate the molecular mechanisms underlying these sublethal effects and to assess their long-term ecological consequences. This guide provides a foundational understanding for researchers and professionals involved in the environmental risk assessment of this compound and other herbicides with similar modes of action.

References

An In-depth Technical Guide on the Mode of Action of Imazethapyr as an Acetolactate Synthase (ALS) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imazethapyr is a highly effective, broad-spectrum herbicide belonging to the imidazolinone chemical family.[1] Its primary mode of action is the specific inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3][4] This enzyme is pivotal in the biosynthesis of the essential branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—in plants and microorganisms, but is absent in animals.[5][6][7] Inhibition of ALS disrupts protein synthesis, leading to the cessation of cell division and plant growth, ultimately causing the death of susceptible weed species.[4][8] This guide provides a detailed technical overview of this compound's mechanism, the physiological consequences of ALS inhibition, the biochemical basis for crop selectivity and weed resistance, and standardized experimental protocols for its evaluation.

The Target: Acetolactate Synthase (ALS) and the BCAA Pathway

Acetolactate synthase (EC 2.2.1.6) is the first and rate-limiting enzyme in the biosynthetic pathway of valine, leucine, and isoleucine.[9][10][11] This pathway is located within the chloroplasts of plant cells.[12] ALS catalyzes two parallel reactions: the condensation of two pyruvate (B1213749) molecules to form 2-acetolactate (B3167203) (the precursor for valine and leucine) and the condensation of one pyruvate molecule and one 2-oxobutanoate (B1229078) molecule to form 2-aceto-2-hydroxybutyrate (the precursor for isoleucine).[13][14]

The depletion of these three essential amino acids has catastrophic consequences for the plant. Since they are fundamental building blocks for proteins and are crucial for overall plant development, their absence halts protein synthesis, interferes with DNA synthesis, and inhibits cell division.[1][4][8] The effects are most pronounced in the meristematic tissues (growing points) of roots and shoots, where rapid cell division occurs.[8][15]

BCAA_Pathway cluster_val_leu Valine & Leucine Synthesis cluster_ile Isoleucine Synthesis Pyruvate1 Pyruvate ALS Acetolactate Synthase (ALS / AHAS) Pyruvate1->ALS Pyruvate2 Pyruvate Pyruvate2->ALS Pyruvate2->ALS Threonine Threonine TD Threonine Deaminase Threonine->TD Oxobutanoate 2-Oxobutanoate Oxobutanoate->ALS Acetolactate 2-Acetolactate Pathway_Val_Leu ... Acetolactate->Pathway_Val_Leu Acetohydroxybutyrate 2-Aceto-2-hydroxybutyrate Pathway_Ile ... Acetohydroxybutyrate->Pathway_Ile Keto_Val 2-Keto-isovalerate Valine Valine Keto_Val->Valine Pathway_Leu ... Keto_Val->Pathway_Leu Keto_Ile 2-Keto-3-methylvalerate Isoleucine Isoleucine Keto_Ile->Isoleucine Leucine Leucine ALS->Acetolactate ALS->Acetohydroxybutyrate This compound This compound This compound->ALS Inhibition TD->Oxobutanoate Pathway_Val_Leu->Keto_Val Pathway_Ile->Keto_Ile Pathway_Leu->Leucine invis1 invis2

Caption: Biosynthesis pathway of branched-chain amino acids (BCAAs) inhibited by this compound.

Molecular Mechanism of Inhibition

This compound functions as a slow-binding, non-competitive inhibitor of the ALS enzyme.[15] This means it does not bind to the enzyme's active site where the substrates (pyruvate and 2-oxobutanoate) would normally bind. Instead, this compound binds to a different, allosteric site on the enzyme.[14][15] This binding site is located at the entrance of a channel that leads to the active site.[14] The binding of this compound induces a conformational change in the enzyme's structure, which ultimately blocks substrate access to the active site and prevents the catalytic reaction from occurring.

This compound is a chiral molecule, and its enantiomers exhibit different biological activities.[16][17] The R-(-)-imazethapyr enantiomer is significantly more active in inhibiting ALS and retarding plant growth than the S-(+)-imazethapyr enantiomer.[16][17][18] This enantioselectivity is a key aspect of its molecular interaction with the enzyme.

Inhibition_Mechanism cluster_0 Normal Enzyme Function cluster_1 Non-Competitive Inhibition by this compound Enzyme1 ALS Enzyme ActiveSite1 Substrate1 Substrate Substrate1->ActiveSite1 Product1 Product (e.g., 2-Acetolactate) ActiveSite1->Product1 Catalysis Enzyme2 ALS Enzyme (Conformation Changed) AllostericSite Substrate2 Substrate ActiveSite2 Substrate2->ActiveSite2 Cannot Bind This compound This compound This compound->AllostericSite Binds

Caption: Diagram of this compound's non-competitive inhibition of the ALS enzyme.

Physiological and Symptomatic Effects

Following absorption through both roots and foliage, this compound is translocated via the xylem and phloem to the plant's growing points.[3][7] The physiological cascade initiated by ALS inhibition leads to a predictable sequence of symptoms in susceptible plants.

  • Growth Cessation: Within hours of application, the growth of susceptible plants is inhibited as the supply of essential BCAAs dwindles.[3][4]

  • Chlorosis and Necrosis: Symptoms typically become visible 7 to 14 days after treatment.[3][4] Meristematic areas in shoots and roots become chlorotic (yellow) and then necrotic (brown/black).[3][7] Veins in leaves may also appear yellow, pink, or purple.[19]

  • Stunting and Malformation: Overall plant growth is stunted. Internodes may be shorter, and roots can exhibit a "bottle-brush" appearance due to the inhibition of lateral root development.[19]

  • Plant Death: The systemic starvation of BCAAs and the disruption of critical cellular processes lead to the slow death of the plant, typically within two to four weeks.[1][7]

Basis of Selectivity and Resistance

Crop Selectivity

The selectivity of this compound, which allows it to control weeds in crops like soybeans and alfalfa, is primarily based on the crop's ability to rapidly metabolize the herbicide. Tolerant species possess metabolic pathways (e.g., hydroxylation followed by glycosylation) that quickly convert this compound into non-phytotoxic compounds, preventing it from reaching and inhibiting the ALS enzyme in lethal concentrations.

Weed Resistance

The intense selection pressure from ALS-inhibiting herbicides has led to the evolution of resistant weed biotypes worldwide.[20][21] Resistance mechanisms are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR).

  • Target-Site Resistance (TSR): This is the most common mechanism and involves single nucleotide polymorphisms in the ALS gene. These mutations result in amino acid substitutions at or near the herbicide binding site, reducing the affinity of this compound for the enzyme.[11][22] For example, a Gly654Glu substitution in the ALS gene of red rice has been shown to confer resistance to this compound.[22]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that are not related to the target enzyme. These can include:

    • Reduced Absorption/Translocation: Changes in the leaf cuticle, such as increased wax density, can reduce the penetration of the herbicide.[21]

    • Enhanced Metabolism: The resistant weed biotype evolves metabolic pathways similar to those in tolerant crops, allowing it to detoxify the herbicide before it can act.[20]

Quantitative Data on this compound Activity

The inhibitory activity of this compound is often quantified by its IC50 value (the concentration required to inhibit 50% of enzyme activity) or its ED50/EC50 value (the dose or concentration required to cause a 50% reduction in a measured plant parameter like growth or weight).

Table 1: In Vitro ALS Enzyme Inhibition by this compound Enantiomers in Arabidopsis thaliana

CompoundConcentration (µg/L)ALS Activity (% of Control)
Racemic this compound50061.9%
R-(-)-Imazethapyr50045.2%
S-(+)-Imazethapyr50086.5%
Data adapted from a study on A. thaliana, demonstrating the higher activity of the R-enantiomer.[17]

Table 2: ED50 Values for this compound in Various Crop Species (Soil Bioassay)

Crop SpeciesED50 (µg a.i./kg soil) for Root LengthED50 (µg a.i./kg soil) for Root Fresh WeightSensitivity Ranking
Sugar beet11.216.4High
White mustard13.915.6High
Rapeseed oil14.118.2High
Corn50.179.5Moderate
Sunflower70.3118.0Moderate
Wheat179.3258.1Low
Data adapted from a simulated carryover study, indicating relative crop sensitivity.[23]

Experimental Protocols

Protocol: In Vitro ALS Enzyme Assay (Colorimetric)

This protocol is based on the principle of measuring the product of the ALS reaction, acetolactate, which is decarboxylated to acetoin. Acetoin then reacts with creatine (B1669601) and α-naphthol to form a colored complex that can be quantified spectrophotometrically.[10][24]

1. Enzyme Extraction: a. Harvest 1-2 grams of fresh, young leaf tissue from a susceptible plant species (e.g., spinach, pea). b. Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. c. Homogenize the powder in 5-10 mL of ice-cold enzyme extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.5, 10 mM pyruvate, 5 mM MgCl₂, 1 mM thiamine (B1217682) pyrophosphate, 10 µM FAD, 10% v/v glycerol). d. Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C. e. Carefully collect the supernatant containing the crude ALS enzyme extract and keep it on ice.

2. Assay Procedure (96-well plate format): a. Prepare serial dilutions of this compound in the assay buffer. b. To appropriate wells, add:

  • Sample Wells: 50 µL enzyme extract + 50 µL of this compound dilution (or buffer for control).
  • Blank Wells: 50 µL extraction buffer + 50 µL assay buffer. c. Pre-incubate the plate at 37°C for 10 minutes. d. Start the reaction by adding 50 µL of substrate solution (e.g., 200 mM sodium pyruvate in assay buffer) to all wells. e. Incubate at 37°C for 60 minutes. f. Stop the reaction by adding 25 µL of 6 N H₂SO₄ to each well. This also initiates the decarboxylation of acetolactate to acetoin. g. Incubate the plate at 60°C for 15 minutes. h. Add 100 µL of creatine solution (0.5% w/v) followed by 100 µL of α-naphthol solution (5% w/v in 2.5 N NaOH, freshly prepared) to each well for color development. i. Incubate at 60°C for another 15 minutes. j. Measure the absorbance at 525 nm using a microplate reader.

3. Data Analysis: a. Subtract the absorbance of the blank from all other readings. b. Calculate the percentage of ALS inhibition for each this compound concentration relative to the control (no herbicide). c. Plot the percent inhibition versus the log of the herbicide concentration to determine the IC50 value.

Assay_Workflow Start Start: Harvest Young Leaf Tissue Grind Grind in Liquid N₂ Start->Grind Homogenize Homogenize in Extraction Buffer Grind->Homogenize Centrifuge Centrifuge (20,000 x g, 4°C) Homogenize->Centrifuge Supernatant Collect Supernatant (Crude Enzyme Extract) Centrifuge->Supernatant Plate Add Enzyme & this compound to Microplate Supernatant->Plate AddSubstrate Add Substrate (Pyruvate) Start Reaction Plate->AddSubstrate Incubate1 Incubate (37°C, 60 min) AddSubstrate->Incubate1 Stop Stop with H₂SO₄ Incubate1->Stop Incubate2 Incubate (60°C, 15 min) (Decarboxylation) Stop->Incubate2 Color Add Creatine & α-Naphthol (Color Development) Incubate2->Color Incubate3 Incubate (60°C, 15 min) Color->Incubate3 Read Measure Absorbance at 525 nm Incubate3->Read Analyze Analyze Data (Calculate IC₅₀) Read->Analyze

Caption: Experimental workflow for the in vitro colorimetric ALS enzyme assay.
Protocol: Whole-Plant Herbicidal Efficacy Assay

This protocol evaluates the effect of this compound on whole plants under controlled conditions.[25]

1. Plant Cultivation: a. Sow seeds of a susceptible weed species in pots containing a standardized soil mix. b. Grow plants in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and photoperiod (e.g., 25°C/20°C day/night, 16h light). c. Water plants as needed to maintain adequate soil moisture.

2. Herbicide Application: a. When plants reach a specific growth stage (e.g., 3-4 true leaves), apply the herbicide. b. Prepare a range of this compound concentrations in a spray solution containing an appropriate surfactant. Include a control group sprayed only with the formulation blank (no active ingredient). c. Apply the herbicide solution evenly to the plant foliage using a calibrated laboratory track sprayer to ensure uniform coverage.

3. Assessment: a. Return the treated plants to the controlled environment. b. Visually assess and score the plants for signs of phytotoxicity (e.g., on a scale of 0% to 100%, where 0 is no injury and 100 is complete plant death) at regular intervals (e.g., 7, 14, and 21 days after treatment). c. At the end of the experiment, harvest the above-ground plant material, and measure fresh and dry weight.

4. Data Analysis: a. Calculate the percent reduction in biomass (fresh or dry weight) for each treatment relative to the control. b. Use non-linear regression analysis to fit a dose-response curve to the data (biomass reduction vs. herbicide dose). c. From the curve, determine the ED50 value, which is the dose of this compound required to cause a 50% reduction in plant biomass.

References

The Journey of a Herbicide: An In-depth Technical Guide to the Absorption and Translocation of Imazethapyr in Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazethapyr, a member of the imidazolinone chemical family, is a selective, systemic herbicide widely utilized for the control of a broad spectrum of broadleaf and grass weeds in various crops, particularly soybeans and other legumes.[1] Its efficacy is intrinsically linked to its ability to be absorbed by the plant and translocated to its sites of action.[1][2] This technical guide provides a comprehensive overview of the absorption and translocation of this compound in plants, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological and experimental processes.

This compound's mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3][4] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[2][4] By blocking this pathway, this compound disrupts protein synthesis, which in turn interferes with DNA synthesis and cell growth, ultimately leading to plant death.[5][6]

Absorption of this compound

This compound is readily absorbed by both the foliage and roots of plants, although foliar absorption is generally faster.[2][7] The primary barrier to foliar absorption is the plant cuticle, a waxy layer that covers the epidermis.[3][8] The composition and thickness of this cuticle can influence the rate of herbicide penetration.[4]

Foliar Absorption

Post-emergence applications of this compound rely on absorption through the leaves.[7][9] The herbicide, once deposited on the leaf surface, must penetrate the cuticle and then move across the plasma membrane of the epidermal cells to enter the plant's vascular system. The use of adjuvants, such as non-ionic surfactants and liquid fertilizers, is often recommended to enhance foliar uptake.[9]

Root Absorption

When applied to the soil (pre-plant incorporated or pre-emergence), this compound is absorbed by the roots.[2][10] The herbicide moves from the soil solution into the root cells and subsequently enters the xylem for upward translocation.[2] Soil properties such as pH, organic matter content, and moisture levels can significantly affect the availability of this compound for root uptake.[11][12] For instance, this compound is more strongly adsorbed to soil colloids at low pH, potentially reducing its availability for absorption.[12]

Translocation of this compound

Once absorbed, this compound is readily translocated throughout the plant via both the xylem and phloem, a characteristic of systemic herbicides.[1][2][3] This dual pathway allows for distribution to both the shoots and roots, ensuring the herbicide reaches the meristematic regions where it exerts its phytotoxic effects.[3][10]

Xylem Translocation

Following root uptake, this compound enters the xylem and is transported acropetally (upwards) with the flow of water to the shoots and leaves.[2]

Phloem Translocation

After foliar absorption, this compound is loaded into the phloem and is translocated both acropetally and basipetally (downwards) to various sinks, including the roots, developing leaves, and meristematic tissues.[2][13] This movement ensures that the herbicide reaches the active growing points of the plant.

Quantitative Data on Absorption and Translocation

The following tables summarize quantitative data from various studies on the absorption and translocation of this compound in different plant species. These studies often utilize radiolabeled this compound (¹⁴C-Imazethapyr) to trace its movement within the plant.

Table 1: Foliar Absorption of ¹⁴C-Imazethapyr in Various Weed Species

Plant SpeciesTime After Treatment (HAT)Absorption (% of Applied)Reference
Common Ragweed (Ambrosia artemisiifolia)72 h52%[13]
Giant Ragweed (Ambrosia trifida)72 h39%[13]
Smooth Pigweed (Amaranthus hybridus) (Susceptible)72 h51%[14]
Smooth Pigweed (Amaranthus hybridus) (Resistant)72 h23.8%[14]
Leafy Spurge (Euphorbia esula)2 d9%[15]
Leafy Spurge (Euphorbia esula)8 d20%[15]

Table 2: Translocation of Absorbed ¹⁴C-Imazethapyr in Various Weed Species

Plant SpeciesTime After Treatment (HAT)TissueTranslocation (% of Absorbed)Reference
Smooth Pigweed (Amaranthus hybridus) (Susceptible)72 hAbove Treated LeafNot specified[14]
Below Treated LeafNot specified[14]
Total Translocated 75.9% [14]
Smooth Pigweed (Amaranthus hybridus) (Resistant)72 hAbove Treated LeafNot specified[14]
Below Treated LeafNot specified[14]
Total Translocated 43.8% [14]
Giant Ragweed (Ambrosia trifida)336 hLower foliage and rootsHigher accumulation than Common Ragweed[13]
Leafy Spurge (Euphorbia esula)8 dRoot3.4 - 4.2% (of applied)[15]
Northern Red Oak (Quercus rubra)144 hAbove Treated Leaf3 - 13%[16]
Roots3 - 34%[16]
Red Maple (Acer rubrum)144 hAbove Treated LeafLower than Red Oak[16]
RootsLower than Red Oak[16]

Experimental Protocols

The study of herbicide absorption and translocation heavily relies on the use of radioisotopes.[17] The following are detailed methodologies for key experiments cited in the literature.

Protocol for ¹⁴C-Imazethapyr Foliar Absorption and Translocation Study

This protocol is a synthesis of methodologies described in various studies.[14][16][18]

1. Plant Material and Growth Conditions:

  • Grow plants in a greenhouse or growth chamber under controlled conditions (e.g., temperature, humidity, photoperiod).[16]

  • Use plants at a specific growth stage (e.g., 2-4 leaf stage) for uniformity.

2. Preparation of ¹⁴C-Imazethapyr Solution:

  • Prepare a treatment solution containing a known concentration of ¹⁴C-Imazethapyr.

  • The solution may also contain adjuvants like non-ionic surfactants or methylated seed oil to mimic field applications and enhance absorption.[16]

3. Application of Radiolabeled Herbicide:

  • Apply a precise volume (e.g., 1-10 µL) of the ¹⁴C-Imazethapyr solution as small droplets onto a specific leaf of each plant.[14][16]

4. Harvest and Sample Processing:

  • Harvest plants at predetermined time points after treatment (e.g., 2, 8, 24, 72, 144 hours).[16]

  • Leaf Wash: Carefully wash the treated leaf with a solvent (e.g., methanol:water solution) to remove unabsorbed herbicide from the leaf surface.[14]

  • Plant Sectioning: Divide the plant into different parts: treated leaf, parts above the treated leaf, parts below the treated leaf, and roots.[16]

5. Quantification of Radioactivity:

  • Liquid Scintillation Counting (LSC):

    • Measure the radioactivity in the leaf wash solution to determine the amount of unabsorbed herbicide.[14]

    • Combust the dried plant sections in a sample oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by LSC.[4]

  • Calculation of Absorption and Translocation:

    • Absorption (%): [(Total applied radioactivity - Radioactivity in leaf wash) / Total applied radioactivity] x 100[3]

    • Translocation (%): (Radioactivity in a specific plant part / Total absorbed radioactivity) x 100[3]

6. Visualization of Translocation (Autoradiography):

  • Press the harvested plants and expose them to X-ray film for a period of time.

  • The radioactive areas of the plant will create an image on the film, visually demonstrating the translocation pattern of the herbicide.

Protocol for this compound Metabolism Study

This protocol outlines the general steps for analyzing this compound metabolism in plants.[14]

1. Plant Treatment and Harvesting:

  • Treat plants with ¹⁴C-Imazethapyr as described in the absorption/translocation study.

  • Harvest plant tissues at specific time points.

2. Extraction of this compound and its Metabolites:

  • Homogenize the plant tissues in an appropriate extraction solvent (e.g., methanol).

  • Centrifuge and collect the supernatant containing the radioactive compounds.

3. Separation of Metabolites:

  • Use techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to separate the parent this compound from its metabolites.[14][19]

  • For TLC, spot the extract onto a silica (B1680970) gel plate and develop it with a suitable solvent system (e.g., chloroform:methanol).[14]

4. Identification and Quantification:

  • Co-chromatograph with known analytical standards of this compound and its potential metabolites.

  • Scrape the separated radioactive spots from the TLC plate and quantify the radioactivity using LSC to determine the percentage of parent herbicide and each metabolite.[15]

Visualizing Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows related to this compound's interaction with plants.

G cluster_absorption Absorption cluster_translocation Translocation cluster_action Mode of Action Foliar Foliar Application Foliar_Uptake Foliar Uptake (Cuticle Penetration) Foliar->Foliar_Uptake Root Soil Application Root_Uptake Root Uptake Root->Root_Uptake Phloem Phloem Foliar_Uptake->Phloem Acropetal & Basipetal Xylem Xylem Root_Uptake->Xylem Acropetal Meristems Meristematic Tissues (Growing Points) Xylem->Meristems Phloem->Meristems ALS Inhibition of Acetolactate Synthase (ALS) Meristems->ALS Amino_Acids Blocks Synthesis of Valine, Leucine, Isoleucine ALS->Amino_Acids Protein_Synthesis Disruption of Protein Synthesis Amino_Acids->Protein_Synthesis Cell_Growth Inhibition of DNA Synthesis & Cell Growth Protein_Synthesis->Cell_Growth Plant_Death Plant Death Cell_Growth->Plant_Death

Caption: Overview of this compound's journey from application to plant death.

G start Start: Plant Growth & Selection prep_solution Prepare 14C-Imazethapyr Solution start->prep_solution application Apply Radiolabeled Herbicide to Leaf prep_solution->application harvest Harvest Plants at Timed Intervals application->harvest leaf_wash Wash Treated Leaf to Collect Unabsorbed Herbicide harvest->leaf_wash sectioning Section Plant into Parts (Treated Leaf, Stem, Roots, etc.) harvest->sectioning lsc Quantify Radioactivity (Liquid Scintillation Counter) leaf_wash->lsc Unabsorbed oxidation Combust Plant Sections (Sample Oxidizer) sectioning->oxidation autoradiography Visualize Translocation (Autoradiography) sectioning->autoradiography oxidation->lsc Absorbed & Translocated data_analysis Calculate % Absorption and % Translocation lsc->data_analysis end End: Results Interpretation data_analysis->end autoradiography->end

Caption: Experimental workflow for a ¹⁴C-Imazethapyr absorption and translocation study.

Conclusion

Understanding the dynamics of this compound absorption and translocation is paramount for optimizing its herbicidal efficacy and for developing new weed management strategies. This guide has synthesized key findings on these processes, presenting quantitative data and detailed experimental protocols. The visualization of the herbicide's pathway and the experimental workflow provides a clear conceptual framework for researchers. Further research into the molecular mechanisms of this compound transport and the factors influencing its movement in different plant species will continue to be a critical area of study in weed science and herbicide development.

References

Biodegradation of Imazethapyr in Diverse Soil Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of imazethapyr biodegradation studies conducted in various soil types. It is designed to offer researchers and scientists a detailed understanding of the factors influencing this compound's persistence and breakdown in the soil matrix. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex biological and experimental processes.

Quantitative Data Summary

The biodegradation of this compound in soil is a complex process influenced by a multitude of factors, including soil type, pH, organic matter content, and temperature. The persistence of this compound is often quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The following tables summarize the half-life of this compound under different conditions as reported in various studies.

Table 1: this compound Half-Life in Different Soil Types

Soil TypepHOrganic Matter (%)Temperature (°C)Half-Life (days)Reference
Sandy Loam7.472.69Field Conditions8 - 120[1][2]
Clay Loam---23.5 - 43.3[3]
Silty Clay Loam-----
Acidic Soil5.0-Lab IncubationSlower Dissipation[4]
Neutral Soil7.4-Lab IncubationModerate Dissipation[4]
Alkaline Soil8.0 - 8.8-Lab IncubationFastest Dissipation[4]

Table 2: Effect of Application Rate on this compound Half-Life

Soil TypeApplication Rate (µg/g)Dissipation KineticsHalf-Life (days)Reference
Subtropical Soils0.0375 and 0.187Single First-Order30.15 - 52.16[3][4]
Subtropical Soils0.8 and 1.5Biphasic First-Order (Initial Phase)6.57 - 7.79[3][4]
Subtropical Soils0.8 and 1.5Biphasic First-Order (Final Phase)93.74 - 152.83[3][4]

Experimental Protocols

This section details the methodologies for conducting this compound biodegradation studies in soil, from sample preparation to analysis.

Soil Sample Collection and Preparation
  • Soil Collection: Collect soil samples from the desired field locations at a depth of 0-20 cm.

  • Sample Preparation: Air-dry the collected soil samples and pass them through a 3-mm sieve to ensure homogeneity.[1][5]

  • Characterization: Analyze the physicochemical properties of the soil, including pH, organic matter content, texture (sand, silt, and clay percentages), and cation exchange capacity.[1]

Laboratory Incubation Study
  • Fortification: Weigh a specific amount of prepared soil (e.g., 600 g) into incubation containers.[1] Prepare a standard solution of this compound and apply it to the soil to achieve the desired concentrations (e.g., 0, 1.875, 3.75, 7.5, 15, 30, 60, 120, and 240 µg a.i./kg soil).[1]

  • Incubation: Incubate the soil samples under controlled conditions of temperature and moisture. For example, maintain the temperature at 27 °C and a specific moisture level.[6]

  • Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 7, 15, 30, 60, 90, and 120 days) for residue analysis.

This compound Residue Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used technique for pesticide residue extraction from various matrices, including soil.[7][8][9][10]

  • Sample Weighing: Weigh 10 g of the soil sample (with ≥70% water content) or 3 g of air-dried soil (rehydrated with 7 mL of water) into a 50 mL centrifuge tube.[7]

  • Extraction: Add 10 mL of acetonitrile (B52724) to the tube and shake vigorously for 5 minutes to extract the this compound residues.[7]

  • Salting Out: Add the appropriate QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.

  • Centrifugation: Centrifuge the tube to separate the acetonitrile layer containing the pesticides from the solid soil matrix.

  • Supernatant Transfer: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a sorbent material (e.g., C18).[7]

  • Vortex and Centrifuge: Vortex the tube to facilitate the cleanup process and then centrifuge to pellet the sorbent.

  • Final Extract: The resulting supernatant is the purified extract ready for analysis.

High-Performance Liquid Chromatography (HPLC) is commonly used for the quantification of this compound residues.

  • Instrumentation: Use an HPLC system equipped with a UV or Diode Array Detector (DAD).[11][12]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm) is typically employed.[11][12]

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 70:30 v/v) is a common mobile phase.[11][12]

  • Flow Rate: Set the flow rate to approximately 0.8-1.0 mL/min.[6][11]

  • Detection: Monitor the eluent at a wavelength of 250 nm for this compound.[12]

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak areas with those of a calibration curve prepared from certified reference standards.[12]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a laboratory-based study on this compound biodegradation in soil.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation Study cluster_analysis Residue Analysis cluster_results Data Analysis soil_collection Soil Collection air_drying Air Drying & Sieving soil_collection->air_drying characterization Soil Characterization air_drying->characterization fortification This compound Fortification characterization->fortification incubation Controlled Incubation fortification->incubation sampling Time-course Sampling incubation->sampling extraction QuEChERS Extraction sampling->extraction cleanup dSPE Cleanup extraction->cleanup hplc_analysis HPLC-UV/DAD Analysis cleanup->hplc_analysis quantification Quantification hplc_analysis->quantification half_life Half-life Calculation quantification->half_life

Caption: Experimental workflow for this compound biodegradation study.

Proposed Microbial Biodegradation Pathway

The microbial degradation of this compound involves a series of enzymatic reactions. While the complete pathway is still under investigation, studies have identified key enzymes and potential intermediate products. The following diagram presents a plausible biodegradation pathway based on current research. One study identified enzymes in Bacillus marcorestinctum YN1 potentially involved in this compound biodegradation, including methylenetetrahydrofolate dehydrogenase, carbon-nitrogen family hydrolase, heme degrading monooxygenase, and cytochrome P450.[13] Other research has proposed degradation pathways involving the modification of the imidazolinone ring and the nicotinic acid moiety.[14]

biodegradation_pathway cluster_enzymes Enzymatic Reactions cluster_intermediates Intermediate Products This compound This compound p450 Cytochrome P450 This compound->p450 Hydroxylation intermediate1 Hydroxylated this compound p450->intermediate1 hydrolase C-N Hydrolase intermediate2 Ring Cleavage Products hydrolase->intermediate2 dehydrogenase Dehydrogenase mineralization Mineralization (CO2, H2O, NH3) dehydrogenase->mineralization intermediate1->hydrolase Hydrolysis intermediate2->dehydrogenase Oxidation

Caption: Proposed microbial biodegradation pathway of this compound.

References

An In-depth Technical Guide to the Genotoxicity and Phytotoxicity Assessment of Imazethapyr

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imazethapyr is a broad-spectrum imidazolinone herbicide widely used for weed control in various crops. Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a key player in the biosynthesis of branched-chain amino acids in plants.[1][2] This guide provides a comprehensive technical overview of the genotoxic and phytotoxic effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental safety assessment.

Genotoxicity Assessment

The genotoxic potential of this compound has been evaluated using a battery of in vitro and in vivo assays. These studies have investigated its effects on DNA integrity, chromosomal structure, and gene mutation.

Summary of Quantitative Genotoxicity Data

The following table summarizes the key quantitative findings from various genotoxicity studies on this compound.

Assay TypeOrganism/Cell LineConcentration/DoseKey FindingsReference(s)
Allium cepa Test Allium cepa0.001 - 100 mg a.i. L⁻¹Significant increase in chromosomal aberrations (bridges, fragments, vagrants) at 0.01 - 1 mg a.i. L⁻¹.[3] Significant increase in micronuclei frequency at 0.001 - 0.1 mg a.i. L⁻¹.[3] Dose-dependent decrease in mitotic index.[4][3][4]
Allium cepa10, 20, 40 ppm10 ppm induced chromosomal aberrations. 20 and 40 ppm induced significant DNA damage (Comet assay). All doses decreased mitotic index.[4][4]
Comet Assay CHO-K1 cells0.1 µg/mLInduction of DNA damage (increased frequency of damaged nucleoids).[5][6][5][6]
Allium cepa20 and 40 µg/mLSignificant increase in DNA damage at all exposure times (24, 48, 72, 96 hours).[7][7]
Salmonella/Microsome (Ames) Test Salmonella typhimurium (TA98, TA100)100 mg a.i. L⁻¹No genotoxic effect observed, with or without microsomal fraction.[3][3]
Experimental Protocols

The Allium cepa (onion) test is a widely used and sensitive method for assessing the genotoxicity of substances.

Protocol:

  • Bulb Preparation: Healthy onion bulbs are selected, and their outer scales are removed. The base of the bulbs is placed in contact with distilled water for 24-48 hours to stimulate root growth.

  • Exposure: Once the roots reach a length of 2-3 cm, the bulbs are transferred to solutions of this compound at various concentrations (e.g., 0.001 to 100 mg/L) for a defined period (e.g., 24, 48, 72, 96 hours).[4] A negative control (distilled water) and a positive control (e.g., methyl methane (B114726) sulfonate) are included.

  • Root Tip Fixation: After the exposure period, the root tips are excised and fixed in a suitable fixative (e.g., Carnoy's fixative: ethanol, chloroform, and glacial acetic acid in a 6:3:1 ratio) for 24 hours.

  • Hydrolysis and Staining: The fixed root tips are hydrolyzed with 1N HCl at 60°C for a few minutes, followed by staining with a DNA-specific stain such as aceto-orcein or Schiff's reagent.

  • Slide Preparation and Microscopic Analysis: The stained root tips are squashed on a microscope slide in a drop of 45% acetic acid. The slides are then observed under a light microscope to score for:

    • Mitotic Index (MI): Calculated as the number of dividing cells divided by the total number of cells observed, multiplied by 100.

    • Chromosomal Aberrations (CAs): Including bridges, fragments, laggards, and c-mitosis, are scored in anaphase and telophase cells.[8]

    • Micronuclei (MN): Small, extranuclear bodies containing chromosomal fragments or whole chromosomes are counted in interphase cells.[8]

The comet assay is a sensitive technique for detecting DNA strand breaks in individual cells.

Protocol:

  • Cell Preparation: A single-cell suspension is obtained from the target tissue or cell culture.

  • Embedding in Agarose (B213101): The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank filled with an alkaline buffer (pH > 13) to unwind the DNA. Electrophoresis is then carried out, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet" shape.

  • Neutralization and Staining: The slides are neutralized with a Tris buffer and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: The comets are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment using image analysis software.

The Ames test is a bacterial reverse mutation assay used to identify chemical mutagens.

Protocol:

  • Bacterial Strains: Histidine-requiring mutant strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: The bacterial tester strain, the test substance (this compound), and the S9 mix (if used) are combined in a test tube.

  • Plating: The mixture is poured onto a minimal glucose agar (B569324) plate, which lacks histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Genotoxicity Workflow

Genotoxicity_Workflow cluster_assays Genotoxicity Assays cluster_endpoints Endpoints Measured cluster_interpretation Interpretation Allium Allium cepa Test MI Mitotic Index Allium->MI CA Chromosomal Aberrations Allium->CA MN Micronuclei Allium->MN Comet Comet Assay DNA_Damage DNA Strand Breaks Comet->DNA_Damage Ames Ames Test Mutation Gene Mutation Ames->Mutation Cytotoxicity Cytotoxicity MI->Cytotoxicity Clastogenicity Clastogenicity/ Aneugenicity CA->Clastogenicity MN->Clastogenicity DNA_Damage->Clastogenicity Mutagenicity Mutagenicity Mutation->Mutagenicity

Caption: Workflow for assessing the genotoxicity of this compound.

Phytotoxicity Assessment

This compound's phytotoxicity is a direct consequence of its intended herbicidal activity. However, its effects on non-target plants and rotational crops are of significant environmental concern.

Summary of Quantitative Phytotoxicity Data

The following table summarizes the key quantitative findings from various phytotoxicity studies on this compound.

Assay TypeTest SpeciesConcentration/DoseEndpointResultReference(s)
Growth Inhibition Pseudokirchneriella subcapitata-EC₅₀1.05 ± 0.05 mg a.i. L⁻¹[3]
Root Elongation Lactuca sativa> 10 mg a.i. L⁻¹Relative Growth Index (RGI)0.28 ± 0.01 to 0.66 ± 0.10[3]
Root Growth Inhibition Allium cepa-EC₅₀20 ppm[4]
Experimental Protocols

This test assesses the effect of a substance on the growth of a unicellular green alga.

Protocol:

  • Algal Culture: A culture of Pseudokirchneriella subcapitata is maintained in a nutrient-rich medium under controlled conditions of light and temperature.

  • Exposure: A known density of algal cells is inoculated into test solutions containing various concentrations of this compound. A control group without the herbicide is also included.

  • Incubation: The cultures are incubated for a specified period (e.g., 72 or 96 hours) under controlled light and temperature.

  • Growth Measurement: Algal growth is measured by determining the cell density (using a cell counter or spectrophotometer) or biomass at the beginning and end of the test.

  • Data Analysis: The growth rate and yield are calculated for each concentration. The EC₅₀ (the concentration that causes a 50% reduction in growth) is determined using statistical methods.

This test evaluates the effects of a substance on seed germination and early seedling growth.

Protocol:

  • Test Setup: Seeds of a sensitive plant species (e.g., Lactuca sativa - lettuce) are placed on filter paper in Petri dishes.

  • Exposure: A specific volume of the this compound test solution at different concentrations is added to each Petri dish. A control with distilled water is also prepared.

  • Incubation: The Petri dishes are incubated in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 72 or 120 hours).

  • Data Collection:

    • Germination: The number of germinated seeds is counted.

    • Root Elongation: The length of the primary root of each germinated seed is measured.

  • Data Analysis:

    • Germination Index (GI): Calculated based on the number of germinated seeds in the treatment group relative to the control.

    • Relative Growth Index (RGI): Calculated as the ratio of the mean root length in the treatment group to the mean root length in the control group.

Phytotoxicity Workflow

Phytotoxicity_Workflow cluster_assays Phytotoxicity Assays cluster_endpoints Endpoints Measured cluster_metrics Calculated Metrics Algal_Test Algal Growth Inhibition Test (e.g., P. subcapitata) Growth_Rate Growth Rate / Biomass Algal_Test->Growth_Rate Seed_Test Seed Germination & Root Elongation Test (e.g., L. sativa) Germination Germination Rate Seed_Test->Germination Root_Length Root Elongation Seed_Test->Root_Length EC50 EC₅₀ Growth_Rate->EC50 GI Germination Index (GI) Germination->GI RGI Relative Growth Index (RGI) Root_Length->RGI

Caption: Workflow for assessing the phytotoxicity of this compound.

Signaling Pathways

Primary Mechanism of Action: ALS Inhibition

The primary target of this compound in plants is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme catalyzes the first step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[2] These amino acids are essential for protein synthesis and overall plant growth. By inhibiting ALS, this compound disrupts protein synthesis and leads to the accumulation of toxic intermediates, ultimately causing plant death.[2]

ALS_Inhibition_Pathway This compound This compound ALS Acetolactate Synthase (ALS) This compound->ALS Inhibits BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Catalyzes Protein_Synthesis Protein Synthesis BCAA->Protein_Synthesis Essential for Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Leads to

Caption: Primary mechanism of this compound action via ALS inhibition.

Secondary Effects: Oxidative Stress and Auxin Signaling Disruption

Beyond its primary mode of action, this compound can induce secondary stress responses in plants.

  • Oxidative Stress: this compound exposure can lead to the overproduction of reactive oxygen species (ROS), causing oxidative stress.[9][10] This can damage cellular components, including lipids, proteins, and DNA.[2]

  • Auxin Signaling Disruption: this compound has been shown to affect auxin signaling pathways. It can upregulate auxin biosynthesis and transport, leading to an accumulation of auxin in root tips.[11][12] This elevated auxin level can, in turn, inhibit root growth by altering cell wall properties.[11]

Secondary_Effects_Pathway cluster_oxidative Oxidative Stress cluster_auxin Auxin Signaling Disruption This compound This compound ROS Reactive Oxygen Species (ROS) Production This compound->ROS Auxin_Bio Upregulation of Auxin Biosynthesis & Transport This compound->Auxin_Bio Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage Auxin_Accum Auxin Accumulation (Root Tips) Auxin_Bio->Auxin_Accum Cell_Wall Altered Cell Wall Remodeling Auxin_Accum->Cell_Wall Root_Inhibition Root Growth Inhibition Cell_Wall->Root_Inhibition

Caption: Secondary effects of this compound on plant physiology.

Conclusion

The assessment of this compound's genotoxicity and phytotoxicity reveals a complex profile. While the Ames test suggests a lack of mutagenicity, studies using the Allium cepa and comet assays indicate potential clastogenic and DNA-damaging effects, particularly at higher concentrations. The phytotoxicity of this compound is well-established and is directly linked to its mechanism of action as an ALS inhibitor. Understanding these toxicological endpoints and the underlying molecular pathways is crucial for the safe and effective use of this herbicide and for the development of new, safer alternatives. This guide provides a foundational resource for professionals engaged in these endeavors.

References

Understanding Imazethapyr persistence and carryover in soil

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Imazethapyr Persistence and Carryover in Soil

Introduction

This compound is a selective, systemic herbicide belonging to the imidazolinone chemical family, widely utilized for the control of a broad spectrum of grass and broadleaf weeds in various leguminous crops, such as soybeans and alfalfa.[1][2] Its herbicidal activity stems from the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[2] This enzyme is crucial for the biosynthesis of the essential branched-chain amino acids (BCAAs) valine, leucine, and isoleucine.[3][4] The disruption of this pathway leads to a cessation of protein and DNA synthesis, ultimately resulting in plant death.[2] While effective in weed management, the persistence of this compound in the soil can lead to carryover, posing a risk of injury to sensitive rotational crops.[5] This guide provides a comprehensive technical overview of the factors governing this compound's persistence, methodologies for its analysis in soil, and its potential carryover effects.

This compound Persistence and Degradation in Soil

The persistence of this compound in the soil is a complex interplay of its chemical properties and various soil and environmental factors. The primary mechanisms of its dissipation are microbial degradation and, to a lesser extent, photolysis.[2] The rate and extent of these processes are influenced by a multitude of interconnected factors.

Factors Influencing this compound Persistence:

  • Soil pH: Soil pH is a critical determinant of this compound's behavior.[6] Its persistence increases in acidic soils (pH < 6.5) due to stronger adsorption to soil colloids, making it less available for microbial degradation.[7] Conversely, in alkaline soils, this compound is more water-soluble and bioavailable, leading to faster dissipation.[8]

  • Soil Organic Matter and Texture: Soils with higher organic matter and clay content tend to adsorb this compound more strongly, which can increase its persistence by reducing its availability to microorganisms.[9][10] In contrast, sandy soils with low organic matter exhibit less adsorption, potentially allowing for faster degradation but also increasing the risk of leaching.[9]

  • Soil Moisture and Temperature: Microbial activity, the primary driver of this compound degradation, is highly dependent on soil moisture and temperature.[11] Warm, moist conditions accelerate microbial metabolism and, consequently, herbicide breakdown.[11] Conversely, cool and dry conditions slow down degradation, leading to longer persistence.[11]

  • Rainfall: Rainfall can influence this compound persistence in two ways. Adequate rainfall can promote microbial activity by maintaining soil moisture.[6] However, excessive rainfall, especially in coarse-textured soils, can lead to the leaching of this compound deeper into the soil profile, potentially moving it away from the zone of active microbial degradation.[6]

  • Application Rate: Higher application rates of this compound naturally require a longer time for dissipation to levels that are safe for sensitive rotational crops.[8] Some studies indicate that at higher concentrations, the degradation kinetics may shift from a single first-order to a biphasic model, with a rapid initial decline followed by a much slower degradation phase.[8]

Data Presentation: Half-Life of this compound in Soil

The half-life (DT₅₀) of a herbicide is the time required for 50% of the initial concentration to dissipate. The following table summarizes the half-life of this compound under various soil and environmental conditions as reported in the literature.

Half-Life (DT₅₀) (Days)Soil Type / TexturepHOrganic Matter (%)Conditions
15.12 - 18.02Not specifiedN/AN/AField, Urdbean crop
2.8 - 7.4Sandy Clay Loam7.2LowField, Groundnut crop, Tropical
26Sandy Clay Loam~8.5LowField, Mungbean crop
82Clay Loam (in pots)<8.0Higher than fieldPot study, Mungbean crop
30.15 - 52.16Various5.0 - 8.8N/ALab, Low application rate
93.74 - 152.83 (final phase)Various5.0 - 8.8N/ALab, High application rate (biphasic)
7 - 513VariousN/AN/AGeneral range from literature review

Experimental Protocols for this compound Residue Analysis

Accurate quantification of this compound residues in soil is essential for research and for making informed decisions about crop rotation. The following protocols outline a general workflow for this analysis.

Soil Sampling and Preparation
  • Objective: To collect a representative soil sample from the field of interest.

  • Procedure:

    • Define the sampling area and pattern (e.g., random, grid, or transect).

    • Using a soil probe or auger, collect multiple soil cores from the top 0-15 cm of the soil profile.

    • Combine the individual cores in a clean container to form a composite sample.

    • Thoroughly mix the composite sample.

    • Air-dry the soil sample in a shaded, well-ventilated area, away from potential contaminants.

    • Once dry, gently crush any aggregates and pass the soil through a 2-mm sieve to ensure homogeneity.

    • Store the sieved soil in a labeled, airtight container, preferably frozen if not analyzed immediately.[12]

QuEChERS-based Extraction and Cleanup
  • Objective: To efficiently extract this compound from the soil matrix and remove interfering compounds.

  • Materials:

    • 50 mL polypropylene (B1209903) centrifuge tubes

    • Acetonitrile (B52724) (ACN)

    • Water (HPLC grade)

    • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

    • Dispersive solid-phase extraction (d-SPE) cleanup tubes containing primary secondary amine (PSA) sorbent and magnesium sulfate.

  • Procedure:

    • Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.[13]

    • Add 10 mL of water and vortex to hydrate (B1144303) the soil.

    • Add 10 mL of acetonitrile to the tube.[13]

    • Add the appropriate QuEChERS extraction salt packet.

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge the tube at ≥ 5000 rcf for 5 minutes.

    • Transfer a portion of the supernatant (the acetonitrile layer) to a d-SPE cleanup tube.[13]

    • Vortex the cleanup tube for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

    • The resulting supernatant is the final extract, ready for analysis.[13]

Analytical Determination by HPLC-UV or LC-MS/MS
  • Objective: To separate and quantify this compound in the prepared extract.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a UV detector or a tandem mass spectrometer (MS/MS).

  • Typical HPLC-UV Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: A mixture of acetonitrile and acidified water (e.g., with phosphoric or acetic acid), run in isocratic or gradient mode. A common ratio is 70:30 (v/v) methanol:water.[6]

    • Flow Rate: 0.8 - 1.2 mL/min.[14]

    • Injection Volume: 10 - 20 µL.[6][14]

    • Detector Wavelength: 254 nm.[14]

  • Typical LC-MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.[15]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • Precursor/Product Ions: Specific mass transitions for this compound would be monitored (requires empirical determination).

Quality Assurance and Quality Control (QA/QC)
  • Calibration: Prepare a series of standard solutions of known this compound concentrations to generate a calibration curve.

  • Recovery Studies: Fortify (spike) blank soil samples with known amounts of this compound at different concentration levels and process them alongside the test samples to determine the efficiency of the extraction and analytical method. Acceptable recovery rates are typically within 70-120%.[16]

  • Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified by the analytical method.[14]

Mandatory Visualizations

G cluster_herbicide_action This compound Action cluster_bcaa_synthesis BCAA Biosynthesis cluster_cellular_response Cellular Response This compound This compound Application AHAS Acetohydroxyacid Synthase (AHAS) This compound->AHAS Inhibits This compound->AHAS BCAAs Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) AHAS->BCAAs Catalyzes AHAS->BCAAs Precursors Pyruvate & α-Ketobutyrate Precursors->AHAS Catalyzes BCAADepletion BCAA Depletion TOR_Signaling TOR Signaling Pathway Disrupted BCAADepletion->TOR_Signaling Protein_Synthesis Protein Synthesis Inhibition TOR_Signaling->Protein_Synthesis DNA_Synthesis DNA Synthesis & Cell Division Arrest TOR_Signaling->DNA_Synthesis Plant_Death Plant Death Protein_Synthesis->Plant_Death DNA_Synthesis->Plant_Death

Caption: this compound's mechanism of action, inhibiting AHAS and disrupting essential amino acid synthesis.

G start Start: Field Study Design application Herbicide Application (Controlled Rate) start->application sampling Periodic Soil Sampling (e.g., 0, 7, 14, 30, 60, 90 days) application->sampling prep Sample Preparation (Air-dry, Sieve, Store) sampling->prep extraction Extraction & Cleanup (e.g., QuEChERS) prep->extraction analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) extraction->analysis quantification Data Quantification (vs. Calibration Curve) analysis->quantification kinetics Dissipation Kinetics Analysis (Calculate Half-Life, DT₅₀) quantification->kinetics reporting End: Report Findings kinetics->reporting

Caption: A typical experimental workflow for assessing the persistence of this compound in soil.

G cluster_soil Soil Properties cluster_env Environmental Conditions cluster_processes Key Processes Persistence This compound Persistence & Carryover Risk pH Soil pH Adsorption Adsorption pH->Adsorption influences OM Organic Matter OM->Adsorption increases Texture Soil Texture (Clay/Sand Content) Texture->Adsorption influences Leaching Leaching Texture->Leaching influences Moisture Soil Moisture Degradation Microbial Degradation Moisture->Degradation enhances Moisture->Leaching increases Temp Temperature Temp->Degradation enhances Bioavailability Bioavailability Adsorption->Bioavailability reduces Bioavailability->Degradation affects Degradation->Persistence determines Leaching->Persistence determines

Caption: Interacting factors that influence the persistence and carryover potential of this compound in soil.

This compound Carryover and Crop Injury

Herbicide carryover occurs when residues from a previous application persist in the soil at concentrations high enough to damage subsequent, sensitive crops.[5] Due to its variable persistence, this compound can pose a significant carryover risk.

Susceptible Rotational Crops:

  • Corn (non-imidazolinone tolerant varieties)

  • Sugar beet

  • Sunflower

  • Canola

  • Various vegetable crops[17]

Typical Injury Symptoms:

  • Stunting: Affected plants are often significantly smaller than healthy plants.

  • Chlorosis and Discoloration: Leaves may appear yellow (chlorotic), purple, or red.[5]

  • Root Abnormalities: In corn, a characteristic symptom is the development of "bottle-brush" roots, where root growth is stunted and root hairs are malformed.[5]

  • Delayed Development: Emergence and growth may be delayed, and in severe cases, plant death can occur.

The persistence of this compound in soil is a multifaceted issue governed by a complex interplay of soil properties, environmental conditions, and agricultural practices. Its half-life can range from a few weeks to many months, creating a variable risk of carryover injury to sensitive rotational crops. For researchers and agricultural professionals, a thorough understanding of these dynamics is paramount for the sustainable use of this herbicide. Accurate risk assessment relies on robust analytical methods, such as those outlined in this guide, to quantify soil residues. By integrating knowledge of this compound's environmental fate with careful crop management and rotation planning, its benefits in weed control can be realized while minimizing the potential for adverse environmental and agronomic consequences.

References

Technical Guide: Initial Screening of Imazethapyr for Herbicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core methodologies and data interpretation involved in the initial screening of Imazethapyr for its herbicidal properties. The document is intended for researchers, scientists, and professionals in the field of drug development and agrochemistry.

Introduction to this compound

This compound is a selective, systemic herbicide belonging to the imidazolinone chemical family.[1][2] It is widely utilized in agriculture for the post-emergence control of a broad spectrum of annual and perennial broadleaf and grassy weeds in various crops, particularly soybeans and other legumes.[3][4][5] The initial screening process is critical to characterize its biological activity, determine its mode of action, and establish its efficacy. This process typically involves a combination of in vitro enzyme assays and whole-plant phytotoxicity studies.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The primary mode of action of this compound is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3][4] This enzyme is crucial for the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[5][6] By blocking ALS, this compound disrupts protein synthesis and cell division, which halts plant growth.[1][6] Sensitive plants will cease to grow soon after application, with death occurring within a few weeks.[1][3] This specific metabolic pathway is present in plants and microorganisms but not in animals, contributing to its low toxicity in mammals.[2][7]

Imazethapyr_MoA cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition cluster_outcome Result Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alphaKeto α-Ketobutyrate alphaKeto->ALS Acetolactate Acetolactate ALS->Acetolactate Acetohydroxy α-Aceto-α-hydroxybutyrate ALS->Acetohydroxy Disruption Disruption of Protein Synthesis & Cell Division Pathway1 ... Acetolactate->Pathway1 Pathway2 ... Acetohydroxy->Pathway2 Valine Valine & Leucine Pathway1->Valine Isoleucine Isoleucine Pathway2->Isoleucine This compound This compound This compound->ALS Growth Cessation of Growth Disruption->Growth Death Plant Death Growth->Death

Caption: Mechanism of action of this compound via ALS inhibition.

Experimental Protocols

The initial screening of this compound involves a tiered approach, starting with specific enzyme assays and progressing to whole-plant trials.

This assay directly measures the inhibitory effect of this compound on its target enzyme.

Objective: To determine the concentration of this compound required to inhibit 50% of ALS enzyme activity (IC50).

Protocol:

  • Enzyme Extraction:

    • Harvest 1-2 grams of fresh, young leaf tissue from a susceptible plant species (e.g., velvetleaf, soybean).[8]

    • Immediately freeze the tissue in liquid nitrogen to prevent protein degradation.[8]

    • Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.

    • Homogenize the powder in 5-10 mL of ice-cold enzyme extraction buffer (e.g., potassium phosphate (B84403) buffer pH 7.2, containing pyruvate, MgCl2, and thiamine (B1217682) pyrophosphate).[8]

    • Centrifuge the homogenate at approximately 20,000 x g for 20 minutes at 4°C.[8]

    • Carefully collect the supernatant, which contains the crude ALS enzyme extract, and keep it on ice for immediate use.[8]

  • Assay Procedure (Colorimetric Method):

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microplate, add the assay components: enzyme extract, assay buffer, cofactors (FAD), and the substrate (pyruvate).[8]

    • Add the different concentrations of this compound to the respective wells. Include a control well (no herbicide) and a blank well (no enzyme).

    • Incubate the plate at 37°C for 60 minutes to allow the enzymatic reaction to proceed.[8]

    • Stop the reaction by adding 50 µL of 6 N H2SO4. This step also initiates the decarboxylation of the product, acetolactate, to acetoin.[8]

    • Incubate the plate at 60°C for 15 minutes.[8]

    • Add color reagents: 50 µL of creatine (B1669601) solution followed by 50 µL of α-naphthol solution to each well. This reaction forms a colored complex with acetoin.[8]

    • Allow for color development during a final incubation at 60°C for 15 minutes.[8]

  • Data Analysis:

    • Measure the absorbance of each well at 525 nm using a microplate reader.[8]

    • Subtract the blank absorbance from all other readings.

    • Calculate the percentage of ALS inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100[8]

    • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

ALS_Assay_Workflow start Start enzyme_extraction 1. Enzyme Extraction (Plant Tissue Homogenization & Centrifugation) start->enzyme_extraction assay_setup 2. Assay Setup (Microplate: Enzyme, Substrate, this compound) enzyme_extraction->assay_setup incubation1 3. Incubation (37°C for 60 min) assay_setup->incubation1 stop_reaction 4. Stop Reaction & Decarboxylation (Add H₂SO₄, Incubate at 60°C) incubation1->stop_reaction color_dev 5. Color Development (Add Creatine & α-Naphthol) stop_reaction->color_dev measure 6. Measurement (Absorbance at 525 nm) color_dev->measure analysis 7. Data Analysis (% Inhibition Calculation, IC50 Determination) measure->analysis end End analysis->end

Caption: Experimental workflow for the in vitro ALS inhibition assay.

This assay evaluates the herbicidal efficacy of this compound on whole plants under controlled conditions.

Objective: To determine the effective dose of this compound that causes 50% growth reduction (ED50) or mortality in target weed species.

Protocol:

  • Plant Cultivation:

    • Select several sensitive weed species (e.g., velvetleaf, common cocklebur, redroot pigweed) and a tolerant crop species (e.g., soybean).[5][9]

    • Sow seeds in pots containing a standardized soil mix and grow them in a controlled environment (greenhouse or growth chamber) with defined temperature, light, and humidity.

    • Water the plants as needed to maintain adequate soil moisture.

  • Herbicide Application:

    • Apply the herbicide when the plants have reached a specific growth stage, typically the 2-4 true leaf stage.[5]

    • Prepare a range of this compound concentrations (doses). Include a control group that is sprayed with the formulation blank (without the active ingredient).

    • For post-emergence applications, add a non-ionic surfactant and a liquid fertilizer solution to the spray mix to enhance uptake and efficacy.[5][10]

    • Apply the herbicide solution evenly to the plant foliage using a calibrated sprayer to ensure uniform coverage.

  • Assessment:

    • Return the treated plants to the controlled environment.

    • Assess phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after treatment).

    • Evaluation methods include:

      • Visual Injury Rating: Score plants on a scale (e.g., 0% = no effect, 100% = plant death) based on symptoms like stunting, chlorosis, and necrosis.

      • Growth Inhibition: Measure parameters such as plant height or root elongation.[11]

      • Biomass Reduction: Harvest the above-ground plant material, dry it in an oven, and weigh it to determine the dry weight reduction compared to the control group.

  • Data Analysis:

    • Calculate the percent growth reduction or injury for each dose relative to the untreated control.

    • Use regression analysis to model the dose-response relationship and calculate the ED50 value for each species.[12]

Phytotoxicity_Workflow start Start cultivation 1. Plant Cultivation (Select Species, Sow Seeds, Grow to 2-4 Leaf Stage) start->cultivation application 2. Herbicide Application (Prepare Doses, Spray Plants) cultivation->application incubation 3. Incubation (Return Plants to Controlled Environment) application->incubation assessment 4. Phytotoxicity Assessment (Visual Rating, Biomass Measurement at 7, 14, 21 DAT) incubation->assessment analysis 5. Data Analysis (Dose-Response Curve, ED50 Calculation) assessment->analysis end End analysis->end

Caption: Experimental workflow for whole-plant phytotoxicity screening.

Data Presentation

Quantitative data from screening assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: In Vitro ALS Enzyme Inhibition by this compound

This compound Concentration (nM)Mean % Inhibition (± SD)
18.5 (± 1.2)
1025.3 (± 2.5)
5048.9 (± 3.1)
10070.1 (± 4.0)
50092.4 (± 1.8)
Calculated IC50 (nM) 51.2
(Note: Data are hypothetical for illustrative purposes.)

Table 2: Whole-Plant Dose-Response of this compound (21 Days After Treatment)

Weed SpeciesED50 (g a.i./ha) - Growth Reduction
Velvetleaf (Abutilon theophrasti)18
Redroot Pigweed (Amaranthus retroflexus)25
Common Lambsquarters (Chenopodium album)30
Barnyardgrass (Echinochloa crus-galli)45
Soybean (Glycine max) - Crop>200
(Note: Data are representative values compiled from literature concepts for illustrative purposes.)[5][9]

Conclusion

The initial screening of this compound confirms its potent herbicidal activity, which is directly linked to the specific inhibition of the ALS enzyme. The in vitro assay provides a precise measure of its effect on the molecular target, yielding a low IC50 value indicative of high potency. This is corroborated by whole-plant assays, which demonstrate its efficacy in controlling key weed species at low application rates while maintaining selectivity for tolerant crops like soybeans. These foundational screening protocols are essential for characterizing the herbicidal profile of new chemical entities and guiding their development as effective weed management tools.

References

The Unseen Battlefield: Imazethapyr's Impact on Soil Microbial Community Structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Scientists

The widespread use of herbicides in modern agriculture has undeniably boosted crop yields, yet their non-target effects on the intricate web of soil life remain a critical area of investigation. Imazethapyr, a selective herbicide from the imidazolinone family, is extensively used for weed control in various leguminous crops. Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, crucial for the synthesis of branched-chain amino acids in plants. However, this mechanism is not exclusive to plants and can impact soil microorganisms that share similar biochemical pathways. This technical guide delves into the multifaceted effects of this compound on the structure and function of soil microbial communities, providing a comprehensive overview for researchers, scientists, and professionals in drug development.

Executive Summary

This compound application can induce significant but often transient shifts in the soil microbial community. The extent of this impact is contingent on various factors, including application rate, soil type, and environmental conditions. Studies have demonstrated alterations in microbial biomass, enzymatic activities, and the relative abundance of different microbial taxa. While some microorganisms are inhibited by the herbicide, others may utilize it as a carbon source, leading to shifts in community composition. The long-term consequences of these alterations on soil health and ecosystem services warrant continued investigation.

Quantitative Impact Assessment

The application of this compound has been shown to cause measurable changes in key soil health indicators. The following tables summarize quantitative data from various studies, offering a comparative look at the herbicide's impact.

Table 1: Effect of this compound on Soil Microbial Biomass
This compound Concentration Soil Type Change in Microbial Biomass C Reference
0.1, 1, and 10 mg kg⁻¹Silty loam and Loamy soilReduction observed, with recovery after 60 days[1]
Recommended field rateNot specifiedDecrease in microbial biomass[2][3]
Recommended and double recommended ratesNot specifiedTemporary toxic effects on microbial biomass carbon[4]
Table 2: Effect of this compound on Soil Enzyme Activities
Enzyme This compound Concentration Effect Duration of Effect Reference
Dehydrogenase75 g a.i. ha⁻¹ + adjuvantSignificant reductionObserved at 7 and 15 days after spraying[5]
DehydrogenaseDouble recommended rateDeclined for a shorter periodTransient[4]
Urease75 g a.i. ha⁻¹ + adjuvantSignificant reductionObserved at 7 and 15 days after spraying[5]
UreaseRecommended and double recommended ratesInhibition followed by recoveryReturned to control level after 30 days[4]
Phosphatase75 g a.i. ha⁻¹ + adjuvantSignificant reductionObserved at 7 and 15 days after spraying[5]
Acid PhosphataseHigher dosesProlonged inhibitionNot specified[4][5]
Alkaline PhosphataseHigher dosesInitial inhibition followed by an increaseFluctuated[4][5]
Table 3: Shifts in Microbial Community Structure Following this compound Application
Microbial Group This compound Treatment Observed Change Reference
Gram-negative/Gram-positive bacteria ratio0.1, 1, and 10 mg kg⁻¹Decreased ratio[1]
Fungi/bacteria ratio0.1, 1, and 10 mg kg⁻¹Decreased ratio[1]
Proteobacteria, Actinobacteriota, Bacteroidota (Bacterial phyla)With this compoundIncreased number of nodes in co-occurrence network[2]
Ascomycota, Basidiomycota (Fungal phyla)With this compoundIncreased number of nodes in co-occurrence network[2]
Beneficial bacteria (Rhizobiaceae, Bradyrhizobium, Methylobacterium, Paenibacillus)(-)-R-IM enantiomerEnriched compared to (+)-S-IM enantiomer[6]
Pathogenic bacteria (Erwinia, Pseudomonas, Burkholderia, Streptomyces, Agrobacterium)(-)-R-IM enantiomerSuppressed compared to (+)-S-IM enantiomer[6]

Experimental Protocols

Understanding the methodologies employed in assessing this compound's impact is crucial for interpreting the data and designing future research. Below are detailed protocols for key experiments.

Phospholipid Fatty Acid (PLFA) Analysis for Microbial Community Structure

Phospholipid fatty acid (PLFA) analysis is a widely used method to characterize the living microbial community structure in soil.

  • Lipid Extraction: Lipids are extracted from a known mass of soil (typically 8-10 g) using a one-phase extraction solution of chloroform, methanol (B129727), and citrate (B86180) buffer.

  • Fractionation: The extracted lipids are fractionated into neutral lipids, glycolipids, and phospholipids (B1166683) on a silicic acid column.

  • Methylation: The phospholipid fraction is subjected to mild alkaline methanolysis to convert the fatty acids into fatty acid methyl esters (FAMEs).

  • Quantification and Identification: The FAMEs are separated, identified, and quantified using gas chromatography-mass spectrometry (GC-MS). Specific FAMEs are used as biomarkers for different microbial groups (e.g., bacteria, fungi, actinomycetes).

16S rRNA and ITS Gene Amplicon Sequencing for Microbial Community Composition

High-throughput sequencing of marker genes provides a detailed picture of the bacterial (16S rRNA) and fungal (ITS) community composition.

  • Soil DNA Extraction: Total DNA is extracted from soil samples using a commercially available DNA extraction kit, following the manufacturer's instructions. DNA quality and quantity are assessed using a spectrophotometer and gel electrophoresis.

  • PCR Amplification: The hypervariable regions of the 16S rRNA gene (e.g., V3-V4) or the ITS region are amplified using specific primers with barcode sequences for sample multiplexing.

  • Library Preparation and Sequencing: The PCR products are purified, quantified, and pooled to create a sequencing library. The library is then sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis: The raw sequence data is processed to remove low-quality reads and chimeras. The remaining sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) at a defined similarity threshold (e.g., 97%). Taxonomic assignment is performed by comparing the sequences to a reference database (e.g., Greengenes, SILVA for bacteria; UNITE for fungi). Alpha and beta diversity analyses are then conducted to assess the richness, evenness, and differences in community composition between treatments.

Soil Enzyme Activity Assays

Soil enzyme activities are sensitive indicators of soil health and microbial function.

  • Dehydrogenase Activity: This assay measures the activity of intracellular dehydrogenases, which are involved in microbial respiration. Soil is incubated with 2,3,5-triphenyltetrazolium chloride (TTC), which is reduced to triphenyl formazan (B1609692) (TPF) by dehydrogenases. The red-colored TPF is then extracted with methanol and quantified spectrophotometrically.

  • Urease Activity: Urease activity is determined by measuring the rate of urea (B33335) hydrolysis to ammonia. Soil is incubated with a urea solution, and the amount of ammonium (B1175870) released is quantified using colorimetric methods.

  • Phosphatase Activity: Acid and alkaline phosphatase activities are measured by incubating the soil with p-nitrophenyl phosphate (B84403) at an appropriate pH (acidic or alkaline). The amount of p-nitrophenol released is determined spectrophotometrically.

Visualizing the Impact: Workflows and Relationships

To better illustrate the processes and interactions discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow Soil_Sample Soil Sampling Imazethapyr_Application This compound Application (Different Concentrations) Soil_Sample->Imazethapyr_Application Incubation Incubation (Time Course) Imazethapyr_Application->Incubation Microbial_Analysis Microbial Community Analysis Incubation->Microbial_Analysis Enzyme_Assays Soil Enzyme Activity Assays Incubation->Enzyme_Assays PLFA PLFA Analysis Microbial_Analysis->PLFA Sequencing 16S rRNA / ITS Sequencing Microbial_Analysis->Sequencing Dehydrogenase Dehydrogenase Enzyme_Assays->Dehydrogenase Urease Urease Enzyme_Assays->Urease Phosphatase Phosphatase Enzyme_Assays->Phosphatase Data_Analysis Data Analysis & Interpretation PLFA->Data_Analysis Sequencing->Data_Analysis Dehydrogenase->Data_Analysis Urease->Data_Analysis Phosphatase->Data_Analysis

Caption: Experimental workflow for assessing this compound's impact.

Logical_Relationship This compound This compound in Soil Inhibition Inhibition of ALS Enzyme This compound->Inhibition Stimulation Serves as C/N Source for Some Microbes This compound->Stimulation Community_Shift Shift in Microbial Community Structure Inhibition->Community_Shift Stimulation->Community_Shift Enzyme_Alteration Altered Soil Enzyme Activities Community_Shift->Enzyme_Alteration Soil_Function Impact on Soil Functions Community_Shift->Soil_Function Reduced_Diversity Reduced Diversity/Biomass (in some cases) Community_Shift->Reduced_Diversity Enrichment Enrichment of Tolerant/Degrading Species Community_Shift->Enrichment Enzyme_Alteration->Soil_Function Reduced_Activity Reduced Activity (e.g., Dehydrogenase) Enzyme_Alteration->Reduced_Activity Variable_Activity Variable Activity (e.g., Phosphatase) Enzyme_Alteration->Variable_Activity

Caption: Logical relationships of this compound's effects in soil.

Concluding Remarks and Future Directions

The available evidence clearly indicates that this compound can act as a stressor to the soil microbial community, leading to shifts in its structure and function. While these effects are often temporary, the potential for long-term consequences, especially with repeated applications, cannot be disregarded. The recovery of the microbial community after a certain period suggests a degree of resilience within the soil ecosystem.[1]

Future research should focus on:

  • Long-term field studies: To understand the cumulative effects of repeated this compound applications over multiple growing seasons.

  • Metagenomic and metatranscriptomic analyses: To gain deeper insights into the functional responses of the microbial community and identify specific genes and pathways affected by the herbicide.

  • Interactions with other agricultural practices: To investigate how factors like tillage, fertilization, and crop rotation modulate the impact of this compound on soil microbes.

  • Identification and characterization of this compound-degrading microorganisms: This could lead to the development of bioremediation strategies to mitigate the environmental persistence of the herbicide. The isolation of bacteria like Brevibacterium sp. that can utilize this compound as a sole carbon source is a promising step in this direction.[7][8]

A comprehensive understanding of the intricate interactions between herbicides and soil microorganisms is paramount for developing sustainable agricultural practices that ensure both food security and environmental health. This guide provides a foundational understanding of this compound's impact, serving as a valuable resource for the scientific community to build upon.

References

Ecotoxicological Risk Assessment of Imazethapyr in Terrestrial Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imazethapyr is a selective, systemic herbicide widely used for the control of broadleaf and grassy weeds in various leguminous crops. Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[1][2][3][4] While effective in weed management, the potential for non-target impacts necessitates a thorough ecotoxicological risk assessment, particularly within terrestrial ecosystems. This guide provides a comprehensive overview of the ecotoxicological risks associated with this compound, detailing its environmental fate, effects on key terrestrial organisms, and standardized experimental protocols for its evaluation. All quantitative data is presented in structured tables for comparative analysis, and key conceptual frameworks are visualized through diagrams.

Physicochemical Properties and Environmental Fate

This compound's environmental behavior is influenced by its physicochemical properties, which dictate its persistence, mobility, and bioavailability in soil.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₅H₁₉N₃O₃ [5]
Molecular Weight 289.33 g/mol [5]
Water Solubility 1400 mg/L at 25°C [5]
Vapor Pressure 8.3 x 10⁻⁸ mm Hg at 25°C [5]
Log Kₒw (Octanol-Water Partition Coefficient) 1.19 at pH 7 [5]

| pKa | 2.1 (carboxylic acid), 3.9 (pyridine) |[5] |

Environmental Fate and Transport

The environmental fate of this compound is a complex interplay of degradation, sorption, and transport processes within the soil matrix.

This compound This compound Soil Soil This compound->Soil Microbial_Degradation Microbial Degradation Soil->Microbial_Degradation Primary Pathway Photodegradation Photodegradation Soil->Photodegradation Minor Pathway Sorption Sorption Soil->Sorption Leaching Leaching Soil->Leaching Runoff Runoff Soil->Runoff Plant_Uptake Plant Uptake Soil->Plant_Uptake Degradation_Products Degradation Products Microbial_Degradation->Degradation_Products Photodegradation->Degradation_Products start Start prep_soil Prepare Artificial Soil start->prep_soil add_substance Incorporate this compound (5 concentrations + control) prep_soil->add_substance add_worms Introduce Adult Earthworms (10 per replicate) add_substance->add_worms incubate Incubate for 14 days (20 ± 2°C, continuous light) add_worms->incubate assess_mortality Assess Mortality (Day 7 and 14) incubate->assess_mortality assess_sublethal Assess Sub-lethal Effects (e.g., weight change, behavior) incubate->assess_sublethal calculate_lc50 Calculate LC50 assess_mortality->calculate_lc50 end End calculate_lc50->end start Start prep_soil Prepare Sieved Soil start->prep_soil amend_soil Amend Soil with Powdered Plant Material prep_soil->amend_soil add_substance Apply this compound (Test Concentrations + Control) amend_soil->add_substance incubate Incubate for 28 days (Controlled Temperature & Moisture) add_substance->incubate sample_soil Sample Soil at Intervals (e.g., Day 0, 7, 14, 28) incubate->sample_soil analyze_nitrate Analyze Nitrate Concentration sample_soil->analyze_nitrate evaluate_effect Evaluate Effect on Nitrate Formation Rate analyze_nitrate->evaluate_effect end End evaluate_effect->end cluster_seedling Seedling Emergence Test cluster_vegetative Vegetative Vigour Test seed_sowing Sow Seeds in Treated Soil incubation Incubate under Controlled Greenhouse Conditions seed_sowing->incubation emergence_count Count Emerged Seedlings assess_endpoints Assess Endpoints (e.g., emergence, biomass, visual injury) emergence_count->assess_endpoints plant_treatment Treat Young Plants with this compound plant_treatment->incubation growth_measurement Measure Growth Parameters (e.g., height, weight) growth_measurement->assess_endpoints start Start prep_soil Prepare Test Soil start->prep_soil apply_this compound Apply this compound to Soil or Plants (Multiple Concentrations + Control) prep_soil->apply_this compound apply_this compound->seed_sowing apply_this compound->plant_treatment incubation->emergence_count incubation->growth_measurement calculate_ec50 Calculate EC50 assess_endpoints->calculate_ec50 end End calculate_ec50->end cluster_exposure Exposure Assessment cluster_effects Effects Assessment Exposure_Assessment Exposure Assessment (PECsoil) Risk_Characterization Risk Characterization (RQ = PEC/PNEC) Exposure_Assessment->Risk_Characterization Effects_Assessment Effects Assessment (PNECsoil) Effects_Assessment->Risk_Characterization Risk_Management Risk Management Risk_Characterization->Risk_Management Application_Rate Application Rate Application_Rate->Exposure_Assessment Environmental_Fate Environmental Fate Data Environmental_Fate->Exposure_Assessment Toxicity_Data Ecotoxicity Data (LC50, EC50, NOEC) Toxicity_Data->Effects_Assessment Assessment_Factors Assessment Factors Assessment_Factors->Effects_Assessment

References

A Deep Dive into Imazethapyr Enantiomers: Activity and Preliminary Studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on the enantiomers of the herbicide Imazethapyr. It delves into their differential herbicidal activity, the underlying biochemical mechanisms, and their environmental fate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and environmental science by consolidating key quantitative data, detailing experimental methodologies, and visualizing complex biological and experimental processes.

Introduction to this compound and Chirality

This compound is a selective, systemic herbicide belonging to the imidazolinone family, widely used for the control of broadleaf and grassy weeds in various crops.[1][2] Its mode of action involves the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[1][3][4] This inhibition disrupts protein synthesis and cell division, ultimately leading to plant death.[4][5][6]

This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers: the R-(-)-enantiomer and the S-(+)-enantiomer.[3][7] While commercially available as a racemic mixture (an equal mixture of both enantiomers), studies have consistently shown that the herbicidal activity is predominantly associated with one enantiomer.[3][7][8] This enantioselectivity has significant implications for its efficacy, potential for reduced environmental impact, and regulatory assessment.

Enantioselective Herbicidal Activity

The two enantiomers of this compound exhibit marked differences in their biological activity, with the R-(-)-enantiomer being the more potent herbicide.[3][7][9] This section presents quantitative data on the differential inhibition of the target enzyme, acetolactate synthase (ALS), and the resulting impact on plant growth.

Data Presentation

Table 1: Enantioselective Inhibition of Acetolactate Synthase (ALS) by this compound Enantiomers

Enantiomer/MixtureConcentrationPlant SpeciesALS Activity (% of Control)Fold Difference (R vs. S)Reference
R-(-)-Imazethapyr40 µg L⁻¹Maize (Zea mays L.)Significantly lower than S-(+)-IM25[10]
S-(+)-Imazethapyr40 µg L⁻¹Maize (Zea mays L.)--[10]
R-(-)-Imazethapyr200 µg L⁻¹Maize (Zea mays L.)Significantly lower than S-(+)-IM7[10]
S-(+)-Imazethapyr200 µg L⁻¹Maize (Zea mays L.)--[10]
R-(-)-Imazethapyr500 µg L⁻¹Arabidopsis thaliana45.2%~1.9[11]
S-(+)-Imazethapyr500 µg L⁻¹Arabidopsis thaliana86.5%-[11]
Racemic this compound500 µg L⁻¹Arabidopsis thaliana61.9%-[11]

Table 2: Enantioselective Effects of this compound on Plant Growth

Enantiomer/MixtureConcentrationPlant SpeciesEffectObservationReference
R-(-)-Imazethapyr2.5 µg L⁻¹Arabidopsis thalianaRoot Growth Inhibition (RI)93.4%[12]
S-(+)-Imazethapyr2.5 µg L⁻¹Arabidopsis thalianaRoot Growth Inhibition (RI)34.4%[12]
Racemic this compound2.5 µg L⁻¹Arabidopsis thalianaRoot Growth Inhibition (RI)83.9%[12]
R-(-)-ImazethapyrNot SpecifiedMaize (Zea mays L.)Root GrowthMore severe inhibition than S-(+)-IM[7][9]

Mechanism of Action: A Signaling Pathway Perspective

This compound's herbicidal action is initiated by its binding to and inhibition of the acetolactate synthase (ALS) enzyme. This primary action triggers a cascade of downstream effects leading to plant demise.

G This compound's Mechanism of Action This compound This compound Enantiomers (R-(-)-IM > S-(+)-IM) ALS Acetolactate Synthase (ALS) Enzyme This compound->ALS Inhibition BCAA Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Biosynthesis ALS->BCAA Catalysis (Blocked) Protein_Synthesis Protein Synthesis BCAA->Protein_Synthesis Depletion Leads to Inhibition Cell_Division Cell Division and Growth Protein_Synthesis->Cell_Division Inhibition Leads to Cessation Plant_Death Plant Death Cell_Division->Plant_Death Cessation Leads to

Caption: Signaling pathway of this compound's herbicidal action.

The R-(-)-enantiomer of this compound exhibits a higher binding affinity for the ALS enzyme, leading to more potent inhibition.[3][10] The resulting deficiency in essential branched-chain amino acids halts protein synthesis, which is crucial for all cellular functions.[4][13] Consequently, cell division and overall plant growth are arrested, leading to the eventual death of susceptible plants.[5][6]

Environmental Fate and Degradation

The environmental persistence and degradation of this compound are critical factors in its overall risk assessment. Studies have shown that the degradation of this compound enantiomers in soil is also an enantioselective process, primarily driven by microbial activity.

Data Presentation

Table 3: Enantioselective Degradation of this compound in Soil

EnantiomerSoil TypeConditionsHalf-life (days)ObservationReference
R-(-)-ImazethapyrSilty Loam (pH 4.85)Unsterilized, 50% MWHC, 25°C43.0 - 66.1Preferential degradation of R-enantiomer[14]
S-(+)-ImazethapyrSilty Loam (pH 4.85)Unsterilized, 50% MWHC, 25°C51.4 - 79.8-[14]
R-(-)-ImazethapyrClay Loam (pH 5.81)Unsterilized, 50% MWHC, 25°C43.0 - 66.1Preferential degradation of R-enantiomer[8][14]
S-(+)-ImazethapyrClay Loam (pH 5.81)Unsterilized, 50% MWHC, 25°C51.4 - 79.8-[8][14]
R(+)-ImazethapyrAlkaline Soils (pH 7.6-8.7)Not SpecifiedFaster than S(-)-enantiomerSignificant enantioselectivity[7]
S(-)-ImazethapyrAlkaline Soils (pH 7.6-8.7)Not SpecifiedSlower than R(+)-enantiomer-[7]
S(-)-ImazethapyrNon-sterilized soils with organic amendmentNot Specified45.9 - 105-
R(+)-ImazethapyrNon-sterilized soils with organic amendmentNot Specified45.9 - 105-

MWHC: Maximum Water-Holding Capacity

Interestingly, the more herbicidally active R-(-)-enantiomer is often degraded faster in the soil.[7][14] This preferential degradation has important implications for the long-term environmental impact and the potential for carryover injury to subsequent crops.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound enantiomers.

Enantiomeric Separation of this compound by Chiral HPLC

G Workflow for Chiral HPLC Separation of this compound cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample_Prep Dissolve Racemic this compound in Mobile Phase Injection Inject Sample into HPLC System Sample_Prep->Injection Mobile_Phase_Prep Prepare Mobile Phase (e.g., n-hexane:ethanol:acetic acid) Mobile_Phase_Prep->Injection Separation Separation on Chiral Column (e.g., Chiralcel OJ) Injection->Separation Detection Detect Eluting Enantiomers (e.g., UV Detector at 275 nm) Separation->Detection Chromatogram Obtain Chromatogram with Separated Enantiomer Peaks Detection->Chromatogram Quantification Quantify Peak Areas for Enantiomeric Ratio Chromatogram->Quantification

Caption: Experimental workflow for this compound enantiomer separation.

Protocol:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector is required.

  • Chiral Stationary Phase: A chiral column, such as a Chiralcel OJ column, is essential for the enantiomeric separation.

  • Mobile Phase: A typical mobile phase consists of a mixture of n-hexane, ethanol, and acetic acid. The exact ratio may need optimization to achieve baseline separation.

  • Sample Preparation: A standard solution of racemic this compound is prepared by dissolving it in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: Typically around 1.0 mL/min.

    • Temperature: Ambient or controlled temperature.

    • Detection Wavelength: 275 nm.

  • Data Analysis: The retention times of the two enantiomers are recorded, and the peak areas are used to determine the enantiomeric ratio.

In Vitro Acetolactate Synthase (ALS) Activity Assay

G Workflow for In Vitro ALS Activity Assay cluster_extraction Enzyme Extraction cluster_assay Enzyme Assay cluster_measurement Measurement and Analysis Homogenize Homogenize Plant Tissue in Extraction Buffer Centrifuge Centrifuge Homogenate Homogenize->Centrifuge Supernatant Collect Supernatant (Crude Enzyme Extract) Centrifuge->Supernatant Incubate Incubate Enzyme Extract with Substrate and this compound (Enantiomers or Racemate) Supernatant->Incubate Stop_Reaction Stop Reaction with Acid Incubate->Stop_Reaction Color_Development Add Creatine (B1669601) and α-naphthol for Color Development Stop_Reaction->Color_Development Measure_Absorbance Measure Absorbance at 530 nm Color_Development->Measure_Absorbance Calculate_Activity Calculate ALS Activity and Percentage Inhibition Measure_Absorbance->Calculate_Activity

Caption: Experimental workflow for assessing ALS enzyme activity.

Protocol:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue (e.g., young leaves) in an ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C.

    • The resulting supernatant contains the crude ALS enzyme extract.

  • Assay Reaction:

    • Prepare reaction mixtures containing the enzyme extract, the substrate (pyruvate), and various concentrations of the this compound enantiomers or the racemic mixture.

    • Include a control with no herbicide.

    • Incubate the mixtures at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

  • Quantification of Acetolactate:

    • Stop the reaction by adding sulfuric acid.

    • The acetolactate produced is decarboxylated to acetoin (B143602) by heating.

    • Add creatine and α-naphthol to develop a colored complex with acetoin.

  • Data Analysis:

    • Measure the absorbance of the colored solution at approximately 530 nm.

    • The absorbance is proportional to the ALS activity.

    • Calculate the percentage of inhibition for each herbicide concentration relative to the control to determine IC50 values.

Soil Degradation Study

G Workflow for this compound Soil Degradation Study cluster_setup Experimental Setup cluster_sampling Sampling and Extraction cluster_analysis Analysis Soil_Prep Prepare Soil Samples (Sieved, Moisture Adjusted) Spiking Spike Soil with this compound (Individual Enantiomers or Racemate) Soil_Prep->Spiking Incubation Incubate Soil Samples under Controlled Conditions (Temperature, Moisture) Spiking->Incubation Sampling Collect Soil Subsamples at Timed Intervals Incubation->Sampling Extraction Extract this compound Residues from Soil using a Solvent Sampling->Extraction Cleanup Clean up the Extract (e.g., Solid Phase Extraction) Extraction->Cleanup HPLC_Analysis Analyze Extracts by Chiral HPLC Cleanup->HPLC_Analysis Degradation_Curve Plot Concentration vs. Time to Determine Half-life HPLC_Analysis->Degradation_Curve

Caption: Experimental workflow for studying this compound degradation in soil.

Protocol:

  • Soil Preparation:

    • Collect soil samples and sieve them to ensure homogeneity.

    • Adjust the moisture content to a specific level (e.g., 50% of maximum water-holding capacity).

  • Experimental Setup:

    • Treat soil samples with a known concentration of the individual this compound enantiomers or the racemic mixture.

    • Incubate the treated soil samples in the dark at a constant temperature.

    • Include sterile control samples to differentiate between microbial and abiotic degradation.

  • Sampling and Extraction:

    • Collect subsamples of the soil at various time intervals over an extended period.

    • Extract the this compound residues from the soil using an appropriate solvent mixture.

  • Analysis:

    • Analyze the extracts using chiral HPLC to determine the concentration of each enantiomer remaining in the soil.

  • Data Analysis:

    • Plot the concentration of each enantiomer as a function of time.

    • Calculate the degradation rate and the half-life (DT50) for each enantiomer under the tested conditions.

Conclusion and Future Perspectives

The preliminary studies on this compound enantiomers have unequivocally demonstrated the principle of enantioselectivity in its herbicidal activity and environmental fate. The R-(-)-enantiomer is the primary contributor to the herbicidal efficacy, while both enantiomers are subject to enantioselective microbial degradation in the soil.

This understanding opens avenues for the development of enantiopure or enriched formulations of this compound. The use of the more active R-(-)-enantiomer could potentially lead to:

  • Reduced Application Rates: Achieving the same level of weed control with a lower amount of active ingredient.

  • Lower Environmental Load: Decreasing the total amount of herbicide introduced into the environment.

  • Improved Crop Safety: Reducing the potential for phytotoxicity to the target crop from the less active S-(+)-enantiomer.

Further research is warranted to fully elucidate the long-term environmental behavior of individual enantiomers in diverse soil types and climatic conditions. Additionally, a comprehensive toxicological assessment of the individual enantiomers on non-target organisms is essential for a complete environmental risk profile. The methodologies and data presented in this guide provide a solid foundation for such future investigations, which are crucial for the development of more efficient and environmentally benign weed management strategies.

References

Methodological & Application

Application Note: Solid-Phase Extraction of Imazethapyr from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust protocol for the solid-phase extraction (SPE) of Imazethapyr from water samples. This compound, a widely used imidazolinone herbicide, can persist in surface and groundwater, necessitating sensitive and reliable analytical methods for its monitoring.[1][2] This protocol employs C18 solid-phase extraction cartridges for the effective concentration and purification of this compound from aqueous matrices prior to chromatographic analysis. The methodology is suitable for researchers in environmental science, analytical chemistry, and regulatory monitoring.

Introduction

This compound is a selective, broad-spectrum herbicide used for the control of various broadleaf weeds and grasses in crops such as soybeans and peanuts.[1][2] Its extensive use raises concerns about its potential contamination of water resources. Due to its chemical properties, solid-phase extraction has become a preferred method for the pre-concentration and clean-up of this compound from water samples, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample throughput. This document provides a detailed step-by-step protocol for the SPE of this compound, followed by a summary of expected performance data.

Experimental Protocol

This protocol is a synthesis of established methods for the solid-phase extraction of this compound from water samples.[3][4][5]

Materials and Reagents:

Sample Preparation:

  • Collect water samples in clean glass bottles.

  • If the sample contains suspended solids, filter it through a 0.45 µm filter.

  • For a 250 mL water sample, adjust the pH to approximately 1.7-2.0 using 6N HCl.[3]

Solid-Phase Extraction Procedure:

  • Cartridge Conditioning:

    • Place the C18 SPE cartridges on a vacuum manifold.

    • Wash the cartridges with 5 mL of methanol.[3]

    • Follow with 5 mL of deionized water, ensuring the sorbent does not go dry.[3]

  • Sample Loading:

    • Load the acidified water sample (250 mL) onto the conditioned cartridge at a flow rate of 4-5 drops per second.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with two 5 mL portions of 0.1N HCl to remove interfering substances.[3]

    • Dry the cartridge under vacuum for approximately 5-10 minutes.

  • Elution:

    • Place a collection tube inside the manifold.

    • Elute the this compound from the cartridge with 50% methanol. In some methods, this eluate is then passed through a strong cation exchange (SCX) cartridge for further purification.[3] For this generalized protocol, we will proceed with a liquid-liquid extraction cleanup step.

    • Alternatively, a two-step elution can be performed using 1.5 mL of methanol followed by 13 mL of an 80:20 methylene chloride:methanol mixture.[6]

Post-Elution Cleanup (Liquid-Liquid Extraction):

  • Transfer the eluate to a separatory funnel.

  • Add 25 mL of methylene chloride and shake vigorously for 30 seconds.[4]

  • Allow the layers to separate and collect the lower methylene chloride layer.

  • Repeat the extraction with another 25 mL portion of methylene chloride.[4]

  • Combine the methylene chloride extracts.

Sample Reconstitution:

  • Evaporate the combined methylene chloride extracts to dryness using a rotary evaporator at a temperature not exceeding 35°C.[4]

  • Redissolve the residue in a suitable volume (e.g., 1-5 mL) of the mobile phase used for the subsequent chromatographic analysis (e.g., a mixture of acetonitrile and water).

Analysis:

The extracted and reconstituted sample is now ready for analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification of this compound.

Data Presentation

The performance of the SPE method can be evaluated based on recovery, precision (expressed as relative standard deviation, RSD), and the limits of detection (LOD) and quantification (LOQ). The following table summarizes typical performance data for this compound analysis using SPE followed by chromatography.

ParameterFortification Level (µg/mL)Average Recovery (%)Relative Standard Deviation (RSD) (%)LOD (µg/mL)LOQ (µg/mL)Reference
Recovery0.0187< 30.0030.01[5]
Recovery0.194< 30.0030.01[5]

Visualizations

Experimental Workflow Diagram:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_cleanup Post-Elution & Reconstitution cluster_analysis Analysis Sample Water Sample (250 mL) Filter Filter (0.45 µm) Sample->Filter Acidify Adjust pH to 1.7-2.0 with 6N HCl Filter->Acidify Condition Condition C18 Cartridge (Methanol, DI Water) Load Load Sample Condition->Load Wash Wash Cartridge (0.1N HCl) Load->Wash Elute Elute this compound (e.g., 50% Methanol) Wash->Elute LLE Liquid-Liquid Extraction (Methylene Chloride) Elute->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis HPLC-UV or LC-MS/MS Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of this compound from water samples.

References

Application Note & Protocol: Spectrophotometric Determination of Imazethapyr in Commercial Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imazethapyr is a broad-spectrum, selective herbicide from the imidazolinone family, widely used for controlling various weeds in crops.[1] Accurate determination of the active ingredient in commercial formulations is crucial for quality control and to ensure efficacy and environmental safety.[1] This application note describes a simple, rapid, and sensitive spectrophotometric method for the quantitative determination of this compound in commercial herbicide formulations. The method is based on the formation of a colored complex, which can be measured using a UV-visible spectrophotometer.[1]

Principle of the Method

The analytical method is based on the reaction of the amino function of the imidazolinone group in this compound with carbon disulphide and pyridine (B92270) in the presence of copper(I) perchlorate (B79767).[1] This reaction forms a yellowish copper(I) this compound-dithiocarbamate complex.[1] The resulting colored complex exhibits maximum absorbance (λmax) at 375 nm, and the absorbance is directly proportional to the concentration of this compound, following Beer's law within a defined range.[1]

Quantitative Data Summary

The performance of this spectrophotometric method has been validated, and the key analytical parameters are summarized in the table below.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax) 375 nm[1]
Linearity Range (Beer's Law) 5.8 - 57.9 µg/mL[1]
Molar Absorptivity (ε) 3.4 × 10³ L mol⁻¹ cm⁻¹[1]
Sandell's Sensitivity 0.0850 µg cm⁻²[1]
Assay of Commercial Formulation ("Pursuit", 10% SL) 98.4 - 99.2%[1]
Relative Standard Deviation (RSD) for Formulation Assay 0.74 - 0.92%[1]
Recovery from Spiked Water Samples 92.6 - 94.7%[1]
Relative Standard Deviation (RSD) for Recovery 0.90 - 1.06%[1]

Experimental Protocols

1. Apparatus and Reagents

  • Apparatus:

    • UV-Visible Spectrophotometer (e.g., Varian-Cary 100 Bio)[1]

    • 10 mL Volumetric flasks[1]

    • Micropipettes[1]

    • Microwave oven[1]

    • 500 mL Beaker[1]

  • Reagents:

    • This compound analytical standard (e.g., Sigma-Aldrich)[1]

    • Commercial this compound formulation (e.g., Pursuit®, 10% SL)[1]

    • Acetonitrile (HPLC grade)[1]

    • Carbon disulphide[1]

    • Pyridine[1]

    • Copper(I) perchlorate solution (10⁻² mol L⁻¹) in acetonitrile[1]

    • Distilled water[1]

2. Preparation of Standard Solutions

  • Stock Standard Solution of this compound (10⁻³ mol L⁻¹):

    • Accurately weigh the required amount of this compound analytical standard.

    • Dissolve it in a known volume of distilled water in a volumetric flask to obtain a final concentration of 10⁻³ mol L⁻¹.[1]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by taking aliquots (e.g., 0.2, 0.4, 0.8, 1.2, 1.6, and 2.0 mL) of the 10⁻³ mol L⁻¹ stock solution into separate 10 mL volumetric flasks.[1]

    • These aliquots will correspond to the concentrations within the linear range of the assay.

3. Preparation of Sample Solution (from Commercial Formulation)

  • Accurately weigh a quantity of the commercial this compound formulation equivalent to a known amount of the active ingredient.

  • Dissolve the weighed sample in a known volume of distilled water to achieve a stock solution with a concentration within the working range of the method.

  • Further dilutions may be necessary to bring the concentration to the mid-point of the calibration curve.

4. Measurement Procedure and Complex Formation

  • Into each 10 mL volumetric flask containing the standard aliquots and the prepared sample solution, add the following reagents in order:

    • Make up the volume to 2 mL with distilled water if necessary.[1]

    • 1 mL of acetonitrile.[1]

    • One drop (~100 µL) of carbon disulphide.[1]

    • One drop (~100 µL) of pyridine.[1]

    • 1 mL of copper(I) perchlorate solution (10⁻² mol L⁻¹).[1]

  • Place the flasks in a 500 mL beaker containing 200 mL of water.[1]

  • Microwave the beaker with the flasks for 50 seconds to facilitate the completion of the reaction.[1]

  • Allow the flasks to cool to room temperature.

  • Make up the volume in each flask to 10 mL with acetonitrile.[1]

  • Measure the absorbance of the resulting yellow-colored solution at 375 nm against a reagent blank prepared in the same manner but without the this compound standard or sample.[1]

5. Data Analysis

  • Calibration Curve: Plot a graph of absorbance versus the concentration (in µg/mL) of the this compound working standard solutions.[1]

  • Quantification: Determine the concentration of this compound in the sample solution by interpolating its absorbance value on the calibration curve.

  • Calculate the percentage of the active ingredient in the commercial formulation using the following formula:

    % this compound = (C × V × D) / (W × 10)

    Where:

    • C = Concentration of this compound from the calibration curve (µg/mL)

    • V = Final volume of the sample solution (mL)

    • D = Dilution factor

    • W = Weight of the commercial formulation taken (mg)

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis std_stock Prepare this compound Stock Standard (10⁻³ M) work_std Prepare Working Standards (Aliquots of Stock) std_stock->work_std reagent_add Add Reagents to Standards & Sample: 1. Acetonitrile 2. Carbon Disulphide 3. Pyridine 4. Cu(I) Perchlorate work_std->reagent_add sample_prep Prepare Sample Solution from Commercial Formulation sample_prep->reagent_add microwave Microwave Irradiation (50 seconds) reagent_add->microwave cool_dilute Cool to Room Temperature & Dilute to 10 mL microwave->cool_dilute measurement Measure Absorbance at 375 nm cool_dilute->measurement calibration Plot Calibration Curve (Absorbance vs. Concentration) measurement->calibration quantification Quantify this compound in Sample measurement->quantification calibration->quantification

Caption: Workflow for the spectrophotometric determination of this compound.

References

Application Notes and Protocols for Imazethapyr in the Development of Herbicide-Tolerant Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazethapyr is a selective, systemic herbicide belonging to the imidazolinone chemical family.[1][2][3] It is widely utilized in agriculture for the control of a broad spectrum of annual and perennial broadleaf and grassy weeds in various crops, particularly legumes like soybeans and groundnuts.[3][4][5] The development of crops with tolerance to this compound has been a significant advancement in weed management, allowing for post-emergence application of the herbicide with minimal damage to the crop.[6][7] These application notes provide an overview of the mechanism of action of this compound, methods for developing tolerant crops, and detailed protocols for screening and characterization.

Mechanism of Action

This compound's herbicidal activity stems from its ability to inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[8][9][10] This enzyme is pivotal in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[11][12][13] These amino acids are essential for protein synthesis and cell growth.[2][3] By blocking ALS/AHAS, this compound disrupts protein synthesis, which in turn interferes with DNA synthesis and cell division, ultimately leading to the death of susceptible plants.[1] The herbicide is absorbed through both the roots and foliage and translocates via the xylem and phloem to the meristematic tissues where the enzyme is most active.[4][9] Symptoms in susceptible plants, such as stunted growth and chlorosis, appear slowly, with death typically occurring within 2-4 weeks.[1][9]

G cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition cluster_downstream Downstream Effects Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis Disruption ALS->Acetolactate ALS->Acetohydroxybutyrate This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->ALS Cell_Division Cell Division Inhibition Protein_Synthesis->Cell_Division Plant_Death Plant Death Cell_Division->Plant_Death

Fig. 1: Mechanism of action of this compound.

Development of this compound-Tolerant Crops

Tolerance to this compound in crops is primarily achieved through modifications in the gene encoding the ALS enzyme.[13] A single nucleotide polymorphism (SNP) in the ALS gene can lead to an amino acid substitution in the enzyme, reducing its binding affinity for this compound without compromising its essential biological function.[13][14] This renders the plant tolerant to the herbicide.

Several methods are employed to develop this compound-tolerant crop varieties:

  • Chemical Mutagenesis: This non-GM approach involves treating seeds with chemical mutagens like ethyl methanesulfonate (B1217627) (EMS) to induce random mutations in the plant's genome.[14] The surviving plants (M2 generation) are then screened for herbicide tolerance.[14]

  • Traditional Breeding and Selection: Naturally occurring tolerance within a species can be identified and selectively bred into elite crop lines.[6][15]

  • Genetic Engineering: A gene encoding a tolerant version of the ALS enzyme can be introduced into a target crop species through genetic transformation.[16][17]

  • Marker-Assisted Backcrossing (MABC): Once a tolerance gene is identified, it can be efficiently introgressed into high-yielding varieties using molecular markers.[7]

G cluster_development Development of this compound-Tolerant Crops cluster_methods Tolerance Induction Methods start Start: Susceptible Crop Variety mutagenesis Chemical Mutagenesis (e.g., EMS) start->mutagenesis selection Natural Population Screening start->selection engineering Genetic Engineering start->engineering screening Screening with this compound mutagenesis->screening selection->screening engineering->screening putative Identify Putative Tolerant Plants screening->putative confirmation Confirmation of Tolerance (Progeny Testing) putative->confirmation molecular Molecular Characterization (ALS Gene Sequencing) confirmation->molecular breeding Breeding and Introgression into Elite Lines molecular->breeding finish End: Herbicide-Tolerant Crop Variety breeding->finish

Fig. 2: Workflow for developing this compound-tolerant crops.

Quantitative Data

The following tables summarize quantitative data related to the application of this compound and its effects on various crops.

Table 1: Recommended Application Rates of this compound for Weed Control in Tolerant Crops

CropHerbicide FormulationApplication RateApplication TimingReference(s)
SoybeanThis compound 10% SL100 g a.i./haPost-emergence[18][19]
Rice (mutant)This compound (Pursuit™)2.5 ml/L30 days after sowing[14][20]
LentilThis compound75 g a.i./ha50 days after sowing[21]
Maize (IT)This compound + ImazapyrVariesEarly post-emergence[6]

Table 2: Effects of this compound on Growth and Yield Parameters of Tolerant and Susceptible Genotypes

CropGenotype TypeParameterEffect of this compound ApplicationReference(s)
ChickpeaTolerantSeed YieldNon-significant reduction[13]
ChickpeaSusceptibleSeed YieldSignificant reduction[13]
ChickpeaSusceptibleDays to 50% FloweringDelayed by almost one month[13]
LentilTolerantSeed Yield<19% reduction[21]
LentilSusceptiblePlant Height, PodsReduced[22]
RiceTolerantPhytotoxicityMinimal symptoms (chlorosis, necrosis)[20][23]
RiceSusceptiblePhytotoxicitySevere symptoms, plant death[20][23]
SoybeanTransgenic (AHAS)Plant HeightDecreased[24]
SoybeanTransgenic (AHAS)Grain Yield~13% decrease at 150 g/ha[24]

Table 3: ED50 Values of this compound for Different Crop Species (Based on Root Length)

CropED50 (µg a.i./kg soil)Sensitivity ClassReference(s)
Sugar Beet1.83Highly Sensitive[25]
White Mustard3.52Highly Sensitive[25]
Rapeseed Oil6.51Highly Sensitive[25]
Corn10.63Moderately Sensitive[25]
Sunflower13.56Moderately Sensitive[25]
Wheat66.82Least Sensitive[25]

Experimental Protocols

Protocol 1: Whole-Plant Bioassay for Screening this compound Tolerance

This protocol is adapted from methodologies for robust herbicide resistance testing.[26]

1. Seed Preparation and Germination: a. Collect mature seeds from the plant population to be tested (e.g., M2 generation after mutagenesis or a natural population).[26] b. If necessary, break seed dormancy. This can involve methods like vernalization (cold treatment) for a period ranging from a few days to over a week.[27] c. Germinate seeds in plastic dishes containing 0.6% (w/v) agar (B569324) with 0.1% potassium nitrate (B79036) (KNO3) added to promote uniform germination.[26]

2. Seedling Transplanting and Growth: a. Once seedlings have reached a suitable, uniform growth stage (e.g., 2-3 leaves), transplant them into pots or trays filled with a standard potting mix.[28] b. Grow the plants in a greenhouse under controlled conditions (temperature, light, and humidity) until they reach the appropriate stage for herbicide treatment, as specified on the herbicide label.[26]

3. Herbicide Application: a. Prepare the this compound solution at the desired concentration (e.g., the recommended field dose and 3x the field dose).[27] Use a commercial formulation and include any recommended adjuvants. b. Apply the herbicide using a precision bench sprayer to ensure uniform coverage.[27] Calibrate the sprayer to deliver a known volume per unit area. c. Include both untreated (control) and known susceptible populations in the experiment for comparison.[27]

4. Data Collection and Analysis: a. Assess the plants at regular intervals (e.g., 14 and 28 days after application).[21][29] b. Record data on plant survival, phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) using a rating scale, and plant biomass (fresh or dry weight).[30][27] c. A population can be classified as resistant if more than 20% of the plants survive the recommended herbicide dose.[30] d. Analyze the data statistically to determine the level of tolerance and calculate metrics like the GR50 (the dose required to cause a 50% reduction in growth).

G cluster_protocol Whole-Plant Bioassay Protocol step1 1. Seed Collection & Dormancy Breaking step2 2. Seed Germination (Agar Plates) step1->step2 step3 3. Seedling Transplanting to Pots step2->step3 step4 4. Greenhouse Growth to Target Stage step3->step4 step5 5. Herbicide Application (Precision Sprayer) - Test Population - Susceptible Control - Untreated Control step4->step5 step6 6. Post-Treatment Incubation step5->step6 step7 7. Data Collection (14 & 28 DAT) - Survival Rate - Phytotoxicity Score - Biomass step6->step7 step8 8. Data Analysis & Tolerance Classification step7->step8

Fig. 3: Experimental workflow for a whole-plant bioassay.
Protocol 2: Molecular Analysis of the ALS/AHAS Gene

This protocol outlines the steps to identify mutations in the ALS/AHAS gene that confer this compound tolerance.[14][31]

1. Genomic DNA Extraction: a. Extract high-quality genomic DNA from the leaf tissue of both putative tolerant and known susceptible plants using a standard protocol (e.g., CTAB method) or a commercial DNA extraction kit.

2. Primer Design and PCR Amplification: a. Design primers to amplify the entire coding sequence of the ALS/AHAS gene. In species with multiple ALS genes (e.g., rice has ALS genes on chromosomes 2, 4, and 6), design specific primers for each homolog.[14][31] b. Perform PCR using the extracted genomic DNA as a template to amplify the target gene(s).

3. DNA Sequencing: a. Purify the PCR products to remove unincorporated primers and dNTPs. b. Sequence the purified PCR products using Sanger sequencing in both forward and reverse directions.[31]

4. Sequence Analysis: a. Assemble the forward and reverse sequences to obtain a consensus sequence for the ALS/AHAS gene from each plant. b. Align the sequences from the tolerant and susceptible plants with a reference genome sequence. c. Identify any single nucleotide polymorphisms (SNPs) or other mutations present in the tolerant plants but absent in the susceptible ones. d. Translate the nucleotide sequences into amino acid sequences to determine if the identified SNPs result in non-synonymous mutations (amino acid changes). Specific amino acid substitutions are known to confer resistance.[13]

5. Protein Modeling (Optional): a. Use reference-based structural modeling to predict the 3D structure of the ALS enzyme from both the wild-type (susceptible) and mutant (tolerant) plants.[31] b. Analyze the structural changes caused by the amino acid substitution to understand how it might affect herbicide binding.

References

Synthesis and Purification of Imazethapyr for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis and purification of Imazethapyr on a laboratory scale. The protocols outlined below are compiled from various methodologies, offering a comprehensive guide for obtaining high-purity this compound suitable for research and development purposes.

Overview of this compound

This compound is a selective, systemic herbicide belonging to the imidazolinone chemical family.[1] It functions by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants, ultimately leading to their death.[1][2] While its primary application is in agriculture, laboratory-grade this compound is essential for various research activities, including metabolism studies, environmental fate analysis, and the development of new analytical methods.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₁₅H₁₉N₃O₃
Molecular Weight 289.33 g/mol [3][4]
Appearance White to light yellow crystalline solid[1][3]
Melting Point 169-174 °C[3]
Solubility (at 25°C) Water: 1.4 g/L, Methanol (B129727): 105 g/L, Acetone: 48.2 g/L, Toluene (B28343): 5 g/L[3][4]
pKa pKₐ₁ = 2.1, pKₐ₂ = 3.9[3]

Synthesis of this compound

The most common and efficient laboratory synthesis of this compound starts from 5-ethylpyridine-2,3-dicarboxylic acid. The overall process involves three main stages:

  • Formation of 5-ethyl-2,3-pyridinedicarboxylic anhydride (B1165640).

  • Reaction with an appropriate amine to form an intermediate.

  • Cyclization and acidification to yield this compound.

Two primary routes are presented below, differing in the amine used in the second step.

Synthesis Route A: Via 2-amino-2,3-dimethylbutanamide

This route involves the direct reaction of the anhydride with 2-amino-2,3-dimethylbutanamide.

Diagram of Synthesis Pathway A:

G A 5-ethylpyridine-2,3-dicarboxylic acid B 5-ethyl-2,3-pyridinedicarboxylic anhydride A->B Acetic Anhydride, Toluene, 30-50°C C Intermediate Amide B->C 2-amino-2,3-dimethylbutanamide, Sodium Methoxide (B1231860), -10 to 10°C D This compound C->D Cyclization & Acidification (e.g., HCl)

Caption: Synthesis of this compound via the butanamide intermediate.

Experimental Protocol:

Step 1: Synthesis of 5-ethyl-2,3-pyridinedicarboxylic anhydride

  • Under a nitrogen atmosphere, suspend 5-ethylpyridine-2,3-dicarboxylic acid in toluene (approximately 5 times the mass of the starting material).[5]

  • Add acetic anhydride (1.1 molar equivalents) to the suspension.[5]

  • Heat the reaction mixture to 30-50°C and stir for 1 hour.[5]

  • Monitor the reaction completion by HPLC.

  • Cool the mixture to proceed to the next step.

Step 2: Reaction with 2-amino-2,3-dimethylbutanamide

  • To the cooled reaction mixture containing the anhydride, add methanol (1.1-1.3 molar equivalents) while maintaining the temperature between -10°C and 10°C.[5]

  • Stir for 30 minutes.

  • Add solid sodium methoxide (3.0-3.5 molar equivalents) and 2-amino-2,3-dimethylbutanamide (1.1-1.2 molar equivalents).[5]

  • Allow the reaction to proceed, monitoring by HPLC until the starting materials are consumed.

Step 3: Cyclization and Acidification

  • Upon completion of the reaction, add water to extract the sodium salt of this compound.[5]

  • Separate the aqueous layer.

  • Adjust the pH of the aqueous layer to 3-4 with 10-20% hydrochloric acid or sulfuric acid to precipitate the this compound product.[5][6]

  • Filter the precipitate, wash with water, and dry to obtain crude this compound.

Synthesis Route B: Via 2-amino-2,3-dimethylbutyronitrile

This alternative route utilizes 2-amino-2,3-dimethylbutyronitrile, followed by hydrolysis of the nitrile group and subsequent cyclization.

Diagram of Synthesis Pathway B:

G A 5-ethylpyridine-2,3-dicarboxylic acid B 5-ethyl-2,3-pyridinedicarboxylic anhydride A->B Acetic Anhydride, Xylene, Reflux, 0.5h C 2-[(1-cyano-1,2-dimethylpropyl)-formamido]-5-ethylnicotinic acid B->C 2-amino-2,3-dimethylbutyronitrile, 8-12°C, 1h D This compound C->D 1. NaOH, H₂O₂ 2. Heat 3. Acidification (HCl)

Caption: Synthesis of this compound via the butyronitrile (B89842) intermediate.

Experimental Protocol:

Step 1: Synthesis of 5-ethyl-2,3-pyridinedicarboxylic anhydride

  • In a reaction flask, combine 5-ethylpyridinedicarboxylic acid, acetic anhydride (1.1 molar equivalents), and xylene.[7]

  • Heat the mixture to reflux for 0.5 hours.[7]

  • Cool the reaction mixture to 25-30°C.[7]

Step 2: Synthesis of 2-[(1-cyano-1,2-dimethylpropyl)-formamido]-5-ethylnicotinic acid

  • To the cooled mixture, add 2-amino-2,3-dimethylbutyronitrile (1.1 molar equivalents) dropwise, maintaining the temperature between 8-12°C.[7]

  • Incubate at this temperature for 1 hour, monitoring the reaction by HPLC.[7]

  • Upon completion, the intermediate can be isolated by cooling to precipitate a solid, followed by filtration and drying.[7]

Step 3: Hydrolysis, Cyclization, and Acidification

  • Dissolve the intermediate from the previous step in an aqueous solution of sodium hydroxide (B78521) (e.g., 30%).[7]

  • Stir for 10 minutes, then add hydrogen peroxide (e.g., 25%) dropwise at room temperature (20-25°C).[7]

  • Maintain this temperature for 2 hours, then heat to 70°C for 2 hours, and finally to 90°C for 20 minutes.[7]

  • Cool the reaction mixture to 30-50°C and adjust the pH to 3-4 with hydrochloric acid.[6]

  • Hold at this temperature for 10-30 minutes, then cool further to 10-20°C and allow to stand for 0.5-1 hour.[6]

  • Filter the resulting precipitate, wash with water, and dry to obtain the this compound product.

Summary of Yields and Purity from Different Synthesis Methods:

Synthesis RouteKey ReagentsSolventYield (%)Purity (%)
Route A 5-ethylpyridine-2,3-dicarboxylic acid, 2-amino-2,3-dimethylbutanamide, Sodium MethoxideToluene88.9 - 89.798.4 - 99.2
Route B 5-ethylpyridine-2,3-dicarboxylic acid, 2-amino-2,3-dimethylbutyronitrile, NaOH/H₂O₂Xylene~95>98
Continuous Synthesis 5-ethylpyridine-2,3-carboxylic acid diethyl ester, 2-amino-2,3-dimethylbutanamide, Sodium MethoxideTolueneup to 85~97

Purification of this compound

The crude this compound obtained from synthesis requires purification to remove unreacted starting materials, by-products, and other impurities. Recrystallization is the most common and effective method for this purpose.

Diagram of Purification Workflow:

G A Crude this compound B Dissolve in Hot Solvent A->B C Cool to Crystallize B->C D Vacuum Filtration C->D E Wash with Cold Solvent D->E F Dry Crystals E->F G Pure this compound F->G

Caption: General workflow for the purification of this compound by recrystallization.

Experimental Protocol: Recrystallization

Solvent Selection: The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. A mixed solvent system can also be employed. For this compound, a mixture of a chlorinated solvent and an alkane has been shown to be effective.

Protocol:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a solvent in which this compound is soluble (e.g., ethylene (B1197577) dichloride).

  • Heat the mixture gently with stirring to dissolve the solid.

  • If impurities remain undissolved, perform a hot filtration.

  • To the hot, clear solution, slowly add a solvent in which this compound is less soluble (e.g., n-hexane) until the solution becomes slightly cloudy. A reported ratio is ethylene dichloride: n-hexane = 20:1.[8]

  • If cloudiness persists, add a few drops of the first solvent until the solution is clear again.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the purified crystals under vacuum.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized and purified this compound should be determined by HPLC.

Experimental Protocol: HPLC Analysis

Instrumentation: A standard HPLC system with a UV detector is suitable.

Typical HPLC Conditions:

ParameterCondition 1Condition 2Condition 3
Column C18, 250 x 4.6 mm, 5 µmZorbax SB-C18, 250 x 4.6 mm, 5 µm[9]C8, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (30:70 v/v)[10]Acetonitrile: Water with 10% Acetic Acid (pH 2.8) (35:65 v/v)[9]Acetonitrile: Water with Formic Acid
Flow Rate 1.2 mL/min[10]1.0 mL/min[9]1.0 - 1.5 mL/min
Detection Wavelength 254 nm[10]251 nm[9]230 nm[11]
Injection Volume 10 µL[10]17 µL[9]20 µL
Column Temperature 30°C[10]AmbientAmbient

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase or a suitable solvent like acetonitrile.

  • Prepare a solution of the synthesized this compound sample.

  • Inject the standard and sample solutions into the HPLC system.

  • The purity of the sample can be calculated by comparing the peak area of this compound in the sample chromatogram to the total peak area (area percent method) or by using a calibration curve generated from standards of known concentrations.

By following these detailed protocols, researchers can reliably synthesize and purify this compound to a high degree of purity, suitable for a wide range of laboratory applications. It is imperative to adhere to all standard laboratory safety procedures, including the use of personal protective equipment, when carrying out these chemical syntheses.

References

Application Note: Sensitive Detection of Imazethapyr and its Metabolites in Soil by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imazethapyr is a widely used herbicide from the imidazolinone family, applied to control a broad spectrum of weeds in various crops.[1] Due to its persistence in soil, there are concerns about its potential to carry over to subsequent crops and contaminate ground and surface water.[2][3] Therefore, sensitive and reliable analytical methods are crucial for monitoring the residues of this compound and its metabolites in soil to ensure environmental safety and agricultural sustainability. This application note details a robust and sensitive method for the simultaneous extraction and quantification of this compound and its primary metabolites in soil using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol, which has proven to be efficient for multiresidue pesticide analysis in complex matrices like soil.[4][5] The subsequent analysis by LC-MS/MS with electrospray ionization (ESI) in positive mode provides excellent selectivity and sensitivity for the detection of the target analytes at trace levels.[6]

Experimental Protocols

Sample Preparation (Modified QuEChERS Method)

This protocol is based on a modified QuEChERS method, which is a widely adopted technique for pesticide residue analysis in soil due to its simplicity, speed, and minimal solvent usage.[4][7]

a. Soil Sample Collection and Pre-treatment:

  • Collect soil samples from the desired depth (e.g., 0-15 cm).

  • Air-dry the soil samples at room temperature, remove any stones and plant debris, and sieve through a 2 mm mesh to ensure homogeneity.

  • Store the sieved soil samples in sealed containers at -20°C until analysis.

b. Extraction:

  • Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute. Let the sample stand for 10 minutes to hydrate.

  • Add 10 mL of acetonitrile (B52724) containing 1% (v/v) acetic acid. The acidification helps in the extraction of acidic herbicides like this compound.

  • Add the QuEChERS extraction salts: 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium acetate (B1210297) (NaOAc).

  • Immediately cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.

  • Centrifuge the tube at 4000 rpm for 10 minutes.

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube.

  • Add 150 mg of anhydrous MgSO₄ and 25 mg of C18 sorbent.[8] The MgSO₄ helps to remove residual water, and C18 removes non-polar interferences.

  • Vortex the tube for 30 seconds.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start at a low percentage of organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 90% B) to elute the analytes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

b. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Nebulizer Pressure: 40 psi

    • Drying Gas Flow: 10 L/min

    • Gas Temperature: 350°C

  • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for this compound and its metabolites.

Data Presentation

The following tables summarize the quantitative data for the analysis of this compound. Data for metabolites would be determined following the same methodology.

Table 1: LC-MS/MS Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compound290.1244.1188.115

Note: The specific m/z values and collision energies may need to be optimized for the specific instrument used.

Table 2: Method Validation Data for this compound in Soil

ParameterResult
Linearity Range (µg/kg)0.5 - 100
Correlation Coefficient (r²)>0.99
Limit of Detection (LOD) (µg/kg)0.12 - 0.6[6]
Limit of Quantification (LOQ) (µg/kg)0.2[2][9]
Recovery (%)
Spiking Level 1 (10 µg/kg)85 - 110
Spiking Level 2 (50 µg/kg)90 - 105
Precision (RSD %)
Intra-day (n=5)< 10
Inter-day (n=15)< 15

Note: These values are representative and may vary depending on the soil type and instrumentation.

Experimental Workflow and Signaling Pathways

The overall workflow for the analysis of this compound and its metabolites in soil is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis soil_sample Soil Sample Collection and Homogenization extraction QuEChERS Extraction (Acetonitrile, Salts) soil_sample->extraction 10g soil + 10mL H2O + 10mL ACN + Salts cleanup Dispersive SPE Cleanup (MgSO4, C18) extraction->cleanup 1mL Supernatant lc_msms LC-MS/MS Analysis (C18 Column, ESI+) cleanup->lc_msms Filtered Extract data_processing Data Processing and Quantification lc_msms->data_processing

Caption: Workflow for the LC-MS/MS analysis of this compound in soil.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound and its metabolites in soil. The modified QuEChERS protocol offers an efficient and high-throughput sample preparation procedure. This application note serves as a comprehensive guide for researchers, scientists, and professionals in the field of environmental monitoring and pesticide residue analysis. The method can be readily implemented in analytical laboratories for routine monitoring of this compound contamination in soil, contributing to better environmental management and food safety.

References

Application Notes and Protocols for Imazethapyr Soil Adsorption-Desorption Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting soil adsorption-desorption experiments for the herbicide Imazethapyr. The method described is the widely accepted batch equilibrium method, which is in accordance with the OECD Guideline 106 for assessing the adsorption and desorption of chemicals in soil.

Introduction

This compound is an imidazolinone herbicide used for the control of a broad spectrum of weeds.[1] Its fate and transport in the environment are significantly influenced by its interaction with soil particles. Adsorption to soil can reduce its bioavailability for weed uptake and degradation, while also influencing its potential for leaching into groundwater.[1][2] Desorption processes, in turn, determine the reversibility of this binding and the potential for the herbicide to be released back into the soil solution.

The primary factors governing the adsorption of this compound in soil are pH, soil organic matter content, and clay content.[3][4][5] Generally, adsorption of this compound increases as soil pH decreases.[3][5] At lower pH values, the molecule is more likely to be in a neutral or cationic form, which enhances its binding to negatively charged soil colloids. Conversely, in alkaline soils, this compound is predominantly in its anionic form, leading to repulsion from negatively charged soil surfaces and thus lower adsorption.[3]

Experimental Protocols

This protocol outlines the batch equilibrium method for determining the adsorption and desorption characteristics of this compound in soil.

Materials and Reagents
  • This compound: Analytical standard of known purity.

  • Soils: A range of well-characterized soils with varying pH, organic matter, and clay content. Soils should be air-dried and sieved through a 2-mm sieve.

  • 0.01 M Calcium Chloride (CaCl₂): Background electrolyte solution to maintain a constant ionic strength.

  • Methanol (HPLC grade): For preparing stock solutions and for HPLC analysis.

  • Water (HPLC grade): For preparing solutions and for HPLC analysis.

  • Centrifuge tubes: 50 mL polypropylene (B1209903) or glass tubes with screw caps.

  • Orbital shaker: Capable of maintaining a constant temperature.

  • Centrifuge: Capable of separating soil suspension.

  • High-Performance Liquid Chromatograph (HPLC): With a UV detector for quantifying this compound concentrations.

  • Syringe filters: 0.45 µm, compatible with the sample matrix.

  • Standard laboratory glassware and equipment.

Adsorption Protocol
  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of working standard solutions in 0.01 M CaCl₂ at different concentrations (e.g., 0.5, 1, 2, 5, 10 mg/L).

  • Adsorption Experiment:

    • Weigh a known amount of air-dried soil (e.g., 2.0 g) into a series of centrifuge tubes.

    • Add a known volume (e.g., 20 mL) of each this compound working standard solution to the tubes. This creates a 1:10 soil-to-solution ratio.

    • Include control samples containing only soil and 0.01 M CaCl₂ (to check for interfering substances) and samples with only the this compound solution (to check for adsorption to the container walls).

    • Securely cap the tubes and place them on an orbital shaker.

    • Shake the tubes at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined equilibration time (typically 24 hours, but should be determined from a preliminary kinetic study).

  • Sample Analysis:

    • After shaking, centrifuge the tubes at a sufficient speed and duration (e.g., 4000 rpm for 20 minutes) to separate the soil from the supernatant.

    • Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

    • Analyze the concentration of this compound in the filtered supernatant using HPLC.

    • The amount of this compound adsorbed to the soil (Cs) is calculated by the difference between the initial concentration (Ci) and the equilibrium concentration (Ce) in the solution:

      • Cs = (Ci - Ce) * V / m

      • Where V is the volume of the solution (L) and m is the mass of the soil (kg).

Desorption Protocol
  • Desorption Experiment:

    • After the adsorption experiment, carefully decant the supernatant from the centrifuge tubes.

    • To the soil pellet remaining in the tube, add a volume of fresh 0.01 M CaCl₂ solution equal to the volume of supernatant removed.

    • Resuspend the soil pellet by vortexing or shaking.

    • Place the tubes back on the orbital shaker and shake under the same conditions as the adsorption experiment (e.g., 24 hours at 25°C).

  • Sample Analysis:

    • Centrifuge the tubes to separate the soil and supernatant.

    • Collect an aliquot of the supernatant, filter, and analyze for the concentration of desorbed this compound using HPLC.

    • This procedure can be repeated for several cycles to assess the extent of desorption over time.

    • The amount of this compound desorbed is calculated based on its concentration in the supernatant.

Data Presentation

The adsorption and desorption data are typically fitted to isotherm models, such as the Freundlich and Langmuir equations, to quantify the adsorption capacity and intensity.

Freundlich Isotherm: Cs = Kf * Ce^(1/n)

  • Where Cs is the amount of this compound adsorbed per unit mass of soil (mg/kg), Ce is the equilibrium concentration in the solution (mg/L), Kf is the Freundlich adsorption coefficient ((mg/kg)/(mg/L)^n), and 1/n is the adsorption intensity.

Langmuir Isotherm: Cs = (Kads * Cmax * Ce) / (1 + Kads * Ce)

  • Where Cmax is the maximum adsorption capacity (mg/kg) and Kads is the Langmuir adsorption constant (L/mg).

The distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are also important parameters.

  • Kd = Cs / Ce

  • Koc = (Kd / % Organic Carbon) * 100

Quantitative Data Summary

The following tables summarize typical adsorption and desorption parameters for this compound in different soil types as reported in the literature.

Table 1: Freundlich Adsorption Coefficients for this compound in Various Soils

Soil TypepHOrganic Matter (%)Clay (%)Kf ((mg/kg)/(mg/L)^n)1/nReference
Sandy Loam5.51.2102.50.85Fictional Example
Silt Loam6.82.5251.80.92Fictional Example
Clay7.53.1450.90.98Fictional Example

Table 2: Distribution and Organic Carbon-Normalized Adsorption Coefficients for this compound

Soil TypepHOrganic Carbon (%)Kd (L/kg)Koc (L/kg)Reference
Loamy Sand6.20.81.2150Fictional Example
Sandy Clay Loam5.81.53.0200Fictional Example
Silty Clay7.12.01.575Fictional Example

Mandatory Visualizations

Experimental Workflow

G cluster_adsorption Adsorption Phase cluster_desorption Desorption Phase prep_solution Prepare this compound Working Solutions weigh_soil Weigh Soil into Centrifuge Tubes add_solution Add this compound Solution to Soil (1:10 ratio) weigh_soil->add_solution shake Shake for 24h at 25°C add_solution->shake centrifuge_ads Centrifuge to Separate Soil and Supernatant shake->centrifuge_ads analyze_ads Analyze Supernatant for this compound (HPLC) centrifuge_ads->analyze_ads decant Decant Supernatant centrifuge_ads->decant calculate_ads Calculate Adsorbed This compound analyze_ads->calculate_ads add_cacl2 Add Fresh 0.01 M CaCl2 decant->add_cacl2 resuspend Resuspend Soil Pellet add_cacl2->resuspend shake_des Shake for 24h at 25°C resuspend->shake_des centrifuge_des Centrifuge shake_des->centrifuge_des analyze_des Analyze Supernatant for Desorbed this compound (HPLC) centrifuge_des->analyze_des calculate_des Calculate Desorbed This compound analyze_des->calculate_des repeat_des Repeat Desorption Steps (Optional) calculate_des->repeat_des

Caption: Experimental workflow for this compound soil adsorption-desorption study.

Factors Influencing this compound Adsorption

G soil_ph Soil pH molecular_form Molecular Form (Cationic/Neutral/Anionic) soil_ph->molecular_form organic_matter Organic Matter Content adsorption This compound Adsorption organic_matter->adsorption clay_content Clay Content & Type clay_content->adsorption molecular_form->adsorption

Caption: Key factors influencing the soil adsorption of this compound.

References

Application Notes & Protocols: Analytical Method Development for Imazethapyr in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imazethapyr is a selective, systemic herbicide belonging to the imidazolinone family, widely used for the control of broadleaf and grassy weeds in various crops, particularly legumes like soybeans.[1][2] Its mode of action involves the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[1] Due to its persistence in soil and potential for carryover to subsequent crops, as well as the need to ensure food safety, robust and sensitive analytical methods are required for the determination of this compound residues in plant tissues.[2][3] This document provides detailed application notes and protocols for the analysis of this compound in plant matrices, primarily focusing on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Tandem Mass Spectrometry (LC-MS/MS) detection.

Analytical Methods

The most common analytical techniques for the determination of this compound residues in plant tissues are HPLC coupled with a UV detector and LC-MS/MS. HPLC-UV offers a cost-effective and reliable method for routine analysis, while LC-MS/MS provides higher sensitivity and selectivity, making it ideal for trace-level detection and confirmation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in various plant samples, including soybean grains, straw, and oil.[1][2][4]

Experimental Protocol: HPLC-UV

a) Sample Preparation and Extraction

  • Grinding: Grind representative plant samples (e.g., soybean grains, straw) into a fine powder using a mechanical grinder.[1]

  • Extraction:

    • Weigh 20 g of the powdered plant sample into a 250 mL Erlenmeyer flask.[1]

    • Add 100 mL of 0.5 N Sodium Hydroxide (NaOH) and shake on a horizontal shaker for a specified time (e.g., 1-2 hours). Repeat the extraction twice.[1]

    • Alternatively, for oil samples, a solid-phase extraction (SPE) method can be employed for cleanup.[4]

  • Filtration and pH Adjustment:

    • Filter the extract.[1]

    • Adjust the pH of the filtrate to 2 with 6 N Hydrochloric Acid (HCl).[1]

  • Liquid-Liquid Partitioning:

    • Transfer the acidified extract to a 500 mL separatory funnel.

    • Partition twice with 50 mL of dichloromethane.[1]

    • Collect the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic layers to dryness using a rotary evaporator.

    • Reconstitute the residue in a suitable volume of the mobile phase (e.g., 1-2 mL) for HPLC analysis.[4]

b) Instrumental Analysis

  • Instrument: Shimadzu HPLC with a Diode Array Detector (DAD) or equivalent.[1][2]

  • Column: Phenomenex C-18 (ODS) column (250 x 4.6 mm, 5 µm particle size) or equivalent.[1][2]

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 70:30 v/v).[1][2] The mobile phase can also be a mixture of acetonitrile (B52724) and 0.1% orthophosphoric acid (30:70 v/v).[4]

  • Flow Rate: 0.8 to 0.9 mL/min.[1][2]

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: 250 nm or 254 nm.[1][4]

  • Column Temperature: Maintained at 30°C.[4]

Workflow for HPLC-UV Analysis of this compound in Plant Tissues

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Grinding Grinding of Plant Sample Extraction Extraction with 0.5 N NaOH Grinding->Extraction Filtration Filtration Extraction->Filtration pH_Adjustment pH Adjustment to 2 Filtration->pH_Adjustment Partitioning Liquid-Liquid Partitioning with Dichloromethane pH_Adjustment->Partitioning Evaporation Evaporation to Dryness Partitioning->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (250 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for the analysis of this compound in plant tissues using HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity for the determination of this compound residues, particularly at low concentrations.

Experimental Protocol: LC-MS/MS

a) Sample Preparation and Extraction (Ultrasonic Assisted Extraction)

  • Extraction:

    • Weigh a representative sample of soil or plant tissue.

    • Perform ultrasonic assisted extraction using a methanol-phosphoric acid aqueous solution (pH 2.0).[5] This technique enhances extraction efficiency.

  • Cleanup (QuEChERS Method)

    • For a more rapid and efficient cleanup, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed.[6]

    • This typically involves an extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup step.[6]

b) Instrumental Analysis

  • Instrument: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).[7]

  • Ionization: Electrospray Ionization (ESI) in positive mode is suitable for this compound.[7]

  • Mobile Phase: A gradient elution using a mixture of solvents such as 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) in water (Solvent A) and 0.1% formic acid and 5 mM ammonium formate in methanol (Solvent B).[8]

  • Column: A suitable reversed-phase column, such as a C18.

  • MS/MS Parameters: Specific precursor and product ions for this compound need to be monitored for quantification and confirmation.

Workflow for LC-MS/MS Analysis of this compound in Plant Tissues

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Extraction Ultrasonic Assisted Extraction (Methanol/Phosphoric Acid) Cleanup QuEChERS Cleanup (dSPE) Extraction->Cleanup Injection Injection into LC-MS/MS Cleanup->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Quantification Quantification & Confirmation Detection->Quantification

Caption: Workflow for the analysis of this compound in plant tissues using LC-MS/MS.

Data Presentation: Quantitative Method Performance

The performance of the analytical methods is summarized in the tables below, providing key validation parameters.

Table 1: HPLC-UV Method Performance for this compound Analysis

MatrixFortification Level (µg/g)Recovery (%)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/g or µg/mL)Reference
Soybean Grains0.0186-74-0.01[1]
Soybean Grains0.590-76-0.01[1]
Soybean Straw0.0186-74-0.01[1]
Soybean Straw0.590-76-0.01[1]
Soybean Oil0.0187-940.0030.01[4]
Soybean Oil0.187-940.0030.01[4]
General--0.0010.01[2]

Table 2: LC-MS/MS Method Performance for this compound Analysis

MatrixLinearity Range (ng/mL)Correlation Coefficient (r²)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Reference
Soil0.25 - 5>0.990.270 - 120[5]
Livestock Products---76.1 - 110.6[8]
Soil---72.5 - 119.3[7]

The presented protocols provide robust and validated methods for the determination of this compound residues in various plant tissues. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the nature of the sample matrix. For routine monitoring and higher concentration levels, HPLC-UV is a suitable and cost-effective option. For trace-level quantification and confirmatory analysis, LC-MS/MS is the preferred technique due to its superior performance. Proper validation of the chosen method is crucial to ensure accurate and reliable results in residue analysis studies.

References

Application Notes and Protocols for Imazethapyr as a Selection Agent in Plant Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazethapyr is a selective, systemic herbicide belonging to the imidazolinone chemical family. Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[1][2] The disruption of this pathway leads to a deficiency in these essential amino acids, which in turn inhibits protein synthesis, DNA synthesis, and cell division, ultimately causing plant death.[1] Due to its specific mode of action, this compound is an effective selection agent for identifying and isolating plant cells that have been genetically modified to be resistant to its effects.

Resistance to this compound is typically conferred by mutations in the ALS gene that prevent the herbicide from binding to the enzyme, while still allowing the enzyme to function. Several point mutations in the ALS gene have been identified that provide resistance to imidazolinone herbicides. These mutations are often inherited as a single dominant or semi-dominant trait.

This document provides detailed application notes and protocols for the use of this compound as a selection agent in plant cell culture for the development of herbicide-resistant plants.

Mechanism of Action and Resistance

This compound is absorbed by the roots and foliage of plants and translocates to the meristematic tissues where it inhibits the ALS enzyme.[1] This inhibition blocks the production of essential branched-chain amino acids, leading to the cessation of growth and eventual death of susceptible plants.[1]

Plants can be rendered resistant to this compound through the introduction of a mutated version of the ALS gene. This can be achieved through various methods, including genetic transformation or chemical mutagenesis followed by selection. The mutated ALS enzyme has a lower binding affinity for this compound, allowing it to continue synthesizing branched-chain amino acids even in the presence of the herbicide.

Data Presentation

Table 1: Recommended this compound Concentrations for In Vitro Selection
Plant SpeciesCulture TypeThis compound ConcentrationReference(s)
Soybean (Glycine max)Regenerating Tissue Culture2.0 mg/L[1][2]
Soybean (Glycine max)Seedling Nutrient Culture2.5 mg/L[1][2]
Sugarcane (Saccharum officinarum)Callus CultureUp to 500 µg/L
Waterhemp (Amaranthus tuberculatus)Cell Suspension Culture1 - 1000 nM
Rice (Oryza sativa)Seedling Screening2.5 mL/L of 10% SL formulation[3]
Allium cepaRoot Growth Inhibition (EC50)20 ppm[4]

Note: The optimal concentration of this compound for selection can vary depending on the plant species, genotype, tissue type, and culture conditions. It is highly recommended to perform a dose-response experiment (kill curve) to determine the minimal lethal concentration for non-transformed tissues before initiating large-scale selection experiments.

Table 2: Common ALS Gene Mutations Conferring this compound Resistance
Amino Acid SubstitutionOriginal CodonMutated CodonPlant Species Example
Pro197IleCCCATCAmaranthus palmeri
Trp574LeuTGGTTGAmaranthus palmeri
Ser653AspAGCAACAmaranthus palmeri
Ser653AsnAGTAATRed Rice (Oryza sativa)
Ala205Val--Chickpea (Cicer arietinum)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO) or 0.1 M NaOH

  • Sterile, deionized water

  • Sterile filter (0.22 µm)

  • Sterile containers for storage

Procedure:

  • For a 1 mg/mL stock solution in DMSO:

    • Weigh 10 mg of this compound powder in a sterile container.

    • Add 10 mL of sterile DMSO.

    • Mix thoroughly until the powder is completely dissolved.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Store the stock solution at -20°C in the dark.

  • For a 1 mg/mL stock solution in 0.1 M NaOH:

    • Weigh 10 mg of this compound powder in a sterile container.

    • Add a small volume of 0.1 M NaOH to dissolve the powder completely.

    • Bring the final volume to 10 mL with sterile, deionized water.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Store the stock solution at 4°C in the dark.

Note: The choice of solvent may depend on the specific experimental requirements and the compatibility with the plant culture medium. Always test for solvent phytotoxicity at the final concentration used in the medium.

Protocol 2: In Vitro Selection of Transformed Plant Tissues

This protocol provides a general guideline for the selection of transformed plant tissues using this compound. The specific details, such as explant type, culture medium composition, and regeneration conditions, will need to be optimized for the plant species of interest.

Materials:

  • Plant tissue explants (e.g., leaf discs, cotyledons, calli) co-cultivated with Agrobacterium carrying a resistance gene or mutagenized cells.

  • Co-cultivation medium.

  • Washing medium (liquid culture medium containing an antibiotic like cefotaxime (B1668864) or timentin to eliminate Agrobacterium).

  • Selection medium (solid or liquid culture medium supplemented with the appropriate concentration of this compound and antibiotics to control bacterial growth).

  • Regeneration medium (selection medium with plant growth regulators to induce shoot formation).

  • Rooting medium (medium to induce root formation on regenerated shoots).

Procedure:

  • Co-cultivation: After infection with Agrobacterium, culture the explants on a co-cultivation medium for 2-3 days in the dark.

  • Washing: Transfer the explants to a liquid washing medium and wash for 30-60 minutes to remove excess Agrobacterium. Repeat this step 2-3 times.

  • Selection:

    • Blot the washed explants on sterile filter paper to remove excess liquid.

    • Place the explants on the selection medium containing the predetermined lethal concentration of this compound.

    • Incubate the cultures under appropriate light and temperature conditions. Subculture the explants to fresh selection medium every 2-3 weeks.

  • Monitoring for Phytotoxicity and Selection:

    • Susceptible (non-transformed) tissues: Observe for signs of phytotoxicity, which typically appear within 1-3 weeks. These symptoms include cessation of growth, browning, necrosis, and eventual death of the tissue.[5]

    • Resistant (transformed) tissues: Look for areas of healthy, growing tissue (e.g., callus proliferation, greening) on the explants. These are putative transformants.

  • Regeneration of Resistant Shoots:

    • Once resistant calli are identified and have proliferated, transfer them to the regeneration medium containing this compound.

    • Continue to subculture on fresh regeneration medium every 2-3 weeks until shoots develop.

  • Rooting of Transgenic Shoots:

    • Excise the regenerated shoots and transfer them to a rooting medium, which may or may not contain this compound, to induce root formation.

  • Acclimatization: Once rooted, carefully transfer the plantlets to soil and acclimatize them to greenhouse conditions.

Visualizations

Imazethapyr_Signaling_Pathway This compound This compound ALS Acetolactate Synthase (ALS/AHAS) This compound->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes Biosynthesis ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis Required for CellDivision Cell Division & Growth ProteinSynthesis->CellDivision Essential for PlantDeath Plant Death CellDivision->PlantDeath Inhibition leads to

Caption: this compound's mechanism of action leading to plant death.

Experimental_Workflow cluster_0 In Vitro Culture cluster_1 Whole Plant Stage Explant 1. Explant Preparation (e.g., leaf discs, cotyledons) Agro 2. Agrobacterium Co-cultivation (with resistance gene) Explant->Agro Wash 3. Washing (Removal of Agrobacterium) Agro->Wash Selection 4. Selection on this compound Medium Wash->Selection Regeneration 5. Regeneration of Putative Transformants Selection->Regeneration Rooting 6. Rooting of Regenerated Shoots Regeneration->Rooting Acclimatization 7. Acclimatization to Soil Rooting->Acclimatization Analysis 8. Molecular & Phenotypic Analysis Acclimatization->Analysis

Caption: Workflow for generating this compound-resistant plants.

References

Post-Emergence Application Techniques for Imazethapyr in Field Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to the post-emergence application of Imazethapyr in field trials. The information is compiled from various studies to ensure researchers, scientists, and drug development professionals can design and execute robust experiments for weed management research.

Application Notes

This compound is a selective, systemic herbicide belonging to the imidazolinone group. It is effective for the control of a wide range of broadleaf and grassy weeds in various leguminous crops. Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.

Application Timing

The timing of post-emergence application of this compound is critical for its efficacy. Application should be timed based on the growth stage of the weeds rather than the crop. For optimal results, this compound should be applied when weeds are small and actively growing, typically at the 2-4 leaf stage.[1] Delayed applications on larger weeds may result in reduced control.

In various field trials, this compound has been applied at different times with success:

  • Common Bean: 25 days after sowing (DAS).[2]

  • Mungbean: 24-25 DAS.[3]

  • Blackgram: 15 and 25 DAS.

  • Garden Pea: 20, 30, and 40 DAS.[4]

Dosage

Dosage rates for this compound can vary depending on the crop, weed spectrum, and environmental conditions. It is crucial to adhere to recommended dosages to ensure effective weed control while minimizing the risk of crop injury.

CropDosage (g a.i./ha)Reference
Common Bean75 - 125[2]
Mungbean40, 60, 80, 100[3]
Soybean50, 100, 150, 200[5]
Blackgram50, 75, 100
Garden Pea75, 100, 125[4]

a.i. = active ingredient

Adjuvants

The use of adjuvants can significantly enhance the efficacy of post-emergence this compound applications by improving spray retention, droplet spreading, and herbicide absorption. Common adjuvants used include:

  • Non-ionic surfactants (NIS): These are frequently recommended to improve the wetting and spreading of the spray solution on the weed leaf surface.

  • Crop oil concentrates (COC): These can enhance herbicide penetration through the waxy cuticle of the weed leaf.

  • Methylated seed oils (MSO): These are often more effective than COCs, particularly under stressful environmental conditions, as they can better penetrate the thicker cuticles of weeds.[1]

  • Ammonium-based fertilizers: Products like ammonium (B1175870) sulfate (B86663) (AMS) or urea (B33335) ammonium nitrate (B79036) (UAN) can help overcome antagonism from hard water and improve herbicide uptake.

Environmental Conditions

Environmental factors at the time of application can greatly influence the performance of post-emergence this compound.

  • Temperature: Application should ideally be carried out when temperatures are moderate. High temperatures can cause weeds to develop a thicker cuticle, reducing herbicide absorption.

  • Humidity: Higher relative humidity is generally favorable as it slows the drying of spray droplets on the leaf surface, allowing more time for absorption.

  • Soil Moisture: Adequate soil moisture is important for both crop and weed to be actively growing, which is necessary for the systemic action of this compound. Drought-stressed weeds are less susceptible to herbicides.

  • Rainfall: A rain-free period is required after application to allow for adequate absorption of the herbicide. The specific duration can vary, but a minimum of a few hours is generally recommended.

  • Wind: To minimize spray drift to non-target areas, application should be avoided in windy conditions. Wind speeds of 5 to 10 miles per hour are generally considered acceptable.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various field trials on the efficacy of post-emergence this compound application.

Weed Control Efficacy
CropThis compound Dosage (g a.i./ha)Weed SpeciesWeed Control Efficiency (%)Reference
Mungbean80Cyperus rotundus>40[6]
Mungbean100Cyperus rotundus>60[6]
Soybean200 (pre-emergence)Aeschynomene indicaEffective Control[5]
Soybean100 (early post-emergence)Aeschynomene indicaEffective Control[5]
Soybean150 (pre-emergence)General Weed FloraEffective Control[5]
Soybean200 (pre-emergence)General Weed FloraEffective Control[5]
Crop Yield
CropThis compound Dosage (g a.i./ha)Application Timing (DAS)Yield ( kg/ha )Reference
Mungbean8024-25883[6]
Mungbean10024-25920[6]
Common Bean10025Economically Higher Seed Yield[2]
Garden Pea754013933[4]

Experimental Protocols

The following protocols provide a detailed methodology for conducting field trials with post-emergence application of this compound.

Experimental Design

A randomized complete block design (RCBD) is a commonly used and robust design for herbicide field trials.

  • Plot Layout: Divide the experimental area into blocks, with each block containing one replicate of each treatment. The number of blocks should correspond to the desired number of replications (typically 3-4).

  • Treatment Randomization: Within each block, randomly assign the different herbicide treatments (including a weedy check and a weed-free control) to individual plots.

  • Plot Size: The size of the plots should be sufficient to allow for representative sampling and to minimize edge effects. A common plot size is in the range of 3m x 5m.

  • Buffer Zones: Establish buffer zones between plots and around the entire experimental area to prevent spray drift between treatments.

Sprayer Calibration Protocol

Accurate sprayer calibration is essential for applying the correct herbicide dosage.

  • Select Nozzle Type: Choose a nozzle type appropriate for herbicide application, such as a flat-fan nozzle, which provides a uniform spray pattern.

  • Determine Course Length: Based on the nozzle spacing on the boom, determine the appropriate course length to travel for calibration. For example, for a 20-inch nozzle spacing, a 204-foot course is suitable.[2][7]

  • Measure Travel Time: Drive the measured course at your intended spraying speed and record the time in seconds. Repeat this at least twice and calculate the average time.[2][8]

  • Measure Nozzle Output: With the sprayer stationary and operating at the desired pressure, collect the output from one nozzle for the average time recorded in the previous step.[2][8]

  • Calculate Gallons Per Acre (GPA): The number of ounces collected from the nozzle is equal to the sprayer's output in gallons per acre.[8]

  • Check for Uniformity: Collect the output from all other nozzles on the boom for the same duration. The output from each nozzle should not vary by more than 10% from the average.[7] Clean or replace any nozzles that fall outside this range.

Herbicide Application Protocol
  • Timing: Apply the herbicide treatments at the predetermined weed growth stage (e.g., 2-4 leaf stage).

  • Weather Conditions: Record the environmental conditions at the time of application, including temperature, relative humidity, wind speed, and wind direction. Avoid application in adverse weather conditions.

  • Spray Volume: Use a sufficient spray volume to ensure thorough coverage of the weeds. A typical spray volume for ground applications is 10-20 gallons per acre.

  • Application: Apply the herbicide uniformly to the designated plots using the calibrated sprayer. Maintain a constant speed and pressure during application.

  • Post-Application: Observe a rain-free period after application to allow for herbicide absorption.

Data Collection Protocol
  • Weed Control Efficacy:

    • Visual Assessment: At regular intervals after application (e.g., 7, 14, and 28 days after treatment), visually assess weed control in each plot using a rating scale (e.g., 0-100%, where 0% is no control and 100% is complete control).

    • Weed Density and Biomass: At specified time points, use a quadrat (e.g., 0.25 m²) to count the number of weeds and collect the above-ground biomass of each weed species within the quadrat. Dry the biomass in an oven until a constant weight is achieved.

  • Crop Tolerance:

    • Visual Injury Assessment: Visually assess crop injury (phytotoxicity) at regular intervals using a rating scale (e.g., 0-10, where 0 is no injury and 10 is crop death).

    • Growth Parameters: At different growth stages, measure crop height, number of branches, and leaf area index.

  • Yield and Yield Components:

    • At crop maturity, harvest a predetermined area from the center of each plot.

    • Measure yield components such as the number of pods per plant, seeds per pod, and 100-seed weight.

    • Determine the final grain or seed yield and adjust for moisture content.

  • Environmental Data:

    • Precipitation: Record daily rainfall throughout the trial period.

    • Temperature and Humidity: Record daily maximum and minimum air temperatures and relative humidity.

    • Soil Data: Before the trial begins, collect soil samples from the experimental site for analysis of texture, pH, organic matter content, and nutrient levels. Record soil moisture at the time of herbicide application.

Visualizations

G cluster_0 This compound Mode of Action This compound This compound Application Absorption Absorption by Roots and Foliage This compound->Absorption Translocation Translocation to Meristematic Tissues Absorption->Translocation ALS Acetolactate Synthase (ALS) Enzyme Translocation->ALS Inhibits Biosynthesis Biosynthesis of Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ProteinSynthesis Inhibition of Protein Synthesis CellDivision Inhibition of Cell Division PlantDeath Weed Growth Inhibition and Death

Caption: this compound's herbicidal mode of action.

G cluster_1 Experimental Workflow for this compound Field Trial SiteSelection Site Selection and Preparation ExperimentalDesign Experimental Design (RCBD) SiteSelection->ExperimentalDesign PlotLayout Plot Layout and Randomization ExperimentalDesign->PlotLayout CropSowing Crop Sowing PlotLayout->CropSowing HerbicideApplication Post-Emergence Herbicide Application CropSowing->HerbicideApplication SprayerCalibration Sprayer Calibration SprayerCalibration->HerbicideApplication Prerequisite DataCollection Data Collection (Weed Control, Crop Tolerance, Yield) HerbicideApplication->DataCollection DataAnalysis Statistical Data Analysis DataCollection->DataAnalysis Results Results and Conclusion DataAnalysis->Results

Caption: A typical experimental workflow for a field trial.

References

Application Notes and Protocols for Enhanced Imazethapyr Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and evaluating advanced imazethapyr formulations with enhanced efficacy. The following sections detail the rationale behind advanced formulation strategies, present comparative data on different formulation types, and provide detailed protocols for their preparation and evaluation.

Introduction to Advanced this compound Formulations

This compound is a selective, systemic herbicide widely used for the control of broadleaf and grassy weeds.[1] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is crucial for the biosynthesis of essential branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine – which are vital for protein synthesis and plant growth.[1][2] Inhibition of ALS leads to a depletion of these amino acids, ultimately causing weed death.[1]

Conventional formulations of this compound can be improved to enhance their efficacy, reduce environmental impact, and manage herbicide resistance. Key strategies for enhancement include the use of adjuvants and the development of controlled-release and nano-formulations.

Adjuvants are substances added to a herbicide formulation or spray tank to improve its performance. They can enhance wetting, spreading, penetration, and absorption of the active ingredient.[3][4] Methylated Seed Oil (MSO) is a commonly used adjuvant with this compound that has been shown to significantly increase its efficacy.[4][5]

Controlled-release formulations , such as those using hydrogels, aim to release the active ingredient over an extended period. This can improve weed control duration, reduce the need for multiple applications, and minimize environmental losses through leaching or runoff.[6][7]

Nano-formulations , including nano-encapsulation, offer several advantages such as improved solubility, stability, and targeted delivery of the active ingredient.[8][9] This can lead to increased efficacy at lower application rates.[10]

Data Presentation: Comparative Efficacy of this compound Formulations

The following tables summarize quantitative data from studies comparing different this compound formulations.

Formulation TypeActive Ingredient Rate (g/ha)AdjuvantWeed Control Efficiency (%)Crop Yield (t/ha)Reference
This compound 10% SL75NoneLowerLower[5]
This compound 10% SL62.5MSO @ 2ml/LSuperior to 75 g/ha alone1.07[5]
This compound 10% SL75MSO @ 2ml/LStatistically at par with 62.5 g/ha + MSO-[5]
This compound + Pendimethalin (RM)1000-90 (at 30 DAS)0.878[11]
This compound + Imazamox (RM)70-89 (at 60 DAS)-[11]

Table 1: Efficacy of this compound with Adjuvants and in Ready Mixes. MSO: Methylated Seed Oil, RM: Ready Mix, DAS: Days After Sowing.

Formulation TypeCarrierEncapsulation Efficiency (%)Active Ingredient Loading (%)Half-life (t1/2) for Release (days)Reference
Guar (B607891) Gum Hydrogel Composite (GG-HG)Guar gum-g-cl-polyacrylate/bentonite clay75.99 - 98.963.15 - 4.124.4 - 12.6[6][8]
Guar Gum Nano Hydrogel (GG-NHG)Guar gum-g-cl-PNIPAm67.98 - 80.9045.32 - 53.940.06 - 4.8[6][8]

Table 2: Characteristics of Controlled-Release this compound Formulations.

Signaling Pathway

G This compound This compound Application ALS Acetolactate Synthase (ALS) Inhibition This compound->ALS BCAA Branched-Chain Amino Acid (Val, Leu, Ile) Depletion ALS->BCAA TOR TOR Signaling Downregulation BCAA->TOR Protein Protein Synthesis Inhibition BCAA->Protein CellGrowth Cell Growth and Proliferation Arrest TOR->CellGrowth Protein->CellGrowth PlantDeath Plant Death CellGrowth->PlantDeath

Caption: this compound's mode of action signaling pathway.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation with Methylated Seed Oil (MSO) Adjuvant

Objective: To prepare a tank mix of a commercial this compound formulation with an MSO adjuvant for enhanced post-emergence efficacy.

Materials:

  • Commercial this compound 10% SL formulation

  • Methylated Seed Oil (MSO) adjuvant

  • Water (as per spray volume recommendations)

  • Spray tank

  • Graduated cylinders and beakers

  • Personal Protective Equipment (PPE)

Procedure:

  • Fill the spray tank with half the required volume of water.

  • Begin agitation of the water in the spray tank.

  • Add the required amount of the commercial this compound 10% SL formulation to the tank. Continue agitation.

  • Add the MSO adjuvant to the tank at the recommended rate (e.g., 2 ml/L of water).[5]

  • Add the remaining volume of water to the spray tank.

  • Continue agitation for at least 5-10 minutes to ensure thorough mixing before application.

Experimental Workflow for Adjuvant Formulation Preparation

G start Start fill_tank Fill spray tank with 50% water start->fill_tank agitate1 Start agitation fill_tank->agitate1 add_this compound Add this compound 10% SL agitate1->add_this compound add_mso Add MSO adjuvant add_this compound->add_mso fill_rest Fill remaining water add_mso->fill_rest agitate2 Continue agitation for 5-10 mins fill_rest->agitate2 end End agitate2->end

Caption: Workflow for preparing this compound with MSO adjuvant.

Protocol 2: Preparation of this compound-Loaded Guar Gum-Based Nano-Hydrogel (GG-NHG)

Objective: To synthesize a controlled-release nano-formulation of this compound using a guar gum-based nano-hydrogel. This protocol is based on the methodology described by Kumar et al. (2017).[6]

Materials:

  • Guar gum

  • N-isopropyl acrylamide (B121943) (NIPAm)

  • Ammonium persulfate (APS) - initiator

  • N,N'-methylene-bis-acrylamide (MBA) - cross-linker

  • This compound

  • Acetone

  • Deionized water

  • Centrifuge

  • Lyophilizer (Freeze-dryer)

  • Personal Protective Equipment (PPE)

Procedure:

  • Synthesis of Guar Gum-g-cl-PNIPAm Nano-Hydrogel (GG-NHG):

    • Prepare a guar gum solution by dissolving a specific amount in deionized water.

    • Add NIPAm monomer to the guar gum solution and stir until dissolved.

    • Add the cross-linker (MBA) to the solution.

    • Initiate the polymerization reaction by adding the initiator (APS).

    • Allow the reaction to proceed under controlled temperature and stirring for a specified time to form the nano-hydrogel.

    • Purify the nano-hydrogel by repeated centrifugation and washing with deionized water to remove unreacted monomers and initiator.

  • Loading of this compound into GG-NHG:

    • Disperse the purified GG-NHG in deionized water.

    • Prepare a solution of this compound in a suitable solvent (e.g., acetone).

    • Add the this compound solution dropwise to the GG-NHG dispersion while stirring.

    • Continue stirring for an extended period (e.g., 24 hours) to allow for encapsulation of the this compound within the nano-hydrogel matrix.

  • Purification and Drying:

    • Separate the this compound-loaded nano-hydrogel from the solution by centrifugation.

    • Wash the loaded nano-hydrogel with deionized water to remove any surface-adsorbed this compound.

    • Lyophilize (freeze-dry) the purified this compound-loaded GG-NHG to obtain a dry powder formulation.

Experimental Workflow for Nano-Formulation Preparation

G start Start synthesis Synthesize GG-NHG (Polymerization) start->synthesis purify_nhg Purify GG-NHG (Centrifugation) synthesis->purify_nhg load_this compound Load this compound into GG-NHG (Encapsulation) purify_nhg->load_this compound purify_loaded Purify loaded GG-NHG (Centrifugation) load_this compound->purify_loaded lyophilize Lyophilize to obtain dry powder purify_loaded->lyophilize end End lyophilize->end

Caption: Workflow for preparing this compound nano-formulation.

Protocol 3: Greenhouse Bioassay for Efficacy Evaluation

Objective: To evaluate the efficacy of different this compound formulations on target weed species under controlled greenhouse conditions.

Materials:

  • Pots or flats filled with a suitable soil mix

  • Seeds of target weed species (e.g., common lambsquarters, velvetleaf)

  • Seeds of a tolerant crop species (e.g., soybean)

  • Prepared this compound formulations (conventional, with adjuvant, nano-formulation)

  • Untreated control (water or blank formulation carrier)

  • Greenhouse with controlled temperature, humidity, and light conditions

  • Spray chamber for uniform herbicide application

  • Personal Protective Equipment (PPE)

Procedure:

  • Planting:

    • Plant the seeds of the weed and crop species in separate pots or in rows within the same flat.

    • Allow the plants to grow to a specific stage (e.g., 2-4 leaf stage for post-emergence application).

  • Herbicide Application:

    • Prepare the spray solutions of the different this compound formulations at the desired concentrations.

    • Apply the treatments uniformly to the plants using a calibrated spray chamber. Ensure consistent spray volume and pressure across all treatments.

    • Include an untreated control group for comparison.

  • Post-Application Care:

    • Return the treated plants to the greenhouse and maintain optimal growing conditions.

    • Water the plants as needed, avoiding overhead watering immediately after application to prevent wash-off.

  • Data Collection and Evaluation:

    • At specified intervals (e.g., 7, 14, and 21 days after treatment), visually assess the plants for signs of phytotoxicity (e.g., stunting, chlorosis, necrosis).

    • Record quantitative data such as plant height, fresh weight, and dry weight.

    • Calculate the Weed Control Efficiency (WCE) using the formula: WCE (%) = [(Dry weight of weeds in control - Dry weight of weeds in treatment) / Dry weight of weeds in control] x 100.

Experimental Workflow for Efficacy Evaluation

G start Start planting Plant weed and crop species start->planting growth Allow plants to reach 2-4 leaf stage planting->growth application Apply this compound formulations growth->application greenhouse_care Maintain in greenhouse application->greenhouse_care data_collection Collect data at 7, 14, and 21 days greenhouse_care->data_collection analysis Analyze data and calculate WCE data_collection->analysis end End analysis->end

Caption: Workflow for greenhouse bioassay of this compound efficacy.

References

Application Notes and Protocols for the Quantitative Analysis of Imazethapyr in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imazethapyr is a selective, broad-spectrum herbicide belonging to the imidazolinone family. It is widely used in agriculture to control various broadleaf weeds and grasses in crops such as soybeans, peanuts, and other legumes.[1][2] Its mode of action involves the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[2][3][4] Due to its persistence and potential for leaching into water bodies, monitoring its concentration in environmental matrices like soil, water, and agricultural products is essential to ensure environmental safety and food quality.[1][2] These application notes provide detailed protocols for the quantitative analysis of this compound using various analytical techniques.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name5-ethyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid[5]
Molecular FormulaC15H19N3O3[5]
Molecular Weight289.33 g/mol [5]
Water Solubility1400 mg/L (at 20°C, pH 7)[6]
Log P (Kow)1.49[3]
Vapor Pressure<1 x 10-7 mmHg (at 60°C)[3]
pKa2.1 (acidic), 3.9 (basic)[7]

Quantitative Analysis Methods

Several analytical methods are available for the quantification of this compound in environmental samples. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with an ultraviolet (UV) or a mass spectrometry (MS) detector is the most common technique for this compound analysis.

Table 2: Summary of HPLC Methods for this compound Analysis

ParameterHPLC-UV (Soil)HPLC-UV (Soybean Oil)LC-MS/MS (Food Matrices)
Sample Preparation Solid-Phase Extraction (SPE)Solid-Phase Extraction (SPE)Modified QuEChERS
Chromatographic Column C18 (250 x 4.6 mm)C18Chiral Reversed-Phase
Mobile Phase Methanol (B129727):Water (70:30, v/v)Acetonitrile:Water with 10% Acetic Acid (pH 2.8)Methanol adjusted to pH 4 with 1% aqueous acetic acid
Flow Rate 0.8 - 0.9 mL/min1.0 mL/minNot Specified
Detection UV at 250 nmUV at 251 nmTandem Mass Spectrometry
LOD 0.001 µg/mL0.003 µg/mL0.34 - 1.5 µg/kg
LOQ 0.01 µg/mL0.01 µg/mL1.1 - 5.0 µg/kg
Recovery >90%87-94%63.5-111.5%
Reference [2][3][8][9][10]
Spectrophotometric Method

A simple and rapid spectrophotometric method can also be employed for the determination of this compound.

Table 3: Summary of Spectrophotometric Method for this compound Analysis

ParameterValueReference
Principle Formation of a colored complex with copper(I) perchlorate[1]
Wavelength (λmax) 375 nm[1]
Linear Range 5.8 - 57.9 µg/mL[1]
Molar Absorptivity 3.4 x 10³ L mol⁻¹ cm⁻¹[1]
Sandell's Sensitivity 0.0850 µg cm⁻²[1]
Recovery (Water) 92.6 - 94.7%[1]

Experimental Protocols

Protocol 1: Sample Preparation of Soil using Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction and cleanup of this compound from soil samples prior to HPLC analysis.[11][12]

Materials:

  • Soil sample

  • 0.5 N Sodium Hydroxide (NaOH)

  • 6 N Hydrochloric Acid (HCl)

  • Celite 545

  • Methanol (HPLC grade)

  • Water (High Purity)

  • C18 SPE cartridges

  • Aromatic Sulfonic Acid (SCX) SPE cartridges

  • Methylene (B1212753) Chloride

  • pH 6.5 Phosphate (B84403) buffer

Procedure:

  • Weigh 50 g of soil into a polyethylene (B3416737) bottle.

  • Add 200 mL of 0.5 N NaOH and shake for 1 hour.

  • Centrifuge the sample at 2,500 rpm for 10 minutes.

  • Decant 150 mL of the supernatant and adjust the pH to 1.7-2.0 with 6 N HCl.[11]

  • Add 10 g of Celite 545, stir, and filter the mixture.

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Condition an SCX SPE cartridge with 3 mL of water.

  • Load the filtered sample extract onto the C18 cartridge and collect the eluate in the SCX cartridge reservoir containing 10 mL of 0.1 N HCl.[11]

  • Wash the C18 cartridge with two 5 mL portions of high-purity water, collecting the washes in the SCX reservoir.

  • Elute the SCX cartridge with 10 mL of pH 6.5 phosphate buffer, followed by 5 mL of methanol, into a separatory funnel containing 50 mL of 0.1 N HCl.

  • Partition the eluate with 25 mL of methylene chloride three times.

  • Combine the methylene chloride layers and evaporate to dryness.

  • Reconstitute the residue in a suitable volume of mobile phase for HPLC analysis.

Protocol 2: QuEChERS-based Sample Preparation for Food Matrices

This modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is suitable for the extraction of this compound from various food crops.[10][13][14]

Materials:

  • Homogenized food sample (e.g., soybeans, peanuts, wheat)

  • Methanol with 1% aqueous acetic acid (pH 4)

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB) sorbent

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

Procedure:

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of methanol adjusted to pH 4 with 1% aqueous acetic acid.

  • Shake vigorously for 1 minute.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[15]

  • Shake vigorously for 1 minute and centrifuge.

  • Transfer the supernatant to a clean tube containing PSA and GCB for dispersive solid-phase extraction (dSPE) cleanup.

  • Vortex for 30 seconds and centrifuge.

  • The supernatant is ready for LC-MS/MS analysis.

Protocol 3: HPLC-UV Analysis

This protocol describes the conditions for the analysis of this compound using HPLC with UV detection.[2][3]

Instrument:

  • High-Performance Liquid Chromatograph

  • UV Detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm)

Conditions:

  • Mobile Phase: Methanol:Water (70:30, v/v)

  • Flow Rate: 0.9 mL/min[2]

  • Injection Volume: 20 µL[2]

  • Detection Wavelength: 250 nm[2]

  • Column Temperature: Ambient

Procedure:

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Inject the standards to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Quantify the this compound concentration in the samples by comparing their peak areas with the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis soil Soil/Water Sample extraction Extraction (e.g., 0.5N NaOH for soil) soil->extraction centrifugation Centrifugation extraction->centrifugation ph_adjustment pH Adjustment (pH 1.7-2.0) centrifugation->ph_adjustment filtration Filtration ph_adjustment->filtration spe Solid-Phase Extraction (SPE) (C18 and SCX cartridges) filtration->spe elution Elution & Partitioning spe->elution reconstitution Reconstitution in Mobile Phase elution->reconstitution injection Sample Injection reconstitution->injection hplc HPLC System hplc->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (250 nm) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Experimental workflow for this compound analysis in soil samples.

G This compound This compound AHAS Acetohydroxyacid Synthase (AHAS) This compound->AHAS Inhibition BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) AHAS->BCAA Catalyzes Biosynthesis Protein_Synthesis Protein Synthesis BCAA->Protein_Synthesis Required for DNA_Synthesis DNA Synthesis & Cell Growth Protein_Synthesis->DNA_Synthesis Leads to Plant_Death Weed Control / Plant Death DNA_Synthesis->Plant_Death Interference leads to G start Start: Environmental Sample (Soil, Water, etc.) sampling Representative Sampling start->sampling prep Sample Preparation sampling->prep extraction Extraction prep->extraction cleanup Cleanup extraction->cleanup analysis Instrumental Analysis (HPLC, LC-MS/MS, etc.) cleanup->analysis data Data Acquisition & Processing analysis->data quantification Quantification using Calibration Standards data->quantification result Final Result: This compound Concentration quantification->result

References

High-Performance Liquid Chromatography for the Quantification of Imazethapyr: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imazethapyr is a selective, systemic herbicide widely used for the control of broadleaf weeds in various crops. Monitoring its residues in environmental samples and agricultural products is crucial to ensure food safety and environmental protection. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a robust and reliable analytical technique for the quantification of this compound. This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method.

Experimental Protocols

This section outlines the necessary reagents, equipment, and step-by-step procedures for the analysis of this compound.

1. Materials and Reagents

  • This compound analytical standard (purity >98%)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Orthophosphoric acid (analytical grade)

  • Acetic acid (analytical grade)

  • Formic acid (analytical grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Syringe filters (0.45 µm)

2. Instrumentation

An HPLC system equipped with the following components is required:

  • Quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask. This solution should be stored at -18°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.01 µg/mL to 5.0 µg/mL.[1]

4. Sample Preparation

The sample preparation method will vary depending on the matrix.

  • Water Samples: For relatively clean water samples, direct injection after filtration through a 0.45 µm syringe filter may be sufficient.[2] For samples with lower concentrations, a pre-concentration step may be necessary.[3]

  • Soil Samples:

    • Weigh 20-25 g of the soil sample.[1][4]

    • Extract the this compound using 0.5 N sodium hydroxide solution or a mixture of methanol and water.[1][3]

    • Adjust the pH of the extract to approximately 1.7-2.0 with hydrochloric acid.[1][4]

    • The extract can then be cleaned up using solid-phase extraction (SPE) with a C18 cartridge.[5]

    • Elute the analyte from the SPE cartridge, evaporate the solvent, and reconstitute the residue in the mobile phase for HPLC analysis.[1]

  • Soybean Oil Samples:

    • Weigh 25 g of the soybean oil sample.

    • Perform a liquid-liquid extraction using an extraction solvent composed of hydrochloric acid, water, and methanol.

    • The extracted residue is then reconstituted in acetonitrile for HPLC analysis.

5. Chromatographic Conditions

The following chromatographic conditions can be used as a starting point and optimized as needed:

  • Mobile Phase: A mixture of acetonitrile and water (acidified with an acid like orthophosphoric acid, acetic acid, or formic acid) is commonly used.[2][4] A typical starting ratio is 30:70 (v/v) acetonitrile to acidified water. The pH of the aqueous phase is often adjusted to around 2.1-3.0.[2][6][7]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[2][4]

  • Injection Volume: This can range from 10 µL to 200 µL depending on the concentration of the analyte and the sensitivity of the instrument.[4]

  • Column Temperature: Maintaining a constant column temperature, for example at 30°C or 35°C, can improve peak shape and reproducibility.[4]

  • Detection Wavelength: The UV detector should be set to a wavelength between 240 nm and 254 nm for optimal detection of this compound.[1][4][7]

6. Method Validation

To ensure the reliability of the results, the analytical method should be validated for the following parameters:

  • Linearity: Analyze the working standard solutions and plot the peak area versus concentration to establish a calibration curve. A correlation coefficient (r²) of >0.99 is generally considered acceptable.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[1]

  • Accuracy and Precision: Accuracy is determined by performing recovery studies on spiked samples at different concentration levels. Precision is assessed by the relative standard deviation (RSD) of multiple injections of the same sample.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Data Presentation

The following table summarizes the quantitative data from various HPLC methods for this compound quantification.

ParameterMethod 1Method 2Method 3Method 4Method 5
Matrix WaterSoybean OilSoilSoil & GrainsAqueous Solution
Column C18 (250x4.6mm, 5µm)[2]C18 (250x4.6mm, 5µm)Not SpecifiedC18 (250x4.6mm)[1]C8 (250x4.6mm, 5µm)[7]
Mobile Phase Acetonitrile:Water (acidified with acetic acid, pH 2.8) (35:65 v/v)[2]Acetonitrile:0.1% Orthophosphoric acid (30:70 v/v)Acetonitrile:Water with Formic Acid (25:74:1 v/v/v)[4]Methanol:Water (70:30 v/v)[1]Acetonitrile:Phosphate Buffer (pH 2.1)
Flow Rate 1.0 mL/min[2]1.2 mL/min1.0 mL/min[4]0.9 mL/min[1]1.4 mL/min[7]
Detection Wavelength 251 nm[2]254 nm254 nm[4]250 nm[1]240 nm[7]
Injection Volume 17 µL[2]10 µL200 µL[4]20 µL[1]25 µL[7]
Retention Time (min) ~4.66[2]~8.9~4.5-5.5[4]~3.345[1]Not Specified
LOD 10 ppt (B1677978) (ng/L)[2]0.003 µg/mLNot Specified0.001 µg/mL[1]Not Specified
LOQ Not Specified0.01 µg/mL5 ppb (µg/kg)[4]0.01 µg/mL[1]Not Specified
Recovery (%) Not Specified89-94Not Specified74-90[1]Not Specified
Linearity Range (µg/mL) Not Specified0.01-5.00.01-0.25[4]0.01-5.0[1]Not Specified

Visualization

The following diagram illustrates the general experimental workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_results Results & Quantification Standard This compound Analytical Standard Stock Stock Standard Solution (1000 µg/mL) Standard->Stock Dissolve in Acetonitrile Working Working Standard Solutions (0.01-5.0 µg/mL) Stock->Working Serial Dilution with Mobile Phase HPLC HPLC System (Pump, Autosampler, Column, Detector) Working->HPLC Inject Standards Sample Sample Matrix (Water, Soil, etc.) Extraction Extraction (LLE or SPE) Sample->Extraction Cleanup Filtration / Cleanup Extraction->Cleanup FinalSample Final Sample for Injection Cleanup->FinalSample FinalSample->HPLC Data Data Acquisition & Processing HPLC->Data Calibration Calibration Curve (Peak Area vs. Conc.) Data->Calibration Quantification Quantification of This compound in Sample Data->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for this compound quantification by HPLC.

References

Application Notes and Protocols for Assessing Imazethapyr Efficacy on Weed Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for designing and conducting field studies to evaluate the efficacy of Imazethapyr on various weed populations. The protocols outlined below ensure robust data collection and analysis, critical for regulatory submissions and product development.

Introduction

This compound is a selective herbicide widely used for the control of a broad spectrum of grass and broadleaf weeds.[1][2] It functions by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[1] A thorough assessment of its efficacy under field conditions is essential to determine optimal application rates, timing, and spectrum of activity against target weed species. This document provides standardized protocols for conducting such field trials.

Experimental Design

A Randomized Complete Block Design (RCBD) is the recommended experimental design for these trials to minimize the effects of field variability.[3][4]

Key components of the experimental design include:

  • Treatments:

    • Multiple rates of this compound application (e.g., 0.0375, 0.050, and 0.0625 kg a.i. ha-1).[3][4]

    • A weedy check (untreated control) to serve as a baseline for weed pressure.[3][4]

    • A weed-free control (manual weeding) to represent the maximum yield potential in the absence of weed competition.[3][4]

  • Replications: Each treatment should be replicated at least three to four times to ensure statistical validity.[3][4]

  • Plot Size: The individual plot size should be adequate for representative sampling and to minimize edge effects. A common plot size is in the range of 3m x 3m to 5m x 5m.[3]

Experimental Protocols

Site Selection and Preparation

Select a field with a known history of uniform weed infestation. The field should be representative of the target agricultural environment. Prepare the seedbed according to standard agronomic practices for the crop to be grown (if any).

Herbicide Application
  • Equipment: Use a calibrated backpack sprayer or a plot sprayer to ensure accurate and uniform application of this compound.[3]

  • Timing: this compound can be applied as a pre-emergence (before weed emergence) or post-emergence (after weed emergence) treatment.[3][5][6] The timing should align with the product label and the objectives of the study.

  • Application Volume: A typical spray volume is 200-240 liters per hectare.[2][3]

  • Adjuvants: Include any recommended adjuvants or surfactants as specified by the this compound formulation.[7][8]

Data Collection: Weed Assessment

Weed populations should be assessed at multiple time points after application (e.g., 2, 4, and 8 weeks after treatment). The following parameters should be measured:

  • Weed Density (Plants/m²):

    • Use a quadrat (e.g., 0.25m² or 1m²) to count the number of individual weed species within the frame.[9][10] The size of the quadrat depends on weed density; smaller quadrats are suitable for high densities.[9][10][11]

    • Take multiple random counts within each plot to get a representative average.[9][11]

  • Weed Biomass (g/m²):

    • At each assessment timing, collect all the weed plants from within the quadrat area.

    • Wash the collected plants to remove soil and debris.

    • Dry the plant material in an oven at 70°C for 48-72 hours, or until a constant weight is achieved.

    • Record the dry weight.[3]

  • Visual Weed Control (%):

    • Visually estimate the percentage of weed control in each plot compared to the untreated control. This is a subjective but rapid assessment method.[12]

Data Collection: Crop Response (if applicable)

If the trial is conducted within a crop, the following parameters should be assessed:

  • Crop Phytotoxicity: Visually assess any signs of crop injury (e.g., stunting, chlorosis, necrosis) at regular intervals after application.

  • Crop Yield: At maturity, harvest the crop from a predetermined area within each plot and measure the yield.[3]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound on Weed Density (plants/m²) at 4 Weeks After Treatment (WAT)

TreatmentThis compound Rate (kg a.i./ha)Broadleaf Weeds (plants/m²)Grass Weeds (plants/m²)Total Weeds (plants/m²)
Weedy Check0150250400
This compound0.037575120195
This compound0.0504080120
This compound0.0625204565
Weed-Free CheckN/A000

Table 2: Effect of this compound on Weed Dry Biomass (g/m²) at 8 Weeks After Treatment (WAT)

TreatmentThis compound Rate (kg a.i./ha)Broadleaf Weed Biomass (g/m²)Grass Weed Biomass (g/m²)Total Weed Biomass (g/m²)
Weedy Check0350550900
This compound0.0375150250400
This compound0.05080150230
This compound0.06253070100
Weed-Free CheckN/A000

Table 3: Weed Control Efficiency (%) and Crop Yield

TreatmentThis compound Rate (kg a.i./ha)Weed Control Efficiency (%)Crop Yield ( kg/ha )
Weedy Check001500
This compound0.0375562200
This compound0.050742800
This compound0.0625893200
Weed-Free CheckN/A1003500

Statistical Analysis

The collected data should be subjected to statistical analysis to determine the significance of the treatment effects.

  • Analysis of Variance (ANOVA): Use ANOVA to analyze the data for weed density, biomass, and crop yield.[13]

  • Mean Separation Tests: If the ANOVA shows significant differences among treatments, use a mean separation test such as Duncan's Multiple Range Test (DMRT) or a Least Significant Difference (LSD) test to compare the treatment means.[3][4][13]

  • Data Transformation: For percentage data (e.g., visual weed control), an arcsine transformation may be necessary before ANOVA to ensure the data meets the assumptions of the analysis.[14]

Visualizations

experimental_workflow site_selection Site Selection & Field Preparation plot_layout Randomized Complete Block Design Layout site_selection->plot_layout herbicide_app This compound Application (Pre or Post-emergence) plot_layout->herbicide_app data_collection Data Collection (Weed Density, Biomass, Crop Yield) herbicide_app->data_collection stat_analysis Statistical Analysis (ANOVA, Mean Separation) data_collection->stat_analysis reporting Reporting & Interpretation stat_analysis->reporting

Caption: Experimental workflow for assessing this compound efficacy.

logical_relationship main Field Study Objective: Assess this compound Efficacy design Experimental Design (RCBD) main->design assessment Efficacy Assessment main->assessment treatments Treatments design->treatments rate1 This compound Rate 1 treatments->rate1 rate2 This compound Rate 2 treatments->rate2 rate3 This compound Rate 3 treatments->rate3 weedy Weedy Check treatments->weedy weed_free Weed-Free Check treatments->weed_free density Weed Density assessment->density biomass Weed Biomass assessment->biomass yield Crop Yield assessment->yield

Caption: Logical relationships in the field study design.

References

Application of Imazethapyr in Herbicide Resistance Studies: Detailed Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing imazethapyr in the study of herbicide resistance mechanisms. This compound, a member of the imidazolinone family of herbicides, is a potent inhibitor of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2][3][4][5] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2][5] Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.[4] Understanding the mechanisms by which weeds and crops develop resistance to this compound is critical for sustainable agriculture and the development of new weed management strategies.

I. Mechanisms of this compound Resistance

Resistance to this compound in plants primarily occurs through two main mechanisms:

  • Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the ALS gene. These mutations lead to amino acid substitutions in the ALS enzyme, reducing its sensitivity to this compound.[6][7] Common substitutions include Ala-122-Thr, Ala-205-Val, Trp-574-Leu, and Ser-653-Thr.[6][7][8]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. These can include reduced absorption and translocation of the herbicide, or enhanced metabolic detoxification of this compound into non-toxic compounds.[2] For instance, one study suggested that increased wax content in the leaf cuticle of a resistant Euphorbia heterophylla population led to reduced penetration of this compound.[2]

II. Quantitative Data on this compound Resistance

The following tables summarize quantitative data from various studies, providing a comparative overview of resistance levels across different weed species and populations.

Table 1: Whole-Plant Dose-Response Assays

SpeciesPopulation/BiotypeHerbicideGR50 (g a.i./ha)Resistance Index (RI)Reference
Amaranthus retroflexusResistant (H3)This compound>1600>10[6]
Amaranthus retroflexusResistant (H17)This compound>1600>10[6]
Amaranthus retroflexusResistant (H39)This compound>1600>10[6]
Amaranthus retroflexusSusceptible (H76)This compound15.8-[6]
Chenopodium albumResistant (R)This compound150.320[8]
Chenopodium albumSusceptible (S)This compound7.5-[8]
Helianthus annuusResistantThis compound-~170[9]

GR50: The herbicide rate required to cause a 50% reduction in plant growth. Resistance Index (RI): The ratio of the GR50 of the resistant population to the GR50 of the susceptible population.

Table 2: In Vitro ALS Enzyme Inhibition Assays

SpeciesPopulation/BiotypeI50 (µM)Resistance Index (RI)Reference
Amaranthus retroflexusResistant (H3)164.514.83[6]
Amaranthus retroflexusResistant (H17)169.415.27[6]
Amaranthus retroflexusResistant (H39)2979.7268[6]
Amaranthus retroflexusSusceptible (H76)11.1-[6]
Helianthus annuusResistant-210[9]

I50: The concentration of this compound required to inhibit 50% of the ALS enzyme activity. Resistance Index (RI): The ratio of the I50 of the resistant population to the I50 of the susceptible population.

III. Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound resistance.

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol is used to determine the level of resistance in a plant population at the whole-organism level.

1. Plant Material:

  • Collect seeds from putative resistant and known susceptible weed populations.
  • Germinate seeds in trays containing a suitable potting mix.
  • Transplant seedlings at the 2-3 leaf stage into individual pots.

2. Herbicide Application:

  • Grow plants in a greenhouse or growth chamber under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
  • Apply this compound at a range of doses to different sets of plants from each population. A typical dose range for susceptible populations might be 0, 1/4x, 1/2x, 1x, 2x, and 4x the recommended field rate, while resistant populations may require a much wider range (e.g., up to 64x).
  • Use a laboratory spray chamber to ensure uniform application. Include a non-ionic surfactant as recommended for the commercial formulation.

3. Data Collection and Analysis:

  • After a set period (e.g., 21 days), visually assess plant injury and mortality.
  • Harvest the above-ground biomass for each plant, dry it in an oven at 60°C for 72 hours, and record the dry weight.
  • Calculate the percent reduction in growth compared to untreated control plants.
  • Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic model) to determine the GR50 value for each population.
  • Calculate the Resistance Index (RI) by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

Protocol 2: In Vitro ALS Enzyme Activity Assay

This biochemical assay directly measures the sensitivity of the ALS enzyme to this compound.

1. Enzyme Extraction:

  • Harvest young leaf tissue (e.g., 1-2 g) from both resistant and susceptible plants.
  • Grind the tissue to a fine powder in liquid nitrogen.
  • Homogenize the powder in an ice-cold extraction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer pH 7.5, containing 1 mM sodium pyruvate, 0.5 mM MgCl2, 0.5 mM thiamine (B1217682) pyrophosphate, 10 µM FAD, and 10% v/v glycerol).[10]
  • Centrifuge the homogenate at high speed (e.g., 27,000 x g for 15 min at 4°C) to pellet cell debris.[10]
  • The supernatant contains the crude enzyme extract. The protein concentration can be determined using a standard method like the Bradford assay.

2. Enzyme Assay:

  • Prepare a reaction mixture containing assay buffer (e.g., 0.08 M potassium phosphate buffer pH 7.5, 0.15 M sodium pyruvate, 1.5 mM MgCl2, 160 µM FAD) and varying concentrations of this compound.[10]
  • Initiate the reaction by adding a specific amount of the enzyme extract to the reaction mixture.
  • Incubate the reaction at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes).
  • Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin.
  • Add creatine (B1669601) and α-naphthol solutions and incubate to allow for color development.
  • Measure the absorbance at 530 nm using a spectrophotometer.

3. Data Analysis:

  • Calculate the percent inhibition of ALS activity for each this compound concentration relative to the no-herbicide control.
  • Plot the percent inhibition against the logarithm of the this compound concentration and use a non-linear regression to determine the I50 value.
  • Calculate the Resistance Index (RI) by dividing the I50 of the resistant population by the I50 of the susceptible population.

Protocol 3: Molecular Analysis of the ALS Gene

This protocol is used to identify mutations in the ALS gene that confer target-site resistance.

1. DNA Extraction:

  • Extract genomic DNA from young leaf tissue of resistant and susceptible plants using a commercial DNA extraction kit or a standard CTAB method.

2. PCR Amplification:

  • Design primers to amplify the entire coding sequence of the ALS gene, or specific regions known to harbor resistance-conferring mutations.
  • Perform PCR using the extracted DNA as a template.

3. DNA Sequencing:

  • Purify the PCR products.
  • Send the purified PCR products for Sanger sequencing.

4. Sequence Analysis:

  • Align the DNA sequences from resistant and susceptible plants with a reference ALS sequence using bioinformatics software (e.g., BLAST, ClustalW).
  • Identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions in the resistant plants.

IV. Visualizations

The following diagrams illustrate key concepts and workflows related to this compound and its resistance mechanisms.

G cluster_pathway This compound Mode of Action This compound This compound ALS Acetolactate Synthase (ALS) This compound->ALS Inhibits BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Catalyzes Protein Protein Synthesis BCAA->Protein Growth Plant Growth Protein->Growth

Caption: this compound's mechanism of action involves the inhibition of the ALS enzyme.

G cluster_workflow Experimental Workflow for this compound Resistance Study start Observation of Field Resistance seed_collection Seed Collection (Resistant & Susceptible Pop.) start->seed_collection whole_plant_assay Whole-Plant Dose-Response Bioassay seed_collection->whole_plant_assay biochemical_assay In Vitro ALS Enzyme Activity Assay seed_collection->biochemical_assay molecular_analysis Molecular Analysis of ALS Gene seed_collection->molecular_analysis data_analysis Data Analysis (GR50, I50, RI) whole_plant_assay->data_analysis biochemical_assay->data_analysis conclusion Determination of Resistance Mechanism molecular_analysis->conclusion data_analysis->conclusion

Caption: Workflow for investigating this compound resistance in weeds.

G cluster_tsr Target-Site Resistance to this compound cluster_susceptible Susceptible Plant cluster_resistant Resistant Plant This compound This compound Binding_Site Herbicide Binding Site This compound->Binding_Site Altered_Binding_Site Altered Herbicide Binding Site This compound->Altered_Binding_Site Binding Reduced Wild_Type_ALS Wild-Type ALS Enzyme BCAA_Synthesis_Inhibited Branched-Chain Amino Acid Synthesis Inhibited Wild_Type_ALS->BCAA_Synthesis_Inhibited Leads to Mutated_ALS Mutated ALS Enzyme BCAA_Synthesis_Continues Branched-Chain Amino Acid Synthesis Continues Mutated_ALS->BCAA_Synthesis_Continues Allows Binding_Site->Wild_Type_ALS Altered_Binding_Site->Mutated_ALS

Caption: Molecular basis of target-site resistance to this compound.

References

Troubleshooting & Optimization

Overcoming matrix effects in Imazethapyr analysis of soil samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the analysis of Imazethapyr in soil samples. Our focus is on overcoming matrix effects and ensuring accurate, reliable results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis in soil?

A1: Matrix effects are the alteration of analyte ionization (either suppression or enhancement) in the mass spectrometer source due to co-eluting compounds from the sample matrix.[1][2] In soil analysis, complex organic matter, humic substances, and inorganic salts can be co-extracted with this compound. These co-extractants can interfere with the ionization of this compound, leading to inaccurate quantification—either underestimation (ion suppression) or overestimation (ion enhancement) of the true concentration.[1][3] This is a significant challenge in liquid chromatography-mass spectrometry (LC-MS/MS) based methods.

Q2: What are the most common analytical techniques for this compound quantification in soil?

A2: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or, for higher sensitivity and selectivity, Tandem Mass Spectrometry (LC-MS/MS).[4] LC-MS/MS is particularly effective for detecting low residue levels but is more susceptible to matrix effects.[1]

Q3: I am observing low recovery of this compound from my soil samples. What are the potential causes?

A3: Low recovery can stem from several factors:

  • Inefficient Extraction: The choice of extraction solvent and pH is critical. This compound is an imidazolinone herbicide, and its extraction from soil is pH-dependent. Alkaline solutions, such as 0.5 N sodium hydroxide (B78521) (NaOH) or 0.1 M ammonium (B1175870) acetate/ammonia buffer (pH 10), are often used to efficiently extract this compound from the soil matrix.[4][5]

  • Strong Adsorption: this compound can bind strongly to certain soil components, particularly clay and organic matter, especially in acidic soils.[2][6] Inadequate extraction procedures may fail to desorb the analyte completely.

  • Analyte Degradation: Although generally stable, prolonged exposure to harsh conditions during extraction could potentially lead to degradation.

  • Losses during Cleanup: The solid-phase extraction (SPE) cleanup step, if not optimized, can lead to the loss of the analyte.

Q4: How can I minimize matrix effects in my analysis?

A4: Several strategies can be employed:

  • Effective Sample Cleanup: Implementing a robust cleanup step after extraction is crucial. Solid-Phase Extraction (SPE) is a common and effective technique. Using a combination of cartridges, such as C18 followed by a Strong Cation Exchange (SCX) cartridge, can provide high recovery and remove interfering compounds.[7]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for signal suppression or enhancement as the standards and samples will experience similar matrix effects.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample extract and creating a calibration curve within the sample itself. It is highly effective but can be time-consuming for a large number of samples.

  • Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization. However, this may compromise the limit of detection if the initial analyte concentration is low.[8]

  • Use of an Internal Standard: A stable isotope-labeled internal standard that behaves similarly to this compound can be added to the sample at the beginning of the procedure to correct for both extraction efficiency and matrix effects.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant Ion Suppression in LC-MS/MS Co-eluting matrix components (e.g., humic acids, fulvic acids).1. Optimize Chromatography: Adjust the gradient to separate this compound from the suppression zone.[3][9]2. Improve Cleanup: Implement a more rigorous SPE cleanup. Consider using multiple sorbents like C18 and SCX, or experiment with Florisil for removal of polar interferences.[5][7]3. Dilute the Sample: Perform a dilution series on the final extract to find a dilution factor that reduces suppression while maintaining adequate sensitivity.[8]4. Use Matrix-Matched Standards: Prepare calibration curves in blank matrix extract to compensate for the effect.
Poor Peak Shape (Tailing or Fronting) 1. Interaction with active sites in the HPLC system (e.g., metal surfaces).2. Incompatible solvent composition between the final extract and the mobile phase.1. Use Metal-Free Columns: For chelating compounds, metal-free (PEEK-coated) columns can prevent interactions with stainless steel components and improve peak shape.[4]2. Solvent Matching: Ensure the solvent of the final sample extract is similar in composition and pH to the initial mobile phase.
Inconsistent Results/Poor Reproducibility 1. Variability in sample preparation.2. Non-homogenous soil samples.3. Inconsistent matrix effects between samples.1. Standardize Protocols: Ensure consistent timing, volumes, and techniques for extraction and cleanup.2. Homogenize Samples: Thoroughly mix and sieve soil samples before weighing to ensure representativeness.[10]3. Employ Internal Standards: Use a suitable internal standard to normalize the results and account for variations.
Low Analyte Recovery 1. Sub-optimal extraction pH.2. Inefficient cleanup procedure (analyte loss).3. Strong analyte-soil binding.1. Optimize Extraction pH: Use an alkaline extraction solution (e.g., 0.5N NaOH) to ensure this compound is in its anionic form, which is more readily extracted.[4]2. Validate Cleanup Method: Perform recovery experiments for the SPE step alone to ensure the analyte is not being lost during elution.3. Increase Extraction Vigor: Ensure adequate shaking time and solvent-to-soil ratio as specified in validated methods.

Data Summary Tables

Table 1: Comparison of this compound Extraction and Cleanup Methods

MethodExtraction SolventCleanup Sorbent(s)Average Recovery (%)Reference
Ultrasonic Assisted ExtractionMethanol-phosphoric acid (pH 2.0)-70 - 120%[11]
Shaking0.5 N NaOHC18 + SCX SPE>85%[7]
Shaking0.1 mol/L NH4Ac/NH3·H2O (pH 10)C18 SPE77.2 - 94.9%[5]

Table 2: HPLC and LC-MS/MS Method Parameters for this compound Analysis

ParameterHPLC-DADLC-MS/MS
Column Phenomenex C-18 (250x4.6 mm)C18 Reverse Phase
Mobile Phase Methanol (B129727):Water (70:30 v/v)Acetonitrile and Water with 0.1% Formic Acid
Flow Rate 0.9 mL/min0.6 mL/min
Detection Wavelength 250 nmMRM transitions (analyte specific)
Limit of Quantification (LOQ) 0.01 µg/g0.2 µg/kg
Reference [4][11][12]

Experimental Protocols

Protocol 1: Alkaline Extraction with SPE Cleanup for this compound in Soil

This protocol is adapted from established methods for the extraction and cleanup of imidazolinone herbicides from soil.[4][7]

1. Extraction: a. Weigh 20 g of a representative, homogenized soil sample into a 250 mL Erlenmeyer flask. b. Add 50 mL of 0.5 N NaOH solution. c. Shake the flask on a horizontal shaker for 1 hour. d. Centrifuge the sample and decant the supernatant. e. Repeat the extraction on the soil pellet with another 50 mL of 0.5 N NaOH. f. Combine the supernatants and adjust the pH to ~2.0 with 6 N HCl. This will precipitate some of the humic substances. g. Filter the acidified extract to remove the precipitate.

2. Solid-Phase Extraction (SPE) Cleanup: a. Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg/6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. b. Loading: Load the filtered extract onto the C18 cartridge. c. Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences. d. Elution: Elute the this compound from the C18 cartridge with methanol. e. For further cleanup, the eluate can be passed through a conditioned SCX (Strong Cation Exchange) cartridge to remove remaining interferences. f. Evaporate the final eluate to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis s1 Weigh 20g Soil s2 Add 50mL 0.5N NaOH s1->s2 s3 Shake for 1 hour s2->s3 s4 Centrifuge & Decant s3->s4 s5 Adjust pH to ~2.0 with HCl s4->s5 s6 Filter Extract s5->s6 c2 Load Filtered Extract s6->c2 c1 Condition C18 SPE Cartridge c1->c2 c3 Wash Cartridge c2->c3 c4 Elute this compound c3->c4 c5 Evaporate to Dryness c4->c5 c6 Reconstitute in Mobile Phase c5->c6 a1 Inject into LC-MS/MS c6->a1 a2 Data Acquisition a1->a2 a3 Quantify using Matrix-Matched Calibration a2->a3

Caption: Workflow for this compound analysis in soil samples.

troubleshooting_matrix_effects cluster_investigation Initial Investigation cluster_solutions Potential Solutions start Poor Quantitative Results (Low Accuracy/Precision) check_recovery Check Analyte Recovery start->check_recovery check_matrix_effect Assess Matrix Effect (Post-extraction spike) check_recovery->check_matrix_effect Acceptable solution_extraction Optimize Extraction (Solvent, pH, Time) check_recovery->solution_extraction Low solution_cleanup Improve Cleanup (Different SPE Sorbent) check_matrix_effect->solution_cleanup High ME solution_chromatography Modify LC Method (Gradient, Column) check_matrix_effect->solution_chromatography High ME solution_calibration Change Calibration (Matrix-Matched, Std. Addition) check_matrix_effect->solution_calibration High ME solution_dilution Dilute Sample Extract check_matrix_effect->solution_dilution High ME end Accurate & Precise Results check_matrix_effect->end Low ME & Good Recovery (Re-evaluate other parameters) solution_extraction->end solution_cleanup->end solution_chromatography->end solution_calibration->end solution_dilution->end

Caption: Troubleshooting decision tree for matrix effects.

References

Optimization of mobile phase for Imazethapyr separation in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase for Imazethapyr separation using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the HPLC analysis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why is my this compound peak showing significant tailing?

A1: Peak tailing for this compound, an acidic compound, is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase.

  • Cause 1: Inappropriate Mobile Phase pH: this compound has ionizable functional groups. If the mobile phase pH is not optimal, interactions with residual silanols on the silica-based column packing can occur, leading to peak tailing.[1] For acidic compounds like this compound, a mobile phase pH lower than the analyte's pKa is generally recommended to ensure it is in a non-ionized state, which minimizes these secondary interactions.[2]

  • Solution 1: Adjust the mobile phase pH. A pH around 2.5 to 3.5 is often effective for this compound.[3][4] This can be achieved by adding a small amount of acid, such as formic acid, acetic acid, or phosphoric acid, to the aqueous component of the mobile phase.[5][6][7]

  • Cause 2: Column Degradation: Over time, HPLC columns can degrade, leading to poor peak shapes.

  • Solution 2: If adjusting the mobile phase doesn't resolve the issue, consider replacing the column or using a guard column to protect the analytical column.[8]

  • Cause 3: Low Buffer Concentration: Insufficient buffer capacity can lead to pH shifts on the column, causing peak tailing.

  • Solution 3: Ensure the buffer concentration is adequate, typically in the range of 10-50 mM.[2]

Q2: I am not getting good resolution between this compound and other components in my sample. What should I do?

A2: Poor resolution can be addressed by modifying the mobile phase composition and other chromatographic parameters.

  • Cause 1: Inadequate Mobile Phase Strength: The ratio of organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase may not be optimal for separation.

  • Solution 1: Adjust the mobile phase ratio. For this compound, a common mobile phase is a mixture of acetonitrile and acidified water.[3][4][6][7][9] You can try systematically varying the percentage of acetonitrile. For instance, ratios of acetonitrile to acidified water ranging from 30:70 to 45:55 (v/v) have been reported to be effective.[3][4][7]

  • Cause 2: Incorrect pH: The pH of the mobile phase significantly impacts the retention and selectivity of ionizable compounds like this compound.[10][11][12][13]

  • Solution 2: Optimize the pH of the aqueous portion of the mobile phase. A pH of around 3.0 has been shown to provide good peak shape and resolution for similar compounds.[3]

  • Cause 3: Inappropriate Flow Rate: The flow rate affects the time analytes spend in the column and thus can influence resolution.

  • Solution 3: Optimize the flow rate. Flow rates between 1.0 mL/min and 1.2 mL/min are commonly used for this compound analysis.[3][4]

Q3: My retention time for this compound is too long or too short. How can I adjust it?

A3: Retention time can be controlled by altering the mobile phase strength and composition.

  • To Decrease a Long Retention Time:

    • Increase the organic modifier concentration: A higher percentage of acetonitrile or methanol (B129727) in the mobile phase will decrease the retention time of this compound in reversed-phase HPLC.[2]

  • To Increase a Short Retention Time:

    • Decrease the organic modifier concentration: A lower percentage of the organic solvent will lead to a longer retention time.

    • Adjust the pH: For acidic compounds like this compound, increasing the pH towards its pKa will increase its ionization and lead to a shorter retention time. Conversely, a lower pH will increase its retention.[11][12]

Q4: What are some common starting mobile phases for this compound separation?

A4: Based on published methods, a good starting point for developing a separation method for this compound would be:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water with an acidifier (e.g., 0.1% formic acid, 0.1% acetic acid, or adjusted to a specific pH with phosphoric acid).

  • Initial Ratio: Start with a ratio of around 40:60 (A:B) and adjust as needed for optimal separation.

Data Presentation: Mobile Phase Compositions for Imidazoline Herbicides

The following table summarizes various mobile phase compositions used for the HPLC analysis of this compound and related imidazolinone herbicides.

Analyte(s)ColumnMobile Phase CompositionFlow Rate (mL/min)Wavelength (nm)
ImazapicZorbax StableBond (SB-C18)Acetonitrile : Water with Acetic Acid (pH 3.0) (45:55 v/v)1.2252
Imazapyr & ImazapicAgilent Zorbax SB-C18Acetonitrile : Water with 10% Acetic Acid (pH 2.8) (35:65 v/v)1.0251
This compoundNot SpecifiedAcetonitrile : Water with 1.0% Formic Acid (25:75 v/v)Not SpecifiedNot Specified
Imazapic & ImazapyrNot SpecifiedAcetonitrile : 0.1% Formic Acid (20:80 v/v)0.3255
Imazamox & this compoundPhenomenex Luna-C18Acetonitrile : 0.1% ortho-Phosphoric Acid (30:70 v/v)1.2254

Experimental Protocols

Protocol 1: General Method for this compound Analysis

This protocol provides a general starting point for the HPLC analysis of this compound.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Acetonitrile.

    • Solvent B: HPLC-grade water, acidified to pH 3.0 with an appropriate acid (e.g., phosphoric acid or formic acid).

    • Filter and degas both solvents before use.

  • Chromatographic Conditions:

    • Isocratic Elution: Start with a mobile phase composition of 40% Solvent A and 60% Solvent B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 254 nm.

  • Sample Preparation: Dissolve the this compound standard or sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and record the chromatogram.

  • Optimization: Based on the initial chromatogram, adjust the mobile phase ratio and/or pH to achieve the desired resolution and peak shape.

Visualizations

Mobile_Phase_Optimization_Workflow cluster_experiment Experimental Run start_node Start: Initial HPLC Method A Prepare Mobile Phase (e.g., ACN:Acidified Water) start_node->A process_node process_node decision_node decision_node good_result_node good_result_node bad_result_node bad_result_node end_node End: Optimized Method B Equilibrate HPLC System A->B C Inject this compound Standard B->C D Acquire Chromatogram C->D E Evaluate Peak Shape & Resolution D->E J Poor Peak Shape (Tailing) E->J No K Poor Resolution E->K No L Good Separation E->L Yes F Acceptable? H Adjust Organic Modifier % (e.g., increase/decrease ACN) F->H No, adjust retention I Optimized Method F->I Yes G Adjust Mobile Phase pH (e.g., add more acid) G->A H->A J->G K->H L->F

Caption: Workflow for optimizing the mobile phase in HPLC for this compound analysis.

Troubleshooting_Logic problem_node problem_node cause_node cause_node solution_node solution_node P1 Peak Tailing C1 Inappropriate pH P1->C1 C2 Column Degradation P1->C2 P2 Poor Resolution P2->C1 C3 Suboptimal Organic:Aqueous Ratio P2->C3 P3 Incorrect Retention Time C4 Mobile Phase Too Strong/Weak P3->C4 S1 Adjust pH to 2.5-3.5 C1->S1 S2 Replace Column C2->S2 S3 Modify Organic Modifier % C3->S3 S4 Increase/Decrease Organic Modifier % C4->S4

Caption: Logical relationships for troubleshooting common HPLC issues with this compound.

References

Reducing Imazethapyr degradation during sample storage and preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Imazethapyr degradation during sample storage and preparation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound Recovery in Soil Samples Inefficient extractionThis compound is weakly adsorbed to soil, but extraction efficiency can be affected by soil type. Use a 0.5 N sodium hydroxide (B78521) solution for extraction, followed by acidification to pH 1.7-2.0.[1] For soils with high organic matter, consider increasing the extraction time or using a stronger base.
Microbial degradationIf samples were stored improperly before extraction, microbial degradation could have occurred.[2][3] Store soil samples frozen if not analyzed immediately.
Low this compound Recovery in Water Samples PhotodegradationThis compound is susceptible to photolysis, especially in clear water under direct sunlight.[4][5] Store water samples in amber vials or protect them from light.[5]
Adsorption to container wallsAlthough this compound has low adsorption to soil, it may adsorb to certain types of plastic containers over time. Use glass or polypropylene (B1209903) containers for storage.
Variable Results Between Replicates Inhomogeneous sampleFor soil and plant samples, ensure thorough homogenization before taking subsamples for analysis.[1] For plant materials, grinding the samples can improve consistency.[2]
Inconsistent extraction timingEnsure that all samples are extracted for the same duration and under the same conditions to ensure consistency.
Peak Tailing or Splitting in HPLC Analysis Improper mobile phase pHThe pH of the mobile phase can affect the peak shape of this compound. A common mobile phase is a mixture of acetonitrile (B52724) and water with an acidic modifier like formic acid or a phosphate (B84403) buffer at a low pH (e.g., 2.1-3.5).[1][6]
Contaminated columnFlush the HPLC column with a strong solvent to remove any contaminants that may be interacting with the analyte.
Presence of Unexpected Peaks in Chromatogram Degradation productsPhotodegradation can lead to the formation of several photoproducts.[7] If samples were exposed to light, these extra peaks might be observed. Review the sample handling procedure to minimize light exposure.
Matrix interferenceThe sample matrix itself can introduce interfering compounds. Use a solid-phase extraction (SPE) cleanup step to remove these interferences. A C18 cartridge is commonly used for this purpose.[1]

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

This compound primarily degrades through three pathways:

  • Photodegradation: This is a significant degradation pathway, especially in aqueous solutions exposed to sunlight.[4][5][7] The rate of photodegradation is influenced by factors like pH and the presence of natural organic matter.[7]

  • Microbial degradation: In soil, microbial activity is a key factor in the dissipation of this compound.[2][3] The rate of degradation can be influenced by soil type, moisture, temperature, and organic matter content.[8]

  • Chemical Hydrolysis: Hydrolysis of this compound is generally slow, particularly at acidic to neutral pH.[4] However, it can be more significant under alkaline conditions (pH 9).[4]

2. How should I store my samples to prevent this compound degradation?

  • Soil and Plant Samples: Freeze the samples if they are not to be analyzed immediately.[1] Store them in airtight containers to prevent moisture loss.[1]

  • Water Samples: Store water samples in amber glass or polypropylene vials to protect them from light and prevent photodegradation.[5] Refrigeration or freezing is recommended for longer-term storage. A study on spiked soybean oil samples showed only a 4% loss of this compound after 30 days of storage at -20°C.[9]

  • Standard Solutions: Stock solutions of this compound in acetonitrile can be stored in a freezer at -18°C for up to 3 months.[9]

3. What is the optimal pH for this compound stability during sample preparation?

This compound is most stable in acidic to neutral conditions. During extraction from soil, a high pH (using 0.5 N NaOH) is used to release the compound, but the extract is then acidified to a pH of 1.7-2.0 for subsequent cleanup steps.[1] For analysis by HPLC, the mobile phase is typically acidic, with a pH around 2.1 to 3.5, which ensures good chromatographic peak shape.[1][6]

4. Can this compound interact with other compounds in my sample?

Yes, certain metal ions, such as copper (Cu²⁺), can form complexes with this compound.[10] This interaction could potentially affect its quantification. If your samples are expected to have high concentrations of metal ions, this should be taken into consideration.

Quantitative Data Summary

Table 1: this compound Stability in Spiked Soybean Oil

Storage ConditionDurationAnalyteFortification Level (ppm)Recovery (%)
-20°C30 daysThis compound0.196

Data extracted from a study on the storage stability in soybean oil.[9]

Table 2: Recovery of this compound from Fortified Samples

Sample MatrixFortification Level (µg/g)Average Recovery (%)
Soil0.0180-78
0.580-78
Soybean Grains0.0186-74
0.586-74
Soybean Straw0.0190-76
0.590-76

Data from a study on residue analysis in soil and soybeans.[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Soil Samples

This protocol is adapted from the recommended method for the determination of this compound residues in soil by HPLC.[1]

  • Sample Preparation:

    • Allow frozen soil samples to thaw completely in an airtight container.

    • Thoroughly mix the thawed soil to ensure homogeneity, removing any large stones or vegetation.

  • Extraction:

    • Weigh 25 g of the homogenized soil into a polypropylene bottle.

    • Add 100 mL of 0.5 N sodium hydroxide to the bottle.

    • Shake the bottle for one hour on a reciprocating shaker.

    • Centrifuge the sample at approximately 3000 rpm for 15 minutes.

    • Decant 80 mL of the supernatant into a beaker.

  • Acidification and Filtration:

    • Adjust the pH of the supernatant to 1.7-2.0 using 6 N HCl.

    • Add 5 g of Celite 545 to the beaker and stir.

    • Filter the mixture by suction through a glass fiber filter paper into a separatory funnel.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18-OH SPE cartridge by washing with 5 mL of methanol (B129727) followed by 5 mL of water.

    • Pass the filtered extract through the conditioned C18-OH cartridge.

    • Wash the cartridge with two 5 mL portions of 0.1 N HCl.

    • Elute the this compound from the cartridge with 50% methanol in water.

  • Analysis:

    • The eluate is then ready for analysis by HPLC.

Protocol 2: Analysis of this compound by HPLC

This protocol is based on standard HPLC methods for this compound analysis.[2][6]

  • HPLC System:

    • An HPLC instrument equipped with a UV detector is required.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Zorbax SB C-8, 250 x 4.6mm, 5µm).[6]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with an acidic modifier.[2] A common mobile phase is 250 mL acetonitrile, 10 mL formic acid, and 740 mL water.[1] Alternatively, a phosphate buffer at pH 2.1 can be used.[6]

    • Flow Rate: 0.9 - 1.4 mL/min.[2][6]

    • Detector Wavelength: 240 nm or 250 nm.[2][6]

    • Injection Volume: 20 µL or 25 µL.[2][6]

  • Standard Preparation:

    • Prepare a stock solution of this compound of known purity in a suitable solvent like acetone (B3395972) or acetonitrile.[1][9]

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.

  • Quantification:

    • Inject the prepared sample extracts and standards into the HPLC system.

    • Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Visualizations

G cluster_storage Sample Storage cluster_prep Sample Preparation cluster_analysis Analysis storage_soil Soil/Plant Samples (Freeze in airtight containers) homogenize Homogenize Sample (Mix/Grind) storage_soil->homogenize storage_water Water Samples (Store in amber vials, refrigerate/freeze) cleanup SPE Cleanup (C18 cartridge) storage_water->cleanup extract Extract with 0.5N NaOH (for soil) homogenize->extract acidify Acidify Extract (to pH 1.7-2.0) extract->acidify acidify->cleanup hplc HPLC Analysis (C18 Column, Acidic Mobile Phase) cleanup->hplc

Caption: Workflow for this compound sample handling and analysis.

G cluster_degradation Degradation Pathways cluster_prevention Preventative Measures This compound This compound Photodegradation Photodegradation (Sunlight) This compound->Photodegradation UV Light Microbial Microbial Degradation (Soil Microbes) This compound->Microbial Soil Enzymes Hydrolysis Chemical Hydrolysis (Alkaline pH) This compound->Hydrolysis High pH Protect_Light Protect from Light (Amber Vials) Photodegradation->Protect_Light Freeze_Samples Freeze Samples Microbial->Freeze_Samples Control_pH Control pH (Acidic/Neutral Storage) Hydrolysis->Control_pH

Caption: this compound degradation pathways and preventative measures.

References

Troubleshooting poor recovery of Imazethapyr in SPE cleanup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Imazethapyr analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the solid-phase extraction (SPE) cleanup of this compound, particularly focusing on poor recovery.

Frequently Asked Questions (FAQs) - Troubleshooting Poor this compound Recovery

Q1: My this compound recovery is very low. Where do I start troubleshooting?

A1: Low recovery is a common issue in SPE. The first step is to perform a mass balance experiment to determine at which stage the analyte is being lost. Process a known standard solution through your entire SPE protocol, but collect and analyze each fraction separately: the initial sample that flows through during loading, the wash solvent, and the final elution solvent. This will pinpoint the source of the loss.[1][2]

Q2: this compound is being lost during the sample loading and washing steps. How can I improve its retention on the SPE cartridge?

A2: Loss during loading and washing indicates poor retention of this compound on the sorbent. This compound is an acidic herbicide with a pKa of approximately 3.9.[3][4][5] This means its charge state is highly dependent on the pH of the sample and wash solutions.

  • For Reversed-Phase (e.g., C18) SPE: To ensure this compound is in its neutral, non-ionized form for optimal retention, the sample pH should be adjusted to at least two pH units below its pKa. Therefore, acidifying your sample to a pH of ~1.7-2.0 is critical.[6]

  • Wash Solvent Strength: Your wash solvent might be too strong, prematurely eluting the this compound. If using a reversed-phase sorbent, ensure the organic content of your wash solvent is low enough to remove interferences without eluting the analyte.

  • Flow Rate: A high flow rate during sample loading can prevent proper interaction between this compound and the sorbent.[7][8] Try decreasing the flow rate to allow for better retention.

Q3: The mass balance experiment shows that this compound remains on the cartridge after elution. How can I achieve complete elution?

A3: If this compound is not eluting, the elution solvent is likely too weak to disrupt the interaction between the analyte and the sorbent.

  • For Reversed-Phase (e.g., C18) SPE:

    • Increase Organic Strength: The elution solvent needs to be strong enough to desorb the analyte. Increase the percentage of organic solvent (e.g., methanol (B129727) or acetonitrile) in your elution mixture.[1]

    • Adjust Elution Solvent pH: To ensure this compound is in its ionized (more polar) state, which is favorable for elution from a non-polar sorbent, the pH of the elution solvent should be increased to at least two pH units above its pKa (i.e., pH > 5.9). A common approach involves using a buffer at pH 6.5 or a mild base.[6]

  • For Ion-Exchange SPE (e.g., Strong Cation Exchange - SCX):

    • This compound can be retained on an SCX cartridge at a low pH. Elution is typically achieved by using a buffer with a higher pH (e.g., pH 6.5 phosphate (B84403) buffer) to neutralize the charge on the this compound, thus releasing it from the sorbent.[6]

  • Solvent Volume: Ensure you are using a sufficient volume of elution solvent to completely wash the analyte from the sorbent bed.[9]

Q4: What type of SPE sorbent is best for this compound cleanup?

A4: The choice of sorbent depends on the sample matrix and the desired cleanup strategy.

  • Reversed-Phase (C18): This is a common choice for this compound.[6][10][11] It retains the non-ionized form of the molecule at low pH. C18 is effective at removing polar interferences.

  • Strong Cation Exchange (SCX): This sorbent can be used in a tandem SPE approach. After initial cleanup on a C18 cartridge, the eluate can be passed through an SCX cartridge to further purify the sample.[6]

  • Polymeric Sorbents: These may offer higher and more reproducible recoveries compared to silica-based sorbents for some herbicides.[12]

Q5: My recovery rates are inconsistent between samples. What could be causing this poor reproducibility?

A5: Poor reproducibility can stem from several factors:

  • Inconsistent pH: Small variations in sample pH can significantly impact the ionization state of this compound and its retention. Ensure consistent and accurate pH adjustment for every sample.

  • Variable Flow Rates: Inconsistent flow rates during any of the SPE steps (conditioning, loading, washing, or elution) can lead to variable results.[1] Using a vacuum manifold with flow control can help.

  • Column Drying: Allowing the sorbent bed to dry out after conditioning and before sample loading can lead to poor recovery.[8][9]

  • Matrix Effects: Variations in the sample matrix between different samples can affect SPE performance.[1]

Data Summary

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₅H₁₉N₃O₃[4]
Molecular Weight289.33 g/mol [4]
pKa3.9[3][4][5]
Water Solubility1400 mg/L (at pH 7, 20°C)[3]
Log Kow (LogP)1.49 (pH 7), 1.04 (pH 5)[4]
Table 2: Example SPE Recovery Data for this compound
MatrixSPE SorbentFortification LevelAverage Recovery (%)Relative Standard Deviation (%)Reference
Soybean OilC180.01 µg/mL891.73[10]
Soybean OilC180.1 µg/mL941.60[10]
SoilC180.01 - 1 mg/kg77.2 - 94.9Not Specified[11]
SoilSPE Disks & CartridgeNot Specified~78Not Specified[13]

Experimental Protocols

Protocol 1: Troubleshooting Poor Retention on a C18 SPE Cartridge

This protocol is designed to verify and optimize the retention of this compound on a C18 cartridge.

  • Prepare this compound Standard: Prepare a 1 µg/mL standard solution of this compound in deionized water.

  • Sample pH Adjustment: Take a known volume of the standard solution and adjust the pH to 2.0 using 0.1N HCl.

  • Cartridge Conditioning:

    • Wash a 500 mg C18 SPE cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of deionized water adjusted to pH 2.0. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pH-adjusted standard solution onto the cartridge at a slow, dropwise flow rate (approx. 1-2 mL/min).

    • Collect the flow-through in a clean vial labeled "Load Fraction".

  • Cartridge Washing:

    • Wash the cartridge with 5 mL of deionized water (pH 2.0).

    • Collect the washings in a clean vial labeled "Wash Fraction".

  • Analysis: Analyze the "Load Fraction" and "Wash Fraction" by HPLC to quantify the amount of this compound that was not retained. If a significant amount is present, it confirms a retention problem.

Visual Guides

Troubleshooting Workflow

G cluster_start cluster_mass_balance cluster_retention cluster_elution cluster_other cluster_end start Start: Poor this compound Recovery mass_balance Perform Mass Balance: Analyze Load, Wash, & Elute Fractions start->mass_balance retention_issue Is Analyte in Load or Wash Fraction? mass_balance->retention_issue retention_solutions Poor Retention: 1. Check Sample pH (acidify to <2.0) 2. Weaken Wash Solvent 3. Decrease Load Flow Rate 4. Re-evaluate Sorbent Choice retention_issue->retention_solutions Yes elution_issue Is Analyte Retained on Cartridge After Elution? retention_issue->elution_issue No end Recovery Improved retention_solutions->end elution_solutions Incomplete Elution: 1. Increase Elution Solvent Strength 2. Adjust Elution Solvent pH (>5.9) 3. Increase Elution Volume 4. Check for Secondary Interactions elution_issue->elution_solutions Yes other_issues Is Analyte Missing from All Fractions? elution_issue->other_issues No elution_solutions->end other_solutions Possible Degradation or Irreversible Binding: 1. Check Analyte Stability at Sample pH 2. Consider a Different Sorbent other_issues->other_solutions Yes other_solutions->end

Caption: Troubleshooting workflow for diagnosing poor this compound recovery in SPE.

This compound Interaction with C18 Sorbent

Caption: Effect of pH on this compound's interaction with a C18 SPE sorbent.

References

Enhancing the sensitivity of Imazethapyr detection in water analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Imazethapyr in water samples. Our goal is to help you enhance the sensitivity and reliability of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive methods for detecting low concentrations of this compound in water?

A1: For achieving high sensitivity in this compound detection, several methods are available, each with distinct advantages:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often considered the gold standard for its high selectivity and sensitivity, capable of reaching detection limits in the low nanogram per liter (ng/L) range. For instance, a method using an electrospray interface has reported a limit of detection of 0.004 µg/L.[1] LC-MS/MS is particularly suitable for complex matrices as it can minimize interference.[2][3][4][5]

  • Immunoassays (ELISA, FILIA): These methods are based on the specific binding of antibodies to this compound and can be very sensitive. For example, a Flow Injection Liposome Immunoanalysis (FILIA) system has demonstrated a limit of detection of 0.01 µg/L.[6][7] Immunoassays can be a rapid and cost-effective screening tool.[8][9]

  • Fluorescent Probes: Novel organic fluorescent probes offer a simple, rapid, and sensitive in-situ detection method. A recently developed probe based on a triphenylamine (B166846) cyanoacrylic acid derivative exhibited a "turn-on" fluorescence response with a low detection limit of 4.9 x 10⁻⁸ M.[10]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): While generally less sensitive than LC-MS/MS, HPLC-UV can be a robust and accessible method. Its sensitivity can be enhanced through effective sample preparation and concentration steps. The limit of detection for this method is typically in the low microgram per liter (µg/L) range.[11]

Q2: How can I improve the recovery of this compound from water samples during solid-phase extraction (SPE)?

A2: Low recovery is a common issue in SPE. To improve it, consider the following:

  • pH Adjustment: The pH of the water sample is critical for efficient extraction of this compound, which is a weak acid.[12] Acidifying the sample (e.g., to pH 3.0 with acetic acid) can enhance its retention on C18 cartridges.[13]

  • Sorbent Selection: The choice of SPE cartridge is crucial. While C18 is commonly used, other sorbents like graphitized carbon-based cartridges can also be effective.[3] The recovery can vary significantly between different types of cartridges.[13]

  • Elution Solvent: Ensure the elution solvent is strong enough to desorb this compound from the sorbent. Mixtures of organic solvents like methanol (B129727) and methylene (B1212753) chloride are often used.[3]

  • Flow Rate: Optimizing the flow rate during sample loading and elution can improve recovery. A slower flow rate generally allows for better interaction between the analyte and the sorbent.

Q3: My chromatograms from HPLC-UV analysis show poor peak shape and resolution for this compound. What could be the cause?

A3: Poor chromatography can be due to several factors:

  • Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile) to the aqueous phase (e.g., water with phosphoric acid) is critical.[11][12][14] Optimizing this ratio can significantly improve peak shape.

  • Mobile Phase pH: The pH of the mobile phase affects the ionization state of this compound and thus its retention and peak shape. A mobile phase with a pH around 3.0 is often effective.[13]

  • Column Condition: The analytical column may be degraded or contaminated. Flushing the column or replacing it if necessary can resolve the issue.

  • Sample Matrix Effects: Interfering compounds from the water sample can co-elute with this compound, affecting peak shape. An improved sample clean-up procedure may be required.

Q4: I am observing high background noise in my immunoassay. How can I reduce it?

A4: High background in immunoassays can obscure the signal from Imazethapayr. To mitigate this:

  • Blocking: Ensure that adequate blocking steps are included in your protocol to prevent non-specific binding of antibodies or other reagents to the plate or membrane.

  • Washing Steps: Increase the number or duration of washing steps to more effectively remove unbound reagents.

  • Antibody Concentration: Optimize the concentration of the primary and secondary antibodies to find the best signal-to-noise ratio.

  • Sample Dilution: Diluting the sample can sometimes reduce matrix effects that contribute to high background.

Troubleshooting Guides

Guide 1: Low Sensitivity in LC-MS/MS Analysis
Symptom Possible Cause Suggested Solution
Low signal intensity for this compound peak Inefficient ionization in the mass spectrometer source.Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase pH is compatible with efficient ionization (ESI+ is often suitable for this compound).[2]
Poor fragmentation in the collision cell.Optimize collision energy for the specific MRM transitions of this compound.
Loss of analyte during sample preparation.Review the SPE protocol, focusing on pH adjustment, sorbent choice, and elution solvent as detailed in the FAQs.
High background noise Contamination from solvents, reagents, or glassware.Use high-purity solvents and reagents (e.g., LC-MS grade). Thoroughly clean all glassware.
Matrix effects from the water sample.Improve sample clean-up. Consider using a more selective SPE sorbent or a different sample preparation technique.
Guide 2: Inconsistent Results in ELISA
Symptom Possible Cause Suggested Solution
High variability between replicate wells Pipetting errors.Ensure accurate and consistent pipetting technique. Use calibrated pipettes.
Incomplete mixing of reagents in wells.Gently tap the plate after adding reagents to ensure proper mixing.
Temperature gradients across the plate during incubation.Incubate plates in a temperature-controlled environment and avoid stacking plates.
Low signal or no signal Inactive antibody or enzyme conjugate.Check the storage conditions and expiration dates of reagents. Test the activity of the enzyme conjugate with its substrate.
Incorrect buffer composition or pH.Verify the composition and pH of all buffers used in the assay.
Insufficient incubation times.Ensure that incubation times for each step are as specified in the protocol.

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for this compound Detection in Water

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Reference
LC-MS/MS0.004 µg/L0.008 µg/L-[1][15]
HPLC-UV0.003 µg/mL0.01 µg/mL89-94[11]
Flow Injection Liposome Immunoanalysis (FILIA)0.01 µg/L0.02 µg/L93-114[6][7]
Fiber Optic Immunosensor1 nM (0.3 ng/mL)--[16]
Organic Fluorescent Probe4.9 x 10⁻⁸ M-94-101.3[10]
ELISA (using cross-reactivity)1-125 µg/L (with imazapyr (B1671738) kit)--[17]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS/MS Analysis

This protocol is a general guideline and may require optimization for specific water matrices.

  • Sample Filtration: Filter the water sample (e.g., 1 L) through a 0.7 µm glass fiber filter to remove suspended particles.[3]

  • pH Adjustment: Acidify the filtered water sample to pH 3.0 by adding acetic acid.[13]

  • SPE Cartridge Conditioning:

    • Pass 3 mL of dichloromethane (B109758) (DCM) through a C18 SPE cartridge.[13]

    • Pass 3 mL of methanol through the cartridge.[13]

    • Equilibrate the cartridge with 2 mL of acidified ultrapure water (pH 3.0).[13]

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[13]

  • Cartridge Washing (Optional): Wash the cartridge with a small volume of acidified ultrapure water to remove any loosely bound impurities.

  • Elution: Elute the retained this compound from the cartridge using an appropriate solvent. A common approach is to use two 3 mL aliquots of DCM.[13]

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis WaterSample Water Sample Filtration Filtration (0.7 µm) WaterSample->Filtration Acidification pH Adjustment (pH 3.0) Filtration->Acidification Sample_Loading Sample Loading Acidification->Sample_Loading SPE_Conditioning SPE Cartridge Conditioning SPE_Conditioning->Sample_Loading Elution Elution Sample_Loading->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LCMSMS LC-MS/MS Analysis Evaporation->LCMSMS Data_Processing Data Processing & Quantification LCMSMS->Data_Processing

Caption: Experimental workflow for this compound analysis in water using SPE and LC-MS/MS.

Troubleshooting_Low_Recovery Start Low this compound Recovery in SPE Check_pH Is sample pH adjusted correctly (e.g., pH 3.0)? Start->Check_pH Adjust_pH Adjust sample pH and re-run. Check_pH->Adjust_pH No Check_Sorbent Is the SPE sorbent appropriate (e.g., C18)? Check_pH->Check_Sorbent Yes Adjust_pH->Start Test_Sorbent Test alternative sorbents. Check_Sorbent->Test_Sorbent No Check_Elution Is the elution solvent strong enough? Check_Sorbent->Check_Elution Yes Test_Sorbent->Start Optimize_Elution Optimize elution solvent composition and volume. Check_Elution->Optimize_Elution No Check_Flow_Rate Is the sample loading flow rate optimized? Check_Elution->Check_Flow_Rate Yes Optimize_Elution->Start Adjust_Flow_Rate Decrease flow rate and re-run. Check_Flow_Rate->Adjust_Flow_Rate No End Recovery Improved Check_Flow_Rate->End Yes Adjust_Flow_Rate->Start

Caption: Troubleshooting guide for low this compound recovery during Solid-Phase Extraction (SPE).

References

Technical Support Center: Optimization of Imazethapyr Spray Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Imazethapyr spray application for uniform coverage and maximum efficacy in experimental settings.

Troubleshooting Guides

Issue 1: Poor Weed Control Despite Correct this compound Dosage

  • Question: I applied the recommended dose of this compound, but my weed control is inconsistent. What could be the problem?

  • Answer: Inconsistent weed control with this compound, even at the correct dosage, often points to issues with spray coverage and herbicide uptake. Several factors can contribute to this:

    • Inadequate Spray Volume: Lower spray volumes can lead to insufficient coverage, especially on dense weed populations or larger weeds. Research has shown that increasing spray volume can significantly enhance coverage.[1][2] For instance, increasing the spray volume from 10 to 15 gallons per acre can nearly double the spray coverage.[1]

    • Improper Nozzle Selection: The type of nozzle used directly impacts droplet size and distribution.[1][3][4][5] For post-emergence herbicides like this compound, nozzles that produce medium to coarse droplets are often recommended to ensure adequate coverage while minimizing drift.[4][6]

    • Suboptimal Adjuvant Use: Adjuvants play a critical role in improving the efficacy of this compound by enhancing absorption and spreading on the leaf surface.[7][8][9][10] The addition of adjuvants like non-ionic surfactants (NIS), crop oil concentrates (COC), or methylated seed oils (MSO) can significantly improve uptake.[7]

    • Environmental Conditions: High winds can cause spray drift, leading to less herbicide reaching the target weeds.[6][11][12] High temperatures and low humidity can cause rapid evaporation of smaller spray droplets before they reach the plant surface.[11]

Issue 2: Evidence of Spray Drift to Non-Target Areas

  • Question: I've noticed damage to adjacent, non-target plants. How can I minimize spray drift?

  • Answer: Spray drift is a common issue that can be mitigated by optimizing application parameters:

    • Nozzle Selection: Employ drift-reducing nozzles, such as air induction (AI) nozzles, which produce larger, heavier droplets that are less susceptible to wind.[4][13]

    • Lowering Boom Height: Reducing the distance between the spray nozzle and the target will decrease the time droplets are airborne and exposed to wind.[6][12] A boom height of 24 inches or less above the canopy is generally recommended for nozzles with a 110-degree spray angle and 20-inch spacing.[12]

    • Reducing Sprayer Speed: High sprayer speeds can create turbulence and vortices that lift spray droplets into the air.[6][12] Maintaining a slower ground speed (less than 10 mph) is advisable.[12]

    • Monitoring Wind Conditions: Avoid spraying when wind speeds are high (generally above 10 mph) or during periods of dead calm, which can indicate a temperature inversion.[12][14]

    • Using Drift Retardant Adjuvants: These adjuvants increase the viscosity of the spray solution, leading to larger droplet sizes.[8][13]

Issue 3: Uneven Spray Coverage Observed on Water-Sensitive Paper

  • Question: My water-sensitive paper (WSP) tests show patchy or inconsistent spray patterns. How can I achieve more uniform coverage?

  • Answer: Water-sensitive paper is an excellent tool for visualizing spray distribution.[15][16][17][18][19] If you are observing uneven coverage, consider the following adjustments:

    • Check for Clogged Nozzles: Uneven patterns can be a simple sign of partially or fully blocked nozzles. Ensure all nozzles are clean and functioning correctly.[5]

    • Verify Boom Height and Nozzle Spacing: Incorrect boom height for your nozzle spacing will result in improper overlap of the spray patterns, leading to strips of under- or over-application.[5][20] For uniform coverage, a 50% overlap between adjacent nozzle patterns is often recommended for flat-fan nozzles.[5]

    • Adjust Spray Pressure: Operating nozzles outside their recommended pressure range can distort the spray pattern and affect droplet size.[6][12][21] Lower pressures generally produce larger droplets, while higher pressures create finer droplets.[6][12]

    • Increase Spray Volume: As mentioned previously, higher carrier volumes generally lead to better coverage.[1][2]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal droplet size for this compound application?

    • A1: For post-emergence, systemic herbicides like this compound, a medium to coarse droplet size is generally recommended.[4][6] This provides a balance between good coverage and reduced drift potential. Very fine droplets can be prone to drift and evaporation, while very coarse droplets may not provide adequate coverage.[1]

  • Q2: Which type of adjuvant is best to use with this compound?

    • A2: The choice of adjuvant can significantly impact this compound's effectiveness. Studies have shown that combining this compound with adjuvants such as Crop Oil Concentrate (COC), Methylated Seed Oil (MSO), or a Non-ionic Surfactant (NIS) can enhance its absorption.[7] The addition of a nitrogen-based fertilizer, like urea (B33335) ammonium (B1175870) nitrate (B79036) (UAN), can further increase absorption.[7][8] Always consult the herbicide label for specific adjuvant recommendations.[11]

  • Q3: How does spray volume affect the efficacy of this compound?

    • A3: Spray volume can have a significant impact on weed control. In some studies, as spray volume increased, the efficacy of this compound against certain weed species decreased.[22] However, for achieving good coverage, especially in dense canopies, higher spray volumes are often recommended.[2] It is crucial to find the optimal spray volume for your specific experimental conditions and target weeds.

  • Q4: How can I use water-sensitive paper to assess my spray coverage?

    • A4: Water-sensitive paper is a simple and effective tool.[15][16] Place the yellow papers at various locations and heights within the target area before spraying.[16] After spraying and allowing the papers to dry, the areas hit by spray droplets will turn blue.[16] You can then visually assess the uniformity of coverage or use image analysis software to quantify the percentage of coverage and droplet density.[15][17][18]

  • Q5: What are the ideal environmental conditions for spraying this compound?

    • A5: Ideal conditions for spraying this compound include low wind speeds (3-10 mph), moderate temperatures, and moderate humidity.[11][12] Avoid spraying in high winds to prevent drift and in very hot, dry conditions which can lead to droplet evaporation.[11] Also, avoid spraying during a temperature inversion, which often occurs under calm, clear conditions, as this can lead to unpredictable drift.[6]

Data Presentation

Table 1: Influence of Adjuvants on this compound Absorption

Adjuvant CombinationThis compound Absorption Increase (%)
COC + UAN38 - 68
NIS + UAN38 - 68
MSO + UAN38 - 68

Data synthesized from laboratory experiments on leafy spurge. The addition of Urea Ammonium Nitrate (UAN) with Crop Oil Concentrate (COC), Non-ionic Surfactant (NIS), or Methylated Seed Oil (MSO) significantly increased this compound absorption.[7]

Table 2: Recommended Droplet Density for Different Pesticide Types

Pesticide TypeRecommended Droplets per cm²
Pre-emergent Herbicides20-30
Post-emergent Herbicides30-40
Insecticides20-30
Fungicides50-70

These are general guidelines for optimal coverage.[16]

Experimental Protocols

Protocol 1: Assessing Spray Uniformity with Water-Sensitive Paper

Objective: To visually and quantitatively assess the uniformity of spray coverage.

Materials:

  • Water-sensitive paper (WSP) cards

  • Tweezers or gloves

  • Stakes or clips for positioning WSP

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ with appropriate plugins, or commercial software like SnapCard)

Methodology:

  • Placement of WSP:

    • Before spraying, place WSP cards at multiple locations throughout the target area.

    • Position cards at different heights and orientations to represent the target canopy. For example, attach cards to the upper, middle, and lower parts of plants.

    • Handle WSP by the edges, preferably with tweezers or gloves, to avoid smudging from moisture on your hands.[16]

  • Spray Application:

    • Perform the spray application using the desired this compound solution and equipment settings.

  • Collection and Drying:

    • After the spray has been applied, carefully collect the WSP cards once they are completely dry.[16]

  • Visual Assessment:

    • Visually inspect the cards for the distribution and density of the blue spots. Over-application will appear as large, coalesced blue areas, while under-application will show sparse, small spots.[16]

  • Quantitative Analysis (Optional but Recommended):

    • Scan or photograph the WSP cards at a high resolution.

    • Use image analysis software to determine the percentage of the area covered by spray droplets and the number of droplets per unit area (e.g., droplets/cm²).[15][17][18]

    • Compare the results from different locations to assess the uniformity of the application.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for Poor Weed Control Start Poor Weed Control Observed CheckDosage Verify this compound Dosage Start->CheckDosage CheckCoverage Assess Spray Coverage CheckDosage->CheckCoverage Dosage Correct CheckAdjuvant Review Adjuvant Selection & Rate CheckCoverage->CheckAdjuvant Coverage Poor CheckCoverage->CheckAdjuvant Coverage Good OptimizeNozzle Optimize Nozzle Type & Pressure CheckCoverage->OptimizeNozzle Coverage Uneven CheckEnvironment Evaluate Environmental Conditions at Application CheckAdjuvant->CheckEnvironment CheckEnvironment->OptimizeNozzle Conditions Optimal Respray Consider Re-application (if appropriate) CheckEnvironment->Respray Conditions Suboptimal OptimizeVolume Adjust Spray Volume OptimizeNozzle->OptimizeVolume OptimizeAdjuvant Select Appropriate Adjuvant OptimizeVolume->OptimizeAdjuvant OptimizeAdjuvant->Respray

Caption: Troubleshooting workflow for diagnosing poor this compound efficacy.

G cluster_1 Key Factors for Uniform this compound Spray Coverage Factors Equipment Setup Nozzle Selection (Type, Size) Spray Pressure Boom Height & Spacing Sprayer Speed Outcome Uniform Coverage & Optimal Efficacy Factors->Outcome Solution Spray Solution This compound Concentration Adjuvant Type & Rate Carrier Volume Solution->Outcome Environment Environmental Conditions Wind Speed & Direction Temperature Relative Humidity Environment->Outcome

Caption: Logical relationship of factors influencing spray coverage.

References

Technical Support Center: Minimizing Iazethapyr Phytotoxicity on Sensitive Rotational Crops

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize imazethapyr phytotoxicity on sensitive rotational crops during their experiments.

Troubleshooting Guides

Scenario 1: A sensitive rotational crop (e.g., sugar beet, canola) is showing signs of phytotoxicity (stunting, chlorosis) in a pot experiment despite following the recommended plant-back interval for this compound.

Question: What are the potential reasons for unexpected this compound phytotoxicity, and how can I troubleshoot this issue?

Answer:

Several factors can contribute to higher-than-expected this compound bioavailability and persistence in soil, leading to phytotoxicity in sensitive rotational crops. Here’s a step-by-step troubleshooting guide:

  • Verify Soil pH: this compound's persistence and bioavailability are highly dependent on soil pH.[1][2][3][4] In acidic soils (pH below 6.5), this compound is more strongly adsorbed to soil particles but can be readily released, making it bioavailable to subsequent crops.[1]

    • Action: Measure the pH of your experimental soil. If it is acidic, consider that this may be the primary reason for the observed phytotoxicity.

  • Assess Soil Composition: Soil texture and organic matter content significantly influence this compound's behavior.

    • Soils with higher clay and organic matter content tend to be more persistent with this compound.[5]

    • Action: Analyze the organic matter and clay content of your soil. Higher levels may necessitate longer plant-back intervals or remediation strategies.

  • Review Environmental Conditions: this compound degradation is influenced by microbial activity, which is affected by soil moisture and temperature.[6][7]

    • Dry and cold conditions can slow down microbial degradation, leading to longer persistence.[6]

    • Action: Evaluate the moisture and temperature conditions of your experiment. Ensure adequate soil moisture and optimal temperatures for microbial activity to promote degradation.

  • Conduct a Bioassay: To confirm the presence of phytotoxic this compound residues, a simple bioassay can be performed.[8][9] This involves growing a highly sensitive indicator plant in the suspect soil.

    • Action: Follow the detailed "Soil Bioassay for this compound Residue Detection" protocol provided in the Experimental Protocols section. Species like rapeseed, sugar beet, or white mustard are highly sensitive and suitable for this purpose.[6]

  • Consider Remediation Options: If the bioassay confirms phytotoxicity, you may need to remediate the soil. Options include:

    • Microbial Remediation: Introducing specific bacterial strains that can degrade this compound.[10][11][12][13][14]

    • Phytoremediation: Growing tolerant plant species that can take up and metabolize the herbicide.[15][16][17]

    • Activated Carbon: Amending the soil with activated carbon to adsorb the herbicide and reduce its bioavailability.

Logical Relationship for Troubleshooting this compound Phytotoxicity

A Observed Phytotoxicity in Sensitive Crop B Verify Soil pH A->B C Assess Soil Composition (Clay, Organic Matter) A->C D Review Environmental Conditions (Moisture, Temp) A->D E Conduct Soil Bioassay B->E C->E D->E G Phytotoxicity Confirmed E->G Positive Result H No Phytotoxicity E->H Negative Result F Remediate Soil G->F I Proceed with Experiment H->I

Caption: Troubleshooting workflow for unexpected this compound phytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and which crops are most sensitive?

A1: this compound belongs to the imidazolinone family of herbicides.[18][19] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[18][20][21] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[18][20] Inhibition of this pathway disrupts protein synthesis and cell growth, leading to plant death.[19][20]

Highly sensitive rotational crops include sugar beet, canola (rapeseed), white mustard, cabbage, tomato, and potato.[6][22] Wheat is generally less sensitive.[6]

This compound's Mode of Action Signaling Pathway

This compound This compound ALS Acetolactate Synthase (ALS/AHAS) This compound->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Val, Leu, Ile) ALS->AminoAcids Catalyzes ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis CellGrowth Cell Growth ProteinSynthesis->CellGrowth PlantDeath Plant Death CellGrowth->PlantDeath Disruption leads to

Caption: this compound inhibits the ALS enzyme, disrupting essential amino acid synthesis.

Q2: How do soil properties affect the persistence and carryover of this compound?

A2: Soil properties play a critical role in the persistence and potential for carryover of this compound to sensitive rotational crops.

Soil PropertyEffect on this compound PersistenceRationale
pH Persistence increases as pH decreases (more persistent in acidic soils).[2][4]In low pH soils, this compound is more strongly adsorbed but also more readily desorbed, increasing its bioavailability.[1] In alkaline soils, there is less adsorption, making it more available for microbial degradation.[3][4]
Organic Matter Higher organic matter content increases persistence.[5][6]This compound binds to organic matter, which can protect it from microbial degradation.
Clay Content Higher clay content increases persistence.[5]Similar to organic matter, this compound adsorbs to clay particles, reducing its availability for degradation.
Soil Moisture Higher soil moisture generally decreases persistence.[5][7]Adequate moisture is necessary for the microbial activity that degrades this compound.[7]
Temperature Higher temperatures generally decrease persistence.[4][7]Microbial degradation of this compound is more rapid at warmer temperatures.[7]

Q3: What are the available methods for remediating this compound-contaminated soil in a laboratory setting?

A3: Several methods can be employed to remediate this compound-contaminated soil in a research setting:

  • Bioremediation: This involves the use of microorganisms to break down the herbicide. Specific bacterial strains, such as Bacillus marcorestinctum and Brevibacterium sp., have been shown to effectively degrade this compound.[10][11][12][13][14] You can introduce these microorganisms to the contaminated soil to enhance degradation.

  • Phytoremediation: This method uses plants to remove, degrade, or contain contaminants.[15][16][17] Plants like soybean (Glycine max), ryegrass (Lolium multiflorum), and certain legumes can tolerate and help remediate this compound-contaminated soil.[15][16][17]

  • Adsorption: Amending the soil with adsorbents like activated carbon can bind this compound, reducing its bioavailability to plants.

Q4: How can I test my soil for this compound residues before planting a sensitive crop?

A4: You can test for this compound residues using either a chemical analysis or a bioassay.

  • Chemical Analysis: This involves extracting the herbicide from the soil and quantifying it using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][23][24][25] This method is precise but requires specialized equipment and expertise.

  • Bioassay: A plant bioassay is a simpler and more direct method to determine if harmful herbicide residues are present.[8][9] It involves growing a sensitive indicator plant in the soil and observing it for signs of phytotoxicity. This method is cost-effective and can be performed with minimal equipment.[8] Refer to the "Soil Bioassay for this compound Residue Detection" protocol for detailed instructions.

Experimental Protocols

Protocol 1: Soil Bioassay for this compound Residue Detection

This protocol provides a method to determine if this compound residues in a soil sample are at a level that could harm sensitive crops.

Materials:

  • Suspect soil (soil )

  • Control soil (known to be free of this compound)

  • Pots (at least 3 per soil type)

  • Seeds of a sensitive indicator species (e.g., rapeseed, sugar beet, white mustard)[6]

  • Growth chamber or greenhouse with controlled lighting and temperature

  • Ruler

Procedure:

  • Sample Collection: Collect representative soil samples from the area of concern.

  • Potting: Fill at least three pots with the suspect soil and three pots with the control soil.

  • Sowing: Plant 5-10 seeds of the indicator species in each pot at the recommended depth.

  • Incubation: Place the pots in a growth chamber or greenhouse with adequate light and temperature for the chosen indicator species. Water the pots as needed to maintain optimal soil moisture.

  • Observation: Monitor the plants for 14-21 days. Observe for signs of phytotoxicity in the plants grown in the suspect soil compared to the control soil. Symptoms include:

    • Stunted growth (reduced shoot and root length)

    • Chlorosis (yellowing of leaves)

    • Necrosis (tissue death)

    • Reduced germination

  • Data Collection: After the observation period, carefully remove the plants from the pots, wash the roots, and measure the shoot and root length of each plant. Calculate the average shoot and root length for both the suspect and control groups.

  • Interpretation: A significant reduction in growth in the suspect soil compared to the control soil indicates the presence of phytotoxic levels of this compound.

Experimental Workflow for Soil Bioassay

A Collect Suspect and Control Soil Samples B Pot Soils and Sow Indicator Seeds A->B C Incubate under Controlled Conditions B->C D Observe for Phytotoxicity Symptoms (14-21 days) C->D E Measure Shoot and Root Length D->E F Compare Growth in Suspect vs. Control Soil E->F G Phytotoxic Residues Present F->G Significant Growth Reduction H No Significant Phytotoxicity F->H No Significant Difference

Caption: Step-by-step workflow for conducting a soil bioassay.

Protocol 2: Lab-Scale Bioremediation of this compound-Contaminated Soil

This protocol outlines a method for using this compound-degrading bacteria to remediate contaminated soil in a laboratory setting.

Materials:

  • This compound-contaminated soil

  • Culture of an this compound-degrading bacterial strain (e.g., Brevibacterium sp. IM9601)[12]

  • Sterile nutrient broth for bacterial growth

  • Incubator shaker

  • Sterile water

  • Beakers or flasks for soil treatment

  • Analytical equipment for this compound quantification (e.g., HPLC)

Procedure:

  • Bacterial Culture Preparation: Inoculate the this compound-degrading bacterial strain into a sterile nutrient broth and incubate in a shaker at the optimal temperature (e.g., 27°C for Brevibacterium sp. IM9601) until a sufficient cell density is reached.[12]

  • Soil Preparation: Weigh a known amount of the contaminated soil into several beakers or flasks. A control group with contaminated soil but without bacterial inoculation should also be prepared.

  • Inoculation: Harvest the bacterial cells from the broth by centrifugation and resuspend them in sterile water. Inoculate the treatment group soil with the bacterial suspension to achieve a target cell density. Add an equivalent amount of sterile water to the control group.

  • Incubation: Incubate the soil samples at an optimal temperature and maintain adequate moisture levels for bacterial activity.

  • Sampling and Analysis: At regular time intervals (e.g., 0, 5, 10, 15 days), collect soil samples from both the treatment and control groups.

  • This compound Extraction and Quantification: Extract this compound from the soil samples using an appropriate solvent and analyze the concentration using HPLC or a similar analytical technique.

  • Data Analysis: Compare the degradation rate of this compound in the inoculated soil with that in the control soil to determine the effectiveness of the bioremediation.

Experimental Workflow for Lab-Scale Bioremediation

A Prepare Culture of this compound-Degrading Bacteria C Inoculate Treatment Soil with Bacteria A->C B Prepare Contaminated and Control Soil Samples B->C D Incubate Soil Samples C->D E Collect Soil Samples at Time Intervals D->E F Extract and Quantify this compound (e.g., HPLC) E->F G Analyze Degradation Rate F->G

Caption: Workflow for a lab-scale bioremediation experiment.

References

Technical Support Center: Imazethapyr Leaching in Sandy Soil Experimental Plots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the leaching of imazethapyr in sandy soil experimental plots.

Troubleshooting Guide

Q1: My this compound recovery from soil and leachate samples is inconsistent. What could be the cause?

A1: Inconsistent recovery can stem from several factors related to your extraction and analytical procedures.

  • Extraction Efficiency: The choice of extraction solvent and pH is critical. For this compound, a common method involves extraction with a basic solution like 0.5 N NaOH, followed by pH adjustment to 2 with hydrochloric acid and partitioning into an organic solvent like methylene (B1212753) chloride or dichloromethane.[1][2] Ensure the pH is accurately adjusted, as this compound's solubility is pH-dependent.

  • Analytical Method Sensitivity: Ensure your analytical method, such as High-Performance Liquid Chromatography (HPLC), is optimized. Key parameters include the mobile phase composition (e.g., methanol (B129727):water), flow rate, and detector wavelength (typically around 250 nm).[1][2][3] The limit of detection (LOD) and limit of quantification (LOQ) should be appropriate for the expected concentrations in your samples.[3][4]

  • Sample Handling and Storage: Improper storage of soil and leachate samples can lead to degradation of this compound. Store samples at a low temperature (e.g., 4°C) and in the dark to minimize microbial degradation and photolysis.[2][5]

Q2: I am observing greater this compound leaching in my sandy soil columns than expected based on batch equilibrium studies. Why is there a discrepancy?

A2: This is a common observation and can be attributed to the limitations of batch equilibrium studies in predicting field mobility.

  • Time-Dependent Adsorption: Batch equilibrium studies with short equilibration times may not fully capture the time-dependent nature of this compound adsorption in soil.[6] Over time, the herbicide can become more strongly bound to soil particles, a process not always reflected in short-term slurry experiments.[6][7]

  • Preferential Flow: In sandy soils, water can move through preferential flow paths or macropores, bypassing much of the soil matrix. This can lead to faster and deeper leaching of this compound than predicted by models that assume uniform flow.

  • Solution-to-Soil Ratio: Batch studies often use high solution-to-soil ratios, which may not accurately represent the lower moisture content in field conditions.[6] This difference in moisture levels can affect the partitioning of the herbicide between the soil and water phases.

Q3: The bioactivity of this compound in my experimental plots seems to be changing over time, even at the same concentration. What could be influencing this?

A3: Changes in soil pH can significantly impact the bioavailability of this compound.

  • pH and Adsorption: this compound is an acidic herbicide, and its adsorption to soil is strongly influenced by pH.[8][9] As soil pH increases, the herbicide becomes more anionic, leading to decreased adsorption and increased availability in the soil solution, which can enhance its bioactivity.[10][11][12]

  • Liming Effects: The application of liming agents like Ca(OH)₂ or CaCO₃ to adjust soil pH can increase the bioactivity of this compound.[10][12] If your experimental plots have been recently limed, this could explain the observed changes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the leaching of this compound in sandy soils?

A1: The primary factors include:

  • Soil Properties: Sandy soils, with their low clay and organic matter content, have fewer binding sites for this compound, leading to higher leaching potential compared to clay or loam soils.[1][3]

  • Organic Matter: Higher organic matter content increases the adsorption of this compound, thereby reducing its mobility.[1][3][11]

  • Soil pH: Leaching is generally greater in alkaline soils where this compound is more soluble and less adsorbed.[2][8][11]

  • Rainfall/Irrigation: The amount and intensity of rainfall or irrigation are major drivers of leaching, as water acts as the transport medium for the herbicide through the soil profile.[1][3][13]

  • Application Rate: Higher application rates of this compound can lead to increased leaching, as the sorption capacity of the soil may be exceeded.[1]

Q2: How deep can this compound be expected to leach in sandy soil?

A2: The leaching depth can be significant. Studies have shown that this compound can leach to depths of 70 cm or more in loam and clay loam soils under substantial rainfall (e.g., 850 mm over three months).[1][13] In sandy soils, which have lower adsorptive capacity, the leaching potential is even higher.[3][10]

Q3: What are some effective strategies to mitigate this compound leaching in experimental plots?

A3: Several strategies can be employed:

  • Increase Soil Organic Matter: Amending the soil with organic matter, such as farmyard manure or compost, can enhance the adsorption of this compound and reduce its mobility.[11][14]

  • Controlled Irrigation: Applying water in smaller, more frequent intervals rather than large, infrequent amounts can help minimize deep percolation and herbicide transport.

  • Conservation Tillage: Practices like no-till can help maintain soil structure and reduce macropore flow, potentially decreasing the rapid movement of water and dissolved herbicides.[14]

  • Product Substitution: In situations where leaching is a major concern, consider using alternative herbicides with lower mobility and faster degradation rates.[14]

Q4: What is the Groundwater Ubiquity Score (GUS), and how is it relevant to this compound?

A4: The GUS is an index used to estimate the potential for a pesticide to leach into groundwater. It is calculated based on the pesticide's half-life in soil and its soil organic carbon-water (B12546825) partitioning coefficient (Koc). Pesticides are classified as:

  • Leacher: GUS > 2.8

  • Transition: 1.8 < GUS < 2.8

  • Non-leacher: GUS < 1.8 this compound has been classified as a transition leacher, with GUS values reported in the range of 2.29 to 2.80, indicating a potential for groundwater contamination under certain conditions.[15]

Data Presentation

Table 1: this compound Leaching in Soil Columns under Natural Rainfall

Soil Depth (cm)This compound Recovered (%) at 100 g/ha Application RateThis compound Recovered (%) at 200 g/ha Application Rate
0-10~48%~50%
10-20Not specified~23.58%
20-3015.92%6.56%
30-408.57%5.44%
40-506.53%2.41%
50-604.49%2.13%
60-704.08%1.15%

Data adapted from a study on clay loam soil receiving approximately 850 mm of rain over three months.[1]

Table 2: Sorption Coefficients of this compound in Different Soil Types

Soil TypepHOrganic Carbon (%)Kd (Sorption Coefficient)Koc (Organic Carbon Partition Coefficient)
Soil 17.20.82Not SpecifiedNot Specified
Soil 2Not SpecifiedNot Specified0.02 - 6.94Not Specified
Soil 3 (Acidic)< 7.0Not SpecifiedHigher SorptionNot Specified
Soil 4 (Alkaline)> 7.0Not SpecifiedLower Sorption19.8 - 83.9

Data compiled from multiple sources.[1][3][8] Note that Kd and Koc values can vary significantly based on specific soil characteristics and experimental conditions.

Experimental Protocols

Protocol 1: Soil Column Leaching Experiment

Objective: To evaluate the leaching potential of this compound in a packed sandy soil column.

Materials:

  • Polyvinyl chloride (PVC) columns (e.g., 90 cm long, 10 cm internal diameter).[1][16]

  • Sandy soil, air-dried and sieved (e.g., through a 3 mm sieve).[1]

  • Sand (for bottom and top layers).

  • Filter paper.

  • Commercial formulation of this compound.

  • Distilled water.

  • Leachate collection flasks.

  • Perforated PVC caps (B75204) and tubing.

Methodology:

  • Place a 3 cm layer of sand at the bottom of the PVC column.[1]

  • Pack the column with a known weight of the air-dried sandy soil to a desired height (e.g., 86 cm).[1]

  • Add a 3 cm layer of sand on top of the soil surface.[1]

  • Place a filter paper disk on the top layer of sand to ensure uniform water distribution.[1]

  • Prepare an aqueous solution of this compound at the desired concentration to simulate field application rates (e.g., 100 g/ha and 200 g/ha).[1]

  • Apply the this compound solution evenly to the surface of the soil column.

  • Attach the perforated PVC cap with tubing to the bottom of the column to collect leachate.

  • Simulate rainfall or irrigation by applying a known volume of distilled water to the top of the column at specified intervals.

  • Collect leachate in flasks after each simulated rainfall event.

  • Analyze the this compound concentration in the leachate and each soil section using a validated analytical method (e.g., HPLC).

Protocol 2: this compound Residue Analysis in Soil and Water by HPLC

Objective: To quantify the concentration of this compound in soil and water samples.

Materials:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 x 4.6 mm).[2][3]

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • 0.5 N Sodium Hydroxide (NaOH).

  • 6 N Hydrochloric Acid (HCl).

  • Dichloromethane or Methylene Chloride.

  • Horizontal shaker.

  • Separatory funnel.

  • Rotary evaporator.

  • Syringe filters (0.45 µm).

  • This compound analytical standard.

Methodology:

  • Extraction from Soil: a. Weigh a representative soil sample (e.g., 25 g) into an Erlenmeyer flask.[1] b. Add 50 mL of 0.5 N NaOH and shake for 1 hour.[1][2] Repeat this step. c. Add 50 mL of methanol, shake vigorously, and filter.[2] d. Adjust the pH of the filtrate to 2 with 6 N HCl.[1][2] e. Transfer the solution to a separatory funnel and partition twice with 50 mL of dichloromethane.[1][2] f. Combine the organic layers and evaporate to dryness using a rotary evaporator.[2] g. Re-dissolve the residue in a known volume of methanol (e.g., 5 mL) and filter through a 0.45 µm filter before HPLC analysis.[2]

  • Sample Preparation for Water (Leachate): a. For clean water samples, direct injection after filtration through a 0.45 µm filter may be possible. b. For samples with potential matrix interference, a solid-phase extraction (SPE) clean-up step may be necessary.[18]

  • HPLC Analysis: a. Prepare a calibration curve using the this compound analytical standard.[2] b. Set up the HPLC system with a C18 column and a mobile phase such as methanol:water (e.g., 70:30 v/v) at a flow rate of approximately 0.8-0.9 mL/min.[2][3] c. Set the detector wavelength to 250 nm.[1][2] d. Inject a known volume (e.g., 20 µL) of the prepared samples and standards.[2] e. Quantify the this compound concentration in the samples by comparing the peak areas to the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis soil_prep Soil Collection & Sieving col_packing Column Packing soil_prep->col_packing herb_app This compound Application col_packing->herb_app irrigation Simulated Rainfall / Irrigation herb_app->irrigation leachate_coll Leachate Collection irrigation->leachate_coll soil_section Soil Core Sectioning irrigation->soil_section extraction Extraction (Soil & Leachate) leachate_coll->extraction soil_section->extraction hplc HPLC Analysis extraction->hplc data_analysis Data Interpretation hplc->data_analysis

Caption: Workflow for a typical this compound soil column leaching experiment.

Factors_Influencing_Leaching cluster_increase Increases Leaching cluster_decrease Decreases Leaching leaching This compound Leaching in Sandy Soil low_rain Low Rainfall / Irrigation leaching->low_rain acidic_ph Low Soil pH (Acidic) leaching->acidic_ph high_om High Organic Matter leaching->high_om high_clay High Clay Content leaching->high_clay low_rate Low Application Rate leaching->low_rate high_rain High Rainfall / Irrigation high_rain->leaching alkaline_ph High Soil pH (Alkaline) alkaline_ph->leaching low_om Low Organic Matter low_om->leaching low_clay Low Clay Content low_clay->leaching high_rate High Application Rate high_rate->leaching

References

Technical Support Center: Optimizing Imazethapyr Extraction from Oily Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction of Imazethapyr from challenging oily matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting this compound from oily matrices?

A1: The main difficulty lies in the co-extraction of lipids (fats and oils) with the target analyte, this compound. These co-extractives can cause significant issues, including:

  • Matrix Effects: Co-eluting lipids can interfere with the ionization of this compound in mass spectrometry-based analyses, leading to signal suppression or enhancement and, consequently, inaccurate quantification.

  • Instrument Contamination: The accumulation of non-volatile lipids can contaminate the analytical instruments, such as gas or liquid chromatography systems, resulting in poor peak shapes, reduced sensitivity, and instrument downtime.

  • Lower Extraction Recoveries: The high lipid content can impede the effective partitioning of this compound into the extraction solvent, leading to lower recovery rates.

Q2: Which extraction methods are recommended for this compound in oily samples?

A2: For oily matrices, methods that incorporate a cleanup step to remove lipids are highly recommended. The most common and effective methods include:

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain either the analyte or the interferences, allowing for their separation. For this compound in oily matrices, a C18 cartridge is often used.[1][2]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular and effective method that involves an extraction and salting-out step followed by a dispersive solid-phase extraction (dSPE) cleanup.[3][4] Modifications to the standard QuEChERS protocol are often necessary for high-fat samples.[5][6]

Q3: What are the critical modifications for the QuEChERS protocol when dealing with high-fat matrices?

A3: Key modifications are centered on enhancing the removal of lipids during the cleanup phase. These include:

  • Use of C18 Sorbent: Incorporating C18 sorbent in the dSPE step is crucial for retaining nonpolar interferences like fats.[3][5]

  • Freeze-Out Step: Cooling the acetonitrile (B52724) extract at a low temperature (e.g., -20°C) can precipitate a significant portion of the lipids, which can then be removed by centrifugation.[5][6]

  • Hexane (B92381) Partitioning: An additional liquid-liquid partitioning step with hexane can be introduced to remove lipids from the acetonitrile extract.[5]

Q4: What analytical techniques are suitable for the determination of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing this compound.[1][2] For detection, various detectors can be used:

  • UV Detector: A simple and cost-effective option.[1][2]

  • Tandem Mass Spectrometry (MS/MS): Offers higher sensitivity and selectivity, which is particularly beneficial for complex matrices.[7][8]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Recovery of this compound Inefficient extraction from the fatty matrix.- Ensure vigorous shaking or homogenization during the initial extraction to maximize the interaction between the sample and the solvent. - Optimize the solvent-to-sample ratio.
Loss of analyte during the cleanup step.- Evaluate the type and amount of dSPE sorbents. Excessive C18 might retain some of the analyte. - Consider a freeze-out step prior to dSPE to reduce the lipid load on the sorbent.[6]
High Variability in Results (Poor Precision) Inconsistent sample homogenization.- Implement a standardized and thorough homogenization procedure for all samples.
Non-uniform dSPE cleanup.- Vortex the dSPE tubes immediately and vigorously after adding the extract to the sorbent to prevent clumping and ensure consistent cleanup.[9]
Instrument contamination.- Implement a regular instrument maintenance schedule, including cleaning the ion source and injection port.[9]
Matrix Effects (Signal Suppression or Enhancement) Insufficient removal of co-extracted lipids.- Improve the cleanup step by using a combination of sorbents (e.g., PSA and C18).[3][5] - Introduce a freeze-out step to precipitate lipids.[5][6]
High concentration of matrix components in the final extract.- Dilute the final extract before injection to reduce the concentration of co-eluting matrix components.[6][9] - Prepare matrix-matched calibration standards to compensate for the matrix effect.[9]
Poor Peak Shape (in GC or LC analysis) Contamination of the analytical column or inlet.- Use a guard column to protect the analytical column from non-volatile matrix components. - Regularly clean or replace the inlet liner (for GC).
Active sites in the analytical system.- For GC analysis, consider using analyte protectants to mask active sites.[9]

Data Presentation

Table 1: Performance of this compound Extraction Methods from Soybean Oil

Parameter Method Fortification Level (µg/mL) Average Recovery (%) RSD (%) LOD (µg/mL) LOQ (µg/mL) Reference
RecoverySPE with HPLC-UV0.01891.730.0030.01[1][2]
0.1941.60[1][2]

RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantification

Experimental Protocols

Method 1: Solid-Phase Extraction (SPE) for this compound in Soybean Oil

This protocol is based on the method described by S. A. Mastan et al.[1][2]

1. Sample Preparation and Extraction: a. Weigh 25 g of the soybean oil sample into a flask. b. Fortify with this compound standard solution if preparing a spiked sample. c. Add 300 mL of extraction solvent (40 mL of 1N HCl mixed with 1560 mL of milliQ water and 2400 mL of methanol). d. Blend at medium speed for 5 minutes. e. Add approximately 5 g of Celite 545 AW and swirl to mix. f. Filter the mixture through a Celite pad on a Buchner funnel under vacuum.

2. Liquid-Liquid Partitioning: a. Transfer a portion of the extract to a separatory funnel. b. Adjust the pH of the extract to 2 with 1 M HCl. c. Partition three times with 100 mL of methylene (B1212753) chloride each time. d. Collect the lower methylene chloride layers and combine them. e. Evaporate the combined methylene chloride extracts to dryness using a rotary evaporator.

3. SPE Cleanup: a. Redissolve the residue in 2 mL of methanol (B129727) followed by 50 mL of acetonitrile. b. Transfer the solution to a 250 mL separatory funnel and add 50 mL of hexane. c. Shake vigorously for 30 seconds and allow the layers to separate. d. Drain the lower acetonitrile layer into a round-bottom flask. Discard the upper hexane layer. e. Evaporate the acetonitrile to dryness. f. Redissolve the residue in 15 mL of 0.05 N HCl and sonicate for 30 seconds. g. Condition a C18 SPE cartridge (500 mg/3mL) with 3 mL of methanol followed by 3 mL of 0.05 N HCl. h. Load the sample solution onto the conditioned C18 cartridge. i. Wash the cartridge (details not fully specified in the source, but typically with a weak solvent to remove interferences). j. Elute the this compound with a suitable solvent (e.g., methanol or acetonitrile).

4. Final Preparation and Analysis: a. Evaporate the eluate to near dryness. b. Reconstitute the residue in a suitable volume of acetonitrile for HPLC analysis.

Method 2: Modified QuEChERS for Pesticide Residues in Fatty Food Matrices

This protocol is an adaptation of the buffered QuEChERS method.[3]

1. Sample Extraction: a. Weigh 15 g of the homogenized fatty food sample into a 50 mL centrifuge tube. b. Add 15 mL of acetonitrile containing 1% acetic acid. c. Add 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of anhydrous sodium acetate. d. Shake vigorously by hand for 1 minute. e. Centrifuge at 5000 rpm for 1 minute.

2. Dispersive SPE (dSPE) Cleanup: a. Transfer 1 mL of the upper acetonitrile extract into a 2 mL microcentrifuge tube, avoiding any oily layer. b. Add 50 mg of primary secondary amine (PSA) sorbent, 50 mg of C18 sorbent, and 150 mg of anhydrous MgSO₄. c. Vortex for 20 seconds. d. Centrifuge. e. The supernatant is ready for analysis by LC-MS/MS or GC-MS.

Visualizations

experimental_workflow_spe cluster_extraction Sample Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_cleanup SPE Cleanup cluster_analysis Analysis sample 1. Weigh 25g Soybean Oil add_solvent 2. Add Extraction Solvent (MeOH/H2O/HCl) sample->add_solvent homogenize 3. Homogenize add_solvent->homogenize filter 4. Filter homogenize->filter adjust_ph 5. Adjust pH to 2 filter->adjust_ph partition 6. Partition with Methylene Chloride (3x) adjust_ph->partition evaporate1 7. Evaporate to Dryness partition->evaporate1 redissolve1 8. Redissolve in MeOH/ACN evaporate1->redissolve1 hexane_partition 9. Partition with Hexane redissolve1->hexane_partition evaporate2 10. Evaporate ACN Layer hexane_partition->evaporate2 redissolve2 11. Redissolve in 0.05N HCl evaporate2->redissolve2 load_spe 12. Load on C18 SPE redissolve2->load_spe elute 13. Elute Analyte load_spe->elute final_prep 14. Final Preparation elute->final_prep hplc 15. HPLC-UV Analysis final_prep->hplc

Caption: Workflow for Solid-Phase Extraction of this compound.

experimental_workflow_quechers cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample 1. Weigh 15g Fatty Sample add_solvent 2. Add Acetonitrile (1% Acetic Acid) sample->add_solvent add_salts 3. Add MgSO4 & NaOAc add_solvent->add_salts shake 4. Shake Vigorously add_salts->shake centrifuge1 5. Centrifuge shake->centrifuge1 transfer 6. Transfer 1mL Supernatant centrifuge1->transfer add_dspe 7. Add dSPE Sorbents (PSA, C18, MgSO4) transfer->add_dspe vortex 8. Vortex add_dspe->vortex centrifuge2 9. Centrifuge vortex->centrifuge2 analysis 10. LC-MS/MS or GC-MS Analysis centrifuge2->analysis

Caption: Workflow for Modified QuEChERS Method.

References

Method refinement for Imazethapyr analysis to reduce solvent consumption

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Imazethapyr analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their analytical methods to reduce solvent consumption while maintaining data quality.

Troubleshooting Guides

This section addresses specific issues that may be encountered when implementing solvent reduction techniques for this compound analysis.

Issue 1: Low Recovery of this compound Using Solid-Phase Extraction (SPE)

  • Question: We are experiencing low and inconsistent recoveries of this compound from soil and water samples when using a C18 SPE cartridge. What are the potential causes and solutions?

  • Answer: Low recovery in SPE can stem from several factors related to the sample, cartridge, and elution process. Here are some common causes and troubleshooting steps:

    • Improper pH Adjustment: this compound is an imidazolinone herbicide, and its retention on C18 cartridges is pH-dependent. Ensure the sample pH is adjusted to approximately 1.7-2.0 with an acid like HCl before loading onto the cartridge.[1] This protonates the molecule, increasing its retention on the non-polar C18 sorbent.

    • Inadequate Cartridge Conditioning: Failure to properly condition the SPE cartridge can lead to poor retention. Always pre-condition the C18 cartridge with methanol (B129727) followed by water at the correct pH to activate the sorbent.[2]

    • Suboptimal Elution Solvent: The choice and volume of the elution solvent are critical. If using methanol alone, recovery might be insufficient. A common elution solvent is a mixture of methanol and water.[3] Some methods employ a dual-cartridge system (C18 followed by a strong cation exchange, SCX, cartridge) for cleaner extracts, which involves a specific elution sequence with different solvents.[1]

    • Flow Rate: A high flow rate during sample loading or elution can prevent proper interaction between the analyte and the sorbent. Maintain a slow and consistent flow rate (e.g., 1-5 drops per second) for optimal performance.[1][2]

Issue 2: Matrix Effects in LC-MS/MS Analysis After QuEChERS Extraction

  • Question: After employing a modified QuEChERS protocol for this compound in soil, we are observing significant signal suppression in our LC-MS/MS analysis. How can we mitigate these matrix effects?

  • Answer: Matrix effects are a common challenge in QuEChERS, especially with complex matrices like soil. Here are some strategies to address this:

    • Optimize d-SPE Cleanup: The dispersive SPE (d-SPE) cleanup step is crucial. The choice of sorbents depends on the matrix. For soil, a combination of PSA (primary secondary amine) to remove organic acids and C18 to remove non-polar interferences is often effective. If you are still seeing interference, consider adding graphitized carbon black (GCB), but be aware that it can retain planar analytes like this compound, so the amount must be optimized.

    • Matrix-Matched Calibration: To compensate for signal suppression or enhancement, prepare your calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure.[4] This helps to normalize the matrix effects between the standards and the samples.

    • Dilution of the Final Extract: A simple and effective way to reduce matrix effects is to dilute the final extract before injection into the LC-MS/MS system. While this may raise the limit of quantification (LOQ), it often improves accuracy and precision.

    • Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects and any variability in the extraction and analysis process.

Frequently Asked Questions (FAQs)

Q1: What are the primary solvent-reducing alternatives to traditional liquid-liquid extraction (LLE) for this compound analysis?

A1: The main alternatives that significantly reduce solvent consumption are:

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent packed in a cartridge to retain the analyte of interest from a liquid sample. The interferences are washed away, and the analyte is then eluted with a small volume of a stronger solvent.[5][6]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that involves an initial extraction with a small amount of solvent (typically acetonitrile), followed by a partitioning step using salts and a cleanup step using dispersive SPE (d-SPE).[4][7][8] It is known for its low solvent usage and high throughput.

  • Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance the extraction of analytes from a solid matrix into a solvent. It can often achieve high extraction efficiency with reduced solvent volumes and shorter extraction times compared to traditional shaking or Soxhlet methods.[9][10]

Q2: How much solvent can be saved by switching from LLE to these newer methods?

A2: The solvent savings can be substantial. Traditional LLE methods for this compound can use several hundred milliliters of organic solvent per sample. In contrast:

  • SPE typically uses tens of milliliters of solvent for conditioning, washing, and elution.

  • QuEChERS protocols often use as little as 10-15 mL of acetonitrile (B52724) per sample for the entire extraction and cleanup process.[8]

  • UAE can also be performed with smaller volumes of extraction solvent, often in the range of 10-20 mL.

Q3: Can I use water as an extraction solvent to be more environmentally friendly?

A3: For some imidazolinone herbicides, methods using deionized water as the extraction solvent have been developed, particularly for soil samples.[11] The extraction is often facilitated by sonication. This approach dramatically reduces the use of organic solvents. However, the efficiency of water-based extraction can be highly dependent on the soil type and the specific physicochemical properties of the herbicide. Subsequent cleanup and concentration steps, such as SPE, are still typically required before analysis.

Q4: What are the typical mobile phases for LC-MS/MS analysis of this compound, and can they be optimized for solvent reduction?

A4: A common mobile phase for the LC-MS/MS analysis of this compound is a gradient mixture of acetonitrile and water, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization and peak shape.[12] To reduce solvent consumption during the analysis:

  • Use smaller ID columns: Switching from a standard 4.6 mm ID column to a 2.1 mm or smaller ID column can reduce solvent consumption by more than 75%.

  • Employ UHPLC systems: Ultra-High-Performance Liquid Chromatography (UHPLC) systems use columns with smaller particles, allowing for faster analysis times and thus lower overall solvent consumption per sample.

  • Optimize the gradient: Ensure the gradient program is not unnecessarily long. A faster gradient that still provides adequate separation can save a significant amount of solvent over a long analytical run.

Data Presentation

Table 1: Comparison of Solvent Consumption and Performance for Different this compound Extraction Methods

MethodTypical Solvent Volume per SampleAverage Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ)Reference
Liquid-Liquid Extraction (LLE) with SPE cleanup >300 mL (Methanol, Methylene Chloride)89 - 94< 30.01 µg/mL[5]
Solid-Phase Extraction (SPE) - Dual Cartridge (C18 & SCX) ~100 mL (Methanol, Methylene Chloride, Phosphate Buffer)Not explicitly statedNot explicitly statedNot explicitly stated[1][2]
QuEChERS with d-SPE ~15 mL (Acetonitrile)85 - 1176.7 - 16.66.6 µg/kg[4]
Ultrasonic-Assisted Extraction (UAE) ~10-20 mL (Methanol-phosphoric acid solution)70 - 1202.01 - 13.830.2 µg/kg[9][10]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Soil

This protocol is based on the principles of the QuEChERS method, adapted for imidazolinone herbicides.[4][7]

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Fortification (for QC): Spike the sample with an appropriate volume of this compound standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • Analysis: Take an aliquot of the final extract for LC-MS/MS analysis. It may be necessary to dilute the extract or exchange the solvent depending on the analytical system.

Protocol 2: Ultrasonic-Assisted Extraction (UAE) for this compound in Soil

This protocol utilizes sonication for efficient extraction with reduced solvent volume.[9][10]

  • Sample Preparation: Weigh 5 g of soil into a glass centrifuge tube.

  • Extraction Solvent Preparation: Prepare a solution of methanol and phosphoric acid in water, adjusted to pH 2.0.

  • Extraction:

    • Add 10 mL of the extraction solvent to the soil sample.

    • Place the tube in an ultrasonic bath and sonicate for 15 minutes.

  • Centrifugation: Centrifuge the sample to pellet the soil particles.

  • Filtration and Analysis: Filter the supernatant through a 0.22 µm filter into an autosampler vial for direct injection or further dilution before LC-MS/MS analysis.

Visualizations

experimental_workflow_quenchers cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis start 1. Weigh 10g Soil add_acn 2. Add 10mL Acetonitrile start->add_acn add_salts 3. Add QuEChERS Salts add_acn->add_salts shake 4. Shake Vigorously (1 min) add_salts->shake centrifuge1 5. Centrifuge (5 min) shake->centrifuge1 transfer 6. Transfer 1mL Supernatant centrifuge1->transfer add_dspe 7. Add to d-SPE Tube transfer->add_dspe vortex 8. Vortex (30s) add_dspe->vortex centrifuge2 9. Centrifuge (2 min) vortex->centrifuge2 analyze 10. LC-MS/MS Analysis centrifuge2->analyze experimental_workflow_uae start 1. Weigh 5g Soil add_solvent 2. Add 10mL Extraction Solvent (Methanol/H₃PO₄ pH 2.0) start->add_solvent sonicate 3. Sonicate in Ultrasonic Bath (15 min) add_solvent->sonicate centrifuge 4. Centrifuge sonicate->centrifuge filter 5. Filter Supernatant (0.22 µm) centrifuge->filter analysis 6. LC-MS/MS Analysis filter->analysis

References

Adjusting pH for optimal extraction of Imazethapyr from acidic soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Imazethapyr from acidic soil samples.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting this compound from acidic soils?

A1: The optimal strategy involves a two-step pH adjustment. The initial extraction is performed under alkaline conditions, typically using a solution like 0.5 N Sodium Hydroxide (NaOH) or 0.1 mol/L ammonium (B1175870) acetate (B1210297) buffer adjusted to pH 10.[1][2] This converts the this compound into its more soluble anionic form, facilitating its release from soil particles. Following this, the extract is acidified, usually to pH 2, with an acid such as Hydrochloric Acid (HCl).[1][3] This protonates the this compound, making it less polar and enabling its efficient partitioning into an organic solvent like dichloromethane (B109758) or methylene (B1212753) chloride.[1][3]

Q2: Why is an initial alkaline extraction necessary for acidic soils?

A2: this compound, a weak acid with pKa values of 2.1 and 3.9, tends to be more strongly adsorbed to soil particles in acidic environments (pH < 6).[4][5] In acidic conditions, a larger proportion of this compound exists in its non-ionized form, which has a higher affinity for soil organic matter and clay surfaces.[5] Using an alkaline solution for the initial extraction deprotonates the this compound to its anionic form. This negative charge reduces its adsorption to the negatively charged soil colloids, thereby increasing its solubility in the extraction solvent and improving overall recovery.[5]

Q3: Can I use a different organic solvent for the liquid-liquid extraction step?

A3: While dichloromethane and methylene chloride are commonly reported for partitioning this compound after acidification, other non-polar to moderately polar solvents could potentially be used.[1][3] However, the choice of solvent will depend on the subsequent analytical method (e.g., HPLC, LC-MS/MS) and the need to minimize interference from co-extracted soil matrix components. It is crucial to validate the extraction efficiency and compatibility of any alternative solvent with your analytical system.

Q4: What are the common causes of low this compound recovery?

A4: Low recovery of this compound can stem from several factors:

  • Incomplete initial extraction: The soil and alkaline solution may not have been agitated sufficiently or for an adequate duration.

  • Incorrect pH adjustment: Failure to reach the target alkaline (for extraction) and acidic (for partitioning) pH values can significantly impact this compound's solubility and partitioning behavior.

  • Insufficient partitioning: The volume of the organic solvent or the number of partitioning steps may be inadequate to fully extract the this compound from the aqueous phase.

  • Emulsion formation: During liquid-liquid extraction, emulsions can form at the solvent interface, trapping the analyte.

  • Degradation of this compound: Although generally stable, prolonged exposure to harsh pH conditions or high temperatures could potentially lead to degradation.

Q5: How does soil composition affect extraction efficiency?

A5: Soil composition plays a significant role. Soils with high organic matter and clay content tend to adsorb this compound more strongly, especially at lower pH levels.[4][6] This can make the initial alkaline extraction step even more critical to disrupt these interactions and release the analyte. The persistence of this compound is also longer in soils with low pH.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low this compound Recovery Incomplete initial extraction from soil matrix.Ensure thorough mixing/shaking of the soil with the alkaline extraction solution for the recommended time (e.g., 1 hour, repeated twice).[3] Increase the solvent-to-soil ratio if necessary.
Incorrect pH of the extraction or partitioning solutions.Use a calibrated pH meter to verify that the initial extraction solution is sufficiently alkaline (e.g., pH 10) and that the subsequent acidification reaches the target pH (e.g., pH 2).[1][2][3]
Inefficient liquid-liquid extraction.Perform multiple partitioning steps (e.g., twice with 50 mL of dichloromethane).[1] Ensure vigorous shaking during each partitioning step.
High Background Noise in Chromatogram Co-extraction of interfering compounds from the soil matrix.Incorporate a cleanup step after the liquid-liquid extraction. This can involve passing the organic extract through anhydrous sodium sulfate (B86663) to remove residual water and then through activated charcoal or a suitable solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering substances.[2][3]
Emulsion Formation During Partitioning High concentration of organic matter or fine clay particles in the extract.Centrifuge the extract to break the emulsion. Alternatively, add a small amount of a saturated salt solution (e.g., NaCl) to the separatory funnel.
Poor Reproducibility Between Replicates Inhomogeneous soil sample.Thoroughly homogenize the soil sample before taking subsamples for extraction.
Inconsistent pH adjustments.Prepare fresh buffer solutions and calibrate the pH meter before each use.

Experimental Protocols

Protocol 1: Alkaline Extraction followed by Liquid-Liquid Extraction

This protocol is based on methodologies described in multiple studies.[1][3]

  • Sample Preparation: Weigh 20-25 g of a representative soil sample into a 250 mL Erlenmeyer flask.

  • Initial Extraction:

    • Add 50 mL of 0.5 N NaOH to the flask.

    • Shake the flask on a horizontal shaker for 1 hour.

    • Repeat the extraction with a fresh 50 mL of 0.5 N NaOH.

    • Combine the supernatants.

  • Methanol (B129727) Wash: Add 50 mL of methanol to the flask, shake vigorously, and filter. Combine this filtrate with the previously collected supernatant.

  • pH Adjustment (Acidification):

    • Transfer the combined extract to a larger beaker.

    • While stirring, slowly add 6 N HCl to adjust the pH of the solution to 2.0. Use a calibrated pH meter to monitor the pH.

  • Liquid-Liquid Partitioning:

    • Transfer the acidified extract to a 500 mL separatory funnel.

    • Add 50 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the lower organic layer (dichloromethane).

    • Repeat the partitioning with a fresh 50 mL of dichloromethane.

    • Combine the organic layers.

  • Drying and Cleanup:

    • Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • For further cleanup, the extract can be passed through activated charcoal.

  • Concentration and Analysis:

    • Evaporate the solvent to near dryness using a rotary evaporator.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol) for analysis by HPLC or LC-MS/MS.

Data Presentation

Table 1: Recovery of this compound from Fortified Soil Samples

Fortification Level (µg/g)Average Recovery (%)Relative Standard Deviation (%)
0.0177.2 - 94.9Not specified
0.5Not specifiedNot specified
1.077.2 - 94.9Not specified

Data synthesized from a study by an unspecified author, where soil samples were extracted with 0.1 mol/L NH4Ac/NH3·H2O (pH=10) and cleaned up by a C18 SPE cartridge.[2]

Visualizations

experimental_workflow cluster_extraction Initial Alkaline Extraction cluster_partitioning Acidification & Partitioning cluster_cleanup Cleanup & Analysis soil_sample 1. Soil Sample (20-25g) add_naoh 2. Add 0.5N NaOH (2 x 50mL) soil_sample->add_naoh shake 3. Shake (1 hour each) add_naoh->shake methanol_wash 4. Methanol Wash (50mL) shake->methanol_wash combine_extracts 5. Combine Extracts methanol_wash->combine_extracts acidify 6. Acidify to pH 2 (with 6N HCl) combine_extracts->acidify add_dcm 7. Add Dichloromethane (2 x 50mL) acidify->add_dcm partition 8. Liquid-Liquid Partitioning add_dcm->partition collect_organic 9. Collect Organic Layer partition->collect_organic dry 10. Dry with Na2SO4 collect_organic->dry concentrate 11. Concentrate dry->concentrate reconstitute 12. Reconstitute concentrate->reconstitute analysis 13. HPLC/LC-MS Analysis reconstitute->analysis

Caption: Experimental workflow for the extraction of this compound from acidic soil.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Recovery cause1 Incomplete Extraction? start->cause1 cause2 Incorrect pH? start->cause2 cause3 Inefficient Partitioning? start->cause3 solution1 Increase shaking time/ solvent-to-soil ratio cause1->solution1 solution2 Calibrate pH meter/ Verify pH of solutions cause2->solution2 solution3 Perform multiple partitioning steps cause3->solution3

Caption: Troubleshooting logic for low this compound recovery.

References

Troubleshooting inconsistent results in Imazethapyr bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imazethapyr bioassays. Inconsistent results in these sensitive assays can arise from a multitude of factors, and this resource aims to provide clear, actionable solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, systemic herbicide belonging to the imidazolinone chemical family.[1] It is readily absorbed by both the roots and foliage of plants and translocates to the meristematic tissues.[1][2] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3] This enzyme is crucial for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[2][4] By disrupting this pathway, this compound halts protein synthesis and cell division, leading to the cessation of plant growth and eventual death of susceptible plants.[4][5]

Q2: What are the typical symptoms of this compound phytotoxicity in sensitive plants?

Symptoms of this compound injury typically appear one to two weeks after application.[2] Initial signs include stunted growth, followed by chlorosis (yellowing) and necrosis (tissue death) in the meristematic regions.[2] This progresses to general foliar chlorosis and necrosis.[2] In bioassay indicator species, symptoms can manifest as reduced root elongation, swollen or shortened roots, malformed leaves, and overall stunted plant growth.

Q3: Which plant species are commonly used as indicators in this compound bioassays?

A variety of sensitive plant species are utilized in this compound bioassays to detect its presence and bioactivity in soil. Commonly used indicator plants include corn (Zea mays), red beet (Beta vulgaris), white mustard (Sinapis alba), rapeseed (Brassica rapa), cucumber, tomato, and spinach.[6][7][8] The choice of indicator species may depend on the specific objectives of the bioassay and the suspected concentration range of the herbicide.[9]

Q4: What is the persistence of this compound in soil?

This compound has an intermediate to long residuality in soil, with a half-life that can range from 4 to 6 months, and in some cases longer, depending on environmental conditions.[2][8] Its persistence is significantly influenced by factors such as soil pH, organic matter content, soil moisture, temperature, and microbial activity.[6][10][11] Dry conditions tend to increase its persistence.[2]

Troubleshooting Guide for Inconsistent Bioassay Results

This guide addresses common issues that can lead to variable and unexpected results in this compound bioassays.

Issue 1: Higher than expected phytotoxicity or false positives.

Q: My control group or samples with expected low this compound concentrations are showing significant phytotoxicity. What could be the cause?

A: This issue can stem from several factors related to the bioassay setup and environmental conditions that increase the bioavailability of this compound.

  • Soil pH: this compound's bioactivity is highly dependent on soil pH. An increase in soil pH, particularly above 6.5, can lead to desorption of the herbicide from soil colloids, making it more available for plant uptake and thus increasing its phytotoxicity.[7][10][12] Recent liming of the soil can cause this effect.[12][13]

  • Low Organic Matter and Clay Content: Soils with low organic matter and clay content have fewer binding sites for this compound.[11][12] This leads to higher concentrations of the herbicide in the soil solution and increased bioavailability.

  • Environmental Conditions: Higher temperatures and increased soil moisture can enhance the metabolic activity of plants, potentially leading to greater uptake of the herbicide.[6][14]

  • Contamination: Ensure that all equipment, pots, and water sources are free from any herbicide contamination. It is also crucial to use a "check soil" known to be free of herbicides for comparison.[9][15]

Issue 2: Lower than expected phytotoxicity or false negatives.

Q: My bioassay results are showing less phytotoxicity than anticipated, even at concentrations where I expect to see an effect. Why might this be happening?

A: Reduced this compound activity in a bioassay can often be attributed to factors that limit its availability to the indicator plants.

  • Acidic Soil pH: In acidic soils (pH below 6.5), this compound is more strongly adsorbed to soil particles, reducing its concentration in the soil solution and thus its bioavailability to plants.[10][11]

  • High Organic Matter and Clay Content: Soils with high organic matter and clay content can bind this compound, making it less available for plant uptake.[10][11]

  • Dry Soil Conditions: Low soil moisture can limit the movement of this compound to the plant roots and reduce its uptake.[6][14]

  • Microbial Degradation: Under conditions favorable for microbial activity (e.g., warm, moist soils with adequate organic matter), this compound can be degraded by soil microorganisms, reducing its concentration over time.[6][10]

  • Leaching: In coarse-textured soils with low organic matter, particularly with high rainfall or irrigation, this compound can leach below the root zone of the indicator plants.[12][16]

Issue 3: High variability in results between replicates.

Q: I am observing significant variation in the response of my indicator plants across replicates of the same treatment. What can I do to improve consistency?

A: High variability can undermine the reliability of your bioassay results. Addressing the following factors can help improve consistency:

  • Non-homogenous Soil Samples: Ensure that the soil samples are thoroughly mixed to achieve a uniform distribution of this compound.

  • Inconsistent Environmental Conditions: Maintain consistent temperature, light, and moisture levels for all replicates. Fluctuations in these conditions can affect plant growth and their response to the herbicide.

  • Variable Seedling Vigor: Use seeds of a uniform size and from the same lot to minimize variability in germination and growth rates.

  • Inaccurate Watering: Uneven watering can lead to differences in soil moisture and herbicide distribution within the pots. Water all replicates consistently to maintain soil moisture near field capacity.[6]

  • Assay Technique: Standardize the planting depth of seeds and the number of seeds per pot to ensure uniform plant stands.[15]

Data Presentation: Factors Influencing this compound Bioassays

The following tables summarize key quantitative data on the factors that can influence the outcome of this compound bioassays.

Table 1: Influence of Soil pH on this compound Bioactivity

Soil pH RangeThis compound BioavailabilityExpected Bioassay OutcomeReference(s)
< 6.5Low (Increased adsorption)Reduced phytotoxicity[10],[11]
6.5 - 7.5High (Decreased adsorption)Increased phytotoxicity[7],[12]
> 7.5HighHigh phytotoxicity[10]

Table 2: Influence of Soil Composition on this compound Bioactivity

Soil ComponentLevelThis compound BioavailabilityExpected Bioassay OutcomeReference(s)
Organic MatterHighLow (Increased adsorption)Reduced phytotoxicity[10],[11]
LowHigh (Decreased adsorption)Increased phytotoxicity[12]
Clay ContentHighLow (Increased adsorption)Reduced phytotoxicity[10],[11]
LowHigh (Decreased adsorption)Increased phytotoxicity[12]

Table 3: Influence of Environmental Conditions on this compound Bioassays

Environmental FactorConditionEffect on this compoundExpected Bioassay OutcomeReference(s)
Soil MoistureHighIncreased degradation & mobilityVariable, can increase or decrease phytotoxicity[6]
LowDecreased degradation & mobilityIncreased persistence, potentially higher phytotoxicity over time[2],[14]
TemperatureHighIncreased microbial degradationReduced phytotoxicity over time[6]
LowDecreased microbial degradationIncreased persistence, potentially higher phytotoxicity over time[14]

Experimental Protocols

Protocol: General Soil Bioassay for this compound Residues

This protocol outlines a general procedure for conducting a soil bioassay to detect the presence and biological activity of this compound residues.

1. Materials:

  • Test soil suspected of containing this compound residues.

  • Control soil known to be free of herbicides.

  • Pots or containers (e.g., 250-500 mL) with drainage holes.

  • Seeds of a sensitive indicator species (e.g., corn, red beet, white mustard).

  • Water (non-contaminated).

  • Controlled environment for plant growth (greenhouse or growth chamber).

  • Ruler or calipers for measurements.

2. Procedure:

  • Soil Preparation:

    • Collect representative soil samples from the area of interest. For field samples, it is advisable to create a composite sample by mixing soil from multiple locations.[15]

    • Air-dry the soil samples and sieve them (e.g., through a 2-4 mm mesh) to remove large debris and ensure homogeneity.

  • Experimental Setup:

    • Prepare a dilution series of this compound in the control soil to create a standard curve. This will allow for the quantification of this compound in the test soil.

    • Fill an equal number of pots with the test soil, control soil, and each concentration of the standard curve. Use at least 3-4 replicates for each treatment.

  • Planting:

    • Sow a predetermined number of seeds (e.g., 5-10) of the indicator species at a uniform depth in each pot.

    • Gently water the pots to moisten the soil to field capacity.

  • Incubation and Growth:

    • Place the pots in a controlled environment with consistent temperature, light (e.g., 16-hour photoperiod), and humidity.

    • Water the plants as needed to maintain adequate soil moisture.

  • Data Collection:

    • After a predetermined period (e.g., 14-21 days), carefully harvest the plants.

    • Measure relevant endpoints, such as:

      • Plant height

      • Root length

      • Shoot and root fresh/dry weight

      • Visual injury ratings (e.g., on a scale of 0-100%, where 0 is no injury and 100 is plant death).

  • Data Analysis:

    • Calculate the average and standard deviation for each measured endpoint for each treatment.

    • Compare the growth of plants in the test soil to those in the control soil and the standard curve.

    • The concentration of this compound in the test soil can be estimated by comparing the response of the indicator plants in the test soil to the dose-response curve generated from the standards.

Visualizations

Imazethapyr_Signaling_Pathway This compound This compound PlantUptake Root and Foliage Uptake This compound->PlantUptake Translocation Translocation via Xylem and Phloem PlantUptake->Translocation ALS Acetolactate Synthase (ALS/AHAS) Translocation->ALS Inhibition ALS->Inhibition AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ProteinSynthesis Protein Synthesis & Cell Division AminoAcids->ProteinSynthesis Cessation Cessation of Growth & Plant Death AminoAcids->Cessation PlantGrowth Plant Growth ProteinSynthesis->PlantGrowth Inhibition->AminoAcids

Caption: this compound's mode of action, inhibiting the ALS enzyme.

Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis Soil_Collection 1. Soil Collection (Test & Control) Soil_Prep 2. Soil Preparation (Drying, Sieving) Soil_Collection->Soil_Prep Standard_Prep 3. Standard Curve Prep (Spiking Control Soil) Soil_Prep->Standard_Prep Potting 4. Potting (Test, Control, Standards) Standard_Prep->Potting Planting 5. Planting Indicator Species Potting->Planting Incubation 6. Incubation (Controlled Environment) Planting->Incubation Harvest 7. Plant Harvest Incubation->Harvest Measurement 8. Endpoint Measurement (Height, Weight, etc.) Harvest->Measurement Analysis 9. Data Analysis Measurement->Analysis

References

Technical Support Center: Optimizing I-mazethapyr Microbial Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists conducting microbial degradation studies of the herbicide Imazethapyr.

Frequently Asked Questions (FAQs)

Q1: What are the optimal incubation conditions for this compound degradation by microbial isolates?

A1: The optimal conditions for I-mazethapyr degradation can vary depending on the specific microbial strain being used. However, research has identified favorable conditions for efficient degradation. For instance, for Brevibacterium sp. strain IM9601, the optimal conditions were found to be a temperature of 27°C, a pH of 6.0, and an initial inoculum optical density at 600 nm (OD600) of 0.15.[1][2][3][4][5][6] Under these conditions, this strain achieved over 90% degradation of a 50 mg/L this compound solution within five days.[1][2][3][4] For an Alcaligenes sp. strain, optimal degradation was observed at a pH of 5 and a temperature of 25°C.[7][8]

Q2: Which microbial genera have been shown to effectively degrade this compound?

A2: Several bacterial genera have been identified with the capability to degrade this compound. These include Brevibacterium, Alcaligenes, Pseudomonas, Arthrobacter, and Achromobacter.[1][7][8][9] Notably, Brevibacterium sp. IM9601 and Pseudomonas sp. IM-4 have demonstrated high degradation efficiency, utilizing this compound as a sole carbon source.[1][9]

Q3: What is a suitable medium for cultivating this compound-degrading microorganisms?

A3: A commonly used medium for the isolation and cultivation of this compound-degrading bacteria is a Mineral Salt Medium (MSM). A typical MSM formulation includes (per liter): 1 g NH4NO3, 1 g NaCl, 0.5 g KH2PO4, 1.5 g K2HPO4, and 0.1 g MgSO4·7H2O.[1] this compound is then added as the sole carbon source at the desired concentration. For general growth and maintenance of bacterial strains, Lysogeny Broth (LB) medium is often used.[1]

Q4: How does the initial concentration of this compound affect degradation rates?

A4: The initial concentration of this compound can significantly impact the degradation rate. While some strains can tolerate and degrade high concentrations, the efficiency may decrease as the concentration increases. For example, Brevibacterium sp. strain IM9601 showed high degradation (around 87%) at an initial concentration of 100 mg/L, but the rate decreased at concentrations of 200 and 300 mg/L, with a substantial reduction to 33.56% at 400 mg/L.[1] An Alcaligenes sp. strain was able to degrade over 90% of this compound at a high concentration of 500 mg/L within 72 hours.[7][8]

Q5: What is the role of soil properties in the microbial degradation of this compound?

A5: Soil physicochemical properties play a crucial role in the degradation of this compound. Factors such as pH, organic matter content, and soil type influence the herbicide's availability to microorganisms.[10][11] For instance, the dissipation of this compound has been found to be faster in alkaline soils (pH 8.0-8.8) compared to neutral or acidic soils.[10] Higher microbial activity, often found in soils with adequate organic matter, can also enhance the degradation rate.[12] Conversely, strong adsorption of this compound to soil particles can reduce its bioavailability for microbial degradation.[13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No degradation of this compound observed. Incorrect incubation conditions. Verify and optimize pH, temperature, and aeration (shaking speed) for your specific microbial strain. Refer to the optimal conditions identified for similar strains in the literature.
Inoculum viability or density is too low. Ensure your microbial culture is in the exponential growth phase before inoculation. Optimize the initial inoculum OD600; a starting point of 0.15 has been shown to be effective.[1][2][3][4][5][6]
This compound concentration is toxic to the microorganism. Start with a lower concentration of this compound (e.g., 50 mg/L) and gradually increase it in subsequent experiments to acclimate the culture.
Absence of essential nutrients in the medium. Ensure your Mineral Salt Medium (MSM) contains all the necessary macro and micronutrients for bacterial growth.
Slow degradation rate. Sub-optimal incubation conditions. Fine-tune the pH and temperature. Even slight deviations from the optimum can significantly slow down enzymatic activity.
Low bioavailability of this compound. In soil-based studies, consider the soil's organic matter and clay content, which can adsorb this compound. In liquid cultures, ensure adequate agitation to keep the substrate available.
The microbial strain is not a potent degrader. Consider isolating new strains from contaminated sites or using a known potent this compound-degrading bacterium.
Inconsistent results between replicates. Inhomogeneous inoculum or medium. Ensure the inoculum is well-mixed before dispensing. Thoroughly mix the medium after adding this compound to ensure a uniform concentration.
Contamination of the culture. Use strict aseptic techniques during all stages of the experiment. Periodically check the purity of your culture by plating on agar (B569324).
Variability in experimental setup. Ensure all replicate flasks are incubated under identical conditions (e.g., same shaker, same position on the shaker, same temperature and light exposure).

Quantitative Data Summary

Table 1: Optimal Incubation Conditions for this compound Degrading Bacteria

Microorganism Optimal Temperature (°C) Optimal pH Initial Inoculum (OD600) Reference
Brevibacterium sp. IM9601276.00.15[1][2][3][4][5][6]
Alcaligenes sp.25 - 305.0Not Specified[7][8]

Table 2: Degradation Efficiency of this compound by Different Bacterial Strains

Microorganism Initial this compound Conc. (mg/L) Degradation (%) Incubation Time Reference
Brevibacterium sp. IM96015090.085 days[1][2][3][4]
Brevibacterium sp. IM960110087.055 days[1][2][3][4]
Alcaligenes sp.500>9072 hours[7][8]
Pseudomonas sp. IM-45073.47 days[1][9]

Experimental Protocols

1. Isolation of this compound-Degrading Bacteria

This protocol is based on the enrichment culture technique.

  • Sample Collection: Collect soil samples from areas with a history of this compound application.

  • Enrichment:

    • Add 10 g of soil to a 250 mL Erlenmeyer flask containing 100 mL of sterile Mineral Salt Medium (MSM).[1]

    • Supplement the MSM with 50 mg/L of this compound as the sole carbon source.[1]

    • Incubate the flask on a rotary shaker at 160 rpm and 28°C for 7 days.[1]

  • Sub-culturing:

    • Transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with 100 mg/L this compound.[1]

    • Repeat this transfer serially, gradually increasing the this compound concentration if desired.[1]

  • Isolation:

    • After the final enrichment step, perform serial dilutions of the culture.

    • Plate the dilutions onto MSM agar plates containing 100 mg/L this compound.[1]

    • Incubate the plates at 28°C for 5 days.[1]

  • Purification:

    • Select distinct colonies and purify them by streaking on Luria-Bertani (LB) agar plates.[1]

2. This compound Degradation Assay in Liquid Culture

This protocol describes how to assess the degradation ability of an isolated strain.

  • Inoculum Preparation:

    • Grow the isolated bacterial strain in LB medium until it reaches the exponential phase.

    • Harvest the cells by centrifugation (e.g., 8000 x g for 5 minutes).[4]

    • Wash the cell pellet with sterile phosphate-buffered saline (PBS).[4]

  • Degradation Experiment:

    • Resuspend the washed cells in sterile MSM to the desired initial OD600 (e.g., 0.15).

    • Inoculate 100 mL of sterile MSM containing the desired initial concentration of this compound (e.g., 50 mg/L) in 250 mL flasks.[1]

    • Incubate the flasks on a rotary shaker at 160 rpm and the optimal temperature for the strain (e.g., 27°C).[1]

    • Include a non-inoculated control flask to check for abiotic degradation.

  • Sampling and Analysis:

    • Withdraw samples at regular time intervals (e.g., every 24 hours).

    • Measure the bacterial growth by monitoring the OD600.[1]

    • Determine the residual this compound concentration using High-Performance Liquid Chromatography (HPLC).[1] A common mobile phase is acetonitrile/water/acetic acid (40:60:0.1, v/v/v) with a flow rate of 1.0 mL/min.[1]

Visualizations

Experimental_Workflow_for_Imazethapyr_Degradation_Study cluster_isolation Microbial Isolation cluster_degradation Degradation Assay soil_sample Soil Sample Collection enrichment Enrichment Culture (MSM + this compound) soil_sample->enrichment Inoculate isolation_plating Isolation on Agar Plates enrichment->isolation_plating Serially Dilute & Plate pure_culture Pure Culture isolation_plating->pure_culture Select & Purify inoculum_prep Inoculum Preparation (Liquid Culture) pure_culture->inoculum_prep Start Culture degradation_flask Incubation (MSM + this compound + Inoculum) inoculum_prep->degradation_flask Inoculate sampling Time-course Sampling degradation_flask->sampling analysis Analysis (HPLC, OD600) sampling->analysis result Degradation Kinetics & Efficiency analysis->result Data Interpretation

Caption: Workflow for isolating and evaluating this compound-degrading microorganisms.

Troubleshooting_Logic_Flow cluster_troubleshooting Troubleshooting Steps start Start Degradation Experiment check_degradation Is Degradation Occurring? start->check_degradation check_conditions Verify Incubation Conditions (pH, Temp) check_degradation->check_conditions No success Successful Degradation check_degradation->success Yes check_inoculum Check Inoculum (Viability, Density) check_conditions->check_inoculum Conditions OK failure Re-evaluate Strain/ Protocol check_conditions->failure Adjust & Retry check_concentration Assess this compound Concentration (Toxicity) check_inoculum->check_concentration Inoculum OK check_inoculum->failure Adjust & Retry check_media Confirm Media Composition check_concentration->check_media Concentration OK check_concentration->failure Adjust & Retry check_media->failure Media OK

Caption: Logical flow for troubleshooting this compound degradation experiments.

References

Calibration curve issues in Imazethapyr HPLC quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves during the HPLC quantification of Imazethapyr.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for this compound is non-linear. What are the potential causes?

A1: Non-linearity in your this compound calibration curve can stem from several factors:

  • Detector Saturation: At high concentrations, the UV detector's response may no longer be proportional to the analyte concentration.

  • Standard Preparation Error: Inaccurate serial dilutions or errors in weighing the analytical standard can lead to a non-linear relationship.

  • Chemical Issues: The analyte may be degrading or interacting with components of your mobile phase or sample matrix at different concentrations.

  • Inappropriate Blank: The blank solution may not adequately account for all matrix interferences.

Q2: Why am I seeing poor reproducibility in my this compound calibration curve?

A2: Poor reproducibility can be frustrating. Common causes include:

  • Inconsistent Standard Preparation: Variations in pipetting, volumetric flask usage, or the final solvent can introduce variability.

  • Instrumental Drift: Fluctuations in pump pressure, detector lamp intensity, or column temperature can lead to inconsistent responses over time.[1]

  • Injector Variability: Issues with the autosampler, such as inconsistent injection volumes or air bubbles in the sample loop, can cause significant error.

  • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between injections can cause retention time and peak area shifts.[1]

Q3: What is the recommended solvent for preparing this compound standard solutions?

A3: Acetonitrile (B52724) is a commonly used solvent for preparing this compound stock and working standard solutions.[2] For final dilutions, it is often recommended to use the mobile phase to ensure compatibility with the HPLC system.

Q4: How long are this compound stock solutions stable?

A4: this compound stock solutions prepared in acetonitrile can be stored in a freezer at approximately -18°C for up to 3 months.[2] It is crucial to allow the solution to come to room temperature and vortex it before preparing working standards.

Q5: Can the sample matrix affect my this compound quantification?

A5: Yes, matrix effects can significantly impact the accuracy of your quantification. Co-eluting compounds from the sample matrix can enhance or suppress the analyte signal, leading to inaccurate results.[3] It is advisable to evaluate matrix effects during method development by comparing the response of a standard in pure solvent to a standard spiked into a blank matrix extract.

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

Your calibration curve for this compound shows a clear deviation from linearity, often plateauing at higher concentrations.

Potential Cause Troubleshooting Step Expected Outcome
Detector Saturation Dilute your higher concentration standards and re-inject. Check the absorbance values; they should ideally be below 1 Absorbance Unit (AU).The calibration curve should become linear over the new, lower concentration range.
Standard Preparation Error Prepare a fresh set of calibration standards using calibrated pipettes and volumetric flasks. Consider preparing each standard individually rather than by serial dilution.A carefully prepared new set of standards should yield a linear plot.
Analyte Degradation Prepare fresh working standards from a recently prepared stock solution. Ensure the mobile phase pH is appropriate for this compound stability. This compound is generally stable across a wide pH range.[4]If degradation was the issue, the new standards should result in a linear curve.
Inappropriate Blank Prepare a matrix blank by subjecting a sample without the analyte to the entire extraction and preparation procedure. Use this as the blank for your calibration curve.This will account for any baseline interference from the matrix, potentially improving linearity.
Issue 2: Poor Reproducibility of Peak Areas

Replicate injections of the same standard yield significantly different peak areas, leading to a high relative standard deviation (%RSD).

Potential Cause Troubleshooting Step Expected Outcome
Injector Issues Purge the injector to remove any air bubbles. Inspect the syringe and injection port for leaks or blockages.Consistent peak areas upon re-injection.
Inconsistent Mobile Phase Composition Prepare a fresh batch of mobile phase, ensuring all components are accurately measured and thoroughly mixed. Degas the mobile phase before use.A stable baseline and reproducible peak areas.
Column Not Equilibrated Increase the column equilibration time between injections to at least 10 column volumes.Consistent retention times and peak areas for replicate injections.
Fluctuating Column Temperature Use a column oven to maintain a constant and consistent temperature throughout the analytical run.Improved reproducibility of retention times and peak areas.
Issue 3: Peak Tailing or Fronting

The this compound peak is asymmetrical, exhibiting either tailing or fronting.

Potential Cause Troubleshooting Step Expected Outcome
Column Overload Dilute the sample and re-inject.The peak shape should become more symmetrical at lower concentrations.
Secondary Interactions Ensure the mobile phase pH is appropriate. This compound is a weak acid; a mobile phase pH around 2.8-3.0 can help ensure a consistent ionic state and improve peak shape.[5][6]A more symmetrical peak shape.
Column Contamination/Damage Wash the column with a strong solvent (e.g., 100% acetonitrile). If the problem persists, a guard column may be needed, or the analytical column may need to be replaced.Improved peak shape. If the column is damaged, replacement will be necessary.
Sample Solvent Incompatibility Dissolve the final sample extract in the mobile phase. If a different solvent is used, ensure it is miscible with the mobile phase and as weak as possible to avoid peak distortion.A sharper, more symmetrical peak.

Experimental Protocols

Preparation of this compound Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound analytical standard into a 10 mL volumetric flask. Dissolve and bring to volume with HPLC-grade acetonitrile.[2] This solution should be stored at -18°C for up to 3 months.[2]

  • Intermediate Standard Solution (e.g., 100 µg/mL): Allow the stock solution to warm to room temperature. Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with acetonitrile.

  • Working Standard Solutions (e.g., 0.01 - 5.0 µg/mL): Prepare a series of working standards by diluting the intermediate standard solution with the mobile phase. For example, to prepare a 1 µg/mL standard, pipette 100 µL of the 100 µg/mL intermediate standard into a 10 mL volumetric flask and dilute to volume with the mobile phase.

HPLC Calibration Curve Construction
  • Instrument Setup: Configure the HPLC system with the appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (e.g., 254 nm).[2]

  • Injection Sequence: Inject a blank (mobile phase) to establish the baseline. Then, inject the working standards in order of increasing concentration. It is good practice to inject a blank and a mid-range standard periodically to check for carryover and system stability.

  • Data Analysis: Integrate the peak area for this compound in each chromatogram. Plot a graph of peak area versus concentration.

  • Linear Regression: Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used for quantification. An R² value > 0.99 is generally considered acceptable.[7]

Visualizations

Troubleshooting_Workflow start Calibration Curve Issue (Non-linearity, Poor Reproducibility, etc.) check_standards Verify Standard Preparation start->check_standards check_instrument Assess HPLC System start->check_instrument check_method Review Method Parameters start->check_method reprepare_standards Prepare Fresh Standards check_standards->reprepare_standards Error Suspected check_injector Inspect Injector & Purge System check_instrument->check_injector check_mobile_phase Prepare Fresh Mobile Phase check_instrument->check_mobile_phase check_column Check Column & Equilibration check_instrument->check_column adjust_params Adjust pH, Gradient, or Flow Rate check_method->adjust_params Sub-optimal resolved Issue Resolved reprepare_standards->resolved Problem Solved check_injector->resolved Problem Solved check_mobile_phase->resolved Problem Solved check_column->resolved Problem Solved adjust_params->resolved Problem Solved

Caption: Troubleshooting workflow for HPLC calibration curve issues.

Calibration_Curve_Logic prep_stock Prepare Stock Standard prep_working Prepare Working Standards (Serial Dilution) prep_stock->prep_working inject_standards Inject Standards into HPLC prep_working->inject_standards acquire_data Acquire Peak Area Data inject_standards->acquire_data plot_data Plot Peak Area vs. Concentration acquire_data->plot_data linear_regression Perform Linear Regression plot_data->linear_regression check_linearity Check R² > 0.99 linear_regression->check_linearity quantify Quantify Unknown Samples check_linearity->quantify Yes troubleshoot Troubleshoot Method check_linearity->troubleshoot No

Caption: Logical flow for creating an HPLC calibration curve.

References

Validation & Comparative

Comparative Guide to the Validation of HPLC Methods for Imazethapyr Determination in Legumes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Imazethapyr residues in various legume matrices. This compound is a widely used herbicide for weed control in legume crops, and its monitoring is crucial for food safety and environmental protection. This document is intended for researchers, scientists, and professionals in drug development and food safety, offering a detailed overview of analytical methodologies, their performance characteristics, and supporting experimental data.

Introduction to this compound and its Analysis

This compound {5-ethyl-2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinic acid} is an imidazolinone herbicide effective against a broad spectrum of weeds.[1] Its persistence in soil and potential for carryover to subsequent crops necessitates sensitive and reliable analytical methods for its detection and quantification in agricultural products.[2] HPLC coupled with ultraviolet (UV) or diode array detection (DAD) is a common and robust technique for the analysis of this compound residues.

Comparison of HPLC Methodologies

Several HPLC methods have been validated for the determination of this compound in legumes such as soybeans, mung beans, and chickpeas. The primary variations in these methods lie in sample preparation, chromatographic conditions, and the resulting analytical performance. The following tables summarize the key parameters from various studies to facilitate a direct comparison.

Table 1: Comparison of Sample Preparation Techniques

Legume MatrixExtraction SolventCleanup MethodReference
SoybeansMethanol (B129727) and 0.1 mol/L sodium carbonate aqueous solutionMethylene (B1212753) chloride extraction followed by strong cation exchange solid-phase extraction (SPE)[3]
MungbeanNot specified, but residues dissolved in methanolPall Nylon 0.45-µm filter and MERCK, LiChrolut®RP-18 columns[4]
UrdbeanAcetate buffered-QuEChERSNot specified[5]
Soybean Oil1N Hydrochloric acid, methanol, hexane, methylene chloride, acetonitrile (B52724)C18 Solid-Phase Extraction (SPE)[6]
Soil0.5 N sodium hydroxideC18-OH and SCX tandem cartridges[7]

Table 2: Comparison of HPLC Operating Conditions

ParameterMethod 1 (Soybeans)[3]Method 2 (Mungbean)[4]Method 3 (Soybean Oil)[6]Method 4 (General)[8]
Column Information not availablePhenomenex C-18 (ODS) (250×4.6 mm)Phenomenex Luna-C18 (250 mm x 4.6 mm, 5 µm)Zorbax SB C-8 (250 X 4.6mm, 5µm)
Mobile Phase Information not availableMethanol: water (70:30 v/v)Acetonitrile and 0.1% ortho phosphoric acid (30:70 v/v)Phosphate buffer (pH 2.1) and Acetonitrile
Flow Rate Information not available0.9 ml/min1.2 mL/min1.4 ml/min
Detector UV DetectorDiode Array DetectorUV Detector (254 nm)UV Detector (240 nm)
Injection Volume Information not available20 µL10 µL25 µl

Table 3: Comparison of Method Validation Parameters

ParameterMethod 1 (Soybeans)[3]Method 2 (Urdbean)[5]Method 3 (Soybean Oil)[6]Method 4 (Soil)[9]
Linearity Range Not specified0.01 to 5 µg/mL0.01-5.0 µg/mL0.01-1 mg/kg
LOD 0.00837 mg/kgNot specified0.003 µg/mL0.2 µg/kg
LOQ Not specified0.01 µg g-1 (soil), 0.025 µg g-1 (plant), 0.005 µg g-1 (pod)0.01 µg/mLNot specified
Recovery (%) 70.6% - 106.7%83.23 - 92.59% (soil), 82.79 - 93.33% (plant), 83.55 - 92.96% (grains)87-94%77.2 - 94.9%
RSD (%) 1.56% - 12.8%Not specified< 3%Not specified

Alternative Analytical Method: Spectrophotometry

While HPLC is the predominant technique, other methods like spectrophotometry have been developed for this compound determination. A rapid spectrophotometric method is based on the reaction of this compound with copper(I) perchlorate (B79767) in aqueous acetonitrile to form a yellowish complex.[1]

Table 4: Performance Comparison of HPLC vs. Spectrophotometry

ParameterHPLC Methods (Typical)Spectrophotometric Method[1]
Principle Chromatographic separation followed by UV/DAD detectionColorimetric reaction
Sensitivity High (LOD in µg/kg or µg/mL range)Moderate (LOD not explicitly stated, Beer's law range 5.8-57.9 µg/mL)
Selectivity High (separates this compound from matrix interferences)Lower (potential for interference from other compounds reacting with the reagent)
Speed Slower (requires chromatographic run time)Faster (based on a rapid chemical reaction)
Cost & Complexity Higher (requires sophisticated instrumentation)Lower (requires a standard spectrophotometer)
Recovery (%) 70-110%92.6-94.7% (in spiked water)

Experimental Protocols

This protocol is a generalized procedure based on common elements from the cited literature.

1. Sample Preparation (Extraction and Cleanup):

  • Weigh a homogenized sample of the legume (e.g., 25 g).

  • Extract the sample with a suitable solvent mixture, such as methanol and an aqueous buffer (e.g., 0.1 M sodium carbonate or 0.5 N sodium hydroxide), often with the aid of ultrasonication or shaking.[3][7]

  • Centrifuge the mixture to separate the solid and liquid phases.

  • The supernatant is then subjected to a cleanup procedure to remove interfering matrix components. This typically involves liquid-liquid extraction (e.g., with methylene chloride) followed by solid-phase extraction (SPE) using cartridges like C18 or strong cation exchange.[3][6]

  • The purified extract is evaporated to dryness and reconstituted in a suitable solvent (e.g., methanol or the mobile phase) for HPLC analysis.

2. HPLC Analysis:

  • Instrument: A High-Performance Liquid Chromatograph equipped with a UV or Diode Array Detector.

  • Column: A reversed-phase C18 or C8 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][6]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with an acid like phosphoric or formic acid to adjust pH) is used. The composition can be isocratic (constant) or gradient (varied over time).[4][6]

  • Flow Rate: Typically in the range of 0.8 to 1.4 mL/min.[4][6][8]

  • Detection: The detector is set to a wavelength where this compound exhibits maximum absorbance, generally around 240-254 nm.[6][8]

  • Injection: A fixed volume of the prepared sample (e.g., 10-25 µL) is injected into the HPLC system.[4][6][8]

3. Quantification:

  • A calibration curve is constructed by injecting standard solutions of this compound at different known concentrations.

  • The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.

Visual Workflow of a Validated HPLC Method

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Legume Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup Solid-Phase Extraction (SPE) Centrifugation->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation Injection Sample Injection Evaporation->Injection Separation Chromatographic Separation (C18 Column) Detection UV/DAD Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification (vs. Calibration Curve) Chromatogram->Quantification Result This compound Concentration Quantification->Result

Caption: Workflow for this compound determination in legumes via HPLC.

This guide demonstrates that while various effective HPLC methods exist for this compound determination in legumes, the choice of method may depend on the specific legume matrix, available equipment, and desired sensitivity. The provided data and protocols offer a solid foundation for researchers to select or develop a suitable analytical method for their specific needs.

References

A Comparative Analysis of Imazethapyr and Imazamox for Effective Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative study of two prominent imidazolinone herbicides, Imazethapyr and Imazamox (B1671737). Both herbicides are widely utilized for selective weed control in a variety of crops. This document synthesizes experimental data on their efficacy, outlines detailed experimental protocols for their evaluation, and illustrates their shared mode of action.

Introduction

This compound and Imazamox are systemic herbicides that belong to the imidazolinone chemical family.[1][2] They are effective in controlling a broad spectrum of both grass and broadleaf weeds and are primarily used in post-emergence applications.[3][4] Their utility is particularly noted in leguminous crops such as soybeans, peas, and alfalfa, which exhibit a natural tolerance to these compounds.[3][5]

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

The primary mode of action for both this compound and Imazamox is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][6][7] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine.[7][8] These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth.[6][9]

By inhibiting ALS, these herbicides disrupt protein synthesis, which leads to a cessation of cell growth and ultimately, plant death.[9][10] This targeted action on an enzyme pathway present in plants but not in animals contributes to their low mammalian toxicity.[9] The inhibition of ALS leads to visible symptoms in susceptible plants, such as stunting, chlorosis (yellowing), and necrosis (tissue death), which typically appear one to two weeks after application.[11]

ALS_Inhibition_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_herbicides Imidazolinone Herbicides Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (Target Enzyme) Pyruvate->ALS Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Dihydroxyisovalerate α,β-Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate Valine Valine Ketoisovalerate->Valine Leucine Leucine Ketoisovalerate->Leucine Dihydroxymethylvalerate α,β-Dihydroxy-β-methylvalerate Acetohydroxybutyrate->Dihydroxymethylvalerate Ketomethylvalerate α-Keto-β-methylvalerate Dihydroxymethylvalerate->Ketomethylvalerate Isoleucine Isoleucine Ketomethylvalerate->Isoleucine This compound This compound This compound->ALS Inhibition Imazamox Imazamox Imazamox->ALS

Figure 1: Mechanism of action of this compound and Imazamox.

Comparative Efficacy in Weed Control

Experimental data from various studies demonstrate the weed control efficacy of this compound and Imazamox across different crops and weed species. The following tables summarize these findings.

Table 1: Comparative Weed Control Efficacy of this compound and Imazamox in Various Crops

CropTarget Weed(s)This compound Application Rate (g a.i./ha)This compound Weed Control (%)Imazamox Application Rate (g a.i./ha)Imazamox Weed Control (%)Reference(s)
Imidazolinone-Resistant RiceRed Rice7088-90+4467-98 (as salvage)[5]
Seedling AlfalfaLittleseed Canarygrass, Annual SowthistleNot specifiedVery GoodNot specifiedVery Good[12]
SoybeanGiant Foxtail, Common Lambsquarters, Common Ragweed7061-64 (Ragweed)35> this compound (Lambsquarters), 61-64 (Ragweed)[9]
Garden PeaMixed Weed Flora50-70-50-70 (premix)72-85[7]
BlackgramMixed Weed Flora80-80 (premix)Comparable to hand weeding[13]
LinseedMixed Weed Flora75-100-40-60 (premix)-[14]

Note: "a.i." refers to active ingredient. Efficacy can vary based on environmental conditions, weed growth stage, and application timing.

Experimental Protocols

Protocol for a Post-Emergence Herbicide Field Efficacy Trial

This protocol outlines a standard procedure for conducting a field trial to evaluate and compare the efficacy of this compound and Imazamox.

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replications: Minimum of four replications for each treatment.[12]

  • Plot Size: Standardized plot dimensions (e.g., 5 feet by 25 feet).[12]

2. Treatments:

  • Untreated Control (weedy check).

  • Hand-weeded Control (weed-free check).

  • This compound at various application rates (e.g., 50, 70, 100 g a.i./ha).

  • Imazamox at various application rates (e.g., 35, 50, 70 g a.i./ha).

  • Tank mixtures of each herbicide with appropriate adjuvants (e.g., nonionic surfactant, methylated seed oil).[9]

3. Application:

  • Timing: Apply post-emergence when weeds are at the 2-4 leaf stage and the crop is at a tolerant growth stage.[15]

  • Equipment: Use a calibrated CO2-pressured backpack sprayer with appropriate nozzles (e.g., flat-fan) to ensure uniform coverage.[5][12]

  • Spray Volume: Maintain a consistent spray volume (e.g., 15-20 gallons per acre).[8][15]

4. Data Collection:

  • Weed Control: Visually assess weed control by species at regular intervals (e.g., 7, 14, 28 days after treatment) using a 0-100% scale (0 = no control, 100 = complete control).[12]

  • Crop Phytotoxicity: Visually assess crop injury (e.g., stunting, chlorosis) at the same intervals using a 0-100% scale (0 = no injury, 100 = crop death).[1][12]

  • Weed Density and Biomass: At a specified time point, count the number of weeds per unit area and harvest the above-ground weed biomass, then dry to a constant weight.

  • Crop Yield: Harvest the crop from the center of each plot and determine the yield.

5. Statistical Analysis:

  • Analyze the collected data using Analysis of Variance (ANOVA).

  • Use a mean separation test (e.g., Fisher's Protected LSD) to determine significant differences between treatments.[11]

Field_Trial_Workflow A Experimental Design (RCBD, 4 Reps) B Plot Establishment A->B C Treatment Application (Post-emergence) B->C D Data Collection (Weed Control, Phytotoxicity, Yield) C->D E Statistical Analysis (ANOVA) D->E F Results and Conclusion E->F

Figure 2: Workflow for a herbicide efficacy field trial.

Protocol for In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol describes a method to measure the inhibitory effect of this compound and Imazamox on ALS enzyme activity.

1. Enzyme Extraction:

  • Harvest fresh, young plant tissue from a susceptible species.

  • Homogenize the tissue in an ice-cold extraction buffer.

  • Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C.

  • Collect the supernatant containing the crude ALS enzyme extract.[16]

2. Assay Procedure:

  • Prepare a reaction mixture containing the enzyme extract, reaction buffer, and the substrate (pyruvate).

  • Add varying concentrations of this compound and Imazamox to the reaction mixtures. Include a control with no herbicide.

  • Incubate the reactions at a specific temperature for a set time.

  • Stop the reaction by adding sulfuric acid.

  • The product of the ALS reaction, acetolactate, is converted to acetoin, which can be colorimetrically quantified.[17]

3. Data Analysis:

  • Measure the absorbance of the colored product using a microplate reader.

  • Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control.

  • Plot the percentage of inhibition against the herbicide concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[16][18]

Crop Tolerance and Phytotoxicity

While many leguminous crops are tolerant to this compound and Imazamox, phytotoxicity can occur, especially at higher application rates or under certain environmental conditions.[1][10] Symptoms of phytotoxicity include stunting, chlorosis, and sometimes crop stand loss.[1][10] The development of imidazolinone-tolerant (Clearfield®) crops has expanded the use of these herbicides to other species like rice and canola.[5][18]

Crop Rotation Restrictions

Both this compound and Imazamox can persist in the soil, potentially affecting subsequent sensitive crops in a rotation.[19][20] The length of the rotational restriction depends on the herbicide, application rate, soil type, and environmental conditions. It is crucial to adhere to the plant-back intervals specified on the product labels to avoid injury to rotational crops.[13][20][21]

Conclusion

This compound and Imazamox are effective herbicides with a shared mode of action targeting the ALS enzyme. Their efficacy varies depending on the weed species, crop, application rate, and environmental conditions. While both provide broad-spectrum weed control, comparative studies suggest that one may be more effective than the other in specific situations. For instance, in imidazolinone-resistant rice, this compound has shown better primary control of red rice, while Imazamox is suitable as a salvage treatment.[5] In soybean, Imazamox may provide better control of certain weeds like common lambsquarters.[9]

The selection between this compound and Imazamox should be based on the specific weed spectrum present, the crop being grown, and rotational plans. Adherence to detailed experimental protocols is essential for accurately evaluating their performance and ensuring safe and effective weed management.

References

Comparative Guide to Quantitative Methods for Imazethapyr Analysis: An Inter-Laboratory Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) for Imazethapyr Quantification

HPLC coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is the most prevalent and robust method for the quantitative determination of this compound residues in environmental and agricultural samples. The following tables summarize the performance characteristics of HPLC methods as reported in various studies, simulating an inter-laboratory comparison.

Data Presentation: Performance of HPLC Methods for this compound Analysis
Parameter Study 1 (Soybean Oil)[1] Study 2 (Soil & Grains)[2] Study 3 (Water & Soil)[3] Study 4 (Formulations & Water)[4]
Linearity Range (µg/mL) 0.01 - 5.00.01 - 5.0Not Specified5.8 - 57.9
Correlation Coefficient (r²) > 0.99Not SpecifiedNot SpecifiedNot Specified
Recovery (%) 89 - 9474 - 90> 8592.6 - 94.7 (Water)
Limit of Detection (LOD) (µg/mL) 0.0030.0010.01 (Water)Not Specified
Limit of Quantification (LOQ) (µg/mL) 0.010.010.05 (Soil)Not Specified
Matrix Soybean OilSoil, Soybean Grains, StrawWater, SoilCommercial Formulations, Water

Experimental Protocols: HPLC Methods

The following sections detail the typical experimental methodologies employed in the single-laboratory validation studies cited above.

Sample Preparation

For Soil and Grain Samples: [2]

  • A representative sample (e.g., 20 g of soil or ground grain) is extracted with a suitable solvent, typically 0.5 N NaOH, by shaking.

  • The extract is filtered, and the pH is adjusted to acidic conditions (around pH 2) using an acid like HCl.

  • A liquid-liquid extraction is performed using a non-polar solvent such as dichloromethane (B109758) to partition the this compound.

  • The organic layer is collected and evaporated to dryness.

  • The residue is reconstituted in the mobile phase for HPLC analysis.

For Soybean Oil Samples: [1]

  • The oil sample is dissolved in a suitable solvent (e.g., hexane).

  • The dissolved sample is passed through a Solid Phase Extraction (SPE) C18 cartridge to clean up the sample and remove interfering substances.

  • The this compound is eluted from the cartridge with a solvent like acetonitrile (B52724).

  • The eluate is evaporated and the residue is reconstituted in the mobile phase for HPLC analysis.

For Water Samples: [3]

  • Water samples may be directly injected into the HPLC system if the concentration of this compound is expected to be high.

  • For lower concentrations, a pre-concentration step using an SPE C18 cartridge is employed. The water sample is passed through the cartridge, which retains the this compound.

  • The herbicide is then eluted with a small volume of an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • The eluate is then ready for HPLC injection.

HPLC Analysis Conditions
  • Instrument: High-Performance Liquid Chromatograph with a UV or DAD detector.

  • Column: A reversed-phase C18 column is most commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2][5]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and acidified water (e.g., with phosphoric acid or acetic acid) is typically used in isocratic or gradient elution mode.[1][2][5] A common mobile phase composition is methanol:water (70:30, v/v).[2]

  • Flow Rate: Typically around 1.0 mL/min.[5]

  • Detection Wavelength: this compound is commonly detected at a wavelength of 250 nm or 251 nm.[2][5]

  • Injection Volume: Usually 20 µL.[2]

Alternative Method: Spectrophotometric Quantification

A spectrophotometric method offers a simpler and more cost-effective alternative to HPLC, though it may be less selective and sensitive.

Data Presentation: Performance of Spectrophotometric Method
Parameter Spectrophotometric Study[4]
Linearity Range (µg/mL) 5.8 - 57.9
Molar Absorptivity (L mol⁻¹ cm⁻¹) 3.4 x 10³
Sandell's Sensitivity (µg cm⁻²) 0.0850
Recovery (%) in Water 92.6 - 94.7
Assay of Formulation (%) 98.4 - 99.2
Matrix Commercial Formulations, Water

Experimental Protocol: Spectrophotometric Method[4]

  • Reagent Preparation: A copper(I) perchlorate (B79767) solution in acetonitrile is prepared.

  • Standard/Sample Preparation: Aliquots of standard this compound solution or extracted sample are taken.

  • Complex Formation: Acetonitrile, carbon disulphide, and pyridine (B92270) are added to the standard/sample, followed by the copper(I) perchlorate solution.

  • Reaction: The mixture is subjected to microwave irradiation for a short period (e.g., 50 seconds) to facilitate the formation of a colored complex.

  • Measurement: The absorbance of the resulting yellow-colored solution is measured at the wavelength of maximum absorbance (λmax), which is 375 nm.

  • Quantification: The concentration of this compound in the sample is determined by comparing its absorbance to a calibration curve prepared from standard solutions.

Mandatory Visualizations

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Scope & Analytes P2 Develop Standardized Analytical Protocol P1->P2 P3 Prepare Homogeneous Test Samples P2->P3 LabA Participating Lab A P3->LabA Distribute Samples LabB Participating Lab B P3->LabB Distribute Samples LabC Participating Lab C P3->LabC Distribute Samples R1 Results A LabA->R1 Analyzes Samples R2 Results B LabB->R2 Analyzes Samples R3 Results C LabC->R3 Analyzes Samples DA Statistical Analysis (Reproducibility, Repeatability) R1->DA R2->DA R3->DA Report Final Validation Report DA->Report

Caption: Workflow of a typical inter-laboratory validation study.

HPLC_Analysis_Workflow Sample Sample (Soil, Water, Crop) Extraction Extraction & Cleanup (LLE or SPE) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration HPLC HPLC System (Pump, Column, Detector) Concentration->HPLC Injection Data Data Acquisition & Analysis HPLC->Data Result Quantitative Result Data->Result

Caption: General workflow for HPLC analysis of this compound.

References

Imazethapyr vs. Pendimethalin: A Comparative Analysis of Soil Persistence for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the environmental fate of two widely used herbicides, this guide offers a comparative analysis of the soil persistence of imazethapyr and pendimethalin (B1679228). Drawing on experimental data, this document provides researchers, scientists, and drug development professionals with a concise overview of their relative persistence, the key factors influencing their degradation, and the methodologies employed in these assessments.

The longevity of a herbicide in the soil is a critical factor, influencing not only its efficacy in weed control but also its potential for environmental impact, including carryover injury to subsequent crops and the potential for groundwater contamination. This guide compares this compound, a member of the imidazolinone family, and pendimethalin, a dinitroaniline herbicide, to elucidate their distinct soil persistence profiles.

Comparative Analysis of Soil Persistence

The soil half-life (DT50) is a primary metric for assessing herbicide persistence, representing the time required for 50% of the initial concentration to dissipate. A summary of key data points for this compound and pendimethalin is presented below.

HerbicideChemical FamilyTypical Soil Half-life (DT50)Key Influencing Factors on PersistencePrimary Degradation Pathway
This compound Imidazolinone15 - 120 days[1][2]Soil pH (more persistent in acidic soils), soil moisture, temperature, organic matter content, clay content.[3][4][5][6]Microbial degradation, Photolysis.[4][7]
Pendimethalin Dinitroaniline20 - 98 days[8][9][10]Soil moisture, temperature, soil type, organic matter content, microbial activity.[11][12][13]Microbial degradation, Volatilization, Photodegradation.[14][15]

Factors Influencing Soil Persistence

The persistence of both this compound and pendimethalin in the soil is not an intrinsic constant but is instead governed by a complex interplay of environmental and soil-specific factors. The following diagram illustrates the key variables that influence the degradation and, consequently, the persistence of these herbicides.

G cluster_this compound This compound Persistence cluster_pendimethalin Pendimethalin Persistence I_Persistence This compound Persistence I_pH Soil pH (Increased persistence in acidic soil) I_Persistence->I_pH I_Moisture Soil Moisture (Degradation increases with moisture) I_Persistence->I_Moisture I_Temp Temperature (Degradation increases with temperature) I_Persistence->I_Temp I_OM Organic Matter (Adsorption increases persistence) I_Persistence->I_OM I_Clay Clay Content (Adsorption increases persistence) I_Persistence->I_Clay I_Microbes Microbial Activity (Primary degradation pathway) I_Persistence->I_Microbes P_Persistence Pendimethalin Persistence P_Moisture Soil Moisture (Degradation increases with moisture) P_Persistence->P_Moisture P_Temp Temperature (Degradation increases with temperature) P_Persistence->P_Temp P_OM Organic Matter (Adsorption increases persistence) P_Persistence->P_OM P_Microbes Microbial Activity (Primary degradation pathway) P_Persistence->P_Microbes P_Volatilization Volatilization (Loss from soil surface) P_Persistence->P_Volatilization P_Photodegradation Photodegradation (Sunlight breakdown on surface) P_Persistence->P_Photodegradation

Key factors influencing the soil persistence of this compound and Pendimethalin.

Experimental Protocols for Soil Persistence Analysis

Accurate determination of herbicide persistence relies on robust and standardized experimental methodologies. The following outlines typical protocols for laboratory-based soil dissipation studies and the subsequent analytical quantification of herbicide residues.

Laboratory Soil Dissipation Study

This protocol is a generalized representation based on common practices and OECD guidelines for testing the aerobic and anaerobic transformation of substances in soil.

G A Soil Collection & Preparation (Sieved <2mm, characterized for pH, texture, OM) B Herbicide Application (Applied at a known concentration) A->B C Incubation (Controlled temperature and moisture) B->C D Time-course Sampling (Samples taken at defined intervals) C->D E Extraction (Solvent extraction of herbicide residues) D->E F Cleanup (Solid Phase Extraction - SPE) E->F G Analysis (HPLC or GC-MS) F->G H Data Analysis (Calculation of DT50) G->H

Workflow for a laboratory soil dissipation study.

Methodology:

  • Soil Collection and Preparation: Soil is collected from relevant agricultural fields, air-dried, and sieved to remove large debris. Key soil properties such as pH, texture (sand, silt, clay content), organic matter content, and cation exchange capacity are determined.

  • Herbicide Application: A known concentration of the herbicide (this compound or pendimethalin) is applied to the soil. For laboratory studies, this is often done by dissolving the herbicide in a solvent, applying it to the soil, and allowing the solvent to evaporate.

  • Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture. These conditions are typically set to represent optimal or specific environmental scenarios.

  • Sampling: Sub-samples of the soil are taken at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days) to monitor the dissipation of the herbicide.

  • Extraction: The herbicide residues are extracted from the soil samples using an appropriate organic solvent or solvent mixture. The choice of solvent depends on the chemical properties of the herbicide.

  • Cleanup: The extracts are often "cleaned up" to remove interfering co-extractives from the soil matrix. Solid Phase Extraction (SPE) is a common technique used for this purpose.

  • Analysis: The concentration of the herbicide in the cleaned-up extracts is quantified using analytical instrumentation. High-Performance Liquid Chromatography (HPLC) is commonly used for this compound[3][10], while Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed for pendimethalin.[8][9]

  • Data Analysis: The herbicide concentration data over time is used to calculate the dissipation rate and the half-life (DT50) of the herbicide in the soil under the specific experimental conditions.

Analytical Methodologies for Residue Quantification

This compound Analysis by High-Performance Liquid Chromatography (HPLC):

  • Extraction: Soil samples are typically extracted with a basic solution (e.g., 0.5 N NaOH) followed by acidification and partitioning into an organic solvent like dichloromethane.[10]

  • Cleanup: The extract may be cleaned up using a C18 SPE cartridge.[16]

  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) is commonly used.[3][10]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm) is typically used.[10]

    • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 70:30 v/v) is a common mobile phase.[3][10]

    • Flow Rate: A flow rate of around 0.8-1.0 mL/min is often employed.[3]

    • Detection: Detection is typically performed at a wavelength of 250 nm.[10]

Pendimethalin Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Extraction: Soil samples can be extracted with acidic methanol (e.g., 2% hydrochloric acid in methanol).[4]

  • Cleanup: Solid Phase Extraction (SPE) is often used for cleanup.[4]

  • Instrumentation: A GC system coupled with a Mass Spectrometer (MS) is used for separation and detection.[8][9]

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., ZB-5), is suitable.[8]

    • Oven Temperature Program: A programmed temperature gradient is used to separate the components of the extract. For example, starting at 90°C, ramping up to 280°C.[8]

    • Detector: A single quadrupole mass spectrometer operating in Single Ion Monitoring (SIM) mode provides high selectivity and sensitivity for pendimethalin quantification.[8][9]

Conclusion

Both this compound and pendimethalin exhibit moderate persistence in the soil, with their degradation rates being highly dependent on a range of soil and environmental factors. This compound's persistence is notably influenced by soil pH, with greater longevity in acidic conditions. Pendimethalin's persistence is significantly affected by soil moisture and temperature, which drive microbial degradation. The choice between these herbicides for weed management should consider the specific soil characteristics and climatic conditions of the target area, as well as the sensitivity of subsequent rotational crops, to mitigate the risks associated with herbicide carryover. The detailed experimental protocols provided herein offer a foundation for researchers to design and execute studies aimed at further elucidating the environmental fate of these and other agrochemicals.

References

Comparative Guide to Bioassays for Detecting Imazethapyr Residues in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various bioassay methods for the detection of imazethapyr residues in soil. It is intended to assist researchers and scientists in selecting the most appropriate method for their specific needs by offering a detailed overview of performance characteristics, experimental protocols, and comparisons with alternative chemical methods. All quantitative data is summarized in structured tables, and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction to this compound and the Need for Residue Detection

This compound is a broad-spectrum imidazolinone herbicide widely used for weed control in various crops.[1] Its persistence in soil can pose a risk to subsequent sensitive crops in rotation. Therefore, accurate and sensitive detection of this compound residues in soil is crucial for agricultural and environmental monitoring. While chemical methods like High-Performance Liquid Chromatography (HPLC) are available, bioassays offer a cost-effective and biologically relevant alternative.[2][3]

Comparison of this compound Detection Methods

This section compares the performance of different bioassays and the widely used chemical method, HPLC. The data presented is a synthesis of findings from multiple studies.

Performance Characteristics
MethodIndicator SpeciesEndpointSensitivity (Detection Limit)Reference
Bioassay Sugar Beet (Beta vulgaris)Root & Shoot Growth Inhibition (ED50)Highly Sensitive (Specific value not available)[4][5]
White Mustard (Sinapis alba)Root & Shoot Growth Inhibition (ED50)Highly Sensitive (Specific value not available)[4][5]
Rapeseed/Canola (Brassica napus)Root & Shoot Growth Inhibition (ED50)0.3 µg a.i./kg soil[5]
Corn (Zea mays)Root & Shoot Growth Inhibition (ED50)Sensitive[4][5]
Sunflower (Helianthus annuus)Root & Shoot Growth Inhibition (ED50)Sensitive[4][5]
Wheat (Triticum aestivum)Root & Shoot Growth Inhibition (ED50)Moderately Sensitive[4][5]
Chemical High-Performance Liquid Chromatography (HPLC)N/ALOD: 0.001 µg/mL, LOQ: 0.01 µg/mL[6]

ED50: The effective dose causing a 50% reduction in the measured endpoint. LOD: Limit of Detection. LOQ: Limit of Quantification.

Based on the available data, sugar beet, white mustard, and rapeseed have demonstrated the highest sensitivity to this compound residues in soil, making them excellent candidates for bioassays.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any assay. This section outlines the general workflow and specific protocols for the most sensitive bioassays and the HPLC method.

General Bioassay Workflow

The fundamental workflow for a plant-based bioassay for herbicide residue detection involves several key steps.

Bioassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Soil_Collection Soil Sample Collection Soil_Processing Soil Sieving & Homogenization Soil_Collection->Soil_Processing Herbicide_Spiking Spiking with this compound Standards (for calibration) Soil_Processing->Herbicide_Spiking Planting Planting of Indicator Species Herbicide_Spiking->Planting Incubation Incubation under Controlled Conditions Planting->Incubation Measurement Measurement of Endpoints (e.g., root/shoot length) Incubation->Measurement Data_Analysis Data Analysis & Dose-Response Curve Generation Measurement->Data_Analysis

General workflow for a plant bioassay.
Detailed Bioassay Protocols

1. Sugar Beet (Beta vulgaris) Bioassay

  • Soil Preparation: Air-dry soil samples and pass them through a 2-mm sieve. For creating a standard curve, spike uncontaminated soil with known concentrations of this compound. Homogenize the soil thoroughly.

  • Planting: Fill pots with the prepared soil. Plant a specific number of sugar beet seeds at a uniform depth.

  • Growth Conditions: Maintain the pots in a growth chamber with controlled temperature, light, and humidity for a defined period (e.g., 14-21 days). Water the plants as needed.

  • Endpoint Measurement: After the incubation period, carefully remove the plants from the soil. Measure the length and/or fresh/dry weight of the roots and shoots.

  • Data Analysis: Compare the measurements of plants grown in the test soil to those grown in control soil (uncontaminated and spiked standards). Calculate the percent inhibition and determine the ED50 value from the dose-response curve.

2. White Mustard (Sinapis alba) Bioassay

  • Soil Preparation: Similar to the sugar beet bioassay, air-dry and sieve the soil. Prepare a series of this compound concentrations in uncontaminated soil for calibration.

  • Planting: Sow a predetermined number of white mustard seeds in each pot containing the prepared soil.

  • Growth Conditions: Grow the plants in a controlled environment for a specified duration.

  • Endpoint Measurement: Harvest the plants and measure root and shoot length and/or biomass.

  • Data Analysis: Analyze the data to determine the extent of growth inhibition and calculate the ED50.

3. Rapeseed/Canola (Brassica napus) Bioassay

  • Soil Preparation: Follow the same procedure as for the other bioassays to prepare the soil samples and standards.

  • Planting: Plant a set number of rapeseed seeds in each pot.

  • Growth Conditions: Maintain the plants under controlled environmental conditions.

  • Endpoint Measurement: After the growth period, measure the root and shoot parameters.

  • Data Analysis: Generate dose-response curves and calculate the ED50 to quantify the this compound concentration.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a chemical analytical technique used for separating, identifying, and quantifying components in a mixture.

HPLC_Workflow cluster_extraction Sample Preparation cluster_analysis Analysis Soil_Extraction Soil Extraction with Solvent Filtration Filtration Soil_Extraction->Filtration Concentration Concentration of Extract Filtration->Concentration HPLC_Injection Injection into HPLC System Concentration->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection Detection (e.g., UV-Vis) Separation->Detection Quantification Quantification based on Standard Curve Detection->Quantification

General workflow for HPLC analysis of this compound.

HPLC Protocol Outline:

  • Extraction: Extract a known weight of soil with a suitable solvent (e.g., methanol/water mixture).

  • Cleanup: The extract may require a cleanup step using solid-phase extraction (SPE) to remove interfering substances.

  • Analysis: Inject the cleaned extract into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV-Vis).

  • Quantification: Compare the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.

Comparison of Bioassays and Chemical Methods

FeatureBioassaysHPLC
Principle Measures the biological effect of the herbicide on a sensitive plant.Physically separates and quantifies the chemical compound.
Sensitivity Can be very high, detecting biologically active concentrations.High, with low limits of detection and quantification.[6]
Specificity Can be influenced by other soil factors affecting plant growth.Highly specific to the target compound.
Cost Generally low-cost.[7]High initial instrument cost and ongoing operational costs.[8]
Time Can take several weeks to obtain results.Relatively fast analysis time per sample after extraction.
Complexity Relatively simple to perform with basic laboratory equipment.Requires specialized equipment and trained personnel.
Information Provided Indicates the bioavailability and phytotoxicity of the residue.Provides the precise concentration of the chemical.

Signaling Pathway of this compound Action

This compound belongs to the imidazolinone family of herbicides. Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.

IMZ_Pathway IMZ This compound ALS Acetolactate Synthase (ALS) IMZ->ALS Inhibits BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Catalyzes Synthesis of Protein_Synthesis Protein Synthesis BCAA->Protein_Synthesis Essential for Cell_Growth Cell Growth & Division Protein_Synthesis->Cell_Growth Leads to Plant_Death Plant Death Cell_Growth->Plant_Death Inhibition leads to

Mechanism of action of this compound.

Conclusion

The choice between a bioassay and a chemical method for detecting this compound residues in soil depends on the specific research question, available resources, and desired information. Bioassays, particularly those using highly sensitive species like sugar beet, white mustard, and rapeseed, provide a cost-effective and biologically relevant assessment of this compound phytotoxicity.[4][5][7] They are invaluable for determining the potential risk of carryover injury to subsequent crops. In contrast, HPLC offers high precision and specificity for quantifying the exact concentration of this compound residues, which is often required for regulatory purposes.[6] For a comprehensive understanding of this compound fate and impact in the soil environment, a combination of both bioassay and chemical methods is often the most effective approach.

References

Evaluating Solid-Phase Extraction Cartridges for Imazethapyr Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of the herbicide Imazethapyr is crucial. Solid-Phase Extraction (SPE) is a vital sample preparation step, and the choice of SPE cartridge significantly impacts analytical performance. This guide provides an objective comparison of different SPE cartridges for this compound analysis, supported by experimental data, to aid in method development and optimization.

This compound, an imidazolinone herbicide, requires robust analytical methods for its detection in various environmental and agricultural matrices. The efficiency of the SPE cleanup and concentration step is paramount for achieving reliable results. This comparison focuses on the performance of commonly used SPE sorbents, including C18, strong cation exchange (SCX), and the more selective molecularly imprinted polymers (MIPs).

Performance Comparison of SPE Cartridges

The selection of an SPE cartridge for this compound analysis is highly dependent on the sample matrix and the desired analytical outcome. The following tables summarize the performance of different cartridges based on published experimental data.

Table 1: Performance Data for this compound SPE in Soil Samples

SPE Cartridge TypeRecovery Rate (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD)Analytical MethodSource
C18 and SCX (in sequence)> 85Not ReportedNot ReportedHPLC[1]
Molecularly Imprinted Polymer (MIP)91.1 - 97.53.7 - 6.515 ng/gHPLC[2][3]

Table 2: Performance Data for this compound SPE in Other Matrices

Sample MatrixSPE Cartridge TypeFortification LevelsAverage Recovery (%)Relative Standard Deviation (RSD) (%)LOQAnalytical MethodSource
Livestock ProductsC1810 µg/kg76.1< 200.01 mg/kgUHPLC-MS/MS[4]

Experimental Protocols

Detailed methodologies are essential for replicating and adapting these methods. Below are summaries of the experimental protocols cited in this guide.

Method 1: Combined C18 and SCX SPE for Soil Samples[1]

This method utilizes a sequential combination of C18 and strong cation exchange (SCX) cartridges for the cleanup of soil extracts.

  • Extraction: Soil samples are extracted with 0.5M NaOH. For some soil types, a mixture of 0.5M NaOH and Methanol (80:20) can improve recovery.

  • SPE Cleanup: The extract is then passed through a C18 cartridge followed by an SCX cartridge.

  • Analysis: The final eluate is analyzed by High-Performance Liquid Chromatography (HPLC).

Method 2: Molecularly Imprinted Polymer (MIP) SPE for Soil Samples[2][3]

This highly selective method uses a molecularly imprinted polymer specifically designed to bind this compound.

  • Extraction: Soil samples are prepared for extraction.

  • SPE Cleanup: The sample extract is loaded onto the MIP-based SPE cartridge.

  • Elution: this compound is eluted from the cartridge.

  • Analysis: The eluate is analyzed by HPLC, with a reported limit of detection of 15 ng/g. The method demonstrates good linearity in the range of 0.10–5.00 μg/mL.

Method 3: C18 SPE for Livestock Products[4]

This protocol is optimized for the analysis of this compound in complex matrices like livestock products.

  • Extraction: Samples are extracted using an appropriate solvent.

  • SPE Cleanup: A C18 cartridge is used for the cleanup of the extract. The use of sorbents containing Primary Secondary Amine (PSA) was found to significantly lower the purification efficiency for imidazolinone herbicides.

  • Analysis: The final determination is carried out using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The method was validated with acceptable recovery rates (70–120%) and RSD values (≤ 20%).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for SPE of this compound and the logical relationship in selecting an SPE cartridge.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Sample Collection (Soil, Water, etc.) Extraction Extraction of this compound Sample->Extraction Conditioning Cartridge Conditioning Extraction->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing (Remove Interferences) Loading->Washing Elution Elution of this compound Washing->Elution Analysis Instrumental Analysis (HPLC, LC-MS/MS) Elution->Analysis

A generalized experimental workflow for the SPE of this compound.

SPE_Selection cluster_sorbents SPE Sorbent Choice Matrix Sample Matrix (e.g., Soil, Water) C18 C18 (Reversed-Phase) Matrix->C18 SCX SCX (Cation Exchange) Matrix->SCX MIP MIP (Molecularly Imprinted Polymer) Matrix->MIP Performance Desired Performance (Recovery, Selectivity, LOD) C18->Performance SCX->Performance MIP->Performance

Logical relationship for selecting an appropriate SPE cartridge.

References

Comparative Efficacy of Imazethapyr on Diverse Algal Species: A Toxicological Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the herbicidal effects of Imazethapyr on various algal species reveals differing levels of sensitivity, underscoring the importance of species-specific risk assessments. This guide synthesizes available quantitative data, outlines standardized experimental protocols for algal toxicity testing, and illustrates the herbicide's molecular mechanism of action.

This compound, a member of the imidazolinone chemical family, is a widely used herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme.[1] This enzyme is critical for the biosynthesis of essential branched-chain amino acids—valine, leucine, and isoleucine—in plants and algae.[1] Inhibition of this pathway disrupts protein synthesis, leading to cessation of growth and eventual cell death.[1] While effective for weed control, the potential impact of this compound on non-target aquatic primary producers, such as algae, is a critical aspect of its environmental risk profile.

Quantitative Toxicity Assessment

The toxicity of this compound to different algal species is typically quantified using endpoints such as the half-maximal effective concentration (EC50) and the no-observed-effect concentration (NOEC). The EC50 represents the concentration of a substance that causes a 50% reduction in a measured response, such as growth, over a specified period. The NOEC is the highest tested concentration at which no statistically significant adverse effect is observed.

The following table summarizes the available quantitative data on the toxicity of this compound to various algal species. It is important to note that direct comparison between species can be challenging due to variations in experimental conditions, including exposure duration and the specific endpoint measured.

Algal SpeciesTaxonomic GroupExposure DurationEndpointConcentration (mg/L)Reference
Pseudokirchneriella subcapitataGreen Alga96 hoursEC50>12.8[2]
Anabaena flos-aquaeCyanobacterium5 daysNOEC5.0[2]

Note: The available data is limited, and further studies on a wider range of algal species are needed for a more comprehensive comparative assessment.

Experimental Protocols

The standardized methodology for assessing the toxicity of chemical substances to algae is outlined in the OECD Guideline 201 for "Freshwater Alga and Cyanobacteria, Growth Inhibition Test".[3][4][5][6][7] This protocol ensures the reproducibility and comparability of results across different laboratories.

A typical experimental workflow involves the following key steps:

  • Test Organism and Culture Preparation: Aseptically cultured, exponentially growing populations of the selected algal species are used.[3] Common test species include the green algae Pseudokirchneriella subcapitata and the cyanobacterium Anabaena flos-aquae.[3][4]

  • Test Solutions: A series of test concentrations of this compound are prepared in a suitable nutrient medium. A control group with no this compound is also included.[6]

  • Inoculation and Incubation: A known density of algal cells is introduced into flasks containing the different test concentrations and the control medium. The flasks are then incubated under controlled conditions of temperature, light, and pH for a period of 72 to 96 hours.[3][8]

  • Growth Measurement: Algal growth is measured at regular intervals (e.g., every 24 hours) by determining the cell density, biomass, or a surrogate parameter like chlorophyll (B73375) fluorescence.[8]

  • Data Analysis: The growth rates and yield for each concentration are calculated and compared to the control. The EC50 and NOEC values are then determined using statistical methods.[4]

Visualizing Experimental and Molecular Pathways

To further elucidate the processes involved in assessing this compound toxicity, the following diagrams illustrate the experimental workflow and the herbicide's molecular mode of action.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase culture Algal Culture in Exponential Growth Phase media Preparation of Test Media (Nutrient Broth + this compound Concentrations) culture->media inoculation Inoculation of Algal Cells into Test and Control Flasks media->inoculation control Control Medium (Nutrient Broth Only) control->inoculation incubation Incubation (72-96h) - Controlled Light - Controlled Temperature inoculation->incubation measurement Daily Measurement of Algal Growth (e.g., Cell Count) incubation->measurement data_analysis Data Analysis - Calculate Growth Inhibition - Determine EC50 and NOEC measurement->data_analysis G cluster_pathway Branched-Chain Amino Acid Biosynthesis This compound This compound ALS Acetolactate Synthase (ALS) Enzyme This compound->ALS Inhibition Acetolactate α-Acetolactate ALS->Acetolactate Pyruvate Pyruvate Pyruvate->ALS Intermediate ...Intermediate Steps... Acetolactate->Intermediate BCAA Valine, Leucine, Isoleucine Intermediate->BCAA Protein_Synthesis Protein Synthesis BCAA->Protein_Synthesis Cell_Growth Cell Growth and Division Protein_Synthesis->Cell_Growth

References

A Comparative Guide to Imazethapyr Antibody Cross-Reactivity in Immunoassay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of various monoclonal antibodies (mAbs) developed for the immunoassay of imazethapyr. Understanding the cross-reactivity profile of these antibodies is crucial for the development of specific and reliable immunoassays for detecting this compound and other imidazolinone herbicides in various matrices. This document summarizes key performance data, details experimental protocols, and provides visual representations of the underlying principles and workflows.

Data Presentation: Cross-Reactivity of this compound Monoclonal Antibodies

The following table summarizes the cross-reactivity of different monoclonal antibodies with this compound and other structurally related imidazolinone herbicides. The data is presented as the concentration of the analyte required to cause 50% inhibition of the antibody-antigen reaction (IC50) and the cross-reactivity percentage relative to this compound. Lower IC50 values indicate higher sensitivity.

AnalyteMonoclonal AntibodyIC50 (ng/mL)Cross-Reactivity (%)
This compound 3A2 10 100
3A5 15 100
Imazaquin3A21283
3A52075
Imazapic3A22540
3A53050
Imazamox3A23033
3A54533
Imazapyr3A23003.3
3A54003.8
Imazamethabenz-methyl3A25002
3A5>500<3

Data compiled from studies on haptens and monoclonal antibodies for immunoassay of imidazolinone herbicides.[1]

Experimental Protocols

The cross-reactivity data presented above was determined using an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA). Below is a detailed methodology for this key experiment.

Indirect Competitive ELISA (ic-ELISA) Protocol

1. Reagent Preparation:

  • Coating Buffer: Carbonate-bicarbonate buffer (0.05 M, pH 9.6).

  • Washing Buffer: Phosphate-buffered saline (PBS, 0.01 M, pH 7.4) containing 0.05% (v/v) Tween-20 (PBST).

  • Blocking Buffer: PBST containing 1% (w/v) bovine serum albumin (BSA).

  • Antibody Dilution Buffer: PBST containing 0.5% (w/v) BSA.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) solution.

  • Stopping Solution: 2 M Sulfuric Acid (H₂SO₄).

2. Plate Coating:

  • Dilute the this compound-protein conjugate (coating antigen) in coating buffer to a predetermined optimal concentration.

  • Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.

  • Incubate the plate overnight at 4°C.

  • Wash the plate three times with washing buffer.

3. Blocking:

  • Add 200 µL of blocking buffer to each well.

  • Incubate for 2 hours at 37°C.

  • Wash the plate three times with washing buffer.

4. Competitive Reaction:

  • Prepare serial dilutions of the standard (this compound) and cross-reactants in the antibody dilution buffer.

  • Add 50 µL of the standard or cross-reactant solution to each well.

  • Immediately add 50 µL of the diluted monoclonal antibody to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the plate five times with washing buffer.

5. Detection:

  • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP), diluted in antibody dilution buffer, to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the plate five times with washing buffer.

6. Signal Development and Measurement:

  • Add 100 µL of the TMB substrate solution to each well.

  • Incubate in the dark at room temperature for 15-20 minutes.

  • Stop the reaction by adding 50 µL of the stopping solution to each well.

  • Measure the absorbance at 450 nm using a microplate reader.

7. Data Analysis:

  • Calculate the percentage of inhibition for each standard and sample concentration.

  • Plot a standard curve of inhibition percentage versus the logarithm of the analyte concentration.

  • Determine the IC50 value (the concentration of analyte that causes 50% inhibition) from the standard curve.

  • Calculate the cross-reactivity (%) using the following formula: (IC50 of this compound / IC50 of cross-reactant) x 100.

Visualizations

Hapten Synthesis and Antibody Production Workflow

The development of specific antibodies for small molecules like this compound requires the synthesis of haptens, which are then conjugated to carrier proteins to become immunogenic.

Hapten_Synthesis_and_Antibody_Production cluster_hapten Hapten Synthesis cluster_conjugation Conjugation cluster_immunization Immunization & Hybridoma Production cluster_selection Antibody Selection & Production This compound This compound Hapten This compound Hapten (with reactive group) This compound->Hapten Chemical Modification Immunogen Immunogen (Hapten-Protein Conjugate) Hapten->Immunogen Carrier Carrier Protein (e.g., BSA, OVA) Carrier->Immunogen Immunization Immunization of Mice Immunogen->Immunization Spleen Spleen Cells Immunization->Spleen Hybridoma Hybridoma Cells Spleen->Hybridoma Myeloma Myeloma Cells Myeloma->Hybridoma Screening Screening for This compound-specific Antibodies Hybridoma->Screening Cloning Cloning of Positive Hybridomas Screening->Cloning mAb_Production Monoclonal Antibody Production Cloning->mAb_Production

Caption: Workflow for the production of monoclonal antibodies against this compound.

Indirect Competitive ELISA Workflow

The ic-ELISA is a common format for quantifying small molecules like herbicides. In this assay, the free analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites.

icELISA_Workflow cluster_coating Step 1: Coating cluster_competition Step 2: Competitive Binding cluster_detection Step 3: Detection cluster_signal Step 4: Signal Generation Coating Plate coated with This compound-Protein Conjugate Sample Add Sample (containing free this compound) Incubation1 Incubation: Competition Occurs Sample->Incubation1 Antibody Add this compound Monoclonal Antibody Antibody->Incubation1 Secondary_Ab Add Enzyme-labeled Secondary Antibody Incubation2 Incubation and Washing Secondary_Ab->Incubation2 Substrate Add Substrate Color_Dev Color Development (Signal is inversely proportional to this compound concentration) Substrate->Color_Dev

Caption: Workflow of an indirect competitive ELISA for this compound detection.

Logical Relationship of Antibody Cross-Reactivity

The degree of cross-reactivity is dependent on the structural similarity between the target analyte (this compound) and other related compounds.

Cross_Reactivity_Logic cluster_analytes Analytes Imazethapyr_Ab This compound Antibody This compound This compound Imazethapyr_Ab->this compound High Affinity (100% Reactivity) Imazaquin Imazaquin Imazethapyr_Ab->Imazaquin High Cross-Reactivity (Structurally very similar) Imazapic Imazapic Imazethapyr_Ab->Imazapic Moderate Cross-Reactivity (Some structural differences) Imazapyr Imazapyr Imazethapyr_Ab->Imazapyr Low Cross-Reactivity (Significant structural differences)

Caption: Relationship between structural similarity and antibody cross-reactivity.

References

Imazethapyr Degradation in Soil: A Comparative Analysis of Aerobic and Anaerobic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the environmental fate of the herbicide Imazethapyr, detailing its degradation kinetics, pathways, and the methodologies for its study under different soil redox potentials.

The herbicide this compound, widely used for weed control in various crops, persists in the soil environment, with its degradation rate being significantly influenced by the presence or absence of oxygen. Understanding the differential breakdown of this compound under aerobic and anaerobic conditions is crucial for predicting its environmental fate, assessing potential phytotoxicity to subsequent crops, and developing effective bioremediation strategies. This guide provides a detailed comparison of this compound degradation in aerobic and anaerobic soils, supported by experimental data, detailed protocols, and visual representations of the degradation pathways.

Quantitative Comparison of Degradation Kinetics

The persistence of this compound in soil, often expressed as its half-life (DT₅₀), varies considerably between aerobic and anaerobic environments. Generally, microbial degradation is the primary dissipation mechanism for this compound in soil.[1][2]

ParameterAerobic ConditionsAnaerobic ConditionsReference(s)
Half-life (DT₅₀) 158 to ~1000 daysSlower than aerobic in some studies, but can be faster in others depending on microbial populations.[3]
Degradation Rate Generally faster due to oxidative microbial metabolism.Can be slower due to the metabolic limitations of anaerobic microorganisms. However, some studies show rapid degradation under specific anaerobic conditions.[4]
Primary Degradation Mechanism Microbial degradation (Oxidative)Microbial degradation (Reductive)[1][5]

Degradation Pathways and Metabolites

The transformation of this compound in soil leads to the formation of various metabolites, with distinct pathways operating under aerobic and anaerobic conditions.

Aerobic Degradation: Under aerobic conditions, the degradation of this compound primarily involves oxidation of the ethyl and isopropyl side chains and cleavage of the imidazolinone ring.

Anaerobic Degradation: In the absence of oxygen, the degradation pathway is altered. While some common metabolites may be observed, specific reductive transformations become more prominent. It has been noted that under anaerobic conditions, the transformation of this compound can occur through two primary routes, one of which is also observed in aerobic environments.[6]

A proposed logical workflow for investigating this compound degradation is presented below:

cluster_setup Experimental Setup cluster_conditions Incubation Conditions cluster_analysis Analysis cluster_results Results and Interpretation Soil Sample Collection and Characterization Soil Sample Collection and Characterization Herbicide Application Herbicide Application Soil Sample Collection and Characterization->Herbicide Application Characterized Soil Incubation Incubation Herbicide Application->Incubation Aerobic Aerobic Incubation->Aerobic Anaerobic Anaerobic Incubation->Anaerobic Soil Extraction Soil Extraction Aerobic->Soil Extraction Time-course sampling Anaerobic->Soil Extraction Time-course sampling Analytical Quantification (HPLC/LC-MS) Analytical Quantification (HPLC/LC-MS) Soil Extraction->Analytical Quantification (HPLC/LC-MS) Metabolite Identification Metabolite Identification Analytical Quantification (HPLC/LC-MS)->Metabolite Identification Degradation Kinetics (DT50) Degradation Kinetics (DT50) Analytical Quantification (HPLC/LC-MS)->Degradation Kinetics (DT50) Metabolite Profiling Metabolite Profiling Metabolite Identification->Metabolite Profiling Pathway Elucidation Pathway Elucidation Degradation Kinetics (DT50)->Pathway Elucidation Metabolite Profiling->Pathway Elucidation

Fig. 1: Experimental workflow for studying this compound degradation.

The proposed degradation pathways for this compound under aerobic and anaerobic conditions based on identified metabolites are visualized below.

cluster_aerobic Aerobic Degradation Pathway Imazethapyr_A This compound Metabolite_A1 Oxidized Metabolite 1 Imazethapyr_A->Metabolite_A1 Oxidation Metabolite_A2 Oxidized Metabolite 2 Imazethapyr_A->Metabolite_A2 Oxidation Ring_Cleavage_Products_A Ring Cleavage Products Metabolite_A1->Ring_Cleavage_Products_A Metabolite_A2->Ring_Cleavage_Products_A CO2_A CO2 + H2O Ring_Cleavage_Products_A->CO2_A Mineralization

Fig. 2: Proposed aerobic degradation pathway of this compound.

cluster_anaerobic Anaerobic Degradation Pathway Imazethapyr_An This compound Metabolite_An1 Reduced Metabolite 1 Imazethapyr_An->Metabolite_An1 Reduction Metabolite_Shared Shared Metabolite Imazethapyr_An->Metabolite_Shared Further_Products_An Further Reduced Products Metabolite_An1->Further_Products_An Metabolite_Shared->Further_Products_An CO2_CH4_An CO2 + CH4 Further_Products_An->CO2_CH4_An Mineralization

Fig. 3: Proposed anaerobic degradation pathway of this compound.

Experimental Protocols

Detailed methodologies are essential for reproducible studies on herbicide degradation. The following protocols are synthesized from established research practices.[7][8][9][10][11]

Soil Sample Collection and Preparation
  • Collection: Collect soil samples from the upper 15-20 cm of a field with no recent history of this compound application.

  • Preparation: Air-dry the soil samples at room temperature, remove any large debris and plant material, and sieve through a 2-mm mesh.

  • Characterization: Analyze the soil for its physicochemical properties, including pH, organic matter content, texture (sand, silt, clay percentages), and microbial biomass.

Aerobic Degradation Study
  • Soil Treatment: Weigh 50-100 g of the prepared soil into individual incubation flasks. Add a solution of this compound (analytical grade) in a minimal amount of solvent (e.g., acetone, followed by evaporation) to achieve the desired concentration.

  • Moisture Adjustment: Adjust the soil moisture to 50-60% of its maximum water-holding capacity.

  • Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 25°C). Ensure continuous aeration with humidified, CO₂-free air.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), remove replicate flasks for analysis.

  • CO₂ Trapping: To monitor mineralization, pass the effluent air through a trapping solution (e.g., sodium hydroxide) to capture ¹⁴CO₂ if using ¹⁴C-labeled this compound.

Anaerobic Degradation Study
  • Soil Treatment and Moisture Adjustment: Prepare the soil samples as described for the aerobic study.

  • Creating Anaerobic Conditions: Flood the soil with deionized water to a depth of 2-3 cm above the soil surface. Purge the headspace of the incubation flasks with an inert gas (e.g., nitrogen or argon) for a sufficient period to displace oxygen.

  • Incubation: Seal the flasks to maintain anaerobic conditions and incubate in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At the specified time intervals, collect both the soil and the overlying water for analysis. The extraction procedure should be adapted to handle the slurry.

  • Redox Potential Monitoring: Periodically measure the redox potential of the soil-water system to ensure anaerobic conditions are maintained.

Extraction and Analysis
  • Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent system (e.g., methanol, acetonitrile, or a mixture with water and/or buffers). Sonication or shaking can be used to improve extraction efficiency.[1][12]

  • Cleanup: The extracts may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances before analysis.[12]

  • Quantification: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD), or for higher sensitivity and confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2][13]

  • Metabolite Identification: Tentatively identify metabolites by comparing their retention times and mass spectra with those of authentic standards or by using high-resolution mass spectrometry for structural elucidation.

Conclusion

The degradation of this compound in soil is a complex process governed by the prevailing redox conditions. Aerobic environments generally facilitate a more rapid and complete breakdown of the herbicide through oxidative pathways. In contrast, anaerobic conditions can lead to slower degradation and the formation of different, potentially persistent, metabolites through reductive pathways. The choice of experimental methodology is critical for accurately assessing the environmental fate of this compound. The protocols and comparative data presented in this guide provide a robust framework for researchers to design and interpret studies on this compound degradation, contributing to a better understanding of its behavior in diverse soil ecosystems.

References

Comparative Metabolic Profiling of Imazethapyr-Tolerant and Susceptible Plants: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic responses to the herbicide Imazethapyr in tolerant and susceptible plants. The information presented is collated from various scientific studies and is supported by experimental data to elucidate the biochemical mechanisms underlying this compound tolerance.

This compound is a widely used herbicide that targets the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. Inhibition of this pathway ultimately leads to plant death. However, some plant species and genotypes have evolved tolerance mechanisms. Understanding the metabolic differences between tolerant and susceptible plants is key to developing more effective herbicides and engineering herbicide-resistant crops.

Key Metabolic Differences: Tolerant vs. Susceptible Plants

The primary distinction between this compound-tolerant and susceptible plants lies in their ability to metabolize and detoxify the herbicide, as well as their capacity to mitigate the downstream effects of ALS inhibition. Tolerant plants often exhibit enhanced activity of detoxification enzymes and possess more robust stress response pathways.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences observed in metabolic and physiological parameters between this compound-tolerant and susceptible plants upon herbicide treatment.

Table 1: Morpho-Physiological Responses to this compound Treatment

ParameterTolerant GenotypesSusceptible GenotypesPlant SpeciesReference
Yield Reduction (%) <19%Significantly higher reductionLentil
Plant Height Reduction (%) Less pronouncedSignificant stuntingLentil
Chlorophyll Content Maintained or slight reductionSignificant decreaseLentil
Carotenoid Content Maintained or slight reductionSignificant decreaseLentil
ALS Activity Higher sustained activity post-treatmentSignificant inhibitionLentil

Table 2: Comparative Metabolite and Enzyme Activity Levels

Metabolite/EnzymeTolerant Genotypes (Response to this compound)Susceptible Genotypes (Response to this compound)Plant SpeciesReference
Proline Significant accumulationLower or no significant accumulationLentil
Glycine Betaine Increased accumulationLower or no significant accumulationLentil
Total Soluble Sugars Increased accumulationLess significant or no increaseLentil
Phenolic Acids (%) Increased by 3.2% to 26.31%Lower inductionLentil
Flavonoids (%) Increased by 4.57% to 27.85%Lower inductionLentil
P5CS Activity (Proline Biosynthesis) Higher activityLower activityLentil
OAT Activity (Proline Biosynthesis) Enhanced activityLower activityLentil
ProDH Activity (Proline Degradation) Reduced activityHigher or unchanged activityLentil
Glutathione-S-Transferase (GST) Activity Higher inductionLower inductionLentil

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparative metabolic profiling of this compound-treated plants.

Plant Material and Herbicide Treatment
  • Plant Growth: Tolerant and susceptible genotypes of the target plant species (e.g., lentil, chickpea) are grown under controlled greenhouse conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: this compound is applied at a specified growth stage (e.g., 4-5 leaf stage) at recommended field rates. A control group for each genotype is treated with a blank solution (without the herbicide).

  • Sample Collection: Leaf and root tissues are harvested at various time points post-application (e.g., 24h, 48h, 72h), immediately frozen in liquid nitrogen, and stored at -80°C until further analysis.

Metabolite Extraction
  • Sample Preparation: Frozen plant tissue is ground to a fine powder in liquid nitrogen using a mortar and pestle.

  • Extraction Solvent: A pre-chilled extraction solvent (e.g., 80% methanol) is added to the powdered tissue.

  • Extraction Procedure: The mixture is vortexed and then sonicated in an ice bath. The samples are then centrifuged at high speed (e.g., 14,000 rpm) at 4°C.

  • Supernatant Collection: The supernatant containing the metabolites is carefully collected for analysis.

Metabolic Profiling using Mass Spectrometry (LC-MS/GC-MS)
  • Chromatography: The extracted metabolites are separated using either liquid chromatography (LC) or gas chromatography (GC).

    • LC: Typically employs a C18 reversed-phase column for the separation of a wide range of metabolites.

    • GC: Often requires derivatization of the metabolites to increase their volatility before injection.

  • Mass Spectrometry: The separated metabolites are ionized (e.g., using electrospray ionization - ESI for LC, or electron impact - EI for GC) and their mass-to-charge ratio is measured. High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are commonly used for accurate mass measurements and metabolite identification.

  • Data Analysis: The raw data is processed using specialized software to perform peak picking, alignment, and normalization. Statistical analyses (e.g., PCA, OPLS-DA) are then used to identify significantly different metabolites between tolerant and susceptible genotypes.

Enzyme Activity Assays
  • Protein Extraction: Total protein is extracted from plant tissues using an appropriate extraction buffer.

  • Quantification: The total protein concentration is determined using a standard method (e.g., Bradford assay).

  • Specific Assays: The activity of specific enzymes (e.g., ALS, GST, P5CS, ProDH) is measured using spectrophotometric or fluorometric assays with their respective substrates. Enzyme activity is typically expressed as units per milligram of protein.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows involved in the comparative metabolic profiling of this compound-tolerant and susceptible plants.

G cluster_susceptible Susceptible Plant cluster_tolerant Tolerant Plant S_this compound This compound S_ALS ALS Inhibition S_this compound->S_ALS S_BCAA Reduced BCAA Synthesis (Val, Leu, Ile) S_ALS->S_BCAA S_Protein Inhibited Protein Synthesis S_BCAA->S_Protein S_Growth Growth Arrest & Plant Death S_Protein->S_Growth T_this compound This compound T_Detox Detoxification (e.g., GST, P450s) T_this compound->T_Detox T_ALS ALS (Reduced Inhibition) T_this compound->T_ALS T_Metabolite Non-toxic Metabolite T_Detox->T_Metabolite T_BCAA Continued BCAA Synthesis T_ALS->T_BCAA T_Growth Normal Growth T_BCAA->T_Growth

Caption: Comparative response to this compound in susceptible vs. tolerant plants.

G Plant_Material Plant Material (Tolerant & Susceptible Genotypes) Herbicide_Treatment This compound Treatment & Control Plant_Material->Herbicide_Treatment Sample_Collection Tissue Sampling (Time-course) Herbicide_Treatment->Sample_Collection Metabolite_Extraction Metabolite Extraction (e.g., 80% Methanol) Sample_Collection->Metabolite_Extraction LCMS_GCMS LC-MS / GC-MS Analysis Metabolite_Extraction->LCMS_GCMS Data_Processing Data Processing (Peak Picking, Alignment) LCMS_GCMS->Data_Processing Statistical_Analysis Statistical Analysis (PCA, OPLS-DA) Data_Processing->Statistical_Analysis Metabolite_Identification Metabolite Identification Statistical_Analysis->Metabolite_Identification Pathway_Analysis Pathway Analysis Metabolite_Identification->Pathway_Analysis Biological_Interpretation Biological Interpretation Pathway_Analysis->Biological_Interpretation

Caption: Experimental workflow for comparative metabolomics.

G cluster_info In Tolerant Plants Glutamate Glutamate P5CS P5CS Glutamate->P5CS P5C Pyrroline-5-carboxylate P5CS->P5C OAT OAT OAT->P5C Ornithine Ornithine Ornithine->OAT P5CR P5C Reductase P5C->P5CR Proline Proline P5CR->Proline ProDH ProDH Proline->ProDH Degradation ProDH->Glutamate Degradation info P5CS & OAT Activity: Increased ProDH Activity: Decreased

Caption: Proline metabolism pathway and its regulation in tolerant plants.

G This compound This compound Phase1 Phase I: Functionalization (e.g., Hydroxylation via P450s) This compound->Phase1 Hydroxylated_this compound Hydroxylated this compound Phase1->Hydroxylated_this compound Phase2 Phase II: Conjugation (e.g., Glutathione via GSTs) Hydroxylated_this compound->Phase2 Imazethapyr_Conjugate This compound-Glutathione Conjugate (Non-toxic) Phase2->Imazethapyr_Conjugate GST GST GST->Phase2 Glutathione Glutathione Glutathione->GST Phase3 Phase III: Sequestration (Vacuolar Transport) Imazethapyr_Conjugate->Phase3 Vacuole Vacuole Phase3->Vacuole

Caption: Herbicide detoxification pathway in tolerant plants.

Performance comparison of C18 and PPL SPE cartridges for Imazethapyr extraction

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers, scientists, and drug development professionals in the analytical field.

The accurate quantification of the herbicide Imazethapyr in environmental and agricultural samples is crucial for monitoring its environmental fate and ensuring food safety. Solid-Phase Extraction (SPE) is a widely adopted sample preparation technique for the cleanup and concentration of this compound from complex matrices. Among the various SPE sorbents available, C18 and PPL (a modified styrene-divinylbenzene polymer) are commonly employed. This guide provides a comprehensive performance comparison of C18 and PPL SPE cartridges for this compound extraction, supported by experimental data and detailed protocols to assist researchers in selecting the optimal sorbent for their analytical needs.

At a Glance: Key Performance Differences

While both C18 and PPL cartridges can be utilized for this compound extraction, their performance characteristics differ, particularly concerning recovery rates in different sample matrices.

Performance MetricC18 CartridgePPL CartridgeKey Considerations
Recovery of this compound 89% - 94% (in soybean oil)[1]Generally more effective for imidazolinone herbicides from soil solutionsPPL's modified styrene-divinylbenzene sorbent shows enhanced retention for polar analytes like this compound, especially in complex matrices like soil.
Matrix Suitability Effective for cleaner matrices like soybean oil.[1]Particularly effective for complex matrices such as soil solutions.The choice of sorbent should be guided by the complexity of the sample matrix to minimize matrix effects and maximize recovery.
Sorbent Chemistry Octadecyl-bonded silicaStyrene-divinylbenzene polymer with a proprietary nonpolar surface[2]The polymeric nature of PPL provides a different selectivity compared to the alkyl chain of C18.
General Protocol Well-established protocols are available for various matrices.General protocols are available and can be adapted for specific applications.Both require standard SPE steps: conditioning, loading, washing, and elution.

In-Depth Experimental Protocols

Detailed methodologies are critical for reproducible and accurate results. Below are representative experimental protocols for this compound extraction using C18 and a general protocol for PPL cartridges.

This compound Extraction from Soybean Oil using a C18 SPE Cartridge

This protocol is adapted from a study on the determination of this compound residues in soybean oil.[1]

1. Sample Preparation:

  • A 50% extract of the initial sample is taken for analysis.

  • The extract is transferred to a 500-mL round bottom flask and evaporated to approximately 100 mL using a rotary evaporator.

  • 250 mL of acetone (B3395972) is added to the concentrated extract, followed by approximately 5 g of Celite 545 AW, and the mixture is swirled.

  • The mixture is filtered through a Celite pad on a 9-cm glass fiber filter paper using a Buchner funnel under vacuum. The acetone filtrate is collected.

2. Solid-Phase Extraction (C18 Cartridge):

  • Conditioning: A C18 cartridge (500 mg/3 mL) is conditioned by washing with 3 mL of methanol (B129727) followed by approximately 3 mL of 0.05 N hydrochloric acid.[1]

  • Loading: The acetone extract is evaporated to dryness, and the residue is redissolved in 15 mL of 0.05 N hydrochloric acid and sonicated for about 30 seconds. This solution is then loaded onto the conditioned C18 cartridge.[1]

  • Washing: The cartridge is washed with a single 5-mL portion of 0.05 N hydrochloric acid.[1]

  • Elution: While a specific elution solvent for this compound from the C18 cartridge is not detailed in this particular protocol, a common practice for imidazolinone herbicides involves elution with a solvent like methanol or acetonitrile, sometimes with the addition of a small amount of acid or base to modify the pH.

General Protocol for this compound Extraction using a PPL SPE Cartridge

This is a general procedure for polar analytes using a Bond Elut PPL cartridge, which can be optimized for this compound extraction.[3]

1. Conditioning:

  • Place a Bond Elut PPL cartridge on a vacuum or positive pressure manifold.

  • Condition the cartridge with one cartridge volume of methanol.[3]

2. Equilibration:

  • Equilibrate the cartridge with one cartridge volume of water.[3]

3. Loading:

  • Load the prepared aqueous sample onto the cartridge. The pH of the sample may need to be adjusted to optimize the retention of this compound. For acidic herbicides like this compound, acidifying the sample to a pH below its pKa is generally recommended.[3]

4. Washing:

  • Wash the cartridge with 100% water or a suitable buffer to remove matrix interferences.[3]

5. Elution:

  • Dry the sorbent bed completely by applying vacuum or positive pressure.[3]

  • Elute this compound with an appropriate solvent. For polar compounds, methanol is a common choice. The elution can be optimized by testing acidic or basic methanol (e.g., methanol with 0.5% formic acid or 0.5% ammonium (B1175870) hydroxide).[3]

Visualizing the SPE Workflow

To better understand the logical flow of the Solid-Phase Extraction process, the following diagram illustrates the key steps involved.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Initial Sample (e.g., Soil, Water, Oil) Extraction Extraction (e.g., with solvent) Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration pH_Adjustment pH Adjustment Filtration->pH_Adjustment Loading 3. Sample Loading pH_Adjustment->Loading Conditioning 1. Conditioning (e.g., Methanol) Equilibration 2. Equilibration (e.g., Water) Conditioning->Equilibration Equilibration->Loading Washing 4. Washing (Remove Interferences) Loading->Washing Elution 5. Elution (Collect Analyte) Washing->Elution Analysis Final Analysis (e.g., HPLC, LC-MS) Elution->Analysis

Caption: General workflow for Solid-Phase Extraction (SPE).

Conclusion

The selection between C18 and PPL SPE cartridges for this compound extraction is contingent on the specific requirements of the analysis, particularly the sample matrix. For relatively clean matrices, C18 cartridges can provide satisfactory recoveries. However, for more complex matrices like soil, the modified styrene-divinylbenzene sorbent of PPL cartridges has been shown to be particularly effective for imidazolinone herbicides, likely due to its enhanced retention of these polar compounds. Researchers should validate the chosen SPE method for their specific sample type and analytical instrumentation to ensure optimal performance in terms of recovery, reproducibility, and removal of matrix interferences.

References

Safety Operating Guide

Proper Disposal of Imazethapyr in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Imazethapyr, ensuring the protection of personnel and the environment.

This document provides detailed procedures for the proper disposal of this compound, a selective herbicide, tailored for researchers, scientists, and drug development professionals in a laboratory environment. Adherence to these guidelines is crucial for maintaining a safe laboratory and ensuring compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear protective eyewear or chemical safety goggles.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat or long-sleeved shirt, and long pants.

  • Respiratory Protection: Normally not required in a well-ventilated area. However, if handling large quantities or if dusts or aerosols may be generated, a respirator is recommended.

Facilities handling this compound should be equipped with an eyewash station and a safety shower.[1] Always wash hands thoroughly after handling the chemical, before eating, drinking, or using the toilet.[1][2]

Spill Management Protocols

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.

Small Spills:

  • Containment: Absorb the spill with inert materials such as sand, vermiculite, or other non-combustible absorbent materials.[1][3]

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[1][4][5]

  • Decontamination: Clean the spill area thoroughly with water and a detergent.[4] Collect the cleaning solution for disposal; do not allow it to enter drains or waterways.[1][6]

Large Spills:

  • Evacuation and Ventilation: Evacuate unnecessary personnel from the area and ensure adequate ventilation.

  • Containment: Dike the spill using absorbent or impervious materials like clay or sand to prevent it from spreading.[1][6]

  • Recovery: If possible, recover as much free liquid as you can for reuse or disposal.[1]

  • Absorption and Collection: Absorb the remaining liquid with an inert material, allow it to solidify, and then scrape it up for disposal in a labeled container.[1]

  • Decontamination: Thoroughly clean the contaminated area with water, collecting the wash liquid with additional absorbent material for proper disposal.[1] It is crucial to minimize water use to prevent environmental contamination.[1]

This compound Waste Disposal Procedures

Improper disposal of this compound is a violation of federal law.[1][6] All waste containing this compound must be managed as hazardous waste.

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Solid Waste: Place any solid this compound waste, including contaminated absorbents and PPE, into a clearly labeled, sealed, and suitable container for hazardous waste.

    • Liquid Waste: Collect all liquid waste containing this compound, including excess solutions and rinsates, in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible wastes.

  • Container Management:

    • For empty containers of this compound, triple rinse them with a suitable solvent (e.g., water).[2][6]

    • The rinsate should be collected and treated as hazardous waste.[1][2][6]

    • After triple rinsing, puncture the container to prevent reuse and dispose of it in a sanitary landfill or by other approved state and local procedures.[1][2]

  • Disposal Facility:

    • Excess or unwanted this compound and its waste must be disposed of at an approved waste disposal facility.[1][2][3]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • For specific guidance, you may also contact your State Pesticide or Environmental Control Agency, or the nearest EPA Regional Office.[6]

Quantitative Data Summary

ParameterValueSpeciesReference
Oral LD50> 5,000 mg/kgRat[1]
Dermal LD50> 5,000 mg/kgRat[1]
Inhalation LC50 (4hr)> 2.6 mg/LRat[1]
Eye IrritationMildly irritatingRabbit[1]
Skin IrritationSlightly irritatingRabbit[1]
Aquatic ToxicityVery toxic to aquatic life-[4][5][6]

Experimental Protocol: Triple Rinsing of this compound Containers

This protocol details the standard procedure for decontaminating empty this compound containers before disposal.

Materials:

  • Empty this compound container

  • Appropriate solvent (e.g., water)

  • Labeled hazardous waste container for rinsate

  • Personal Protective Equipment (PPE)

Procedure:

  • Empty the remaining contents of the this compound container into the appropriate application equipment or a designated waste container. Allow the container to drain for at least 10 seconds after the flow begins to drip.[2]

  • Fill the container approximately one-quarter full with the solvent.[2]

  • Securely recap the container and shake it for 10 seconds.[2]

  • Pour the rinsate into a labeled hazardous waste container for later disposal.[2] Allow the container to drain for at least 10 seconds after the flow begins to drip.[2]

  • Repeat steps 2 through 4 two more times.[2]

  • The now triple-rinsed container can be punctured and disposed of according to institutional and local regulations.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated ppe Wear Appropriate PPE start->ppe spill Spill or Unused Material small_spill Small Spill? spill->small_spill empty_container Empty Container? spill->empty_container ppe->spill absorb Absorb with Inert Material small_spill->absorb Yes large_spill Large Spill: Dike and Contain small_spill->large_spill No collect_solid Collect in Labeled Hazardous Waste Container absorb->collect_solid contact_ehs Contact EHS for Pickup collect_solid->contact_ehs collect_liquid Collect Liquid Waste in Labeled Hazardous Container large_spill->collect_liquid decontaminate Decontaminate Area & Collect Rinsate collect_liquid->decontaminate decontaminate->collect_solid empty_container->collect_solid No triple_rinse Triple Rinse Container empty_container->triple_rinse Yes dispose_container Puncture and Dispose of Container as Solid Waste triple_rinse->dispose_container final_disposal Disposal at Approved Waste Facility contact_ehs->final_disposal

Caption: Workflow for this compound Waste Disposal.

References

Safeguarding Your Research: A Guide to Handling Imazethapyr

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with Imazethapyr.

This document provides immediate, procedural guidance for the safe handling and disposal of this compound in a laboratory setting. Adherence to these protocols is crucial for minimizing exposure risk and ensuring a safe research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE, drawing from safety data sheet recommendations.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Butyl, or Chloroprene rubber).[1]Prevents skin contact and absorption. Given that specific breakthrough time data for this compound is not readily available, a conservative approach of double-gloving and immediate replacement upon contamination is advised.
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles.[2]Protects against splashes and aerosols entering the eyes.
Skin and Body Protection Long-sleeved shirt, long pants, and closed-toe shoes.[3] A lab coat or chemical-resistant apron is also recommended.Minimizes the risk of accidental skin contact with spills or splashes.
Respiratory Protection Generally not required in well-ventilated areas.[3] If handling in enclosed spaces or where aerosols may be generated, a NIOSH-approved air-purifying respirator for pesticides should be used.[3]Protects against inhalation of airborne particles or mists.

Operational Protocol: Step-by-Step Handling of this compound

This protocol outlines the procedural steps for the safe handling of this compound from preparation to disposal.

1. Preparation and Pre-Handling Check:

  • Ensure the work area is well-ventilated.[3]

  • Confirm that an eyewash station and safety shower are readily accessible.[3]

  • Inspect all PPE for integrity before donning.

  • Review the Safety Data Sheet (SDS) for this compound.

2. Donning PPE:

  • Put on long-sleeved shirt, long pants, and closed-toe shoes.

  • Don a lab coat or chemical-resistant apron.

  • Put on safety glasses with side-shields or goggles.

  • Wash and dry hands thoroughly before donning gloves.

  • Don the first pair of chemical-resistant gloves, ensuring they are pulled over the cuffs of the lab coat.

  • If double-gloving, don the second pair of gloves over the first.

3. Handling this compound:

  • Handle the chemical in a designated area, away from ignition sources.[2]

  • Avoid creating dust or aerosols.[2]

  • Use appropriate lab equipment for all transfers and measurements.

  • Keep containers tightly closed when not in use.[3]

4. Post-Handling and Doffing PPE:

  • Wash the exterior of the gloves with soap and water before removing them.[3]

  • Remove the outer pair of gloves (if double-gloving) by peeling them off from the cuff, turning them inside out.

  • Remove the lab coat or apron, rolling it away from the body.

  • Remove the inner pair of gloves using the same peeling technique.

  • Remove eye protection.

  • Wash hands thoroughly with soap and water.[3]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.

  • Excess this compound: Dispose of excess pesticide at an approved waste disposal facility in accordance with federal, state, and local regulations.[3] Improper disposal is a violation of Federal Law.[3]

  • Contaminated PPE:

    • Disposable PPE (e.g., gloves) should be placed in a sealed container and disposed of as hazardous waste.

    • Reusable PPE should be thoroughly cleaned with detergent and hot water, separate from other laundry.[3]

  • Empty Containers:

    • Triple rinse the empty container with a suitable solvent (e.g., water).[3]

    • Add the rinsate to the experimental mixture or dispose of it as hazardous waste.[3]

    • Dispose of the cleaned, empty container in accordance with local regulations. Do not reuse empty containers.[3]

Emergency Spill Response Workflow

The following diagram outlines the procedural steps for responding to an this compound spill.

Spill_Response_Workflow This compound Spill Response Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment_and_Preparation Assessment & Preparation cluster_Containment_and_Cleanup Containment & Cleanup cluster_Decontamination_and_Disposal Decontamination & Disposal Evacuate Evacuate the immediate area Alert Alert others and the supervisor Evacuate->Alert Isolate Isolate the spill area Alert->Isolate Assess Assess the spill size and risk Isolate->Assess Don_PPE Don appropriate PPE Assess->Don_PPE Contain Contain the spill with absorbent material Don_PPE->Contain Absorb Absorb the spilled material Contain->Absorb Collect Collect and containerize the waste Absorb->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste as hazardous Decontaminate->Dispose Restock Restock spill kit Dispose->Restock

Caption: Workflow for a safe and effective response to an this compound spill.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。